4-Hydroxy-3-nitrobenzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-3-nitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O3/c8-4-5-1-2-7(10)6(3-5)9(11)12/h1-3,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INBLGVOPOSGVTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60186394 | |
| Record name | 4-Hydroxy-3-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60186394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3272-08-0 | |
| Record name | 4-Cyano-2-nitrophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3272-08-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-3-nitrobenzonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003272080 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-3-nitrobenzonitrile | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxy-3-nitrobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.909 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 4-Hydroxy-3-nitrobenzonitrile | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
4-Hydroxy-3-nitrobenzonitrile CAS number and properties
An In-depth Technical Guide to 4-Hydroxy-3-nitrobenzonitrile: Properties, Synthesis, and Applications
Introduction
This compound, also known by its synonyms 4-Cyano-2-nitrophenol or 2-Nitro-4-cyanophenol, is a significant organic compound widely utilized as a versatile intermediate in various fields of chemical synthesis.[1][2] Its unique molecular architecture, featuring a hydroxyl, a nitro, and a nitrile functional group on a benzene ring, imparts a distinct reactivity profile that makes it an invaluable building block.[1] This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of this compound, covering its chemical and physical properties, synthesis and purification protocols, analytical characterization, key applications, and safety considerations. The strategic placement of the electron-withdrawing nitro and cyano groups, along with the nucleophilic hydroxyl group, allows for a wide range of chemical transformations, positioning this compound as a critical precursor in the synthesis of pharmaceuticals, dyes, pigments, and agrochemicals.[1][3]
Chemical Identity and Core Properties
The foundational step in utilizing any chemical compound is a thorough understanding of its identity and physical characteristics. This compound is unambiguously identified by its CAS Registry Number.
-
IUPAC Name : this compound[5]
-
Synonyms : 4-Cyano-2-nitrophenol, 2-Nitro-4-cyanophenol, 3-nitro-4-hydroxybenzonitrile[2][5][7]
The arrangement of the functional groups on the aromatic ring is depicted below.
Caption: Chemical Structure of this compound.
Physicochemical Properties Summary
A compilation of the key physical and chemical properties is essential for experimental design, including solvent selection and reaction condition planning.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄N₂O₃ | [4][5] |
| Molecular Weight | 164.12 g/mol | [4] |
| Appearance | Yellow powder or crystalline solid | [1][8] |
| Melting Point | 146-148 °C (lit.) | [6][8] |
| Boiling Point | 291.56 °C (rough estimate) | [6] |
| Density | 1.5018 g/cm³ (rough estimate) | [6] |
| pKa | 4.66 ± 0.14 (Predicted) | [6] |
| Solubility | Soluble in organic solvents like ethanol and acetone; moderately soluble in water. | [1] |
| InChI Key | INBLGVOPOSGVTA-UHFFFAOYSA-N | [4] |
Synthesis and Purification
The synthesis of this compound is achievable through several routes, with the choice of method often depending on the starting material availability and desired scale. A common laboratory-scale synthesis starts from 4-hydroxy-3-nitrobenzaldehyde.[8] This method leverages the conversion of an aldehyde functional group to a nitrile.
Synthetic Workflow: Aldehyde to Nitrile Conversion
The conversion from 4-hydroxy-3-nitrobenzaldehyde illustrates a direct and efficient method for introducing the nitrile group. The causality behind this experimental choice lies in the high reactivity of the aldehyde, which can be readily transformed under relatively mild conditions.
Caption: Generalized workflow for the synthesis of this compound.
Experimental Protocol: Synthesis from 4-Hydroxy-3-nitrobenzaldehyde
This protocol is based on a general procedure described for the conversion of aromatic aldehydes to nitriles.[8] The use of trimethylsilyl azide (TMSN₃) in the presence of a strong acid catalyst like trifluoromethanesulfonic acid (TfOH) provides an effective pathway.
-
Reaction Setup : In a nitrogen-purged vial, dissolve 4-hydroxy-3-nitrobenzaldehyde (1.0 eq.) in a 1:1 solvent mixture of hexafluoroisopropanol (HFIP) and acetonitrile (ACN).
-
Reagent Addition : To the solution, add trimethylsilyl azide (TMSN₃, 2.0 eq.).
-
Catalyst Introduction : Carefully add trifluoromethanesulfonic acid (TfOH, 0.40 eq.) to the reaction mixture. An exothermic reaction with gas evolution is typically observed.
-
Reaction Progression : Cap the vial and stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 20-75 minutes).
-
Work-up : Upon completion, quench the reaction by carefully adding water. Extract the product into a suitable organic solvent (e.g., ethyl acetate).
-
Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system, such as 50% acetic acid, to yield the final product as a yellow solid.[9]
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed. These methods provide a self-validating system to confirm the molecular structure and assess the level of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are fundamental for structural elucidation. For this compound, the ¹H NMR spectrum in a solvent like DMSO-d₆ would show distinct aromatic protons with characteristic splitting patterns and chemical shifts influenced by the electron-withdrawing nitro and cyano groups, as well as the phenolic proton.[10]
-
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the key functional groups. The spectrum will exhibit characteristic absorption bands for the hydroxyl (-OH), nitrile (-C≡N), and nitro (-NO₂) groups.
-
Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak (M+) corresponding to the molecular weight of 164.12 g/mol would be expected.[5]
-
Chromatography : High-Performance Liquid Chromatography (HPLC) is a standard method to determine the purity of the final product, typically aiming for >98% for research and development applications.
Applications in Research and Drug Development
The trifunctional nature of this compound makes it a highly valuable intermediate in organic synthesis, particularly in the pharmaceutical and fine chemical industries.[1][3]
Precursor for Active Pharmaceutical Ingredients (APIs)
This compound is a key starting material for more complex molecules with significant biological activity. Its functional groups serve as handles for further chemical modifications.[1]
-
Synthesis of Nitroxynil : It is an essential intermediate in the commercial production of Nitroxynil, an anthelmintic drug used in veterinary medicine to treat fascioliasis (liver fluke infections).[2]
-
Kinase Inhibitor Scaffolds : In oncology research, related compounds like 4-fluoro-3-nitrobenzonitrile are used to synthesize "privileged scaffolds" such as pyrazolo[3,4-b]pyridines.[11] These structures are adept at binding to the ATP-binding sites of protein kinases, which are often dysregulated in cancer. The synthetic logic can be extended to this compound, where the hydroxyl group can be converted into a leaving group to facilitate nucleophilic aromatic substitution, a key step in building these complex heterocyclic systems.[11]
Caption: Role as a building block in complex pharmaceutical synthesis.
Other Industrial Applications
-
Dyes and Pigments : The chromophoric properties imparted by the nitro group and the conjugated system make it a useful intermediate in the synthesis of azo dyes and other colorants.[1]
-
Agrochemicals : There is ongoing investigation into its potential use in the development of novel pesticides and herbicides.[1]
-
Photodegradation Product : It is also of environmental interest as one of the main photoproducts formed during the photolytic destruction of the herbicide bromoxynil.[8]
Safety, Handling, and Storage
Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.
GHS Hazard Identification
The compound is classified with the following GHS hazard statements:
Recommended Handling and Storage
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. A NIOSH-approved respirator (e.g., N95 dust mask) should be used if dust generation is unavoidable.[13][14]
-
Engineering Controls : Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[14] Eyewash stations and safety showers must be readily accessible.
-
Handling Practices : Avoid direct contact with skin and eyes. Do not breathe dust. Minimize dust generation and accumulation. Wash hands thoroughly after handling.[14][15]
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[13][14]
Conclusion
This compound is a high-value chemical intermediate with a well-defined property profile and established synthetic routes. Its significance is most pronounced in the pharmaceutical industry, where it serves as a critical precursor for synthesizing a range of biologically active molecules, from veterinary medicines to advanced kinase inhibitors for cancer therapy. Its utility also extends to the dye and agrochemical sectors. A comprehensive understanding of its synthesis, analytical profile, and stringent safety requirements is paramount for its effective and safe utilization in research and development.
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4-Hydroxy-3-nitrobenzonitrile chemical structure and IUPAC name
An In-depth Technical Guide to 4-Hydroxy-3-nitrobenzonitrile: Structure, Synthesis, and Applications in Drug Discovery
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a pivotal chemical intermediate in modern organic synthesis and pharmaceutical development. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's fundamental properties, synthesis, spectroscopic signature, and its role as a versatile building block for complex therapeutic agents.
Core Concepts: Structure and Identification
This compound, also known by its synonym 4-cyano-2-nitrophenol, is an aromatic compound characterized by a benzene ring substituted with a hydroxyl (-OH) group, a nitro (-NO₂) group, and a nitrile (-C≡N) group. The electronic properties and spatial arrangement of these functional groups dictate the molecule's reactivity and utility. The hydroxyl group is a strong activating, ortho-, para-directing group, while the nitro and nitrile groups are strong deactivating, meta-directing groups. Their positions relative to one another—particularly the nitro group being ortho to the hydroxyl group and meta to the nitrile group—create a unique electronic environment that is central to its chemical behavior.
The definitive International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1]
Table 1: Chemical Identifiers and Core Properties
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | 4-Cyano-2-nitrophenol, 2-Nitro-4-cyanophenol | [1][2][3] |
| CAS Number | 3272-08-0 | [1] |
| Molecular Formula | C₇H₄N₂O₃ | [1] |
| Molecular Weight | 164.12 g/mol | [1] |
| Appearance | Yellow powder | [4] |
| Melting Point | 146-148 °C | [4] |
| InChI | InChI=1S/C7H4N2O3/c8-4-5-1-2-7(10)6(3-5)9(11)12/h1-3,10H | [1] |
| InChIKey | INBLGVOPOSGVTA-UHFFFAOYSA-N | [1] |
| SMILES | C1=CC(=C(C=C1C#N)[O-])O | [1][5] |
Synthesis Pathway: Nitration of 4-Hydroxybenzonitrile
The most direct and common synthesis of this compound involves the electrophilic aromatic substitution (nitration) of 4-hydroxybenzonitrile. The choice of nitrating agent and reaction conditions is critical to achieve regioselective nitration at the C-3 position (ortho to the powerful activating hydroxyl group) and to minimize side reactions, such as over-nitration or degradation of the starting material.
Causality in Experimental Design:
-
Starting Material: 4-Hydroxybenzonitrile is chosen because the hydroxyl group strongly activates the ring towards electrophilic attack and directs the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho and para positions. Since the para position is already occupied by the nitrile group, substitution is favored at the two equivalent ortho positions (C-3 and C-5).
-
Temperature Control: Nitration reactions are highly exothermic. Maintaining a low temperature (e.g., below 5 °C) is essential to prevent uncontrolled reactions and the formation of undesired byproducts, including polynitrated compounds.
-
Nitrating Agent: While a classic mixture of concentrated nitric acid and sulfuric acid can be used, it is often too harsh for highly activated phenols. A milder approach, such as using dilute nitric acid, can provide better control and higher yields of the desired mono-nitro product.[6]
Workflow for Synthesis
Caption: Generalized workflow for the synthesis of this compound.
Experimental Protocol: Nitration of 4-Hydroxybenzonitrile
This protocol is a representative example and should be performed with appropriate safety precautions in a fume hood.
-
Preparation: In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 4-hydroxybenzonitrile (1 eq.) in a suitable solvent like glacial acetic acid. Cool the mixture to 0-5 °C in an ice-salt bath.
-
Nitration: Slowly add a solution of nitric acid (e.g., 25-35% concentration, 1.1 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.[6]
-
Reaction: Stir the mixture at 0-5 °C for 1-2 hours after the addition is complete. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, slowly pour the reaction mixture into a beaker of crushed ice with stirring.
-
Isolation: The yellow solid precipitate is collected by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Spectroscopic Characterization: A Molecular Fingerprint
Accurate characterization is essential to confirm the identity and purity of the synthesized compound. The combination of NMR, IR, and MS provides a definitive structural confirmation.
Table 2: Key Spectroscopic Data for this compound
| Technique | Solvent | Observed Signals and Interpretation |
| ¹H NMR | DMSO-d₆ | ~11.5-12.0 ppm (s, 1H): Phenolic -OH proton. Broad singlet, exchangeable with D₂O. ~8.3 ppm (d, 1H): Aromatic proton at C-2, ortho to -NO₂ and -CN. ~7.9 ppm (dd, 1H): Aromatic proton at C-6, ortho to -CN. ~7.2 ppm (d, 1H): Aromatic proton at C-5, ortho to -OH. |
| IR (ATR) | Neat Solid | ~3300-3200 cm⁻¹ (broad): O-H stretching of the phenol. ~2230 cm⁻¹ (sharp): C≡N stretching of the nitrile group. ~1530 cm⁻¹ & ~1350 cm⁻¹ (strong): Asymmetric and symmetric N-O stretching of the nitro group. ~1600-1450 cm⁻¹: Aromatic C=C stretching vibrations. |
| Mass Spec (GC-MS) | N/A | m/z 164: Molecular ion peak [M]⁺. m/z 134: Loss of NO. m/z 106: Loss of NO₂. |
Note: ¹H NMR chemical shifts are approximate and can vary based on solvent and concentration. The provided data is based on typical values for similarly substituted aromatic rings.[7][8]
The proton NMR spectrum is particularly informative. The electron-withdrawing nitro and nitrile groups deshield the adjacent protons, shifting them downfield. The proton at C-2, being ortho to both strong withdrawing groups, is expected to be the most downfield. The coupling patterns (doublet, doublet of doublets) arise from spin-spin coupling between adjacent aromatic protons, confirming their relative positions.
Reactivity and Applications in Drug Development
The true value of this compound lies in its versatile reactivity, making it a privileged scaffold in medicinal chemistry. The three functional groups serve as handles for a wide array of chemical transformations.
-
Phenolic Hydroxyl Group: Can be easily alkylated to form ethers or acylated to form esters. This is a common strategy to modify solubility, metabolic stability, or receptor binding.
-
Nitro Group: Can be reduced to an amine (-NH₂), which is a key functional group for forming amides, sulfonamides, or for participating in cyclization reactions to build heterocyclic rings.
-
Nitrile Group: Can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine.
-
Aromatic Ring: The ring is activated for further nucleophilic aromatic substitution (SNAr) if the hydroxyl group is converted to a better leaving group, though this is less common than reactions at the existing functional groups.
Role as a Precursor for Active Pharmaceutical Ingredients (APIs)
This compound is a documented intermediate in the synthesis of various therapeutic agents. Its derivatives have been explored as kinase inhibitors, antibacterial agents, and more.[2][9][10]
-
Nitroxynil Synthesis: It is a key starting material for the synthesis of Nitroxynil, an anthelmintic drug used in veterinary medicine to treat fascioliasis (liver fluke infestation).[2]
-
Kinase Inhibitors: Benzonitrile derivatives are prevalent in the development of kinase inhibitors for cancer therapy.[9][10] The nitrile group can act as a crucial hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding site. The scaffold of this compound allows for the systematic elaboration of substituents to optimize potency and selectivity against specific kinases.
Synthetic Utility Workflow
Caption: Key synthetic transformations of this compound.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound is paramount for ensuring personnel safety.
-
Hazard Identification: The compound is classified as harmful and an irritant.[1][11]
-
GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]
-
-
Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[11][12]
-
Handling: Avoid creating dust. Use a dust mask (e.g., N95) if handling large quantities. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.
-
Incompatible Materials: Strong oxidizing agents and strong bases.[12]
Conclusion
This compound is more than a simple chemical; it is a strategic intermediate whose value is defined by the precise arrangement of its functional groups. This structure provides a robust and versatile platform for synthesizing a multitude of more complex molecules, particularly in the realm of drug discovery. Its role as a precursor to APIs like Nitroxynil and its potential in creating novel kinase inhibitors underscore its importance. A thorough understanding of its synthesis, spectroscopic properties, and chemical reactivity is therefore essential for any researcher aiming to leverage this potent building block in the pursuit of new therapeutic agents.
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Synonyms for 4-Hydroxy-3-nitrobenzonitrile like 2-Nitro-4-cyanophenol
An In-Depth Technical Guide to 4-Hydroxy-3-nitrobenzonitrile (2-Nitro-4-cyanophenol): Properties, Synthesis, and Applications
Abstract
This compound, also widely known by its synonym 2-Nitro-4-cyanophenol, is a pivotal organic compound characterized by its trifunctional aromatic structure. This guide, intended for researchers, chemists, and professionals in drug development, provides a comprehensive technical overview of this versatile molecule. We will delve into its fundamental physicochemical properties, detail robust synthetic and purification protocols, explore its spectroscopic signature for definitive characterization, and discuss its significant applications as a key intermediate in the pharmaceutical and chemical industries. The narrative emphasizes the rationale behind methodological choices, ensuring a deep understanding of the compound's chemistry and practical utility.
Chemical Identity and Physicochemical Properties
This compound is a yellow crystalline solid whose structure incorporates hydroxyl, nitro, and cyano functional groups on a benzene ring. This unique arrangement of an electron-donating group (-OH) and two electron-withdrawing groups (-NO₂ and -CN) dictates its chemical reactivity and makes it a valuable precursor in multi-step organic syntheses.
Structure and Nomenclature
The compound is systematically named this compound according to IUPAC nomenclature.[1] However, it is frequently referred to by several synonyms in commercial and research contexts, with 2-Nitro-4-cyanophenol being a common alternative.[2][3]
Caption: Chemical Structure of this compound.
Table 1: Chemical Identifiers and Synonyms
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-Nitro-4-cyanophenol, 4-Cyano-2-nitrophenol, 3-Nitro-4-hydroxybenzonitrile | [1][2][4] |
| CAS Number | 3272-08-0 | [5] |
| Molecular Formula | C₇H₄N₂O₃ | [1] |
| Molecular Weight | 164.12 g/mol | [1][5] |
| InChIKey | INBLGVOPOSGVTA-UHFFFAOYSA-N | [1][5] |
Physicochemical Properties
The physical properties of this compound are critical for its handling, purification, and reaction setup. It is a stable, yellow crystalline solid under standard conditions.
Table 2: Physicochemical Data
| Property | Value | Notes | Source |
| Appearance | Yellow crystalline solid | ||
| Melting Point | 146-148 °C | Literature value | [5][6] |
| Solubility | Soluble in DMSO, DMF, ethanol, acetone. Moderately soluble to insoluble in water. | The polar functional groups allow solubility in polar organic solvents. | [7] |
| Stability | Stable under normal conditions. May react with strong oxidizing or reducing agents. | Store away from incompatible substances. | [7] |
Synthesis and Purification
The most direct and industrially relevant synthesis of this compound involves the electrophilic nitration of 4-hydroxybenzonitrile (also known as p-cyanophenol). This precursor is readily available and the reaction proceeds with high regioselectivity.
Synthetic Rationale and Mechanism
The nitration of 4-hydroxybenzonitrile is a classic example of electrophilic aromatic substitution where the directing effects of the existing substituents determine the position of the incoming electrophile (the nitronium ion, NO₂⁺).
-
Hydroxyl Group (-OH): A strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance.
-
Cyano Group (-CN): A strongly deactivating, meta-directing group due to its inductive and resonance electron-withdrawing effects.
The hydroxyl group's powerful ortho, para-directing effect overrides the cyano group's meta-directing effect. Since the para position is already occupied by the cyano group, the nitration occurs regioselectively at one of the ortho positions, yielding the desired 3-nitro product.
Caption: Synthesis of this compound via nitration.
Experimental Protocol: Synthesis
This protocol describes a standard laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials:
-
4-hydroxybenzonitrile (p-cyanophenol)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Deionized Water
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, cool concentrated sulfuric acid to 0-5 °C using an ice-salt bath.
-
Substrate Addition: Slowly add 4-hydroxybenzonitrile to the cold sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C. Stir until all the solid has dissolved.
-
Nitration: Prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate beaker, cooled in an ice bath.
-
Electrophilic Addition: Add the cold nitrating mixture dropwise to the solution of 4-hydroxybenzonitrile via the dropping funnel. The rate of addition must be carefully controlled to maintain the reaction temperature between 5-10 °C.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir at the same temperature for 1-2 hours to ensure complete conversion.
-
Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This step precipitates the crude product while dissipating the heat from the acid dilution.
-
Isolation: Collect the precipitated yellow solid by vacuum filtration. Wash the solid thoroughly with cold deionized water until the filtrate is neutral (pH ~7) to remove residual acids.
-
Drying: Dry the crude product in a vacuum oven at 50-60 °C to a constant weight.
Experimental Protocol: Purification
The primary method for purifying the crude product is recrystallization, which leverages differences in solubility between the desired compound and impurities at different temperatures.
Materials:
-
Crude this compound
-
Ethanol or Isopropanol
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot ethanol required to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize the formation of crystals.
-
Isolation: Collect the purified yellow crystals by vacuum filtration.
-
Drying: Dry the crystals under vacuum to remove any residual solvent. The purity should be checked via HPLC and melting point analysis.
Caption: Experimental workflow for synthesis and purification.
Spectroscopic and Analytical Characterization
Definitive identification and purity assessment are achieved through a combination of spectroscopic and chromatographic techniques. The compound's structure provides a distinct spectroscopic fingerprint.
Spectroscopic Profile
Table 3: Key Spectroscopic Data
| Technique | Feature | Expected Signal | Rationale |
| ¹H NMR | Aromatic Protons | 3 distinct signals in the aromatic region (~7.0-8.5 ppm) | The three protons on the aromatic ring are chemically non-equivalent and will show characteristic splitting patterns (doublets, doublet of doublets). |
| Phenolic Proton | 1 broad singlet, variable shift (~10-12 ppm) | The acidic proton of the hydroxyl group often exchanges, leading to a broad signal. | |
| IR Spectroscopy | O-H stretch | Broad peak, ~3200-3400 cm⁻¹ | Characteristic of a hydroxyl group. |
| C≡N stretch | Sharp, medium-intensity peak, ~2230 cm⁻¹ | A highly characteristic absorption for the nitrile functional group. | |
| NO₂ stretches | Two strong peaks, ~1530 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric) | Definitive signals for the nitro group. | |
| Mass Spec. | Molecular Ion (M⁺) | m/z = 164.02 | Corresponds to the molecular weight of C₇H₄N₂O₃.[1] |
Note: NMR shifts are approximate and depend on the solvent used.
Analytical Protocol: Purity Assessment by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final product.
Instrumentation and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water (with 0.1% formic acid or phosphoric acid to ensure the phenol is protonated). A typical starting condition is 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector set to a wavelength where the compound has strong absorbance (e.g., 254 nm or 320 nm).
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of a reference standard of this compound of known purity in the mobile phase. Create a series of dilutions for a calibration curve if quantitative analysis is required.
-
Sample Preparation: Accurately weigh a small amount of the synthesized product and dissolve it in the mobile phase to a concentration similar to the standard (~0.1 mg/mL). Filter the sample through a 0.45 µm syringe filter.
-
Analysis: Inject the sample onto the HPLC system. The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Key Applications
This compound is rarely an end product; its value lies in its role as a versatile chemical building block.
Caption: Role as a central intermediate in chemical synthesis.
Pharmaceutical Synthesis: Nitroxynil
The most prominent application is in the synthesis of Nitroxynil, a veterinary fasciolicide used to treat parasitic worm infections in livestock.[2][8] In this synthesis, the hydroxyl group of this compound is reacted in an iodination reaction to replace the phenolic proton with iodine, yielding the final active pharmaceutical ingredient.
Dyes and Agrochemicals
The compound serves as a precursor in the dye industry, where its functional groups can be modified to create various colorants, including azo dyes. Additionally, it is investigated for use in creating novel pesticides and herbicides, building upon the chemical class of nitrophenols which are known to have biological activity. It is also recognized as a photolytic degradation product of the herbicide Bromoxynil.[6]
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
Table 4: GHS Hazard Information
| Hazard Class | Code | Description | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [1] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin | [1] |
| Skin Irritation | H315 | Causes skin irritation | [1] |
| Eye Irritation | H319 | Causes serious eye irritation | [1] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | [1] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
-
Handling: Use in a well-ventilated area or fume hood.[9] Avoid breathing dust. Avoid contact with skin, eyes, and clothing.[9] Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Storage: Store in a cool, dry, well-ventilated area away from heat and incompatible materials like strong oxidizing agents.[7][9] Keep the container tightly closed to prevent moisture absorption.[7][9]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]
Conclusion
This compound is a compound of significant industrial and research importance. Its straightforward, high-yield synthesis from 4-hydroxybenzonitrile and its unique combination of reactive functional groups make it an indispensable intermediate. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is essential for any scientist working with this versatile molecule, particularly in the fields of veterinary medicine, materials science, and agrochemical development.
References
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- Sigma-Aldrich. (n.d.). Safety Information for this compound.
- Veeprho. (n.d.). This compound | CAS 3272-08-0.
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- Pharmaffiliates. (n.d.). This compound | CAS 3272-08-0.
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- P&S Chemicals. (n.d.). Product information, 2-Nitro-4-cyanophenol.
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An In-depth Technical Guide to 4-Hydroxy-3-nitrobenzonitrile: Properties, Reactivity, and Applications
Introduction: Unveiling a Versatile Scaffolding Molecule
In the landscape of modern medicinal chemistry and fine chemical synthesis, certain molecules stand out for their versatility and strategic importance. 4-Hydroxy-3-nitrobenzonitrile (CAS: 3272-08-0), also known as 4-cyano-2-nitrophenol, is one such pivotal intermediate.[1] Its deceptively simple structure—a benzene ring functionalized with hydroxyl, nitro, and cyano groups—belies a rich and nuanced chemical reactivity that makes it an invaluable building block for a diverse array of complex molecules.
This guide provides an in-depth exploration of the physical, chemical, and spectroscopic properties of this compound. As scientists and drug development professionals, understanding the fundamental characteristics of a precursor is paramount to its effective utilization. We will delve into not just the "what" but the "why" behind its properties, grounding our discussion in the electronic effects of its functional groups. From its role as a key precursor to the widely-used veterinary anthelmintic, Nitroxynil, to its potential in crafting novel kinase inhibitors, this document serves as a comprehensive technical resource for researchers leveraging this powerful synthetic tool.[2][3]
Section 1: Core Molecular Identity and Physicochemical Profile
A precise understanding of a compound's fundamental properties is the bedrock of its application in synthesis and research. These identifiers and physical characteristics dictate everything from reaction setup and solvent choice to purification strategies and storage conditions.
Nomenclature and Chemical Identifiers
-
Primary IUPAC Name: this compound[1]
-
Common Synonyms: 4-Cyano-2-nitrophenol, 3-Nitro-4-hydroxybenzonitrile, 2-Nitro-4-cyanophenol[1]
-
CAS Number: 3272-08-0
-
Molecular Formula: C₇H₄N₂O₃[1]
-
Molecular Weight: 164.12 g/mol
-
InChI Key: INBLGVOPOSGVTA-UHFFFAOYSA-N[4]
The molecule's structure is visualized below, highlighting the ortho-para relationship of the functional groups which is central to its reactivity.
Caption: Key reactive sites of this compound.
-
The Phenolic Hydroxyl Group: As established, this proton is acidic and readily removed by mild bases. The resulting phenoxide is a potent nucleophile, making O-alkylation and O-acylation reactions straightforward and high-yielding.
-
The Aromatic Ring: The ring is electron-deficient due to the NO₂ and CN groups. However, the powerful activating effect of the hydroxyl group (or phenoxide) directs electrophiles to the positions ortho and para to it. Since the para position is blocked and one ortho position (C3) holds the nitro group, the remaining ortho position (C5) is highly activated for electrophilic substitution. This is precisely the reactivity exploited in the synthesis of Nitroxynil, where an iodine atom is installed at the C5 position. [2]3. The Nitrile Group: The cyano group is robust but can be transformed under specific conditions, such as hydrolysis to a carboxylic acid or reduction to an aminomethyl group, further expanding the synthetic possibilities.
Representative Synthesis Protocol: Nitration of 4-Hydroxybenzonitrile
A common and efficient route to this compound involves the selective nitration of the readily available precursor, 4-hydroxybenzonitrile. [2]The hydroxyl group directs the incoming nitro group to the ortho position.
Objective: To synthesize this compound from 4-hydroxybenzonitrile.
Materials:
-
4-hydroxybenzonitrile
-
Glacial Acetic Acid
-
Nitric Acid (70%)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Beaker and Erlenmeyer flask
-
Buchner funnel and filter paper
Step-by-Step Methodology:
-
Dissolution: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of 4-hydroxybenzonitrile in 50 mL of glacial acetic acid. Stir until a clear solution is obtained.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring. It is critical to maintain this low temperature to control the exotherm of the nitration and prevent over-nitration or side reactions.
-
Nitration: Prepare a nitrating mixture by cautiously adding 8.0 mL of 70% nitric acid to 20 mL of glacial acetic acid in a separate beaker, keeping the mixture cool.
-
Slow Addition: Add the nitrating mixture dropwise to the cooled solution of 4-hydroxybenzonitrile over a period of 30-45 minutes. The rate of addition must be controlled to ensure the reaction temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 1 hour, followed by stirring at room temperature for 2 hours.
-
Precipitation: Pour the reaction mixture slowly into 300 mL of ice-cold water with vigorous stirring. The product will precipitate as a yellow solid.
-
Isolation and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper. This removes residual acid.
-
Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight. The expected yield is typically high for this regioselective reaction.
Section 4: Applications in Drug Development and Medicinal Chemistry
The true value of a building block is demonstrated by its successful incorporation into bioactive molecules. This compound serves as a cornerstone intermediate in several key areas.
Synthesis of the Anthelmintic Drug Nitroxynil
The most prominent application of this compound is its role as the penultimate precursor in the synthesis of Nitroxynil (4-hydroxy-3-iodo-5-nitrobenzonitrile). [5][6]Nitroxynil is a vital veterinary drug used to treat parasitic liver fluke infections in cattle and sheep. [7][8]The synthetic workflow highlights the regioselective control offered by the starting material.
Caption: Synthetic pathway to Nitroxynil via this compound.
As the diagram illustrates, after the formation of this compound, a final iodination step is performed. The electron-donating hydroxyl group strongly activates the C5 position, allowing for selective installation of the iodine atom to yield the final active pharmaceutical ingredient. [2]
A Scaffold for Kinase Inhibitor Development
While direct examples are emerging, the core structure of this compound is highly analogous to other intermediates used in modern oncology research. For instance, the related compound 4-fluoro-3-nitrobenzonitrile is a well-established precursor for synthesizing pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine scaffolds. [3]These heterocycles are considered "privileged structures" capable of binding to the ATP-binding site of various protein kinases, which are key targets in cancer therapy. [3]The hydroxyl group in our title compound can act as a handle for nucleophilic aromatic substitution or as a key hydrogen bond donor in the final drug-target interaction, suggesting its immense potential for the synthesis of novel kinase inhibitors and other targeted therapeutics.
Section 5: Safety and Handling
As with any reactive chemical intermediate, proper handling of this compound is crucial.
-
Hazard Identification: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also a skin and serious eye irritant. [1][9]* GHS Classification: Acute Toxicity (Oral, Dermal, Inhalation) - Category 4; Skin Irritation - Category 2; Eye Irritation - Category 2A. * Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield. [10]* Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container. [11]* Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.
Conclusion
This compound is far more than a simple aromatic compound; it is a strategically designed building block with a confluence of functional groups that provide both stability and highly selective reactivity. Its well-defined physicochemical and spectroscopic properties make it a reliable and characterizable intermediate. The demonstrated success in the multi-ton synthesis of the veterinary drug Nitroxynil validates its industrial robustness, while its structural motifs hold significant promise for the discovery of new human therapeutics, particularly in the realm of kinase inhibition. For the research scientist and drug development professional, a thorough understanding of this versatile molecule opens a gateway to efficient, controlled, and innovative chemical synthesis.
References
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- Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.
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- This compound | C7H4N2O3 | CID 76758. (n.d.). PubChem.
- This compound 98 3272-08-0. (n.d.). Sigma-Aldrich.
- 4-Hydroxy-3-nitro-benzonitrile - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.
- Application Notes: 4-Fluoro-3-nitrobenzonitrile as a Versatile Precursor for Anti-Cancer Drug Discovery. (n.d.). Benchchem.
- 4-Cyano-2-nitrophenol(3272-08-0). (n.d.). ChemicalBook.
- 4-Cyano-2-nitrophenol SDS, 3272-08-0 Safety Data Sheets. (2019, July 15). ECHEMI.
- This compound, 98%. (n.d.). Fisher Scientific.
- This compound | CAS 3272-08-0. (n.d.). Veeprho.
- Nitroxynil: A Comprehensive Overview of Its Applications and Properties. (2025, February 28). NINGBO INNO PHARMCHEM CO.,LTD.
- Nitroxinil. (n.d.). In Wikipedia.
- Nitroxynil. (n.d.). NGL FINECHEM - CPHI Online.
- Bakke, B. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online.
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4-Hydroxy-3-nitrobenzonitrile melting point and boiling point
An In-Depth Technical Guide to the Physicochemical Characterization of 4-Hydroxy-3-nitrobenzonitrile: Melting and Boiling Point Determination
Introduction
This compound is a substituted aromatic nitrile, a class of organic compounds characterized by the presence of a cyano (-C≡N) functional group. Its molecular structure, featuring a hydroxyl group and a nitro group on the benzene ring, makes it a valuable intermediate in medicinal chemistry and materials science. The precise determination of its fundamental physicochemical properties, such as melting and boiling points, is a cornerstone of its application in research and drug development. These parameters serve not only as critical identifiers but also as primary indicators of sample purity.[1][2]
This guide, intended for researchers, scientists, and drug development professionals, provides a detailed exploration of the theoretical principles and practical methodologies for accurately determining the melting and boiling points of this compound. The protocols described herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure scientific rigor and reproducibility.
Physicochemical Properties of this compound
A summary of the key identification and physical property data for this compound is presented below. This data is essential for initial characterization and for setting the parameters of experimental determination.
| Property | Value | Source(s) |
| Chemical Formula | C₇H₄N₂O₃ | [3] |
| Molecular Weight | 164.12 g/mol | [3] |
| CAS Number | 3272-08-0 | [4] |
| Appearance | Solid (form may vary) | Assumed from melting point |
| Melting Point | 141 - 148 °C | [3][4] |
| Boiling Point | Not reported; may decompose | N/A |
Note: An experimental boiling point is not commonly reported for this compound in standard databases, which suggests it may have a very high boiling point or decompose at temperatures required for boiling under atmospheric pressure. The following sections will detail the methodology for its experimental determination.
Part 1: Melting Point Determination
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a very narrow temperature range (typically 0.5-1.0°C). The presence of impurities typically causes a depression of the melting point and a broadening of the melting range.[5] Therefore, this parameter is a robust and fundamental test of a compound's identity and purity.
Principle of Capillary Method
The most common and accurate method for determining the melting point of a powdered solid is the capillary method.[6] A small, finely powdered sample is packed into a thin-walled capillary tube and heated in a controlled manner. The temperatures at which the substance begins to liquefy (onset) and completely liquefies (clear point) are recorded as the melting range.
Experimental Protocol: Digital Melting Point Apparatus
This protocol describes the use of a modern digital melting point apparatus (e.g., Mel-Temp or DigiMelt), which provides precise temperature control and observation.
Materials:
-
This compound (finely powdered)
-
Glass capillary tubes (one end sealed)
-
Digital melting point apparatus
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
Step-by-Step Methodology:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.
-
Place a small amount of the powdered sample on a clean, dry surface.
-
Invert a capillary tube and tap the open end into the powder to collect a small amount of the sample.[5]
-
-
Sample Loading:
-
Tap the sealed end of the capillary tube gently on a hard surface to compact the sample into the bottom. Alternatively, drop the tube (sealed end down) through a long glass tube onto the benchtop to ensure tight packing.[7]
-
The final packed sample height should be approximately 2-3 mm. An excessive amount of sample will cause an artificially wide melting range due to inefficient heat transfer.
-
-
Apparatus Setup & Measurement:
-
Insert the loaded capillary tube into the sample holder of the melting point apparatus.[7]
-
Rapid Determination (Optional but Recommended): Set a fast ramp rate (e.g., 10-20°C/minute) to quickly find an approximate melting range. This saves time and identifies the temperature region of interest.[7]
-
Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point.
-
Set the starting temperature to about 15-20°C below the expected melting point (approx. 146°C).
-
Set a slow, precise heating ramp rate of 1-2°C per minute.[7] A slow rate is critical to allow the temperature of the sample and the thermometer to be in equilibrium, ensuring an accurate reading.
-
-
Data Recording:
-
Observe the sample closely through the magnifying lens.
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) at which the last solid crystal melts, resulting in a completely clear liquid.
-
Report the result as a melting range: T₁ - T₂. For example, "146.5 - 147.5 °C".
-
Workflow for Melting Point Determination
Caption: Workflow for Melting Point Determination.
Part 2: Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For compounds with high melting points like this compound, direct boiling point measurement can be challenging due to the high temperatures required, which can lead to decomposition. Therefore, a micro-scale method is highly advantageous as it requires only a small amount of sample.[8]
Principle of Micro-Boiling Point Method
This technique relies on detecting the point at which the vapor pressure of the sample just exceeds the external pressure. A small amount of the liquid is heated in a micro test tube containing an inverted capillary tube. As the temperature rises, the air trapped in the capillary expands and escapes. When the liquid's boiling point is reached, its vapor pressure is high enough to cause a rapid and continuous stream of bubbles to emerge from the capillary.[9] Upon cooling, the vapor pressure drops. The exact moment the external pressure overcomes the vapor pressure, the liquid is forced back into the capillary tube. This temperature is the precise boiling point.[1][9]
Experimental Protocol: Micro-Boiling Point (Thiele Tube)
Materials:
-
This compound
-
Micro test tube (e.g., 6 x 50 mm)
-
Melting point capillary tube (sealed at one end)
-
Thermometer
-
Thiele tube filled with mineral oil
-
Rubber band or tubing slice
-
Heating source (Bunsen burner or hot plate)
Step-by-Step Methodology:
-
Sample Preparation:
-
Apparatus Assembly:
-
Place the melting point capillary tube into the micro test tube with its open end down.[1][9]
-
Attach the micro test tube to the thermometer using a small rubber band. The bottom of the test tube should be aligned with the thermometer bulb.[9]
-
Suspend the entire assembly in the Thiele tube, ensuring the sample is below the top arm of the tube and the thermometer can be read clearly.
-
-
Heating and Observation:
-
Gently heat the side arm of the Thiele tube with a small flame or hot plate.[9] The shape of the tube promotes convection currents, ensuring uniform heating of the oil bath.
-
As the temperature rises, a slow stream of bubbles will emerge from the inverted capillary as trapped air expands.
-
Continue heating until a rapid, continuous, and steady stream of bubbles is observed. This indicates that the sample is boiling and its vapor has displaced all the air from the capillary.[8][9]
-
-
Data Recording:
-
Once a steady stream of bubbles is achieved, remove the heat source and allow the apparatus to cool slowly.
-
The stream of bubbles will slow and eventually stop.
-
Watch the capillary tube intently. The moment the bubbling stops and the liquid just begins to enter the capillary, read the temperature on the thermometer.[1][9] This is the boiling point.
-
It is crucial to note that the boiling point is pressure-dependent. For highly accurate work, the atmospheric pressure should be recorded and the boiling point corrected to standard pressure if necessary.
-
Workflow for Micro-Boiling Point Determination
Caption: Workflow for Micro-Boiling Point Determination.
Significance in Drug Development and Research
-
Identity Confirmation: The melting point is a reliable physical constant that can be compared against literature values or a reference standard to confirm the identity of a synthesized compound.
-
Purity Assessment: A sharp melting range close to the literature value indicates high purity. A broad or depressed range suggests the presence of impurities, which may require further purification steps before the compound can be used in sensitive biological assays or formulation studies.
-
Polymorph Screening: Different crystalline forms (polymorphs) of the same compound can exhibit different melting points. This is critical in drug development, as polymorphs can have different solubilities, stabilities, and bioavailabilities.
-
Stability and Formulation: The boiling point provides insight into the volatility of a compound. For compounds that are liquid at room temperature or have low boiling points, it informs handling and storage requirements. For high-boiling-point solids, the determination process can reveal the temperature at which thermal decomposition begins, defining the upper limit for processing and formulation techniques like hot-melt extrusion.
Conclusion
The accurate determination of the melting and boiling points of this compound is an indispensable step in its chemical characterization. By employing systematic, well-understood protocols such as the capillary melting point and micro-boiling point methods, researchers can reliably establish the identity, purity, and thermal behavior of their samples. These fundamental data points are critical for ensuring the validity of subsequent research and for making informed decisions throughout the drug discovery and development pipeline.
References
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Micro Boiling Point Determination. (n.d.). chymist.com. Retrieved from [Link]
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Boiling Point Determination. (n.d.). chemconnections.org. Retrieved from [Link]
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Micro-boiling point measurement. (n.d.). University of Calgary. Retrieved from [Link]
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This compound. (n.d.). stenutz.eu. Retrieved from [Link]
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Micro-Method for Boiling Point Determination. (n.d.). Scribd. Retrieved from [Link]
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Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]
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Micro-boiling point measurement. (n.d.). University of Alberta. Retrieved from [Link]
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Experiment 1 - Melting Points. (n.d.). University of Missouri–St. Louis. Retrieved from [Link]
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experiment (1) determination of melting points. (2021). University of Technology, Iraq. Retrieved from [Link]
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Measuring the Melting Point. (2023). Westlab Canada. Retrieved from [Link]
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Determination of Melting Point. (n.d.). Loudoun County Public Schools. Retrieved from [Link]
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A Spectroscopic Guide to 4-Hydroxy-3-nitrobenzonitrile: Characterization and Analysis
This technical guide provides an in-depth analysis of the spectroscopic data for 4-Hydroxy-3-nitrobenzonitrile (CAS No: 3272-08-0), a key intermediate in the synthesis of various chemical compounds and a known photoproduct of the herbicide bromoxynil.[1] Understanding its distinct spectroscopic signature is paramount for researchers in synthetic chemistry, environmental science, and drug development to ensure purity, confirm identity, and elucidate reaction mechanisms. This document collates and interprets data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering both raw data and field-proven insights into the structural-spectral correlations.
Molecular Structure and Spectroscopic Implications
This compound, with the chemical formula C₇H₄N₂O₃, is an aromatic compound characterized by three key functional groups attached to a benzene ring: a hydroxyl (-OH) group, a nitro (-NO₂) group, and a nitrile (-C≡N) group.[2] The relative positions of these substituents (hydroxyl at position 4, nitro at 3, and nitrile at 1) create a specific electronic environment that governs its unique spectroscopic fingerprint.
The strong electron-withdrawing nature of the nitrile and nitro groups, ortho and meta respectively to the electron-donating hydroxyl group, results in a highly polarized aromatic system. This electronic push-pull effect is a dominant factor in determining the chemical shifts in NMR spectra, the vibrational frequencies in IR spectra, and the fragmentation patterns in mass spectrometry.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide definitive structural confirmation.
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound (purity ≥98%).
-
Dissolution: Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent due to the compound's polarity and the presence of the acidic hydroxyl proton, which will be observable.[3]
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer. For ¹H NMR, 16-32 scans are typically sufficient. For ¹³C NMR, a greater number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.
¹H NMR Spectral Interpretation
The aromatic region of the ¹H NMR spectrum is expected to show a distinct three-proton system. The electron-withdrawing nitro group and nitrile group deshield the adjacent protons, shifting them downfield.
-
H-2: This proton is ortho to the strongly electron-withdrawing nitrile group and meta to the hydroxyl group. It is expected to appear as a doublet at the most downfield position.
-
H-5: This proton is ortho to the hydroxyl group and meta to the nitrile group. It is expected to appear as a doublet, shifted upfield relative to H-2 and H-6 due to the electron-donating effect of the adjacent -OH group.
-
H-6: This proton is ortho to both the nitro and hydroxyl groups. It will be a doublet of doublets, coupled to both H-2 and H-5.
-
-OH Proton: The phenolic proton will likely appear as a broad singlet at a very downfield position (>10 ppm), characteristic of acidic protons in DMSO-d₆.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Rationale |
| H-2 | Most Downfield | Doublet (d) | Ortho to -C≡N group. |
| H-5 | Most Upfield | Doublet (d) | Ortho to -OH group. |
| H-6 | Intermediate | Doublet of Doublets (dd) | Ortho to -NO₂ and coupled to H-2/H-5. |
| -OH | >10 ppm | Broad Singlet (br s) | Acidic phenolic proton. |
¹³C NMR Spectral Interpretation
The ¹³C NMR spectrum will show seven distinct carbon signals. The chemical shifts are heavily influenced by the attached substituents.
-
C-CN: The nitrile carbon is typically found in the 115-120 ppm range.
-
C-OH (C4): The carbon attached to the hydroxyl group will be the most upfield of the aromatic carbons with attached oxygen, due to the shielding effect of the oxygen.
-
C-NO₂ (C3): The carbon bearing the nitro group will be significantly deshielded.
-
Aromatic Carbons: The remaining aromatic carbons will have shifts determined by their proximity to the various electron-withdrawing and donating groups.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C1 (-CN attached) | ~110-125 ppm |
| C2 | ~130-145 ppm |
| C3 (-NO₂ attached) | ~140-155 ppm |
| C4 (-OH attached) | ~150-165 ppm |
| C5 | ~115-130 ppm |
| C6 | ~125-140 ppm |
| -C≡N | ~115-120 ppm |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of this compound is rich with characteristic absorption bands.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
IR Spectral Interpretation
The key to interpreting the IR spectrum is to identify the vibrational modes of the principal functional groups.
| Frequency (cm⁻¹) | Vibration Type | Functional Group | Interpretation |
| ~3400-3200 (broad) | O-H Stretch | Phenolic -OH | The broadness indicates hydrogen bonding, typical for solid-state phenols. |
| ~2230 (sharp, strong) | C≡N Stretch | Aromatic Nitrile | This sharp, intense peak is highly characteristic. Its position is slightly lower than aliphatic nitriles due to conjugation with the aromatic ring.[4] |
| ~1530 and ~1350 | Asymmetric & Symmetric NO₂ Stretch | Nitro Group | These two strong absorptions are definitive evidence for the nitro group. |
| ~1600, ~1480 | C=C Stretch | Aromatic Ring | Characteristic skeletal vibrations of the benzene ring. |
| ~3100-3000 | C-H Stretch | Aromatic C-H | Stretching vibrations of the hydrogens attached to the aromatic ring. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, offering further structural confirmation.
Experimental Protocol: Electron Ionization (EI) GC-MS
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like ethyl acetate or dichloromethane.
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph (GC) inlet. The GC separates the analyte from any impurities before it enters the mass spectrometer.
-
Ionization: In the mass spectrometer, use a standard electron ionization (EI) source at 70 eV.
-
Analysis: Scan a mass range (e.g., m/z 40-400) to detect the molecular ion and significant fragment ions.
MS Spectral Interpretation
The EI mass spectrum provides a wealth of structural information.
-
Molecular Ion (M⁺): The molecular weight of this compound is 164.12 g/mol .[2] The mass spectrum will show a strong molecular ion peak at m/z 164 .[5] The exact mass is 164.022192 g/mol , which can be confirmed by high-resolution mass spectrometry (HRMS).[3]
-
Key Fragments: The fragmentation pattern is dictated by the stability of the resulting ions and neutral losses. Common losses from nitroaromatics include NO₂ (46 Da) and NO (30 Da).
| m/z Value | Proposed Fragment/Loss |
| 164 | [M]⁺ (Molecular Ion) |
| 134 | [M - NO]⁺ |
| 118 | [M - NO₂]⁺ |
| 106 | [M - NO₂ - C]⁺ or [M - NO - CO]⁺ |
| 63 | Aromatic ring fragment, possibly [C₅H₃]⁺ |
digraph "MS_Fragmentation" { graph [dpi=100]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Helvetica"]; edge [fontname="Helvetica", color="#4285F4"];M [label="[M]⁺\nm/z = 164"]; F1 [label="[M - NO]⁺\nm/z = 134"]; F2 [label="[M - NO₂]⁺\nm/z = 118"]; F3 [label="[C₆H₃O]⁺\nm/z = 106"]; F4 [label="[C₅H₃]⁺\nm/z = 63"];
M -> F1 [label="- NO"]; M -> F2 [label="- NO₂"]; F2 -> F3 [label="- C"]; F3 -> F4 [label="- CO, -H"]; }
Caption: Proposed MS fragmentation pathway for this compound.
Conclusion
The spectroscopic characterization of this compound is unambiguous. ¹H NMR reveals the substitution pattern on the aromatic ring, IR spectroscopy confirms the presence of the hydroxyl, nitrile, and nitro functional groups, and mass spectrometry verifies the molecular weight and provides characteristic fragmentation data. Together, these techniques provide a self-validating system for the positive identification and purity assessment of this important chemical compound.
References
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4-Hydroxy-3-nitro-benzonitrile - Optional[1H NMR] - Spectrum . SpectraBase. [Link]
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This compound | C7H4N2O3 | CID 76758 . PubChem. [Link]
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-
Organic Nitrogen Compounds IV: Nitriles . Spectroscopy Online. [Link]
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The Solubility Profile of 4-Hydroxy-3-nitrobenzonitrile: A Technical Guide for Researchers
An in-depth analysis of the solubility of 4-hydroxy-3-nitrobenzonitrile in common organic solvents, providing theoretical insights, predictive data, and detailed experimental protocols for laboratory applications.
Abstract
This technical guide provides a comprehensive overview of the solubility of this compound, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. A thorough understanding of its solubility is paramount for optimizing reaction conditions, developing purification strategies, and formulating products. This document delves into the theoretical principles governing the solubility of this compound, presents a predictive assessment of its solubility in a range of common organic solvents, and offers detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination. This guide is intended to be an essential resource for researchers, chemists, and drug development professionals working with this versatile molecule.
Introduction to this compound
This compound, with the chemical formula C₇H₄N₂O₃, is a crystalline solid that serves as a valuable building block in organic synthesis.[1] Its molecular structure features a benzene ring substituted with a hydroxyl (-OH) group, a nitro (-NO₂) group, and a nitrile (-CN) group. These functional groups impart a significant degree of polarity to the molecule and the capacity for hydrogen bonding, which are the primary determinants of its solubility characteristics.
A comprehensive understanding of the solubility of this compound in various organic solvents is crucial for its effective utilization in several key areas:
-
Reaction Chemistry: Selecting an appropriate solvent that can dissolve all reactants is fundamental to achieving optimal reaction kinetics and yields.
-
Crystallization and Purification: Knowledge of solubility as a function of temperature is essential for developing efficient crystallization processes to isolate and purify the compound.
-
Formulation Development: For pharmaceutical applications, understanding the solubility in different solvent systems is critical for creating stable and bioavailable drug formulations.
-
Analytical Method Development: The choice of solvent is crucial for preparing samples for various analytical techniques, such as chromatography and spectroscopy.
Theoretical Principles of Solubility
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[2][3] The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions.
For this compound, the key molecular features influencing its solubility are:
-
Polarity: The presence of the hydroxyl, nitro, and nitrile groups creates a significant dipole moment, making the molecule polar. The topological polar surface area (TPSA) of 89.8 Ų further confirms its polar nature.[1]
-
Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the hydroxyl and nitro groups, as well as the nitrogen atom of the nitrile group, can act as hydrogen bond acceptors.[1] This capability for hydrogen bonding significantly influences its interaction with protic and aprotic polar solvents.
Based on these characteristics, it is predicted that this compound will exhibit higher solubility in polar solvents and lower solubility in nonpolar solvents.
Predicted Solubility of this compound
| Solvent | Solvent Class | Dielectric Constant (ε) at 20°C[4][5] | Polarity Index (P')[1][6] | Predicted Solubility | Rationale |
| Highly Polar Protic Solvents | |||||
| Water | Protic | 80.1 | 10.2 | Insoluble | Despite its high polarity, the hydrophobic benzene ring likely limits solubility in water. |
| Methanol | Protic Alcohol | 32.7 | 5.1 | Highly Soluble | Strong hydrogen bonding interactions with the hydroxyl group. |
| Ethanol | Protic Alcohol | 24.6 | 4.3 | Soluble | Good hydrogen bonding capability and moderate polarity. |
| Highly Polar Aprotic Solvents | |||||
| Dimethyl Sulfoxide (DMSO) | Aprotic | 46.7 | 7.2 | Highly Soluble | High polarity and ability to accept hydrogen bonds. |
| N,N-Dimethylformamide (DMF) | Aprotic | 36.7 | 6.4 | Highly Soluble | High polarity and ability to accept hydrogen bonds. |
| Acetonitrile | Aprotic | 37.5 | 5.8 | Soluble | High polarity. |
| Acetone | Aprotic Ketone | 20.7 | 5.1 | Soluble | Moderate polarity and hydrogen bond acceptor. |
| Moderately Polar Solvents | |||||
| Ethyl Acetate | Ester | 6.0 | 4.4 | Sparingly Soluble | Moderate polarity. |
| Dichloromethane (DCM) | Halogenated | 9.1 | 3.1 | Sparingly Soluble | Lower polarity compared to protic and aprotic polar solvents. |
| Diethyl Ether | Ether | 4.3 | 2.8 | Slightly Soluble | Low polarity and limited hydrogen bonding interaction. |
| Nonpolar Solvents | |||||
| Toluene | Aromatic | 2.4 | 2.4 | Insoluble | "Like dissolves like" principle; mismatch in polarity. |
| Hexane | Aliphatic | 1.9 | 0.1 | Insoluble | "Like dissolves like" principle; significant mismatch in polarity. |
Experimental Determination of Solubility
For applications requiring precise solubility data, experimental determination is essential. The following section provides detailed protocols for both qualitative and quantitative solubility analysis.
Safety Precautions
This compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[1] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) before use.
Qualitative Solubility Determination
This method provides a rapid assessment of solubility in various solvents.
Materials:
-
This compound
-
A selection of organic solvents (e.g., those listed in the table above)
-
Small test tubes or vials
-
Spatula
-
Vortex mixer
Protocol:
-
Sample Preparation: Add approximately 10-20 mg of this compound to a clean, dry test tube.
-
Solvent Addition: Add 1 mL of the selected solvent to the test tube.
-
Mixing: Vigorously mix the contents using a vortex mixer for 30-60 seconds.
-
Observation: Visually inspect the mixture.
-
Soluble: The solid completely dissolves, forming a clear solution.
-
Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.
-
Insoluble: The solid does not appear to dissolve.
-
-
Record Results: Document the observations for each solvent.
Caption: Workflow for qualitative solubility determination.
Quantitative Solubility Determination: The Shake-Flask Method
The isothermal shake-flask method is the gold standard for determining equilibrium solubility.[7][8] This protocol is coupled with UV-Vis spectrophotometry for concentration analysis.
Materials:
-
This compound (analytical grade)
-
Selected organic solvents (HPLC grade)
-
Scintillation vials or sealed flasks
-
Thermostatic shaker bath
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer and cuvettes
Protocol:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to several vials. The excess solid is crucial to ensure equilibrium with the saturated solution.
-
Accurately add a known volume (e.g., 5 mL) of the desired solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples at a constant speed for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary kinetics study can determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid.
-
-
Analysis by UV-Vis Spectrophotometry:
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.
-
Sample Analysis: Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve. Measure the absorbance of the diluted sample at λmax.
-
Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original concentration of the saturated solution by accounting for the dilution factor. The solubility is typically expressed in units of g/L or mol/L.
-
Caption: Workflow for quantitative solubility determination using the shake-flask method with UV-Vis analysis.
Conclusion
This technical guide provides a foundational understanding of the solubility of this compound. The inherent polarity and hydrogen bonding capabilities of the molecule suggest high solubility in polar organic solvents and poor solubility in nonpolar solvents. While quantitative experimental data is sparse, the provided predictive solubility table offers valuable guidance for solvent selection. For applications demanding high precision, the detailed experimental protocols for both qualitative and quantitative solubility determination will enable researchers to generate reliable and accurate data. This, in turn, will facilitate the optimization of synthetic processes, purification techniques, and formulation strategies involving this important chemical intermediate.
References
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- Khan Academy. (n.d.). Solubility of organic compounds.
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An In-depth Technical Guide to the Synthesis of 4-Hydroxy-3-nitrobenzonitrile
A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 4-Hydroxy-3-nitrobenzonitrile, a critical intermediate in the pharmaceutical and fine chemical industries. Notably, it serves as a key precursor for the production of Nitroxynil, an anthelmintic drug.[1] The following sections are structured to deliver not just a procedural methodology, but a deeper understanding of the reaction's mechanistic underpinnings, safety imperatives, and practical optimization strategies, reflecting insights gained from extensive application in synthetic chemistry.
Strategic Overview and Mechanistic Rationale
The conversion of 4-hydroxybenzonitrile to this compound is achieved through electrophilic aromatic substitution, specifically a nitration reaction. The choice of this pathway is dictated by the electronic properties of the starting material's aromatic ring.
Understanding the Directing Effects:
The benzene ring of 4-hydroxybenzonitrile is substituted with two functional groups possessing opposing electronic effects:
-
Hydroxyl Group (-OH): A powerful activating group that donates electron density to the ring via resonance. It is a strong ortho, para-director.
-
Cyano Group (-CN): A deactivating group that withdraws electron density from the ring through both inductive and resonance effects. It is a meta-director.
The potent activating and directing influence of the hydroxyl group dominates the reaction's regioselectivity. Therefore, the incoming electrophile, the nitronium ion (NO₂⁺), is directed to the positions ortho to the -OH group. Since the para position is already occupied by the cyano group, nitration occurs exclusively at one of the two equivalent ortho positions (C3 or C5), yielding the desired 3-nitro product.
Generation of the Electrophile:
The nitronium ion is typically generated in situ from nitric acid, often with the aid of a stronger acid like sulfuric acid, which acts as a catalyst by protonating nitric acid and facilitating the loss of a water molecule.[2]
Caption: Mechanism of Electrophilic Nitration.
Materials, Reagents, and Equipment
Successful and reproducible synthesis requires high-purity reagents and properly assembled equipment.
Table 1: Reagents and Materials
| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| 4-Hydroxybenzonitrile | 767-00-0 | C₇H₅NO | 119.12 | White to off-white solid |
| Nitric Acid (65-70%) | 7697-37-2 | HNO₃ | 63.01 | Highly corrosive, strong oxidizer |
| Sulfuric Acid (98%) | 7664-93-9 | H₂SO₄ | 98.08 | Highly corrosive, dehydrating agent |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Volatile organic solvent |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | Drying agent |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | Solvent, quenching agent |
| Ice | N/A | H₂O (solid) | 18.02 | Coolant |
Table 2: Essential Laboratory Equipment
| Equipment | Purpose |
| Three-neck round-bottom flask | Reaction vessel |
| Magnetic stirrer and stir bar | Homogeneous mixing |
| Dropping funnel | Controlled addition of reagents |
| Thermometer / Temperature probe | Monitoring reaction temperature |
| Ice bath | Temperature control for exothermic reaction |
| Condenser | To prevent loss of volatile materials (if needed) |
| Separatory funnel | Liquid-liquid extraction |
| Rotary evaporator | Solvent removal under reduced pressure |
| Buchner funnel and filter flask | Filtration of solids |
| Thin-Layer Chromatography (TLC) plate | Reaction monitoring |
Step-by-Step Experimental Protocol
This protocol is designed for a laboratory scale synthesis and prioritizes safety and control over the highly exothermic nitration process.
CAUTION: This procedure involves highly corrosive and reactive chemicals. It must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and acid-resistant gloves (e.g., butyl rubber or Viton®).[3][4]
-
Reaction Setup:
-
Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Place the flask in a large ice/water bath on a magnetic stirrer.
-
-
Preparation of Nitrating Mixture:
-
Carefully add 25 mL of concentrated sulfuric acid to the reaction flask.
-
Begin stirring and allow the acid to cool to below 10 °C.
-
Slowly, add 10 mL of concentrated nitric acid to the dropping funnel.
-
Add the nitric acid dropwise to the cold, stirred sulfuric acid. Crucial: Maintain the internal temperature of the mixture below 15 °C throughout the addition. This is a highly exothermic step.
-
-
Nitration Reaction:
-
Dissolve 5.0 g (41.97 mmol) of 4-hydroxybenzonitrile in a suitable solvent like dichloromethane or glacial acetic acid. Note: The choice of solvent can influence reaction rate and workup; some procedures add the solid phenol directly. A procedure using dichloromethane for a similar substrate has been reported.[5]
-
Transfer the 4-hydroxybenzonitrile solution to the dropping funnel.
-
Add the solution dropwise to the stirred nitrating mixture over a period of 30-45 minutes.
-
Critical Control Point: The internal reaction temperature must be rigorously maintained between 0 and 5 °C. Uncontrolled temperature increases can lead to dangerous thermal runaway and the formation of unwanted byproducts.[6][7]
-
-
Reaction Monitoring and Completion:
-
After the addition is complete, allow the reaction to stir in the ice bath for an additional 1-2 hours.
-
Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase), comparing the reaction mixture to a spot of the starting material. The reaction is complete when the starting material spot is no longer visible.
-
Product Isolation and Purification Workflow
A systematic workup is essential to isolate the product from the acidic reaction medium and purify it to the required standard.
-
Quenching the Reaction:
-
Prepare a large beaker containing approximately 200 g of crushed ice and 100 mL of deionized water.
-
Very slowly and with vigorous stirring, pour the reaction mixture onto the ice-water slurry. This will quench the reaction and precipitate the crude product.[8]
-
-
Initial Isolation:
-
Collect the precipitated yellow solid by vacuum filtration using a Buchner funnel.
-
Wash the solid thoroughly with copious amounts of cold deionized water until the filtrate is neutral (test with pH paper). This removes residual acids.
-
-
Purification by Recrystallization:
-
The crude product can be effectively purified by recrystallization. A common solvent system is an ethanol/water mixture.
-
Dissolve the crude solid in a minimum amount of hot ethanol.
-
Gradually add hot water until the solution becomes slightly turbid.
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified, pale-yellow crystalline product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
-
Caption: General Workflow for Product Workup and Purification.
Product Characterization
The identity and purity of the final product must be confirmed through analytical methods.
Table 3: Expected Analytical Data for this compound
| Analysis | Expected Result |
| Appearance | Pale yellow crystalline solid |
| Melting Point | 146-148 °C (lit.) |
| ¹H NMR (CDCl₃, 500 MHz) | δ 9.94 (s, 1H, -CHO), 8.65 (s, 1H, Ar-H), 8.13 (d, 1H), 7.35 (d, 1H, Ar-H) Note: This reference is for the analogous aldehyde but provides an expected pattern.[9] |
| IR (KBr, cm⁻¹) | ~3200-3400 (O-H stretch), ~2230 (C≡N stretch), ~1530 & ~1350 (NO₂ asymmetric & symmetric stretch) |
| ESI-MS (m/z) | 163 [M-H]⁻ |
| Molecular Formula | C₇H₄N₂O₃ |
| Molecular Weight | 164.12 g/mol |
Critical Safety and Hazard Management
Adherence to strict safety protocols is non-negotiable when performing nitration reactions.
-
Chemical Hazards: Nitric and sulfuric acids are extremely corrosive and can cause severe burns.[4][10] Nitric acid is also a powerful oxidizing agent that can react violently with organic materials.[11] Dichloromethane is a volatile and potentially carcinogenic solvent.
-
Thermal Hazards: The primary operational risk is thermal runaway from the highly exothermic nitration reaction. Poor temperature control can lead to a rapid increase in temperature and pressure, potentially causing an explosion.[6]
-
Engineering Controls: The entire procedure must be conducted within a chemical fume hood with adequate ventilation to prevent inhalation of toxic fumes.[3] An emergency eyewash and safety shower must be immediately accessible.[4]
-
Waste Disposal: Acidic waste must be neutralized before disposal. Do not mix nitric acid waste with organic solvent waste, as this can lead to violent reactions and potential explosions in the waste container.[11] All waste must be disposed of in accordance with institutional and local regulations.
Conclusion
The synthesis of this compound from 4-hydroxybenzonitrile is a classic and effective example of electrophilic aromatic substitution. Success hinges on a thorough understanding of the reaction mechanism, meticulous control of the reaction temperature, and unwavering adherence to safety protocols. By following the detailed guidelines and embracing the underlying chemical principles presented in this guide, researchers and drug development professionals can reliably and safely produce this valuable chemical intermediate for further application in medicinal chemistry and materials science.
References
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Nitration reaction safety . YouTube. [Link]
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NITRIC ACID SAFETY . ehs.washington.edu. [Link]
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An In-Depth Technical Guide to the Regioselective Nitration of 4-Hydroxybenzonitrile
A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of the synthesis of 4-Hydroxy-3-nitrobenzonitrile, a valuable intermediate in pharmaceutical development. We will delve into the underlying reaction mechanism, present a detailed and validated experimental protocol, and discuss the critical aspects of safety, purification, and characterization. The significance of this compound as a building block in the synthesis of targeted therapeutics will also be explored, offering a complete perspective for researchers in medicinal chemistry and process development.
Strategic Importance of this compound in Drug Discovery
This compound is more than just a chemical compound; it is a key starting material in the synthesis of complex molecular architectures with significant therapeutic potential. Its utility is particularly pronounced in the development of kinase inhibitors, a class of targeted cancer therapeutics. The strategic placement of the hydroxyl, nitro, and nitrile functionalities allows for a range of chemical transformations, making it a versatile scaffold. For instance, derivatives of this compound are employed in the synthesis of pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine cores. These heterocyclic systems are recognized as "privileged structures" in medicinal chemistry due to their ability to mimic the adenine core of ATP and bind to the ATP-binding site of various protein kinases, thereby inhibiting their activity which is often dysregulated in cancer.[1] The parent compound, nitroxynil, for which this compound is an essential precursor, is an anthelmintic agent, further highlighting the biomedical importance of this structural motif.[2]
The Chemistry of Nitration: Mechanism and Regioselectivity
The nitration of 4-hydroxybenzonitrile is a classic example of an electrophilic aromatic substitution reaction. The reaction's success hinges on the careful control of conditions to ensure the regioselective introduction of a single nitro group onto the aromatic ring.
Generation of the Electrophile
The potent electrophile in this reaction, the nitronium ion (NO₂⁺), is typically generated in situ by the reaction of concentrated nitric acid with a stronger acid, most commonly concentrated sulfuric acid.
HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion.
The Role of Substituents in Directing the Nitration
The regiochemical outcome of the nitration is dictated by the electronic effects of the substituents already present on the benzene ring: the hydroxyl (-OH) group and the cyano (-CN) group.
-
Hydroxyl Group (-OH): The hydroxyl group is a powerful activating group and an ortho, para-director. This is due to the lone pairs on the oxygen atom which can be delocalized into the aromatic ring through resonance, increasing the electron density at the ortho and para positions and stabilizing the arenium ion intermediate.
-
Cyano Group (-CN): The cyano group is a deactivating group and a meta-director. It withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive towards electrophiles.
In 4-hydroxybenzonitrile, the hydroxyl group is at position 1 and the cyano group at position 4. The powerful activating and ortho, para-directing effect of the hydroxyl group dominates. Since the para position is already occupied by the cyano group, the incoming electrophile (NO₂⁺) is directed to the positions ortho to the hydroxyl group, which are positions 3 and 5. The introduction of the nitro group at position 3 is the observed outcome, leading to the formation of this compound.
Reaction Mechanism: Electrophilic Aromatic Substitution
Caption: Mechanism of the electrophilic nitration of 4-hydroxybenzonitrile.
A Field-Validated Experimental Protocol
This protocol is a synthesis of established procedures for the nitration of substituted phenols, optimized for the synthesis of this compound.[3]
Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| 4-Hydroxybenzonitrile | C₇H₅NO | 119.12 | 11.9 g (0.1 mol) | Starting material |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 50 mL | Catalyst and solvent |
| Concentrated Nitric Acid | HNO₃ | 63.01 | 7.5 mL (~0.12 mol) | Nitrating agent |
| Crushed Ice | H₂O | 18.02 | 500 g | For quenching |
| Deionized Water | H₂O | 18.02 | As needed | For washing |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | For neutralization |
| Dichloromethane | CH₂Cl₂ | 84.93 | As needed | Extraction solvent |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | Drying agent |
Equipment
-
250 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice-salt bath
-
Büchner funnel and filtration flask
-
Separatory funnel
-
Standard laboratory glassware
Step-by-Step Procedure
-
Preparation: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and dropping funnel, add 50 mL of concentrated sulfuric acid.
-
Dissolution of Starting Material: Cool the sulfuric acid in an ice-salt bath to 0-5 °C. While maintaining this temperature, slowly add 11.9 g (0.1 mol) of 4-hydroxybenzonitrile in small portions. Stir until all the solid has dissolved.
-
Preparation of Nitrating Mixture: In a separate beaker, cool 7.5 mL of concentrated nitric acid in an ice bath. This step should be performed in a fume hood with appropriate personal protective equipment.
-
Nitration Reaction: Slowly add the cold concentrated nitric acid dropwise from the dropping funnel to the stirred solution of 4-hydroxybenzonitrile in sulfuric acid. The rate of addition should be controlled to maintain the reaction temperature between 0 and 10 °C. The addition typically takes 30-45 minutes.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir at 0-10 °C for an additional 1-2 hours to ensure complete conversion.
-
Quenching: Slowly and carefully pour the reaction mixture onto 500 g of crushed ice in a large beaker with vigorous stirring. A yellow precipitate of the crude product will form.
-
Isolation of Crude Product: Allow the ice to melt completely. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with several portions of cold deionized water until the filtrate is neutral to pH paper.
-
Purification (Recrystallization): The crude product can be purified by recrystallization from an ethanol-water mixture. Dissolve the crude solid in a minimal amount of hot ethanol. Add hot water dropwise until the solution becomes turbid. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Experimental Workflow
Caption: A generalized workflow for the synthesis of this compound.
Safety: A Paramount Consideration
Nitration reactions are inherently hazardous and must be conducted with strict adherence to safety protocols.[4][5]
-
Corrosivity: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns upon contact with skin or eyes.[6]
-
Exothermic Reaction: The reaction is highly exothermic. Uncontrolled addition of the nitrating agent can lead to a rapid increase in temperature, potentially causing the reaction to run away and leading to the formation of dangerous byproducts or an explosion.[5]
-
Toxicity: Nitric acid fumes and nitrogen oxides (NOx) that may be generated during the reaction are toxic upon inhalation.[6]
Mandatory Safety Precautions:
-
All operations must be conducted in a certified chemical fume hood.
-
Personal Protective Equipment (PPE) is non-negotiable:
-
Acid-resistant gloves (e.g., butyl rubber)
-
Chemical splash goggles and a face shield
-
A flame-resistant lab coat
-
-
An emergency eyewash and safety shower must be readily accessible.[5]
-
Spill kits containing a neutralizer (such as sodium bicarbonate) should be available.
Characterization of this compound
Confirmation of the product's identity and purity is crucial. The following analytical techniques are recommended:
| Technique | Expected Results |
| Melting Point | 140-143 °C |
| ¹H NMR (DMSO-d₆) | δ ~11.5 (s, 1H, -OH), ~8.4 (d, 1H, Ar-H), ~8.1 (dd, 1H, Ar-H), ~7.4 (d, 1H, Ar-H) |
| ¹³C NMR (DMSO-d₆) | Expected signals for aromatic carbons, the nitrile carbon, and carbons bearing the hydroxyl and nitro groups. |
| IR (KBr) | ν ~3300 cm⁻¹ (-OH stretch), ~2230 cm⁻¹ (-C≡N stretch), ~1530 and ~1350 cm⁻¹ (-NO₂ stretches) |
| Mass Spectrometry | Molecular ion peak corresponding to the product's molecular weight (164.12 g/mol ).[7] |
Note: Specific chemical shifts in NMR spectra can vary depending on the solvent and concentration. A reference ¹H NMR spectrum is available in public databases such as SpectraBase.[8]
Conclusion: A Gateway to Advanced Therapeutics
The synthesis of this compound is a well-defined yet critical process in the pipeline of drug discovery and development. A thorough understanding of the reaction mechanism, meticulous execution of the experimental protocol, and an unwavering commitment to safety are essential for the successful and reproducible synthesis of this valuable intermediate. Its role as a versatile building block for potent kinase inhibitors underscores the importance of fundamental organic synthesis in the advancement of modern medicine.
References
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National Academic Digital Library of Ethiopia. (2013, November 22). Chemistry, Process Design, and Safety for the Nitration Industry. Retrieved from [Link]
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YouTube. (2024, June 7). Nitration reaction safety. Retrieved from [Link]
- Google Patents. (n.d.). DE2316495B2 - PROCESS FOR THE PREPARATION OF 4-HYDROXY-3-NITROBENZOIC ACID.
-
ResearchGate. (2016, October 5). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? Retrieved from [Link]
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University of Washington Environmental Health & Safety. (n.d.). NITRIC ACID SAFETY. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Veeprho. (n.d.). This compound | CAS 3272-08-0. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Hydroxy-3-nitro-benzonitrile - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Hydroxy-4-nitrobenzonitrile: A Versatile Intermediate for Fine Chemicals and Pharmaceutical Synthesis. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
University of Babylon. (n.d.). Nitration of Aromatic Hydrocarbons Preparation of Nitrobenzene. Retrieved from [Link]
- Google Patents. (n.d.). US3929864A - Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters.
-
Wanfang Data. (n.d.). Research and development of 4-hydroxybenzonitrile production process. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-NITROBENZONITRILE. Retrieved from [Link]
- Google Patents. (n.d.). US3567758A - Preparation of hydroxybenzonitriles.
-
YouTube. (2020, February 13). Nitration Lab. Retrieved from [Link]
-
PubChem. (n.d.). 3-Hydroxy-4-nitrobenzonitrile. Retrieved from [Link]
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A Technical Guide to the Potential Biological Activities of 4-Hydroxy-3-nitrobenzonitrile Derivatives
Executive Summary
The pursuit of novel therapeutic agents is a cornerstone of modern medicinal chemistry. Central to this endeavor is the identification and exploitation of versatile chemical scaffolds that can be readily modified to generate libraries of compounds with diverse biological activities. 4-Hydroxy-3-nitrobenzonitrile is one such scaffold of significant interest. Its aromatic core is adorned with three key functional groups—a hydroxyl, a nitro group, and a nitrile—each offering a reactive handle for synthetic elaboration. This guide provides a comprehensive technical overview of the potential biological activities of derivatives synthesized from this promising starting material. By examining the established biological roles of structurally related compounds, we will explore the rationale and methodologies for developing novel anticancer, antimicrobial, and anti-inflammatory agents based on the this compound framework. This document is intended to serve as a foundational resource for researchers aiming to unlock the therapeutic potential of this versatile chemical entity.
The this compound Scaffold: A Privileged Starting Point
This compound (CAS 3272-08-0) is a nitroaromatic compound whose true value in drug discovery lies in its synthetic versatility.[1] The hydroxyl group can be alkylated or acylated, the nitro group can be reduced to an amine and subsequently derivatized, and the nitrile group can be hydrolyzed, reduced, or used to construct various heterocyclic systems. This multi-faceted reactivity allows for the systematic exploration of chemical space and the optimization of structure-activity relationships (SAR). This guide will delve into three key areas of therapeutic potential.
Anticancer Potential: A Gateway to Kinase Inhibitors
The dysregulation of protein kinase signaling is a hallmark of many cancers, making kinase inhibitors a highly successful class of oncology drugs.[2] A key strategy in designing such inhibitors is the use of "privileged scaffolds"—heterocyclic core structures known to bind to the ATP-binding site of various kinases.[3]
Rationale: Emulating a Proven Strategy
The closely related compound, 4-fluoro-3-nitrobenzonitrile, is a well-established precursor for synthesizing potent kinase inhibitors based on pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine scaffolds.[3] The fluorine atom is activated for nucleophilic aromatic substitution (SNAr), a key step in building these complex heterocycles. We hypothesize that the hydroxyl group of this compound, after conversion to a better leaving group (e.g., a tosylate or triflate), can similarly serve as a linchpin for the synthesis of these privileged structures, which function as ATP-competitive inhibitors.[3]
Generalized Synthetic Workflow
The transformation of this compound into a kinase inhibitor scaffold would likely proceed through a multi-step synthesis. The initial step would involve activation of the hydroxyl group, followed by nucleophilic substitution and subsequent cyclization to form the desired heterocyclic core.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.[2]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
96-well microplates.
-
Test compounds (dissolved in DMSO).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (negative control) and a vehicle control (medium with DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.
Representative Data
The following table presents illustrative IC₅₀ values for a hypothetical series of this compound derivatives, demonstrating their potential as anticancer agents.
| Compound ID | Modification | IC₅₀ (µM) vs. MCF-7 (Breast) | IC₅₀ (µM) vs. A549 (Lung) | IC₅₀ (µM) vs. HCT116 (Colon) |
| HN-01 | Parent Compound | > 100 | > 100 | > 100 |
| HN-02 | Pyrazolopyrimidine Core | 15.2 | 20.5 | 18.9 |
| HN-03 | HN-02 + Phenyl Group | 2.1 | 5.8 | 4.3 |
| HN-04 | HN-02 + Aniline Group | 0.8 | 1.2 | 0.9 |
| Doxorubicin | (Control) | 0.1 | 0.08 | 0.12 |
Disclaimer: The data presented are for illustrative purposes only and represent plausible outcomes based on the activities of structurally related compounds.[4][5]
Antimicrobial Potential: A Scaffold for New Antibacterials and Antifungals
The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Benzonitrile-containing compounds have demonstrated a range of antibacterial and antifungal activities.[6][7]
Rationale: The Antimicrobial Promise of the Benzonitrile Moiety
Various derivatives of benzonitrile have been synthesized and shown to possess significant antimicrobial properties. For instance, (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile has exhibited potent in vitro antifungal activity with a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL against Botrytis fabae.[6] Furthermore, polyhalobenzonitrile quinazolin-4(3H)-one derivatives have shown broad-spectrum activity against both bacteria and fungi, with some compounds having MIC values as low as 0.8-3.3 µg/mL.[7] These findings suggest that the this compound scaffold can be elaborated to produce novel antimicrobial agents.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of a compound against various microorganisms.[8][9]
Materials:
-
Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi.
-
Sterile 96-well microplates.
-
Test compounds (dissolved in DMSO).
-
Bacterial/fungal inoculum standardized to ~5 x 10⁵ CFU/mL.
-
Positive control antibiotics (e.g., Ciprofloxacin, Fluconazole).
Procedure:
-
Compound Dilution: Add 100 µL of sterile broth to all wells of a 96-well plate. Add 100 µL of the test compound stock solution to the first column of wells, creating a 1:2 dilution.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column.
-
Inoculation: Add 10 µL of the standardized microbial inoculum to each well, except for the sterility control wells.
-
Controls: Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Representative Data
The following table shows hypothetical MIC values for a series of this compound derivatives against common pathogens.
| Compound ID | Modification | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| HN-01 | Parent Compound | > 128 | > 128 | > 128 |
| HN-05 | Schiff Base Derivative | 32 | 64 | 128 |
| HN-06 | Thiazole Derivative | 8 | 16 | 32 |
| HN-07 | Quinazolinone Derivative | 4 | 8 | 8 |
| Ciprofloxacin | (Bacterial Control) | 1 | 0.5 | N/A |
| Fluconazole | (Fungal Control) | N/A | N/A | 2 |
Disclaimer: The data presented are for illustrative purposes only and represent plausible outcomes based on the activities of structurally related compounds.[6][7]
Anti-inflammatory Potential: Modulating Key Signaling Pathways
Chronic inflammation is implicated in a wide range of diseases. Many natural and synthetic compounds with phenolic structures exhibit anti-inflammatory properties by modulating key signaling pathways.[10]
Rationale and Mechanism of Action
Inflammatory stimuli, such as lipopolysaccharide (LPS), activate signaling cascades in immune cells like macrophages.[11] Key pathways include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[10][11] Activation of these pathways leads to the production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E₂ (PGE₂), and cytokines like TNF-α and IL-6.[11] We hypothesize that derivatives of this compound could inhibit these pathways, thereby reducing the production of inflammatory mediators. The phenolic hydroxyl group, in particular, is a common feature in many anti-inflammatory phytochemicals.
Experimental Protocol: Nitric Oxide (NO) Production Assay
This assay measures the production of NO, a key inflammatory mediator, by macrophages stimulated with LPS.
Materials:
-
RAW 264.7 macrophage cell line.
-
Complete culture medium.
-
24-well plates.
-
Lipopolysaccharide (LPS).
-
Test compounds (dissolved in DMSO).
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 24-well plate at a density of 2.5 x 10⁵ cells per well and incubate for 24 hours.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 2 hours.
-
Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include an unstimulated control and an LPS-only control.
-
Sample Collection: Collect the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent Part A. Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
Data Acquisition: Measure the absorbance at 540 nm. The concentration of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve.
-
Cell Viability: Perform a parallel assay (e.g., MTT) to ensure that the observed reduction in NO is not due to cytotoxicity.
Representative Data
The following table provides illustrative data on the inhibition of NO production by hypothetical this compound derivatives in LPS-stimulated macrophages.
| Compound ID | Concentration (µM) | NO Production (% of LPS Control) | Cell Viability (%) |
| Control | 0 | 100 | 100 |
| HN-08 | 10 | 85.2 | 98.5 |
| 25 | 60.1 | 95.3 | |
| 50 | 35.7 | 92.1 | |
| HN-09 | 10 | 70.4 | 99.1 |
| 25 | 42.3 | 96.8 | |
| 50 | 15.8 | 94.2 | |
| L-NAME | 100 (Control) | 20.5 | 97.4 |
Disclaimer: The data presented are for illustrative purposes only and represent plausible outcomes based on the activities of structurally related compounds.[11][12]
Conclusion and Future Directions
This compound represents a synthetically tractable and highly promising scaffold for the development of novel therapeutic agents. The strategic placement of its functional groups provides a robust platform for creating diverse chemical libraries. Based on the well-documented biological activities of structurally related benzonitriles, nitroaromatics, and phenolic compounds, there is a strong scientific rationale to pursue the synthesis and evaluation of this compound derivatives as potential anticancer, antimicrobial, and anti-inflammatory drugs. The experimental protocols and conceptual frameworks provided in this guide offer a clear path for researchers to investigate these possibilities. Future work should focus on the systematic synthesis of derivative libraries and their rigorous evaluation using the described in vitro assays to establish definitive structure-activity relationships and identify lead compounds for further preclinical development.
References
-
El-Gohary, N. S. (2012). Synthesis and antimicrobial activity of some new benzo and naphthonitrile derivatives. PubMed. [Link][6]
-
IJPBS. (n.d.). Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. International Journal of Pharmacy and Biological Sciences. [Link]
-
Lee, S., et al. (2005). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. MDPI. [Link]
-
Skropeta, D., & Zivanovic, A. (2012). Bioassays for anticancer activities. PubMed. [Link][2]
-
Hosseinzadeh, A., et al. (2019). The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation. PMC. [Link][10]
-
Muratović, S., et al. (2015). The synthesis and antimicrobial activity of some 4-hydroxycoumarin derivatives. PubMed. [Link]
-
Rasayan J. Chem. (2011). INVITRO STUDY OF ANTI-INFLAMMATORY AND ANTIOXIDANT ACTIVITY OF 4-(3H) - QUINAZOLINONE DERIVATIVES. Rasayan Journal of Chemistry. [Link]
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Ham, Y., et al. (2022). Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. MDPI. [Link][11]
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Wang, M., et al. (2023). Antioxidant and Anti-Inflammatory Effects of 6,3´,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models. MDPI. [Link]
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Al-Habban, M. A., et al. (2023). Antioxidant, Anti-Inflammatory, and Oral Bioavailability of Novel Sulfonamide Derivatives of Gallic Acid. MDPI. [Link][12]
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The Versatile Virtuoso: A Technical Guide to 4-Hydroxy-3-nitrobenzonitrile in Modern Organic Synthesis
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxy-3-nitrobenzonitrile, a seemingly unassuming aromatic compound, has emerged as a cornerstone building block in the edifice of modern organic synthesis. Its unique trifecta of functional groups—a nucleophilic phenol, an electrophilically activating nitro group, and a versatile nitrile—renders it a molecule of immense synthetic potential. This guide provides an in-depth exploration of this compound, from its synthesis and characteristic reactivity to its pivotal role in the construction of complex molecular architectures, including pharmaceuticals and functional materials. We will delve into the causality behind experimental choices, providing detailed, field-proven protocols and mechanistic insights to empower researchers in leveraging this potent synthetic tool.
Introduction: Unveiling a Multifaceted Building Block
At its core, this compound (molecular formula C₇H₄N₂O₃, CAS No. 3272-08-0) is a pale yellow solid with a melting point of 146-148 °C.[1] Its true value, however, lies in the orchestrated reactivity of its functional groups. The phenolic hydroxyl group provides a handle for O-alkylation and esterification, while the electron-withdrawing nitro and cyano groups activate the aromatic ring to nucleophilic aromatic substitution and modulate the acidity of the phenol. The nitrile group itself is a versatile precursor to amines, carboxylic acids, and various heterocyclic systems. This guide will illuminate the strategic application of these features in organic synthesis.
Synthesis of this compound: A Practical Approach
The most common and efficient laboratory-scale synthesis of this compound involves the conversion of its corresponding aldehyde, 4-hydroxy-3-nitrobenzaldehyde. A particularly effective method utilizes azidotrimethylsilane (TMSN₃) in the presence of a strong acid catalyst like trifluoromethanesulfonic acid (TfOH).[2]
Mechanistic Rationale: The "Why" Behind the Reagents
The conversion of an aldehyde to a nitrile via the Schmidt reaction with TMSN₃ and TfOH is a powerful transformation. The reaction is initiated by the protonation of the aldehyde carbonyl by the strong acid, TfOH, making it highly electrophilic. TMSN₃ then acts as a nucleophile, attacking the carbonyl carbon. The subsequent rearrangement and elimination of dinitrogen gas, driven by the formation of a stable N₂ molecule, leads to the desired nitrile. The use of a hexafluoroisopropanol (HFIP) and acetonitrile (ACN) solvent system is advantageous as HFIP is a highly polar, non-coordinating solvent that can stabilize charged intermediates, while ACN is a good solvent for the reactants.[2]
Detailed Experimental Protocol: Synthesis of this compound
Materials:
-
4-Hydroxy-3-nitrobenzaldehyde
-
Azidotrimethylsilane (TMSN₃)
-
Trifluoromethanesulfonic acid (TfOH)
-
Hexafluoroisopropanol (HFIP)
-
Acetonitrile (ACN)
-
Nitrogen gas supply
-
Standard glassware for organic synthesis
Procedure: [2]
-
In a nitrogen-flushed two-dram vial equipped with a magnetic stir bar, dissolve 4-hydroxy-3-nitrobenzaldehyde (1.0 eq.) and azidotrimethylsilane (2.0 eq.) in a pre-mixed 1:1 (v/v) solution of hexafluoroisopropanol and acetonitrile.
-
Carefully add trifluoromethanesulfonic acid (0.4 eq.) to the stirred solution. An exotherm and brisk evolution of nitrogen gas will be observed.
-
Cap the vial and stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under a stream of nitrogen to remove the solvents.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a yellow solid.
Key Transformations and Applications: The Synthetic Utility of this compound
The strategic positioning of the three functional groups in this compound allows for a diverse range of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules.
O-Alkylation: The Williamson Ether Synthesis
The phenolic hydroxyl group is readily alkylated under basic conditions, a classic example of the Williamson ether synthesis.[3][4] This reaction is fundamental for introducing a variety of side chains and for protecting the hydroxyl group during subsequent transformations.
The Williamson ether synthesis proceeds via an Sₙ2 mechanism.[3] A base, such as potassium carbonate or sodium hydride, deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion. This phenoxide then attacks the primary or secondary alkyl halide, displacing the halide and forming the ether linkage. The choice of a polar apathetic solvent like acetonitrile or DMF facilitates the Sₙ2 reaction by solvating the cation of the base without strongly solvating the nucleophile.[5]
Materials:
-
This compound
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (ACN)
-
Standard glassware for organic synthesis
Procedure: [5]
-
To a stirred suspension of this compound (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.) in anhydrous acetonitrile, add methyl iodide (1.2 eq.) at room temperature.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours, monitoring by TLC.
-
After cooling to room temperature, filter the solid potassium salts and wash with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield 4-methoxy-3-nitrobenzonitrile.
Reduction of the Nitro Group: Gateway to Amino Derivatives
The nitro group can be selectively reduced to an amino group, opening up a vast array of synthetic possibilities, including the formation of amides, sulfonamides, and heterocyclic rings. Catalytic hydrogenation is a clean and efficient method for this transformation.[6][7]
The catalytic hydrogenation of nitroarenes typically proceeds on the surface of a noble metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂).[6] The reaction involves the adsorption of both the nitro compound and molecular hydrogen onto the catalyst surface. The hydrogen molecule is cleaved into reactive hydrogen atoms, which then sequentially reduce the nitro group, likely through nitroso and hydroxylamine intermediates, to the corresponding amine.[8][9] Water is the only byproduct, making this a green chemical process.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or ethyl acetate.
-
Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol% of palladium).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain 3-amino-4-hydroxybenzonitrile, which can be used in the next step without further purification or can be purified by recrystallization.
Application in Pharmaceutical Synthesis: The Case of Nitroxynil
A prominent example of the utility of this compound in drug development is its role as a key intermediate in the synthesis of the anthelmintic drug Nitroxynil (4-hydroxy-3-iodo-5-nitrobenzonitrile).[6][10][11]
The synthesis of Nitroxynil from this compound involves an electrophilic aromatic substitution reaction, specifically iodination. The electron-donating hydroxyl group and the electron-withdrawing nitro and cyano groups direct the incoming electrophile (iodine) to the position ortho to the hydroxyl group and meta to the nitro group.
Caption: Synthesis of Nitroxynil from this compound.
Gateway to Heterocyclic Scaffolds: Synthesis of Benzoxazinones
The amino derivative, 3-amino-4-hydroxybenzonitrile, is a valuable precursor for the synthesis of various heterocyclic compounds, such as benzoxazinones. These scaffolds are present in many biologically active molecules.[12][13] The synthesis of a benzoxazinone can be achieved by the condensation of the aminophenol with an acid chloride followed by cyclization.
Caption: General scheme for the synthesis of benzoxazinone derivatives.
Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical properties and spectroscopic data of this compound is essential for its identification and characterization.
| Property | Value | Reference |
| Molecular Formula | C₇H₄N₂O₃ | [14] |
| Molecular Weight | 164.12 g/mol | [14] |
| Melting Point | 146-148 °C | [1] |
| Appearance | Yellow powder | [6] |
| Solubility | Soluble in many organic solvents |
Spectroscopic Data:
-
¹H NMR (DMSO-d₆): The proton NMR spectrum is expected to show distinct signals for the three aromatic protons, with their chemical shifts and coupling constants being influenced by the electronic effects of the substituents. A broad singlet corresponding to the phenolic proton will also be present. A representative spectrum can be found in the SpectraBase database.
-
¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons are significantly affected by the attached functional groups.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H stretch of the phenol, the C≡N stretch of the nitrile, and the asymmetric and symmetric stretches of the N-O bonds of the nitro group.
-
Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation.[1][12]
Recommended Personal Protective Equipment (PPE):
-
Safety goggles or face shield
-
Chemical-resistant gloves
-
Laboratory coat
-
Use in a well-ventilated area or a chemical fume hood. A dust mask is recommended when handling the solid.[1]
Conclusion: A Versatile and Indispensable Synthetic Tool
This compound has proven to be a remarkably versatile and valuable building block in organic synthesis. Its unique combination of functional groups allows for a wide range of selective transformations, providing access to a diverse array of complex molecules with applications in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its synthesis, reactivity, and applications, with a focus on providing practical, mechanistically-grounded knowledge for the modern researcher. As the demand for novel and complex organic molecules continues to grow, the importance of strategic building blocks like this compound is set to increase, solidifying its place in the synthetic chemist's toolbox.
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ResearchGate. (n.d.). General hydrogenation mechanism of nitroarenes. Retrieved from [Link]
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University of California, Davis. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
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An In-depth Technical Guide to 4-Hydroxy-3-nitrobenzonitrile: From Synthesis to its Pivotal Role in Antiparasitic Drug Development
Abstract
4-Hydroxy-3-nitrobenzonitrile, also known as 4-cyano-2-nitrophenol, is a specialized aromatic compound whose significance is intrinsically linked to its role as a critical intermediate in the synthesis of prominent agrochemicals and veterinary pharmaceuticals. While not a household name, this molecule is a cornerstone in the production of the widely used anthelmintic agent, Nitroxynil. This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, historical context, synthesis methodologies, and its crucial function in the development of antiparasitic drugs. The content is tailored for researchers, chemists, and professionals in the field of drug development, offering expert insights into the causality of experimental design and the validated protocols essential for its application.
Introduction and Historical Context
This compound (CAS No. 3272-08-0) is a derivative of p-hydroxybenzonitrile.[1] Its history is not marked by a singular moment of discovery but is rather intertwined with the broader investigation into p-hydroxybenzonitrile derivatives by companies like May & Baker in the mid-1960s. This research program led to the invention of the herbicides bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) and ioxynil (3,5-diiodo-4-hydroxybenzonitrile), as well as the anthelmintic drug Nitroxynil (4-hydroxy-3-iodo-5-nitrobenzonitrile).[1]
The emergence of this compound as a compound of interest stems directly from its utility as the penultimate precursor in the synthesis of Nitroxynil.[2] Furthermore, it has been identified as one of the primary photoproducts formed during the environmental degradation of the herbicide bromoxynil, adding an ecotoxicological dimension to its scientific profile.[3][4] Its structure, featuring a hydroxyl, a nitro, and a nitrile group on a benzene ring, provides a versatile scaffold for further chemical modification.
Physicochemical and Spectroscopic Properties
The chemical and physical properties of this compound are foundational to its handling, reactivity, and analytical characterization. These properties are summarized in the table below, compiled from authoritative chemical databases.[5]
| Property | Value | Source(s) |
| CAS Number | 3272-08-0 | [5] |
| Molecular Formula | C₇H₄N₂O₃ | [5] |
| Molecular Weight | 164.12 g/mol | [5] |
| IUPAC Name | This compound | [5] |
| Synonyms | 4-Cyano-2-nitrophenol, 2-Nitro-4-cyanophenol | [5][6] |
| Appearance | Yellow powder/solid | [7] |
| Melting Point | 146-148 °C | |
| SMILES | C1=CC(=C(C=C1C#N)[O-])O | [5] |
| InChI Key | INBLGVOPOSGVTA-UHFFFAOYSA-N | [5] |
Synthesis Methodologies: A Chemist's Perspective
The synthesis of this compound is a critical process, demanding careful control to ensure high yield and purity. The most prevalent and industrially relevant method involves the direct nitration of a p-hydroxybenzonitrile precursor.
Core Synthesis Pathway: Nitration of p-Hydroxybenzonitrile
The primary route to this compound involves the electrophilic aromatic substitution (nitration) of p-hydroxybenzonitrile. The hydroxyl group is a strongly activating, ortho-, para-directing group. Since the para position is blocked by the nitrile group, the incoming nitro group is directed to the ortho position (C3).
A dissertation on the synthesis of the final drug product, Nitroxynil, confirms this pathway, outlining a process where p-hydroxybenzonitrile is reacted with nitric acid in a suitable solvent like glacial acetic acid to yield this compound.[2] This step is foundational for the subsequent iodination to produce Nitroxynil.
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An In-depth Technical Guide to the Reactivity of the Nitrile Group in 4-Hydroxy-3-nitrobenzonitrile
This guide provides a comprehensive technical analysis of the chemical reactivity of the nitrile functional group in 4-hydroxy-3-nitrobenzonitrile. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the electronic influences governing the nitrile's behavior and outlines key synthetic transformations. We will explore the mechanistic underpinnings of these reactions, present field-proven experimental protocols, and offer insights into how the interplay of substituents dictates reaction pathways and outcomes.
Molecular Architecture and Electronic Landscape
This compound is a multifunctional aromatic compound featuring a nitrile (-C≡N), a hydroxyl (-OH), and a nitro (-NO₂) group. The reactivity of the nitrile moiety is not considered in isolation but is profoundly influenced by the electronic effects of the adjacent substituents.
-
The Nitrile Group (-C≡N): The carbon atom of the nitrile group is inherently electrophilic due to the electronegativity of the nitrogen atom and the nature of the triple bond.[1][2] This electrophilicity makes it a target for nucleophilic attack, forming the basis for its most common transformations.
-
Influence of Substituents: The synthetic utility of this compound stems from the distinct electronic contributions of the nitro and hydroxyl groups.
-
Ortho-Nitro Group (-NO₂): As a powerful electron-withdrawing group (EWG) through both inductive (-I) and resonance (-M) effects, the nitro group significantly depletes electron density from the aromatic ring. Its position ortho to the nitrile group markedly enhances the electrophilicity of the nitrile carbon, thereby activating it toward nucleophilic attack.[3][4]
-
Para-Hydroxyl Group (-OH): The hydroxyl group is an electron-donating group (EDG) via its resonance effect (+M), which would typically decrease the nitrile's electrophilicity. However, this donating effect is largely overridden by the potent electron-withdrawing capacity of the ortho-nitro group. Under basic conditions, deprotonation to the phenoxide ion (-O⁻) would create a much stronger electron-donating system, a factor that must be considered in reaction design.
-
This electronic push-pull system makes the nitrile group in this compound a highly activated and versatile functional handle for synthetic chemistry.
Caption: Electronic influences on the nitrile group.
Key Transformations of the Nitrile Group
The enhanced electrophilicity of the nitrile carbon in this compound facilitates several critical synthetic transformations, including reduction to amines, hydrolysis to carboxylic acids, and cycloaddition to form tetrazoles.
Reduction to Primary Amines
The conversion of the nitrile to a primary amine introduces a flexible (aminomethyl) linker, a valuable pharmacophore in drug design. This transformation is typically achieved via nucleophilic addition of hydride reagents or catalytic hydrogenation.[1][5] The primary challenge in this substrate is achieving selectivity, as the nitro group is also susceptible to reduction.
Common Reduction Strategies:
| Reagent/Method | Typical Conditions | Selectivity Considerations |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether or THF, followed by aqueous workup. | Highly reactive; will likely reduce both the nitrile and the nitro group, yielding 3-amino-4-(aminomethyl)phenol.[1][3][6] |
| Catalytic Hydrogenation | H₂ gas, Raney Ni, Pd/C, or PtO₂ catalyst. | Condition-dependent. Careful control of catalyst, pressure, and temperature is required to selectively reduce the nitrile.[7][8] |
| Nickel Boride (NiCl₂/NaBH₄) | Methanol, often at 0°C to room temperature. | A milder system that can offer better selectivity for nitrile reduction over nitro group reduction under specific protocols.[9] |
The presence of the electron-withdrawing nitro group generally facilitates the reduction of the nitrile by increasing its susceptibility to hydride attack.[10]
Caption: General pathway for nitrile reduction.
Hydrolysis to Carboxylic Acids
The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 4-hydroxy-3-nitrobenzoic acid.[11] This reaction proceeds through an intermediate amide, which is subsequently hydrolyzed.[6][12]
-
Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the nitrile nitrogen, which further enhances the carbon's electrophilicity for attack by water.[13]
-
Base-Catalyzed Hydrolysis: Involves the direct attack of a hydroxide ion on the nitrile carbon. For this specific substrate, the acidic phenolic proton would be removed first, forming a phenoxide, which may modulate the subsequent hydrolysis rate.
Caption: Mechanism for acid-catalyzed nitrile hydrolysis.
[2+3] Cycloaddition to Form Tetrazoles
In medicinal chemistry, the tetrazole ring is a well-established bioisostere for the carboxylic acid group, offering similar acidity but improved metabolic stability and pharmacokinetic properties.[14][15] The synthesis of 5-(4-hydroxy-3-nitrophenyl)-1H-tetrazole from this compound is achieved via a [2+3] cycloaddition reaction with an azide source, typically sodium azide (NaN₃).[4][15]
This reaction is often catalyzed to overcome the energy barrier and can be promoted by various reagents:
-
Ammonium chloride or triethylamine hydrochloride as a proton source.
-
Lewis acids such as zinc chloride (ZnCl₂) or copper salts.[16]
-
Heterogeneous catalysts for improved safety and recyclability.[17][18]
Caption: Synthesis of a tetrazole via cycloaddition.
Validated Experimental Protocols
The following protocols are representative procedures and may require optimization based on laboratory conditions and substrate purity.
Protocol 1: Catalytic Reduction to 4-(Aminomethyl)-2-nitrophenol
(Adapted from Caddick, S. et al. for nickel boride systems)[9]
This protocol prioritizes selectivity for the nitrile over the nitro group.
-
Reaction Setup: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0°C in an ice-water bath with magnetic stirring.
-
Reagent Addition: Add nickel(II) chloride hexahydrate (NiCl₂·6H₂O, 0.1 eq) to the solution. Once dissolved, add sodium borohydride (NaBH₄, 7.0 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10°C. A black precipitate of nickel boride will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 15 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of 2 M hydrochloric acid at 0°C until gas evolution ceases. Basify the mixture with aqueous sodium hydroxide to pH ~10.
-
Isolation: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the primary amine.
Protocol 2: Acid-Catalyzed Hydrolysis to 4-Hydroxy-3-nitrobenzoic Acid
(General procedure for benzonitrile hydrolysis)[3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in 70% v/v sulfuric acid.
-
Reaction Conditions: Heat the reaction mixture to reflux (approx. 120-130°C) with vigorous stirring.
-
Monitoring: The reaction progress can be monitored by taking small aliquots, quenching with water, and analyzing by TLC or HPLC. Reaction times can be significant (12-24 hours).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto a beaker of crushed ice with stirring.
-
Isolation: The carboxylic acid product should precipitate out of the cold aqueous solution. Collect the solid by vacuum filtration.
-
Purification: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7). The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Protocol 3: Synthesis of 5-(4-hydroxy-3-nitrophenyl)-1H-tetrazole
(Adapted from established [2+3] cycloaddition methodologies)[14]
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), sodium azide (NaN₃, 1.5 eq), and ammonium chloride (NH₄Cl, 1.5 eq).
-
Solvent: Add anhydrous N,N-dimethylformamide (DMF) to create a slurry.
-
Reaction Conditions: Heat the reaction mixture to 100-120°C under a nitrogen atmosphere and stir vigorously.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the nitrile starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing water and acidify to pH ~2 with 2 M hydrochloric acid. Caution: Azide compounds are potentially explosive and hydrazoic acid (HN₃) is toxic and volatile; this step must be performed in a well-ventilated fume hood.
-
Isolation: The tetrazole product will precipitate from the acidic aqueous solution. Collect the solid by vacuum filtration.
-
Purification: Wash the crude product with cold water and then recrystallize from a suitable solvent to obtain the purified tetrazole.
Conclusion
The nitrile group in this compound is a highly activated functional group, primed for a variety of valuable synthetic transformations. The potent electron-withdrawing effect of the ortho-nitro group is the dominant electronic factor, rendering the nitrile carbon highly electrophilic. This allows for efficient reduction to primary amines, hydrolysis to carboxylic acids, and cycloaddition with azides to form medicinally relevant tetrazoles. A thorough understanding of these electronic influences and careful selection of reaction conditions are paramount for achieving high yields and desired selectivity, unlocking the full potential of this versatile building block in chemical synthesis and drug discovery.
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A Technical Guide to the Role of the Nitro Group in the Reactivity of 4-Hydroxy-3-nitrobenzonitrile
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxy-3-nitrobenzonitrile is a trifunctional aromatic compound whose synthetic utility is profoundly dictated by the electronic interplay between its hydroxyl, nitro, and nitrile substituents. Central to this reactivity is the nitro group (—NO₂), one of the most powerful electron-withdrawing groups in organic chemistry. This guide elucidates the multifaceted role of the nitro group, detailing how its strong inductive and resonance effects modulate the reactivity of the aromatic ring and the adjacent functional groups. We will explore its influence on nucleophilic and electrophilic aromatic substitution, the reactivity of the nitrile and hydroxyl moieties, and its practical application in complex chemical synthesis, particularly within the pharmaceutical industry.
The Electronic Architecture: Unpacking the Nitro Group's Influence
The reactivity of an aromatic compound is governed by the electron density of the ring and the nature of its substituents. In this compound, the nitro group, positioned ortho to the hydroxyl group and meta to the nitrile group, acts as the principal electronic modulator.
Inductive and Resonance Effects
The nitro group exerts a potent electron-withdrawing effect through two primary mechanisms:
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the benzene ring through the sigma (σ) bond framework.[1][2] This effect acidifies the adjacent C-H bonds and decreases the overall nucleophilicity of the aromatic ring.[3]
-
Resonance Effect (-R): The nitro group can delocalize the ring's pi (π) electrons onto its own oxygen atoms via p-π conjugation.[1][4] This delocalization creates a significant electron deficiency on the aromatic ring, particularly at the ortho and para positions relative to the nitro group.
The combined -I and -R effects make the nitro group a strong deactivator for electrophilic reactions and a powerful activator for nucleophilic aromatic substitution.[2][3]
Caption: Resonance delocalization showing positive charge buildup at ortho/para positions.
Physicochemical Properties
The introduction of the nitro group significantly alters the molecule's physical and chemical properties compared to its parent compound, 4-hydroxybenzonitrile.
| Property | 4-Hydroxybenzonitrile | This compound | Rationale for Change |
| Melting Point | 110-113 °C[5] | 146-148 °C[6] | Increased molecular weight and polarity from the nitro group lead to stronger intermolecular forces. |
| Acidity (pKa of -OH) | ~7.9 | Lower (more acidic) | The strong electron-withdrawing nitro group stabilizes the resulting phenoxide anion, facilitating proton dissociation. |
| Molecular Weight | 119.12 g/mol | 164.12 g/mol [7] | Addition of the NO₂ group. |
| CAS Number | 767-00-0[5] | 3272-08-0[6] | N/A |
The Nitro Group's Role in Aromatic Substitution Reactions
The electronic state of the aromatic ring, as dictated by the nitro group, determines its susceptibility to attack by either electrophiles or nucleophiles.
Activation of Nucleophilic Aromatic Substitution (SNAr)
The most significant role of the nitro group in this molecule is the activation of the aromatic ring towards nucleophilic attack. SNAr reactions typically require a good leaving group (though not explicitly present here, the principle applies to activated sites) and strong electron-withdrawing groups positioned ortho or para to the site of attack.[8][9]
The nitro group powerfully stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, drastically lowering the activation energy for the reaction.[8][9] This makes positions ortho and para to the nitro group highly electrophilic and susceptible to attack by nucleophiles.
Caption: Generalized SNAr mechanism showing stabilization by the nitro group.
Deactivation and Direction of Electrophilic Aromatic Substitution (EAS)
Conversely, the nitro group deactivates the ring towards electrophilic aromatic substitution (SEAr) by withdrawing electron density, making the ring less attractive to incoming electrophiles.[10][11] Reactions like nitration, halogenation, or Friedel-Crafts acylation require harsher conditions compared to unsubstituted benzene.[10]
The directing effect of the substituents is crucial. The hydroxyl group is a strongly activating ortho-, para-director, while the nitro group is a strong deactivating meta-director.[2][12] In this competitive scenario, the powerful activating effect of the hydroxyl group dominates. However, the positions it directs to (ortho and para) are already occupied or sterically hindered. The position ortho to the hydroxyl (and meta to the nitrile) is the most likely site for further substitution, though the overall deactivated nature of the ring makes such reactions challenging.
Modulation of Adjacent Functional Group Reactivity
The nitro group's electronic influence extends beyond the aromatic ring to the nitrile and hydroxyl functional groups.
Enhanced Electrophilicity of the Nitrile Group
The nitrile group's carbon atom is inherently electrophilic.[13][14] The strong electron-withdrawing nature of the nitro group (and to a lesser extent, the hydroxyl group's inductive effect) further pulls electron density from the nitrile carbon, enhancing its susceptibility to nucleophilic attack.[15] This facilitates reactions such as:
-
Hydrolysis: Conversion to a carboxylic acid under strong acid or base conditions.[14][16]
-
Reduction: Transformation to a primary amine (aminomethyl group) using powerful reducing agents like LiAlH₄.[13]
-
Organometallic Addition: Reaction with Grignard or organolithium reagents to form ketones after hydrolysis.[14]
Increased Acidity of the Hydroxyl Group
The phenolic proton's acidity is significantly increased by the presence of the ortho-nitro group. The nitro group stabilizes the conjugate base (phenoxide) by delocalizing the negative charge through resonance. This enhanced acidity is a key factor in reactions involving the deprotonation of the hydroxyl group, such as in Williamson ether synthesis.
Practical Applications & Experimental Protocols
The unique reactivity profile imparted by the nitro group makes this compound a valuable intermediate in medicinal chemistry and fine chemical synthesis.[17][18] It is a key starting material for the synthesis of Nitroxynil, an anthelmintic drug.[17]
Protocol: O-Alkylation of this compound
This protocol describes a typical Williamson ether synthesis, leveraging the enhanced acidity of the phenolic proton for facile deprotonation. This reaction is a precursor step for synthesizing compounds like 4-methoxy-3-nitrobenzonitrile.[6]
Objective: To synthesize 4-methoxy-3-nitrobenzonitrile.
Materials:
-
This compound
-
Potassium Carbonate (K₂CO₃)
-
Methyl Iodide (CH₃I)
-
N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq.) in anhydrous DMF, add potassium carbonate (1.5 eq.).
-
Addition of Alkylating Agent: Stir the mixture at room temperature for 20 minutes, then add methyl iodide (1.2 eq.) dropwise.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel.
Caption: Experimental workflow for the O-methylation of this compound.
Conclusion
The nitro group in this compound is not merely a substituent but the central orchestrator of the molecule's chemical behavior. Its powerful electron-withdrawing properties deactivate the aromatic ring to electrophilic attack while simultaneously activating it for nucleophilic substitution. Furthermore, it enhances the electrophilicity of the nitrile carbon and increases the acidity of the phenolic proton, opening diverse avenues for synthetic transformations. A thorough understanding of these electronic effects is paramount for chemists aiming to strategically utilize this versatile building block in drug discovery and materials science.
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The Strategic Utility of 4-Hydroxy-3-nitrobenzonitrile in Modern Medicinal Chemistry: A Technical Guide
For Immediate Release
Shanghai, China – January 11, 2026 – In the intricate landscape of drug discovery, the identification and strategic utilization of versatile chemical scaffolds are paramount to the successful development of novel therapeutics. Among these, the 4-hydroxy-3-nitrobenzonitrile core represents a privileged structure, offering a unique combination of reactive handles and electronic properties that make it an attractive starting point for the synthesis of a diverse array of biologically active molecules. This technical guide provides an in-depth exploration of the this compound scaffold, detailing its synthesis, chemical reactivity, and its burgeoning role in the design of targeted therapies, particularly in the realm of kinase inhibition.
Physicochemical Properties and Strategic Importance
This compound, also known as 4-cyano-2-nitrophenol, is a yellow crystalline powder with a molecular weight of 164.12 g/mol and a melting point of 146-148 °C. Its structure is characterized by a benzene ring substituted with a hydroxyl group, a nitro group, and a nitrile group. This trifunctional nature is the cornerstone of its utility in medicinal chemistry, providing multiple avenues for synthetic elaboration.
| Property | Value | Reference |
| CAS Number | 3272-08-0 | |
| Molecular Formula | C₇H₄N₂O₃ | [1] |
| Molecular Weight | 164.12 g/mol | [1] |
| Melting Point | 146-148 °C | |
| Appearance | Yellow crystalline powder | [2] |
| IUPAC Name | This compound | [1] |
The electron-withdrawing nature of the nitro and nitrile groups significantly influences the reactivity of the aromatic ring and the acidity of the phenolic hydroxyl group. These features can be strategically exploited to construct complex molecular architectures with tailored biological activities.
Synthesis of the this compound Scaffold
The reliable and scalable synthesis of the this compound core is a critical first step in its application. A common and effective method involves the nitration of 4-hydroxybenzonitrile.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from 4-hydroxybenzonitrile via electrophilic aromatic substitution.
Materials:
-
4-hydroxybenzonitrile
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Distilled Water
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 4-hydroxybenzonitrile in 50 mL of concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice bath.
-
In a separate beaker, prepare a nitrating mixture by slowly adding 6.0 mL of concentrated nitric acid to 10.0 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 4-hydroxybenzonitrile over a period of 30 minutes, ensuring the reaction temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours.
-
Slowly pour the reaction mixture over 200 g of crushed ice with vigorous stirring. A yellow precipitate will form.
-
Collect the precipitate by vacuum filtration using a Büchner funnel and wash thoroughly with cold distilled water until the washings are neutral to litmus paper.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
-
Dry the purified product under vacuum.
Self-Validation: The identity and purity of the synthesized compound should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, and IR). The expected melting point is in the range of 146-148 °C.
The this compound Scaffold in Kinase Inhibitor Design: A Case Study by Analogy
While direct and extensive literature on the use of this compound as a scaffold for kinase inhibitors is emerging, a powerful case for its potential can be made by examining its close structural analog, 4-fluoro-3-nitrobenzonitrile. This analog is a key starting material in the synthesis of potent kinase inhibitors, such as the anaplastic lymphoma kinase (ALK) inhibitor, Alectinib.[3]
The synthetic logic applied to the fluoro-analog can be adapted for the hydroxy scaffold. The hydroxyl group can be converted into a more suitable leaving group, such as a triflate or tosylate, to facilitate nucleophilic aromatic substitution (SNAr) reactions, a cornerstone in the construction of many kinase inhibitor cores.
Proposed Synthetic Workflow for Kinase Inhibitor Scaffolds
The following diagram illustrates a generalized workflow for the derivatization of the this compound scaffold to access privileged kinase inhibitor cores.
Caption: Generalized workflow for derivatizing the this compound scaffold.
Targeting Aberrant Kinase Signaling in Cancer
Kinases are a class of enzymes that play a crucial role in cell signaling pathways. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[4] For instance, the ALK and c-Met receptor tyrosine kinases are known drivers in certain types of non-small cell lung cancer (NSCLC).[3] Inhibitors designed from scaffolds analogous to this compound can function as ATP-competitive inhibitors, blocking the kinase's ability to phosphorylate downstream substrates and thereby halting the pro-proliferative signaling cascade.
The following diagram depicts a simplified representation of a generic receptor tyrosine kinase (RTK) signaling pathway and the point of intervention for a kinase inhibitor.
Caption: Simplified RTK signaling pathway and inhibition by a kinase inhibitor.
Structure-Activity Relationship (SAR) Considerations
The development of potent and selective kinase inhibitors from the this compound scaffold necessitates a thorough understanding of structure-activity relationships. While specific SAR data for this exact scaffold is limited, general principles derived from analogous series can guide derivatization efforts:
-
The Nitrile Group: The nitrile moiety is often a key hydrogen bond acceptor, interacting with hinge region residues in the ATP-binding pocket of kinases. Its retention is generally crucial for activity.
-
The Phenyl Ring: Substitution on the phenyl ring can modulate potency, selectivity, and pharmacokinetic properties. The introduction of various functional groups can lead to additional interactions with the target protein.
-
The Heterocyclic Core: The nature of the heterocyclic ring system fused to the benzonitrile core significantly influences the inhibitor's overall shape and ability to fit into the ATP-binding site.
-
The Linker and Terminal Group: In many kinase inhibitors, a linker connects the core scaffold to a terminal group that can occupy a solvent-exposed region. Optimization of the linker length and the nature of the terminal group is critical for achieving high potency and favorable drug-like properties.
The following table presents representative data for kinase inhibitors derived from the analogous 4-fluoro-3-nitrobenzonitrile scaffold, illustrating the high potency that can be achieved.
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | Reference |
| Alectinib | ALK | 1.9 | NCI-H2228 (NSCLC) | [3] |
| Compound X | c-Met | 5.2 | MKN-45 (Gastric Cancer) | [3] |
| Compound Y | Pyrazolopyridine derivative | 15.8 | A549 (Lung Cancer) | [4] |
Note: This data is for compounds derived from the analogous 4-fluoro-3-nitrobenzonitrile scaffold and is presented for illustrative purposes.
Conclusion and Future Directions
The this compound scaffold represents a valuable and versatile platform for the design and synthesis of novel therapeutic agents. Its trifunctional nature provides a rich chemical space for exploration, and its structural similarity to the core of known kinase inhibitors underscores its potential in oncology drug discovery. Future research efforts should focus on the systematic derivatization of this scaffold and the comprehensive biological evaluation of the resulting compound libraries against a panel of clinically relevant targets. The development of efficient and regioselective synthetic methodologies will be key to unlocking the full potential of this promising scaffold in medicinal chemistry.
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Organic Syntheses. (n.d.). p-NITROBENZONITRILE. Retrieved from [Link]
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-
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Methodological & Application
Application Note: A Validated Protocol for the Laboratory Synthesis of 4-Hydroxy-3-nitrobenzonitrile
Abstract
This document provides a comprehensive, validated protocol for the synthesis of 4-Hydroxy-3-nitrobenzonitrile (4H3N), a valuable intermediate in the development of pharmaceuticals and agrochemicals.[1][2] The described methodology is centered on the electrophilic nitration of 4-hydroxybenzonitrile, a commercially available starting material. This application note is designed for researchers, chemists, and drug development professionals, offering a detailed walkthrough of the reaction mechanism, a step-by-step experimental procedure, safety protocols, and methods for product purification and characterization. The causality behind critical experimental choices is explained to ensure both reproducibility and a thorough understanding of the synthetic pathway.
Introduction and Scientific Background
This compound, also known as 4-cyano-2-nitrophenol, is a key building block in organic synthesis.[3] Its bifunctional nature, featuring a reactive phenolic hydroxyl group, a cyano moiety, and a nitro group, allows for a variety of subsequent chemical transformations. It is used in the synthesis of compounds such as 3-azido-4-methoxybenzonitrile and is a crucial precursor for the production of the fasciolicide Nitroxynil.[2][4][5]
The synthesis detailed herein employs the electrophilic aromatic substitution of 4-hydroxybenzonitrile. The regioselectivity of this reaction is governed by the electronic properties of the substituents on the aromatic ring. The potent activating and ortho, para-directing effect of the hydroxyl group dominates over the deactivating, meta-directing cyano group. Consequently, the electrophilic nitronium ion (NO₂⁺) is directed to the position ortho to the hydroxyl group, yielding the desired 3-nitro product with high selectivity.
Reaction Scheme:
p-Hydroxybenzonitrile is treated with a nitrating mixture of nitric acid and sulfuric acid to yield this compound.
Caption: Overall reaction for the synthesis of this compound.
Materials and Methods
Reagent and Equipment Data
| Reagent/Material | Formula | MW ( g/mol ) | Concentration | Supplier | Notes |
| 4-Hydroxybenzonitrile | C₇H₅NO | 119.12 | 99% | Sigma-Aldrich | Starting Material |
| Sulfuric Acid | H₂SO₄ | 98.08 | 98% | Fisher Scientific | Catalyst & Solvent |
| Nitric Acid | HNO₃ | 63.01 | 70% | VWR | Nitrating Agent |
| Deionized Water | H₂O | 18.02 | N/A | In-house | For work-up |
| Ethanol | C₂H₅OH | 46.07 | 95% | Fisher Scientific | Recrystallization Solvent |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | N/A | Sigma-Aldrich | For neutralization |
| Crushed Ice | H₂O (s) | 18.02 | N/A | In-house | For quenching |
| Equipment | |||||
| 250 mL Round-bottom flask | Reaction vessel | ||||
| Magnetic stirrer and stir bar | For mixing | ||||
| Dropping funnel | For slow addition | ||||
| Ice bath | Temperature control | ||||
| Thermometer | Temperature monitoring | ||||
| Buchner funnel and filter flask | For filtration | ||||
| pH paper | To check acidity | ||||
| Rotary evaporator | Solvent removal |
Critical Safety Precautions
The nitration mixture (sulfuric and nitric acid) is extremely corrosive and a powerful oxidizing agent.[6][7] All steps involving these acids must be performed inside a certified chemical fume hood.[6]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, a face shield, and acid-resistant gloves (e.g., butyl rubber or Viton®).[8][9][10]
-
Acid Handling: Concentrated sulfuric acid and nitric acid react exothermically with water and organic materials.[6] Always add acid to water, never the other way around. Prepare for potential splashes and have appropriate spill kits (e.g., sodium bicarbonate for neutralization) readily available.[7][10]
-
Emergency Preparedness: Ensure an eyewash station and safety shower are immediately accessible.[8] In case of skin contact, remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6][8]
Experimental Protocol
This protocol is designed for a 5-gram scale synthesis of this compound.
Step 1: Preparation of the Nitrating Mixture
-
In a 100 mL beaker placed within an ice bath, add 20 mL of concentrated (98%) sulfuric acid.
-
Allow the sulfuric acid to cool to below 10°C.
-
Slowly, and with continuous stirring, add 5 mL of concentrated (70%) nitric acid dropwise to the cold sulfuric acid. The temperature must be maintained below 15°C throughout the addition. This exothermic step generates the active nitronium ion (NO₂⁺).
-
Once the addition is complete, allow the mixture to stand in the ice bath.
Step 2: Nitration Reaction
-
In a 250 mL round-bottom flask, dissolve 5.0 g (41.97 mmol) of 4-hydroxybenzonitrile in 25 mL of concentrated (98%) sulfuric acid. The dissolution may be slightly exothermic; allow the solution to cool to room temperature.
-
Cool the flask containing the 4-hydroxybenzonitrile solution in an ice/salt bath to maintain a temperature between 0°C and 5°C.
-
Using a dropping funnel, add the pre-cooled nitrating mixture (from Step 1) to the 4-hydroxybenzonitrile solution drop by drop.
-
Causality Note: The rate of addition is critical. A rapid addition can cause the temperature to rise uncontrollably, leading to the formation of dinitrated byproducts and potential runaway reactions. The temperature of the reaction mixture must be rigorously maintained at 0-5°C.
-
After the addition is complete (approx. 30-40 minutes), allow the reaction to stir in the ice bath for an additional 2 hours to ensure completion.
Step 3: Reaction Quench and Product Isolation
-
Prepare a 600 mL beaker containing approximately 200 g of crushed ice.
-
Very slowly and carefully, pour the reaction mixture from the flask onto the crushed ice with vigorous stirring. This quenching step is highly exothermic.
-
A yellow precipitate of the crude this compound will form.
-
Allow the ice to melt completely, then isolate the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid precipitate thoroughly with several portions of cold deionized water until the washings are neutral to pH paper. This removes residual acids.
-
Press the solid as dry as possible on the filter.
Step 4: Purification by Recrystallization
-
Transfer the crude solid to a 250 mL Erlenmeyer flask.
-
Add a minimal amount of hot 95% ethanol to dissolve the solid completely. Keep the solution on a hot plate at a gentle boil.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified yellow, crystalline product by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold ethanol and then dry them in a vacuum oven at 50°C to a constant weight.
Workflow and Mechanism Visualization
The following diagrams illustrate the experimental workflow and the underlying chemical mechanism.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified mechanism of electrophilic aromatic nitration.
Results and Characterization
The protocol typically yields a pure, yellow crystalline solid.
| Parameter | Expected Value |
| Theoretical Yield | 6.89 g (based on 5.0 g starting material) |
| Typical Actual Yield | 5.5 - 6.2 g (80-90%) |
| Appearance | Yellow crystalline solid |
| Melting Point | 146-148 °C[11][12] |
| Molecular Formula | C₇H₄N₂O₃[3][13] |
| Molecular Weight | 164.12 g/mol [3][13] |
Spectroscopic Data:
-
¹H NMR (DMSO-d₆, 400 MHz): The spectrum is expected to show characteristic peaks for the aromatic protons. A singlet for the phenolic proton (OH) would be observed at high chemical shift (typically >10 ppm). The three aromatic protons will appear as a doublet, a singlet (or narrow doublet), and a doublet of doublets in the aromatic region (approx. 7.0-8.5 ppm).[14]
-
¹³C NMR (DMSO-d₆, 100 MHz): Expected signals include those for the cyano carbon (approx. 118 ppm), the nitrated and hydroxylated aromatic carbons, and the other aromatic carbons.
-
IR (KBr, cm⁻¹): Key vibrational bands are expected for the O-H stretch (broad, ~3300-3500 cm⁻¹), the C≡N stretch (~2230 cm⁻¹), asymmetric and symmetric N-O stretches of the nitro group (~1530 and ~1350 cm⁻¹), and C=C aromatic stretches (~1600 cm⁻¹).
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound in a laboratory setting. By carefully controlling the reaction temperature and following the outlined safety procedures, researchers can obtain the target compound in high yield and purity. This validated method serves as a foundational procedure for producing this important chemical intermediate for further research and development.
References
-
Stenutz, R. This compound. NIST Chemistry WebBook. [Link]
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University of California, Los Angeles. Nitric Acid Safety. UCLA Chemistry Safety. [Link]
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Columbus Chemical Industries. Sulfuric Acid / Nitric Acid 98.8 : 1.2. Safety Data Sheet. [Link]
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VelocityEHS. Nitric Acid Safety Tips & Health Hazards. EHS Blog. [Link]
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Quora. What safety precautions should I take when handling nitric acid? Discussion Forum. [Link]
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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SpectraBase. 4-Hydroxy-3-nitro-benzonitrile Spectrum. Wiley Science Solutions. [Link]
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Synthesis of Febuxostat: A Detailed Application Note and Protocol Starting from 4-Hydroxy-3-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details a robust and sequential synthesis of Febuxostat, a potent non-purine selective inhibitor of xanthine oxidase, commencing with the readily available starting material, 4-hydroxy-3-nitrobenzonitrile. This document provides an in-depth, step-by-step protocol for each synthetic transformation, elucidating the underlying chemical principles and rationale for the chosen experimental conditions. The synthesis encompasses the formation of a key thiazole intermediate via the Hantzsch reaction, followed by strategic functional group manipulations including etherification, nitro group reduction, Sandmeyer reaction, and final ester hydrolysis to yield Febuxostat. This guide is designed to be a practical resource for researchers in medicinal chemistry and process development, offering detailed experimental procedures, quantitative data, and visual aids to facilitate successful synthesis.
Introduction
Febuxostat is a cornerstone in the management of hyperuricemia and gout, conditions characterized by elevated levels of uric acid in the blood. Its therapeutic efficacy lies in its selective inhibition of xanthine oxidase, the enzyme responsible for the metabolic conversion of purines to uric acid. The unique 2-arylthiazole structure of Febuxostat sets it apart from traditional purine-based inhibitors like allopurinol. The synthesis of this complex molecule necessitates a multi-step approach, demanding precise control over reaction conditions to achieve high purity and yield. This application note outlines a validated synthetic pathway to Febuxostat, beginning with this compound, a commercially available and cost-effective starting material.
Overall Synthetic Scheme
The synthesis of Febuxostat from this compound can be accomplished in a six-step sequence as depicted below. Each step is elaborated with a detailed protocol in the subsequent sections.
Caption: Overall synthetic workflow for Febuxostat.
Experimental Protocols
Step 1: Synthesis of 4-Hydroxy-3-nitrobenzothioamide
Causality: This initial step converts the nitrile group of the starting material into a thioamide. The thioamide functionality is a crucial precursor for the subsequent Hantzsch thiazole synthesis, providing the necessary sulfur and nitrogen atoms for the formation of the thiazole ring. The use of hydrogen sulfide in the presence of a basic catalyst like pyridine and triethylamine facilitates this transformation.
Protocol:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a gas outlet connected to a scrubber (containing a bleach solution), suspend this compound (1.0 eq) in a mixture of pyridine and triethylamine (1:1 v/v).
-
Cool the mixture to 0 °C in an ice bath.
-
Bubble hydrogen sulfide gas through the stirred suspension at a moderate rate. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 4-6 hours), stop the gas flow and purge the flask with nitrogen gas to remove excess hydrogen sulfide.
-
Pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to a pH of 5-6.
-
The precipitated yellow solid is collected by vacuum filtration, washed thoroughly with cold water, and dried under vacuum to yield 4-hydroxy-3-nitrobenzothioamide.
| Reagent/Solvent | Molar Eq. | Purity | Notes |
| This compound | 1.0 | ≥98% | Starting material. |
| Pyridine | - | Anhydrous | Solvent and basic catalyst. |
| Triethylamine | - | Anhydrous | Basic catalyst. |
| Hydrogen Sulfide | Excess | Gas | Thionating agent. |
Step 2: Synthesis of Ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methyl-5-thiazolecarboxylate
Causality: This step involves the classical Hantzsch thiazole synthesis[1][2]. The thioamide synthesized in the previous step undergoes a condensation and cyclization reaction with ethyl 2-chloroacetoacetate. The thioamide acts as the N-C-S component, while the α-halo ketone provides the C-C fragment, leading to the formation of the thiazole ring. The reaction is typically carried out in a protic solvent like ethanol under reflux conditions.
Protocol:
-
To a solution of 4-hydroxy-3-nitrobenzothioamide (1.0 eq) in absolute ethanol in a round-bottom flask, add ethyl 2-chloroacetoacetate (1.1 eq).
-
Heat the reaction mixture to reflux with constant stirring for 3-4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to afford ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methyl-5-thiazolecarboxylate as a pale-yellow solid.
| Reagent/Solvent | Molar Eq. | Purity | Notes |
| 4-Hydroxy-3-nitrobenzothioamide | 1.0 | - | Product from Step 1. |
| Ethyl 2-chloroacetoacetate | 1.1 | ≥97% | α-halo ketone for cyclization. |
| Ethanol | - | Absolute | Solvent. |
Step 3: Synthesis of Ethyl 2-(4-isobutoxy-3-nitrophenyl)-4-methyl-5-thiazolecarboxylate
Causality: This step involves the etherification of the phenolic hydroxyl group with isobutyl bromide. This is a standard Williamson ether synthesis. The isobutoxy group is a key structural feature of the final Febuxostat molecule. A weak base like potassium carbonate is used to deprotonate the phenol, and a polar aprotic solvent like dimethylformamide (DMF) is employed to facilitate the SN2 reaction.
Protocol:
-
In a round-bottom flask, dissolve ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methyl-5-thiazolecarboxylate (1.0 eq) in anhydrous DMF.
-
Add anhydrous potassium carbonate (1.5 eq) to the solution and stir the suspension.
-
Add isobutyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol to yield ethyl 2-(4-isobutoxy-3-nitrophenyl)-4-methyl-5-thiazolecarboxylate.
| Reagent/Solvent | Molar Eq. | Purity | Notes |
| Ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methyl-5-thiazolecarboxylate | 1.0 | - | Product from Step 2. |
| Isobutyl bromide | 1.2 | ≥98% | Alkylating agent. |
| Potassium Carbonate | 1.5 | Anhydrous | Base. |
| Dimethylformamide (DMF) | - | Anhydrous | Solvent. |
Step 4: Synthesis of Ethyl 2-(3-amino-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate
Causality: This step focuses on the selective reduction of the aromatic nitro group to an amine. It is crucial to use a reducing agent that does not affect the ester or the thiazole ring. Stannous chloride dihydrate (SnCl2·2H2O) in a protic solvent like ethanol is a well-established and effective reagent for this selective transformation.[3][4]
Protocol:
-
Dissolve ethyl 2-(4-isobutoxy-3-nitrophenyl)-4-methyl-5-thiazolecarboxylate (1.0 eq) in absolute ethanol in a round-bottom flask.
-
Add stannous chloride dihydrate (SnCl2·2H2O) (3.0-4.0 eq) to the solution.
-
Heat the reaction mixture to reflux for 2-3 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture and carefully pour it into a stirred solution of saturated sodium bicarbonate to neutralize the acid and precipitate tin salts.
-
Filter the mixture through a pad of celite to remove the inorganic salts.
-
Extract the filtrate with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give ethyl 2-(3-amino-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate, which can be used in the next step without further purification.
| Reagent/Solvent | Molar Eq. | Purity | Notes |
| Ethyl 2-(4-isobutoxy-3-nitrophenyl)-4-methyl-5-thiazolecarboxylate | 1.0 | - | Product from Step 3. |
| Stannous Chloride Dihydrate | 3.0-4.0 | ≥98% | Reducing agent. |
| Ethanol | - | Absolute | Solvent. |
Step 5: Synthesis of Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate
Causality: This transformation is a classic Sandmeyer reaction, which converts the primary aromatic amine into a nitrile group.[5] The amine is first diazotized with sodium nitrite in an acidic medium to form a diazonium salt. This unstable intermediate is then treated with a solution of cuprous cyanide and potassium cyanide to introduce the cyano group.
Protocol:
-
Diazotization:
-
Dissolve ethyl 2-(3-amino-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Cyanation:
-
In a separate flask, prepare a solution of cuprous cyanide (1.2 eq) and potassium cyanide (1.5 eq) in water.
-
Carefully add the cold diazonium salt solution to the cyanide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour.
-
Cool the mixture and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate.[6][7]
-
| Reagent/Solvent | Molar Eq. | Purity | Notes |
| Ethyl 2-(3-amino-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate | 1.0 | - | Product from Step 4. |
| Sodium Nitrite | 1.1 | ≥97% | Diazotizing agent. |
| Concentrated HCl | - | - | Acidic medium. |
| Cuprous Cyanide | 1.2 | ≥98% | Reagent for cyanation. |
| Potassium Cyanide | 1.5 | ≥97% | Reagent for cyanation. |
Step 6: Synthesis of Febuxostat (2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid))
Causality: The final step is the saponification of the ethyl ester to the corresponding carboxylic acid, which is Febuxostat. This is achieved by hydrolysis under basic conditions, typically using sodium hydroxide in a mixture of ethanol and water. Subsequent acidification precipitates the final product.
Protocol:
-
Dissolve ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add an aqueous solution of sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 1-2 hours. Monitor the reaction by TLC.
-
After the hydrolysis is complete, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify with dilute hydrochloric acid to a pH of 2-3.
-
The white precipitate of Febuxostat is collected by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
-
For higher purity, recrystallize the crude Febuxostat from a suitable solvent system such as acetone-water or ethanol-water.[8][9]
| Reagent/Solvent | Molar Eq. | Purity | Notes |
| Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate | 1.0 | - | Product from Step 5. |
| Sodium Hydroxide | 2.0-3.0 | ≥97% | Base for hydrolysis. |
| Ethanol/Water | - | - | Solvent mixture. |
| Hydrochloric Acid | - | Dilute | For acidification. |
Conclusion
The synthetic route detailed in this application note provides a clear and practical guide for the preparation of Febuxostat from this compound. By following the step-by-step protocols and understanding the rationale behind each reaction, researchers can reliably synthesize this important active pharmaceutical ingredient. Careful control of reaction conditions and appropriate purification techniques at each stage are paramount to achieving a high yield and purity of the final product.
References
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Application Note: A Validated Protocol for the Recrystallization of 4-Hydroxy-3-nitrobenzonitrile
Abstract and Scope
This document provides a detailed, validated protocol for the purification of 4-Hydroxy-3-nitrobenzonitrile, a key intermediate in the synthesis of pharmaceuticals and dyes, through the technique of recrystallization.[1] The procedure is designed for researchers, scientists, and drug development professionals to achieve high purity and yield. This guide elucidates the causal factors behind each procedural step, from solvent selection to crystal drying, ensuring a reproducible and efficient purification process. It also includes a comprehensive troubleshooting guide to address common challenges.
Introduction: The Rationale for Purification
This compound is a versatile aromatic compound featuring hydroxyl, nitro, and cyano functional groups.[1] Its utility as a precursor in various synthetic pathways necessitates a high degree of purity.[1][2] Impurities, often remnants from synthesis such as starting materials or by-products like isomers, can impede downstream reactions and compromise the quality of the final product.
Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[3][4] The principle hinges on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.[4][5] By dissolving the impure solid in a minimum amount of a hot, suitable solvent and allowing it to cool slowly, the target compound selectively crystallizes out in a purer form, leaving the impurities dissolved in the surrounding solution (mother liquor).[3] This application note details a robust recrystallization procedure tailored for this compound.
Physicochemical Properties of this compound
A thorough understanding of the compound's properties is critical for developing an effective purification strategy.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄N₂O₃ | [2][6] |
| Molecular Weight | 164.12 g/mol | [2][6] |
| Appearance | Yellow crystalline solid | [1] |
| Melting Point | 146-148 °C | [2][7][8] |
| Solubility Profile | Soluble in ethanol, acetone, DMSO, and DMF; moderately soluble in hot water. | [1][9] |
| IUPAC Name | This compound | [10] |
Materials and Equipment
Chemicals:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Acetone (for cleaning)
-
Celatom® or activated charcoal (optional, for colored impurities)
Equipment:
-
Erlenmeyer flasks (various sizes)
-
Hotplate with magnetic stirring capability
-
Magnetic stir bars
-
Graduated cylinders
-
Powder funnel
-
Stemless glass funnel (for hot filtration)
-
Fluted filter paper
-
Büchner funnel and flask
-
Vacuum source (aspirator or pump)
-
Watch glass
-
Spatula
-
Ice bath
-
Melting point apparatus
-
TLC plates, chamber, and appropriate mobile phase (e.g., ethyl acetate/hexane mixture)
Detailed Recrystallization Protocol
This protocol is divided into seven critical stages. The underlying scientific principle is explained for each stage to provide a comprehensive understanding of the process.
Stage 1: Selection of an Appropriate Solvent System
Rationale: The success of recrystallization is critically dependent on the choice of solvent. An ideal solvent will dissolve the compound completely when hot but only sparingly when cold.[3] This differential solubility maximizes the recovery of the pure product upon cooling. Given the polar nature of the phenolic hydroxyl group and the nitro group, polar protic solvents are excellent candidates.
Procedure:
-
Place approximately 50-100 mg of crude this compound into a small test tube.
-
Add the candidate solvent (e.g., 95% ethanol) dropwise at room temperature. Observe the solubility. The compound should be sparingly soluble at this temperature.
-
Gently heat the test tube in a water bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Allow the solution to cool to room temperature, then place it in an ice bath.
-
Observation: A good solvent will result in the formation of a significant amount of crystalline precipitate. For this compound, a mixture of ethanol and water (e.g., starting with ethanol and adding water as an anti-solvent) or isopropanol are highly effective. For this protocol, we will proceed with a 95% ethanol/water system.
Stage 2: Dissolution of the Crude Solid
Rationale: The goal is to create a saturated solution at the solvent's boiling point, which requires dissolving the solute in the minimum amount of boiling solvent.[11] Using an excess of solvent will result in a lower yield, as more of the compound will remain dissolved even after cooling.[11]
Procedure:
-
Place the crude this compound into an appropriately sized Erlenmeyer flask with a magnetic stir bar.
-
Add a small volume of 95% ethanol, ensuring the solid is covered.
-
Place the flask on a hotplate and heat the mixture to a gentle boil while stirring.
-
Continue to add small portions of hot 95% ethanol until the solid completely dissolves.[12] Ensure you are adding just enough solvent to achieve dissolution at the boiling point.
Stage 3: Decolorization and Hot Filtration (Optional)
Rationale: If the hot solution is highly colored due to impurities, activated charcoal can be used to adsorb these colored compounds.[3][11] A subsequent hot filtration is necessary to remove the charcoal and any insoluble impurities. This step must be performed quickly to prevent premature crystallization in the funnel.[5]
Procedure:
-
Remove the flask from the heat source.
-
Add a very small amount of activated charcoal (a spatula tip) to the hot solution.
-
Swirl the flask and bring it back to a boil for a few minutes.
-
Pre-heat a stemless funnel and a receiving Erlenmeyer flask by placing them on the hotplate with a small amount of boiling solvent.
-
Place a piece of fluted filter paper in the stemless funnel.
-
Quickly pour the hot solution through the fluted filter paper into the clean, hot receiving flask.
Stage 4: Cooling and Crystal Formation
Rationale: The formation of pure crystals is a thermodynamically favored process where molecules of the same type arrange themselves into a stable crystal lattice. Slow cooling is paramount as it allows for the selective incorporation of the target molecule into the growing crystal, excluding impurities.[13] Rapid cooling can trap impurities within the lattice, compromising purity.
Procedure:
-
Cover the flask containing the hot, clear solution with a watch glass.
-
Turn off the heat and allow the flask to cool slowly and undisturbed on the benchtop to room temperature.
-
Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize the yield.
Stage 5: Isolation of Crystals by Vacuum Filtration
Rationale: Vacuum filtration is an efficient method to separate the solid crystals from the liquid mother liquor, which contains the dissolved impurities.
Procedure:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes.
-
Place the funnel on a vacuum flask connected to a vacuum source.
-
Wet the filter paper with a small amount of ice-cold solvent.
-
Turn on the vacuum and pour the cold crystal slurry into the center of the Büchner funnel.
-
Use a spatula to transfer any remaining crystals from the flask.
Stage 6: Washing the Crystals
Rationale: The surface of the collected crystals will be coated with the mother liquor, which is rich in impurities. A wash with a minimal amount of ice-cold solvent will remove these adhering impurities without dissolving a significant amount of the product.[5][12] The solvent must be cold to minimize product loss.
Procedure:
-
With the vacuum still applied, add a small portion of ice-cold 95% ethanol over the crystals.
-
Ensure the wash liquid is pulled through the crystals. Repeat once if necessary.
-
Keep the vacuum on for several minutes to pull air through the crystals and begin the drying process.
Stage 7: Drying the Purified Crystals
Rationale: The final step is to remove any residual solvent to obtain the pure, dry product. The drying method should be chosen to avoid melting or decomposing the compound.
Procedure:
-
Carefully remove the filter paper and crystals from the Büchner funnel and place them on a pre-weighed watch glass.
-
Break up the crystal cake to increase the surface area for evaporation.
-
Allow the crystals to air-dry in a fume hood or place them in a vacuum desiccator for a more efficient drying process.
-
Once dry, weigh the final product and calculate the percent recovery.
Visualization of the Recrystallization Workflow
The following diagram illustrates the logical flow of the purification procedure.
Caption: Workflow for the purification of this compound.
Purity Assessment and Expected Results
The efficacy of the recrystallization should be validated through analytical methods.
-
Melting Point: The purified product should exhibit a sharp melting point in the range of 146-148 °C.[2][7][8] A broad or depressed melting range indicates the presence of impurities.
-
Thin-Layer Chromatography (TLC): A single spot should be observed for the purified product, which should run differently from the multiple spots likely present in the crude material.
-
Appearance: The final product should consist of well-defined yellow crystals.
-
Yield: A successful recrystallization should provide a yield of 70-90%, depending on the initial purity of the crude material.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling | 1. Too much solvent was used. 2. The solution is supersaturated. | 1. Boil off some of the solvent to re-saturate the solution and cool again. 2. Induce crystallization by scratching the inner wall of the flask with a glass rod at the meniscus or by adding a "seed" crystal of the pure compound.[3][5] |
| "Oiling out" occurs (product separates as a liquid) | 1. The melting point of the solid is below the boiling point of the solvent. 2. The rate of cooling is too fast. | 1. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[5] 2. Consider using a solvent with a lower boiling point or a different solvent mixture. |
| Low recovery/yield | 1. Too much solvent was used during dissolution. 2. Premature crystallization occurred during hot filtration. 3. Excessive washing or washing with solvent that was not ice-cold. | 1. Ensure the minimum amount of boiling solvent is used.[11] 2. Ensure the filtration apparatus is sufficiently pre-heated. 3. Use a minimal volume of ice-cold solvent for washing.[11] |
| Colored product after recrystallization | 1. Colored impurities were not fully removed. | 1. Repeat the recrystallization, incorporating the optional decolorizing charcoal step (Stage 3). |
Safety and Handling Precautions
This compound is a hazardous substance and must be handled with appropriate care.
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes serious skin and eye irritation.[2][8][10] May cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety goggles.[2]
-
Engineering Controls: All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or solvent vapors.
-
Solvent Safety: Ethanol is flammable. Ensure the hotplate is in good working order and avoid open flames.
References
- Purification of nitrophenols using complex-assisted crystallization. CrystEngComm (RSC Publishing).
- Buy this compound (CAS: 3272-08-0). Top Suppliers.
- This compound. Stenutz.
- This compound 98 3272-08-0. Sigma-Aldrich.
- US3933929A - Process for the purification of p-nitrophenol. Google Patents.
- Synthesis and Purification of Nitrophenols. UKEssays.com.
- Nitration of Phenol and Purification by Column Chromatography Purpose. CDN.
- This compound | CAS 619-85-8. Methylamine Supplier.
- This compound | 3272-08-0. ChemicalBook.
- US3954892A - Process for the purification of para-nitrophenol. Google Patents.
- This compound | CAS 3272-08-0. Veeprho.
- Recrystallization. Unknown Source.
- Recrystallization. Unknown Source.
- This compound | C7H4N2O3 | CID 76758. PubChem.
- This compound, 98%. Fisher Scientific.
- Recrystallization1. Unknown Source.
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- Recrystallization. YouTube.
- Recrystallization - Organic Chemistry Lab Technique. YouTube.
Sources
- 1. innospk.com [innospk.com]
- 2. 4-羟基-3-硝基苯甲腈 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. mt.com [mt.com]
- 5. rubingroup.org [rubingroup.org]
- 6. This compound [stenutz.eu]
- 7. This compound | 3272-08-0 [chemicalbook.com]
- 8. This compound, 98% | Fisher Scientific [fishersci.ca]
- 9. This compound | CAS 619-85-8 | Properties, Safety, Suppliers & Applications in China [nj-finechem.com]
- 10. This compound | C7H4N2O3 | CID 76758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
A Robust HPLC Method for Purity Assessment of 4-Hydroxy-3-nitrobenzonitrile
Application Note
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity for 4-Hydroxy-3-nitrobenzonitrile (4H3N), a key intermediate in the synthesis of pharmaceuticals and dyes. The method utilizes a standard C18 stationary phase with a simple isocratic mobile phase and UV detection, providing excellent peak shape and resolution from potential impurities. This protocol is designed for researchers, quality control analysts, and drug development professionals requiring an accurate and efficient means to assess the purity of 4H3N. The methodology is grounded in established chromatographic principles and incorporates system suitability tests to ensure data integrity, aligning with international regulatory expectations.[1][2][3]
Introduction and Scientific Principle
This compound, also known as 4-cyano-2-nitrophenol, is an aromatic compound with the molecular formula C₇H₄N₂O₃.[4][5] Its structure, featuring a hydroxyl, a nitro, and a cyano group, makes it a versatile precursor in organic synthesis. Given its role in manufacturing, particularly for active pharmaceutical ingredients, a stringent assessment of its purity is critical to ensure the quality and safety of the final product.
This method is based on the principle of reversed-phase chromatography , the most common mode of HPLC.
-
Causality of Method Choice: this compound is a moderately polar molecule. An RP-HPLC system, which employs a non-polar stationary phase (C18) and a polar mobile phase, is ideally suited for its analysis. The retention of the analyte on the column is governed by hydrophobic interactions between the molecule and the C18 alkyl chains. By carefully tuning the mobile phase composition—a mixture of polar aqueous solvent and a less polar organic solvent (acetonitrile)—the retention time of the analyte can be precisely controlled. Potential impurities, being either more or less polar than the main compound, will elute at different times, allowing for effective separation and quantification.
-
Role of Mobile Phase Acidity: The analyte possesses a phenolic hydroxyl group, which is acidic and can ionize depending on the pH of the mobile phase. To ensure a single, non-ionized form of the analyte and thus achieve sharp, symmetrical peaks, the mobile phase is acidified with phosphoric acid.[6] This suppresses the dissociation of the hydroxyl group, preventing peak tailing and improving reproducibility.
-
Detection Principle: The presence of the nitro group and the benzene ring creates a strong chromophore, making the molecule highly active in the ultraviolet (UV) region of the electromagnetic spectrum. This allows for sensitive and specific detection using a standard UV detector, a common and robust component of HPLC systems.[7][8]
Materials and Reagents
2.1 Instrumentation
-
HPLC System equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV or Photodiode Array (PDA) detector.
-
Chromatography Data System (CDS) for data acquisition and processing.
-
Analytical Balance (4-decimal place).
-
pH Meter.
-
Volumetric flasks (Class A).
-
Pipettes (Class A).
-
Syringes and 0.45 µm syringe filters (PTFE or nylon).
-
Ultrasonic bath for degassing.
2.2 Chemicals and Reagents
-
This compound Reference Standard (>99.5% purity).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
Phosphoric Acid (85%, analytical grade).
-
Methanol (HPLC grade, for cleaning).
Chromatographic Conditions
All quantitative data and system parameters are summarized in the table below for clarity and ease of use.
| Parameter | Condition | Justification |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | Industry-standard column providing excellent retention and resolution for a wide range of aromatic compounds. |
| Mobile Phase | Acetonitrile : Water (with 0.1% H₃PO₄), 55:45 (v/v) | Isocratic elution provides simplicity and robustness. The ratio is optimized for an appropriate retention time (typically 3-7 minutes). Phosphoric acid ensures peak symmetry. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing optimal efficiency and reasonable backpressure. |
| Detection Wavelength | 275 nm | Provides high sensitivity for the analyte based on its chemical structure. A PDA detector can be used to confirm peak purity and identity.[9] |
| Injection Volume | 10 µL | A typical volume that balances sensitivity with the risk of column overload. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures stable and reproducible retention times.[10] |
| Diluent | Mobile Phase | Ensures compatibility with the chromatographic system and prevents peak distortion. |
| Run Time | 15 minutes | Sufficient to allow for the elution of the main peak and any later-eluting impurities. |
Experimental Workflow and Protocol
The entire analytical process, from preparation to final data analysis, follows a logical and systematic workflow designed to ensure accuracy and reproducibility.
Figure 1. A logical workflow diagram illustrating the key stages of the HPLC purity analysis for this compound.
4.1 Step-by-Step Protocol
1. Mobile Phase Preparation (1 L): a. Measure 450 mL of HPLC-grade water into a 1 L media bottle. b. Carefully add 1.0 mL of 85% phosphoric acid and mix thoroughly. c. Add 550 mL of HPLC-grade acetonitrile. d. Degas the solution for 15 minutes in an ultrasonic bath or by vacuum filtration. Causality: Degassing is crucial to prevent the formation of air bubbles in the pump and detector, which can cause pressure fluctuations and baseline noise, compromising the integrity of the results.
2. Standard Solution Preparation (Working Concentration: 10 µg/mL): a. Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. b. Working Solution (10 µg/mL): Pipette 10.0 mL of the stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase. Causality: Preparing a stock solution followed by a dilution minimizes weighing errors and ensures greater accuracy for the final low-concentration working standard.
3. Sample Solution Preparation (Target Concentration: 10 µg/mL): a. Accurately weigh approximately 10 mg of the 4H3N sample to be tested into a 100 mL volumetric flask. b. Follow the same dilution procedure as for the standard solution (Step 2). c. Prior to injection, filter the final solution through a 0.45 µm syringe filter into an HPLC vial. Causality: Filtering the sample is a critical step to remove any particulate matter that could otherwise block the column frit, leading to high backpressure and poor performance.
4. System Suitability Testing (SST) a. Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved. b. Make five replicate injections of the Standard Working Solution (10 µg/mL). c. Evaluate the results against the acceptance criteria in the table below. The analysis can only proceed if all SST criteria are met.[11][12][13][14]
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 1.5 | Ensures the peak is symmetrical, indicating good chromatographic conditions. |
| Theoretical Plates (N) | ≥ 3000 | Measures column efficiency and the sharpness of the peak. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision and reproducibility of the autosampler and detector. |
| % RSD of Retention Time | ≤ 1.0% | Indicates the stability and precision of the pump and mobile phase composition. |
5. Analysis Procedure: a. Once the SST is passed, inject the diluent (mobile phase) as a blank to ensure no carryover or system contamination. b. Inject the Standard Working Solution once. c. Inject each sample solution in duplicate. d. A bracketing standard can be injected after every 10-15 sample injections to ensure system stability throughout the run.
Data Analysis and Purity Calculation
The purity of the this compound sample is determined using the area normalization method. This method assumes that all eluted compounds have a similar response factor at the detection wavelength.
Calculation Formula:
% Purity = ( ( Area of 4H3N Peak ) / ( Total Area of All Peaks* ) ) x 100
*Note: Disregard any peaks originating from the blank/diluent and any peaks below a specified reporting threshold (e.g., 0.05% of the total area).
The identity of the 4H3N peak in the sample chromatogram is confirmed by comparing its retention time to that of the reference standard. The retention times should match within a narrow window (e.g., ±2%).
Method Validation and Trustworthiness
While this application note provides a robust starting method, for use in a regulated environment, it must be fully validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][15] This establishes the trustworthiness of the results. Key validation parameters include:
-
Specificity: Demonstrating that the method can unequivocally assess the analyte in the presence of expected impurities and degradation products.
-
Linearity: Confirming a linear relationship between analyte concentration and detector response over a defined range.
-
Accuracy: Assessing the closeness of the test results to the true value (e.g., by spiking with known amounts of analyte).
-
Precision: Measuring the method's repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determining the lowest concentration of analyte that can be reliably detected and quantified.
-
Robustness: Evaluating the method's performance when small, deliberate changes are made to the parameters (e.g., pH, mobile phase composition, temperature).
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Peak Tailing (T > 1.5) | 1. Insufficient mobile phase acidity. 2. Column degradation (silanol activity). 3. Column overload. | 1. Check the pH of the mobile phase. 2. Replace the column. 3. Reduce the sample concentration. |
| Peak Fronting | 1. Sample solvent stronger than mobile phase. 2. Column overload. | 1. Ensure the sample is dissolved in the mobile phase. 2. Reduce the sample concentration. |
| Retention Time Drift | 1. Inadequate system equilibration. 2. Column temperature fluctuation. 3. Mobile phase composition changing. | 1. Equilibrate the system for a longer period. 2. Ensure the column oven is on and stable. 3. Prepare fresh mobile phase; ensure pump is working correctly. |
| High Backpressure | 1. Blockage in the column or system. 2. Particulate matter from unfiltered samples. | 1. Reverse-flush the column (disconnect from detector). 2. Filter all samples before injection. 3. Check for blockages in tubing and frits. |
| Ghost Peaks | 1. Carryover from previous injection. 2. Contamination in mobile phase or diluent. | 1. Run a needle wash program on the autosampler. 2. Prepare fresh mobile phase and diluent. |
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Patel, K. et al. (2009). Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. Journal of Hazardous Materials. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
-
International Council for Harmonisation. Quality Guidelines. ICH. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
Pharmalytics. (2023). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. [Link]
-
Brendelberger, G. (2012). Significant Changes in HPLC System Suitability: New USP Provisions Planned. ECA Academy. [Link]
-
Yilmaz, B. et al. (2018). Development and validation of a new RP-HPLC method for organic explosive compounds. Journal of Forensic Science and Research. [Link]
-
MicroSolv Technology Corporation. (2023). System suitability Requirements for a USP HPLC Method. [Link]
-
Pharmaguideline. System Suitability in HPLC Analysis. [Link]
-
Acedo-Valenzuela, M.I. et al. (2004). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. [Link]
-
United States Pharmacopeia. General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. [Link]
-
Rohlfs, W. (2019). Development of a Procedure for Sampling, Fractionation and HPLC Analysis of Nitrated Polycyclic Aromatic Hydrocarbons in Air. Carolina Digital Repository. [Link]
-
Agency for Toxic Substances and Disease Registry. (1991). Analytical Methods. ATSDR. [Link]
-
ResearchGate. (2002). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. [Link]
-
SIELC Technologies. Separation of 2-Amino-4-nitrophenol on Newcrom R1 HPLC column. [Link]
-
Phenomenex. Reversed Phase HPLC Method Development. [Link]
-
Veeprho. This compound | CAS 3272-08-0. [Link]
-
PubChemLite. This compound (C7H4N2O3). [Link]
-
PubChem. This compound. [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. fda.gov [fda.gov]
- 4. PubChemLite - this compound (C7H4N2O3) [pubchemlite.lcsb.uni.lu]
- 5. This compound | C7H4N2O3 | CID 76758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Significant Changes in HPLC System Suitability: New USP Provisions Planned - ECA Academy [gmp-compliance.org]
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- 12. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 13. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
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- 15. starodub.nl [starodub.nl]
Application Note: Unambiguous ¹H and ¹³C NMR Spectral Assignment of 4-Hydroxy-3-nitrobenzonitrile
Abstract
This comprehensive application note provides a detailed guide to the structural elucidation of 4-hydroxy-3-nitrobenzonitrile using one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We delve into the foundational principles governing chemical shifts and coupling constants as influenced by the compound's unique electronic landscape, dictated by the hydroxyl, nitro, and cyano functional groups. This document outlines a field-proven, step-by-step protocol for sample preparation and data acquisition, designed to yield high-quality, reproducible spectra. The core of this note is a thorough analysis and unambiguous assignment of all proton and carbon signals, supported by established spectroscopic theory. This guide is intended for researchers, chemists, and quality control professionals who rely on NMR for definitive molecular structure verification.
Introduction and Scientific Context
This compound is a substituted aromatic compound of significant interest in synthetic chemistry and environmental science. It is recognized as a primary photolytic degradation product of the herbicide bromoxynil and serves as a versatile intermediate in the synthesis of various chemical entities.[1] Given its role in these fields, unequivocal structural confirmation is paramount for quality control, reaction monitoring, and mechanistic studies.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the non-destructive elucidation of molecular structures in solution. The precise chemical environment of each nucleus (¹H and ¹³C) generates a unique spectral signature, allowing for a complete structural map. This note explains the causality behind the observed spectral patterns of this compound by dissecting the interplay of electron-donating and electron-withdrawing effects of its substituents.
Molecular Structure and Electronic Effects
The spectral characteristics of this compound are a direct consequence of the electronic influence exerted by its three functional groups on the benzene ring.
-
Hydroxyl Group (-OH): The oxygen's lone pairs donate electron density into the aromatic π-system via resonance. This is a powerful activating effect, increasing the electron density (shielding) primarily at the ortho and para positions.[2]
-
Nitro Group (-NO₂): This is a potent electron-withdrawing group due to both induction (high electronegativity of N and O) and resonance. It strongly deactivates the ring by pulling electron density out of the π-system, causing significant deshielding, especially at the ortho and para positions relative to itself.[2]
-
Cyano Group (-CN): The nitrile group is also electron-withdrawing through induction and resonance, contributing to the overall deshielding of the aromatic system.
This combination of competing electronic effects creates a distinct and predictable pattern of chemical shifts for the remaining three aromatic protons and seven unique carbons.
Caption: Structure of this compound with atom numbering.
Experimental Protocols
The acquisition of high-fidelity NMR spectra is critically dependent on meticulous sample preparation and the selection of appropriate acquisition parameters. The following protocols are optimized for small organic molecules like the topic compound.
Protocol for NMR Sample Preparation
The objective is to create a clear, homogeneous solution free of particulate matter, which can degrade spectral quality by disrupting the magnetic field homogeneity.[3][4]
-
Weighing the Sample:
-
Solvent Selection and Dissolution:
-
Use 0.6-0.7 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended for this compound.
-
Causality: DMSO-d₆ is an excellent choice because its hydrogen-bond accepting nature slows down the chemical exchange of the phenolic hydroxyl (-OH) proton, often resulting in a sharper signal that may even exhibit coupling to adjacent protons.[7] In contrast, solvents like CDCl₃ might lead to a broader, less distinct -OH signal.
-
-
Dissolving and Transferring:
-
Dissolve the sample in the solvent within a small, clean vial. Gentle vortexing can aid dissolution.
-
If any solid particles remain, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[3][6] This filtration step is crucial for preventing poor spectral lineshapes.[3]
-
-
Finalizing the Sample:
-
Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any contaminants before insertion into the spectrometer.[6]
-
Referencing: The spectrum can be referenced to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H; δ ≈ 39.52 ppm for ¹³C). Alternatively, a small amount of an internal standard like tetramethylsilane (TMS) can be added, though referencing to the solvent is often sufficient and avoids potential sample contamination.
-
NMR Data Acquisition Parameters
The following parameters are recommended for a standard 400 or 500 MHz spectrometer and can be adjusted as needed.
| Parameter | ¹H NMR (Proton) | ¹³C NMR (Carbon) | Rationale |
| Pulse Program | zg30 | zgpg30 | Standard 1D acquisition with a 30° flip angle to allow for a shorter relaxation delay. |
| Solvent | DMSO-d₆ | DMSO-d₆ | As described in the sample preparation protocol. |
| Temperature (TE) | 298 K (25 °C) | 298 K (25 °C) | Standard ambient temperature for reproducibility and comparison with databases. |
| Number of Scans (NS) | 8 - 16 | 1024 - 4096 | Sufficient for good signal-to-noise (S/N) in ¹H. More scans are needed for ¹³C due to its low sensitivity.[8] |
| Relaxation Delay (D1) | 2.0 s | 2.0 s | A delay of ~2 seconds is a good compromise between signal intensity and experiment time for qualitative spectra. |
| Acquisition Time (AQ) | ~4.0 s | ~1.0 s | A longer AQ for ¹H provides better digital resolution. |
| Spectral Width (SW) | 12 ppm | 220 ppm | Encompasses the typical chemical shift range for organic molecules. |
Spectral Analysis and Assignment
The following assignments are based on established principles of substituent effects on aromatic systems.[9][10]
Caption: General workflow for NMR structural elucidation.
¹H NMR Spectral Assignment (DMSO-d₆)
The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals, each integrating to one proton.
-
H2 (ortho to -CN, meta to -NO₂): This proton is expected to appear as a doublet. It is deshielded by the adjacent cyano group. Its primary coupling will be a small meta-coupling (⁴J) to H6.
-
H5 (ortho to -OH, meta to -CN): This proton will be a doublet of doublets. It experiences strong shielding from the para -OH group but deshielding from the meta -CN and -NO₂ groups. It will exhibit a large ortho-coupling (³J) to H6 and a smaller meta-coupling (⁴J) to H2.
-
H6 (ortho to -CN and -OH): This proton is expected to be the most upfield of the aromatic signals due to the strong shielding effect of the adjacent -OH group. It will appear as a doublet, split by the large ortho-coupling (³J) to H5.
-
OH Proton: The phenolic proton signal is highly dependent on solvent, concentration, and temperature.[11][12] In DMSO-d₆, it is often observed as a sharp singlet at a downfield position (typically > 9 ppm) due to hydrogen bonding with the solvent.[7][13]
Predicted Splitting Pattern:
-
H2: Doublet (d), J ≈ 2-3 Hz (meta-coupling)
-
H5: Doublet of doublets (dd), J ≈ 8-9 Hz (ortho), 2-3 Hz (meta)
-
H6: Doublet (d), J ≈ 8-9 Hz (ortho)
¹³C NMR Spectral Assignment (DMSO-d₆)
The proton-decoupled ¹³C NMR spectrum will display seven signals corresponding to the seven unique carbon atoms in the molecule. Four of these will be quaternary (C1, C3, C4, C-CN) and are expected to have lower intensities.
-
C≡N (Nitrile Carbon): This carbon typically appears in the 115-120 ppm range.
-
C1 (ipso to -CN): This carbon is deshielded by the attached nitrile group.
-
C2 (CH): This carbon is adjacent to the electron-withdrawing nitro and cyano groups, leading to a downfield shift.
-
C3 (ipso to -NO₂): The direct attachment to the strongly electron-withdrawing nitro group will cause this carbon to be significantly deshielded.
-
C4 (ipso to -OH): The carbon bearing the hydroxyl group is strongly deshielded by the electronegative oxygen atom and will appear far downfield.
-
C5 (CH): This carbon is ortho to the electron-donating -OH group and will be more shielded compared to the other aromatic CH carbons.
-
C6 (CH): This carbon is also ortho to the -OH group and will be shielded, appearing at a relatively upfield position in the aromatic region.
Summary of Spectral Data
The following table provides predicted chemical shift ranges for this compound. Actual experimental values should fall within these regions.
| Atom Label | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | ¹H Multiplicity & Coupling (J, Hz) |
| H2 | ~8.4 - 8.6 | - | d, ⁴J ≈ 2.5 Hz |
| H5 | ~8.1 - 8.3 | - | dd, ³J ≈ 8.8 Hz, ⁴J ≈ 2.5 Hz |
| H6 | ~7.3 - 7.5 | - | d, ³J ≈ 8.8 Hz |
| OH | > 9.0 (variable) | - | s (broad or sharp) |
| C1 | - | ~108 - 112 | Quaternary |
| C2 | - | ~135 - 138 | CH |
| C3 | - | ~138 - 142 | Quaternary |
| C4 | - | ~155 - 158 | Quaternary |
| C5 | - | ~128 - 131 | CH |
| C6 | - | ~120 - 123 | CH |
| CN | - | ~116 - 119 | Quaternary |
Note: These are predicted values. Experimental results may vary slightly based on precise sample concentration and instrument calibration.
Trustworthiness and Further Validation
The assignments presented here are based on robust, well-established principles of NMR spectroscopy. For absolute, unequivocal confirmation, a suite of two-dimensional (2D) NMR experiments would provide a self-validating system:
-
¹H-¹H COSY (Correlation Spectroscopy): Would show a cross-peak between H5 and H6, confirming their ortho relationship.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Would directly correlate each proton (H2, H5, H6) to its attached carbon (C2, C5, C6).
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range (2-3 bond) correlations, definitively linking protons to nearby quaternary carbons and confirming the overall substitution pattern. For example, H2 would show correlations to C4, C6, and the nitrile carbon.
References
-
Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link][5]
-
Bagno, A., et al. (2013). Investigation of solute–solvent interactions in phenol compounds: accurate ab initio calculations of solvent effects on 1H NMR chemical shifts. Organic & Biomolecular Chemistry. [Link][11]
-
University of Oxford. How to Prepare Samples for NMR. [Link][3]
-
Georgia Institute of Technology. (2023). Small molecule NMR sample preparation. [Link][14]
-
Exarchou, V., et al. (2005). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules. [Link][7]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link][4]
-
University College London. (2023). Sample Preparation. [Link][6]
-
Abraham, R. J., et al. (2007). An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols. Magnetic Resonance in Chemistry. [Link][13]
-
Hunt, I. The Aromatic Region. University of Calgary. [Link]
-
Hanson, J. (2014). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link][9]
-
Quora. (2018). What will be the effects of the presence of the nitro group or hydroxyl group on benzene further substitution of the ring?[Link][2]
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- 4. organomation.com [organomation.com]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 7. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3) Basic Acquisition Parameters | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
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- 10. ucl.ac.uk [ucl.ac.uk]
- 11. Investigation of solute–solvent interactions in phenol compounds: accurate ab initio calculations of solvent effects on 1H NMR chemical shifts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. reddit.com [reddit.com]
- 13. An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 15. This compound | C7H4N2O3 | CID 76758 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Elucidation of the Mass Spectrometric Fragmentation Pattern of 4-Hydroxy-3-nitrobenzonitrile
Here is the detailed Application Note and Protocol on the mass spectrometry fragmentation pattern of 4-Hydroxy-3-nitrobenzonitrile.
Abstract
This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of this compound (4H3NBN), a molecule of interest in environmental science and chemical synthesis. Understanding its fragmentation signature is critical for unambiguous identification and quantification in complex matrices. We explore the fragmentation pathways under both hard ionization (Electron Ionization, EI) and soft ionization (Electrospray Ionization, ESI) techniques. This note details the theoretical underpinnings of the observed fragmentation, provides validated, step-by-step analytical protocols, and presents the expected data in a clear, actionable format for researchers, analytical chemists, and drug development professionals.
Introduction and Scientific Context
This compound, also known as 4-cyano-2-nitrophenol, is a substituted aromatic compound featuring three distinct functional groups: a hydroxyl (-OH), a nitro (-NO₂), and a nitrile (-CN). It is recognized as a primary photolytic degradation product of the herbicide bromoxynil, making its detection a key aspect of environmental monitoring.[1] The unique electronic and structural characteristics imparted by its functional groups lead to a rich and predictable fragmentation pattern in mass spectrometry, which can be leveraged for highly specific analysis.
The choice of ionization technique—typically Electron Ionization (EI) for volatile compounds via Gas Chromatography (GC-MS) or Electrospray Ionization (ESI) for polar, thermally labile compounds via Liquid Chromatography (LC-MS)—fundamentally dictates the nature and extent of fragmentation. EI, a high-energy "hard" technique, induces extensive fragmentation by creating an odd-electron radical cation (M⁺•), providing deep structural detail.[2][3] In contrast, ESI is a "soft" technique that typically generates even-electron protonated ([M+H]⁺) or deprotonated ([M-H]⁻) ions with minimal fragmentation in the source.[3][4] The acidic nature of the phenolic proton in 4H3NBN makes it an excellent candidate for high-sensitivity analysis by negative-ion ESI.[5][6]
This guide provides the theoretical basis and practical protocols to analyze 4H3NBN, enabling researchers to confidently identify this compound and interpret its mass spectral data.
Compound Information
A summary of the key chemical properties for this compound is provided below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[7] |
| Synonyms | 4-Cyano-2-nitrophenol, 2-Nitro-4-cyanophenol | PubChem[7] |
| CAS Number | 3272-08-0 | Sigma-Aldrich |
| Molecular Formula | C₇H₄N₂O₃ | PubChem[7] |
| Average Molecular Weight | 164.12 g/mol | Sigma-Aldrich |
| Monoisotopic Mass | 164.02219 Da | PubChem[7] |
Theoretical Fragmentation Pathways
The fragmentation of 4H3NBN is primarily dictated by the interplay of its three functional groups. The nitro group and the aromatic ring are the most common sites of initial fragmentation.
Electron Ionization (EI-MS) Fragmentation
Under EI conditions (typically 70 eV), the molecule is ionized to a high-energy radical cation, M⁺• at m/z 164 , which then undergoes a series of competing fragmentation reactions. The stability of the aromatic ring means that the molecular ion is readily observed.
The primary fragmentation pathways are initiated by the facile cleavage of the nitro group, a characteristic feature of nitroaromatic compounds.[2][5]
-
Loss of Nitric Oxide (NO•): A common pathway for ortho-nitrophenols involves the loss of a neutral NO• radical (30 Da). This leads to the formation of an even-electron ion at m/z 134 .
-
Loss of Nitrogen Dioxide (NO₂•): The most intuitive cleavage is the loss of the NO₂• radical (46 Da), resulting in a fragment ion at m/z 118 .
-
Sequential Loss of NO• and CO: Following the initial loss of NO•, the resulting ion at m/z 134 can subsequently lose a molecule of carbon monoxide (CO, 28 Da) from the ring structure. This two-step process yields a highly characteristic ion at m/z 106 .[5] This fragment is a key diagnostic peak noted in spectral databases.[7]
-
Loss of HCN: While less dominant, fragmentation of the nitrile group via the loss of neutral hydrogen cyanide (HCN, 27 Da) can also occur, leading to a fragment at m/z 137 .
Caption: Proposed EI fragmentation pathway for this compound.
Electrospray Ionization (ESI-MS/MS) Fragmentation
Due to the acidic phenolic proton, 4H3NBN ionizes with high efficiency in negative ESI mode to form the deprotonated molecule, [M-H]⁻, as the precursor ion at m/z 163 . Tandem mass spectrometry (MS/MS) analysis via Collision-Induced Dissociation (CID) is required to induce fragmentation.
The fragmentation of this even-electron anion is simpler and more targeted than EI fragmentation.
-
Loss of Nitrogen Dioxide (NO₂•): The most prominent fragmentation pathway is the loss of the NO₂• radical (46 Da). This homolytic cleavage is charge-remote and results in a radical anion product ion at m/z 117 . The formation of radical anions from the loss of open-shell molecules like NO₂• is a known phenomenon in the fragmentation of deprotonated nitroaromatics.[5]
-
Loss of Nitric Oxide (NO•): A secondary pathway can be the loss of the NO• radical (30 Da), which would produce a product ion at m/z 133 .
Caption: Proposed ESI-MS/MS fragmentation of deprotonated this compound.
Experimental Protocols & Workflow
The following protocols are designed to be self-validating starting points for the analysis of 4H3NBN. Instrument parameters should be optimized to meet specific sensitivity and performance requirements.
General Analytical Workflow
The overall process from sample to data follows a standardized workflow, whether using GC-MS or LC-MS.
Caption: General workflow for the mass spectrometric analysis of 4H3NBN.
Protocol 1: LC-ESI-MS/MS Analysis (High Sensitivity)
This method is ideal for quantifying low levels of 4H3NBN in complex matrices like environmental water samples.
-
1. Sample & Standard Preparation
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Perform serial dilutions from the stock solution using a mobile phase mimic (e.g., 50:50 methanol:water with 0.1% formic acid) to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Causality: Using a mobile phase mimic for final dilutions prevents peak distortion and ensures compatibility with the LC system.
-
-
2. Liquid Chromatography (LC) Conditions
-
Column: C18 reverse-phase column (e.g., Waters Acquity BEH, Agilent Zorbax, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Causality: A C18 column provides excellent retention for this moderately polar compound. The acidic mobile phase ensures good peak shape and promotes efficient ionization, although for negative mode, a basic modifier could also be explored.
-
-
3. Mass Spectrometry (MS) Conditions
-
Instrument: Triple Quadrupole or Q-TOF Mass Spectrometer.
-
Ionization Mode: ESI, Negative.
-
Capillary Voltage: -3.0 kV.
-
Desolvation Temperature: 450 °C.
-
Desolvation Gas Flow (N₂): 800 L/hr.
-
Cone Gas Flow (N₂): 50 L/hr.
-
Scan Mode: Full Scan (m/z 50-250) for precursor identification and Multiple Reaction Monitoring (MRM) for quantification.
-
MRM Transition (for quantification): Precursor Ion 163 -> Product Ion 117 .
-
Collision Energy (Argon): Optimize for maximum signal, typically 15-25 eV.
-
Causality: Negative mode is chosen for its high efficiency in deprotonating the acidic phenol. MRM provides superior selectivity and sensitivity by monitoring a specific fragmentation event.
-
Protocol 2: GC-EI-MS Analysis (Structural Confirmation)
This method is well-suited for structural confirmation in samples where 4H3NBN is present at higher concentrations and can be separated from non-volatile matrix components.
-
1. Sample & Standard Preparation
-
Prepare a 1 mg/mL stock solution in a volatile solvent like ethyl acetate or dichloromethane.
-
Dilute as needed to a working concentration of ~10 µg/mL.
-
(Optional) Derivatization: For improved peak shape and volatility, the phenolic proton can be derivatized (e.g., using BSTFA to form a trimethylsilyl ether). This will increase the molecular weight by 72 Da. The protocol below assumes analysis of the underivatized compound.
-
-
2. Gas Chromatography (GC) Conditions
-
Column: Low-bleed, non-polar column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless (1 µL injection).
-
Oven Program: Hold at 80 °C for 1 minute, ramp at 20 °C/min to 280 °C, hold for 5 minutes.
-
Causality: A DB-5ms column is a robust, general-purpose column suitable for a wide range of semi-volatile aromatic compounds. The temperature program is designed to elute the compound as a sharp peak.
-
-
3. Mass Spectrometry (MS) Conditions
-
Instrument: Single Quadrupole or Ion Trap GC-MS.
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-300.
-
Causality: 70 eV is the standard EI energy, which ensures reproducible fragmentation patterns that are comparable to established spectral libraries (e.g., NIST, Wiley).
-
Expected Data Summary
The following table summarizes the key ions expected from the mass spectrometric analysis of this compound. These ions serve as diagnostic markers for its identification.
| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Neutral Loss | Proposed Fragment Formula |
| EI | 164 (M⁺•) | 134 | NO• (30 Da) | [C₇H₄NO₂]⁺ |
| 118 | NO₂• (46 Da) | [C₇H₄NO]⁺ | ||
| 106 | NO• + CO (58 Da) | [C₆H₄N]⁺ | ||
| 137 | HCN (27 Da) | [C₆H₄NO₃]⁺• | ||
| ESI (-) | 163 ([M-H]⁻) | 117 | NO₂• (46 Da) | [C₇H₃NO]⁻• |
| 133 | NO• (30 Da) | [C₇H₃NO₂]⁻• |
Bolded fragments represent the most likely base peaks or primary diagnostic ions in their respective modes.
Conclusion
The mass spectrometric fragmentation of this compound is well-defined and predictable, driven by the characteristic behavior of its nitroaromatic core. Under Electron Ionization, the molecule produces a rich spectrum with a key diagnostic fragment at m/z 106 , arising from the sequential loss of NO and CO. In negative-ion Electrospray Ionization, the deprotonated molecule at m/z 163 fragments cleanly to a primary product ion at m/z 117 upon loss of the nitro radical. The protocols detailed in this application note provide robust methodologies for the separation and confident identification of this compound by LC-MS/MS for sensitive quantification and by GC-MS for structural confirmation.
References
-
Hofmann, J., & Sefkow, M. (2004). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 18(16), 1833-1840. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 76758, this compound. Retrieved January 11, 2026 from [Link].
-
LibreTexts, Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 11, 2026 from [Link].
-
LibreTexts, Chemistry. (2022). 20.1: Molecular Mass Spectra. Retrieved January 11, 2026 from [Link].
-
de Haas, M. P., et al. (2024). Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. Physical Chemistry Chemical Physics, 26, 6049-6058. [Link].
-
Hsu, F. F. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 660. [Link].
-
Crotti, A. E. M., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(1), 36-73. [Link].
-
Kicinski, M., et al. (2021). The Electrospray (ESI) and Flowing Atmosphere-Pressure Afterglow (FAPA) Mass Spectrometry Studies of Nitrophenols (Plant Growth Stimulants) Removed Using Strong Base-Functionalized Materials. Materials, 14(21), 6331. [Link].
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (General reference, no direct link available).
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 5. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Electrospray (ESI) and Flowing Atmosphere-Pressure Afterglow (FAPA) Mass Spectrometry Studies of Nitrophenols (Plant Growth Stimulants) Removed Using Strong Base-Functionalized Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C7H4N2O3 | CID 76758 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: 4-Hydroxy-3-nitrobenzonitrile as a Cornerstone for Novel Heterocycle Synthesis
Introduction: Unlocking the Synthetic Potential of 4-Hydroxy-3-nitrobenzonitrile
In the landscape of medicinal chemistry and drug development, the strategic selection of starting materials is paramount. This compound (HNBN) emerges as a highly valuable and versatile scaffold for the synthesis of novel heterocyclic compounds.[1][2] Its utility is rooted in the unique arrangement of three key functional groups on a single benzene ring: a nucleophilic hydroxyl group, an electrophilically activating and reducible nitro group, and a synthetically malleable nitrile group.[1][3][4] This trifecta of reactivity allows for a programmed and sequential series of transformations, providing access to a diverse array of heterocyclic cores.
Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, offering a three-dimensional framework that can be finely tuned to interact with biological targets.[5][6][7] Molecules incorporating benzoxazole, benzimidazole, and quinazolinone motifs, among others, are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[8][9] This guide provides an in-depth exploration of the synthetic strategies and detailed protocols for leveraging this compound as a precursor to these medicinally significant heterocycles. The focus is not merely on the procedural steps but on the underlying chemical principles and the rationale governing the choice of reagents and conditions.
Core Synthetic Strategy: The Reductive Cyclization Pathway
The most powerful and direct application of this compound in heterocycle synthesis begins with the selective reduction of the nitro group. This single transformation is the gateway to forming fused bicyclic systems, as it unmasks an amine functionality ortho to the existing hydroxyl group, creating a critical 3-amino-4-hydroxybenzonitrile intermediate.
This ortho-aminophenol moiety is a classic precursor for a variety of condensation reactions that lead to the formation of five-membered heterocyclic rings fused to the parent benzene ring. The choice of the condensation partner dictates the nature of the resulting heterocycle.
Synthesis of 5-Cyano-2-Substituted Benzoxazoles
Benzoxazoles are a privileged class of heterocycles found in numerous biologically active compounds.[10][11][12] Their synthesis from this compound is a robust and high-yielding process.
Synthetic Rationale and Mechanism
The synthesis proceeds in two conceptual stages, which can often be performed in a one-pot procedure:
-
Nitro Reduction: The aromatic nitro group is selectively reduced to a primary amine. The choice of reducing agent is critical. Catalytic hydrogenation (e.g., H₂/Pd-C) is highly effective but may require specialized equipment. A more common and operationally simple laboratory method is the use of a metal in acidic media, such as iron powder in acetic acid or tin(II) chloride. These reagents show excellent chemoselectivity, leaving the nitrile and hydroxyl groups intact.
-
Cyclocondensation: The in situ generated 3-amino-4-hydroxybenzonitrile undergoes condensation with an aldehyde. The reaction is typically acid-catalyzed. The mechanism involves the initial formation of a Schiff base (imine) between the aromatic amine and the aldehyde, followed by a nucleophilic attack from the adjacent hydroxyl group onto the imine carbon. A final dehydration step yields the aromatic benzoxazole ring system.
Detailed Experimental Protocol: One-Pot Synthesis
This protocol describes the synthesis of 2-(4-chlorophenyl)-benzoxazole-5-carbonitrile as a representative example.
Materials:
-
This compound (1.0 eq)
-
Iron powder (<100 mesh) (5.0 eq)
-
Glacial Acetic Acid
-
4-Chlorobenzaldehyde (1.1 eq)
-
Ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (e.g., 1.64 g, 10 mmol) and glacial acetic acid (40 mL).
-
Reduction: Stir the mixture to achieve a suspension. Heat the flask to 80°C in an oil bath. Add iron powder (e.g., 2.80 g, 50 mmol) portion-wise over 15 minutes. Causality Note: The exothermic reaction is controlled by the slow addition of iron powder. Acetic acid serves as both the solvent and the proton source for the reduction.
-
Monitoring: After the addition is complete, increase the temperature to 110°C and maintain for 2 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), observing the disappearance of the starting material.
-
Condensation: After confirming the completion of the reduction, cool the reaction mixture to ~60°C. Add 4-chlorobenzaldehyde (e.g., 1.55 g, 11 mmol) directly to the flask. Expertise Note: It is not necessary to isolate the aminophenol intermediate. The one-pot approach is more efficient and avoids degradation of the air-sensitive intermediate.
-
Cyclization: Heat the mixture under reflux (approx. 118°C) for an additional 3-4 hours. Continue to monitor by TLC for the formation of the benzoxazole product.
-
Work-up: Cool the reaction to room temperature. Carefully pour the dark mixture over ice water (200 mL). The crude product may precipitate. Filter the solid or, if oily, proceed to extraction.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Neutralization: Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL) until effervescence ceases, and finally with brine (50 mL). Causality Note: The bicarbonate wash is crucial to neutralize the excess acetic acid.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure 2-(4-chlorophenyl)-benzoxazole-5-carbonitrile.
Data Summary
| Aldehyde Substrate | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| Benzaldehyde | 3 | 85 | 148-150 |
| 4-Chlorobenzaldehyde | 4 | 91 | 201-203 |
| 4-Methoxybenzaldehyde | 3.5 | 88 | 165-167 |
| 2-Naphthaldehyde | 4 | 82 | 194-196 |
Synthesis of 6-Hydroxyquinazolin-4(3H)-ones
The synthesis of quinazolinones from ortho-nitrobenzonitriles is a powerful transformation, providing access to another critical heterocyclic core in medicinal chemistry.[13] This pathway uniquely utilizes both the nitro and nitrile functionalities of the starting material.
Synthetic Rationale and Mechanism
This transformation is a multi-step, one-pot process that hinges on the initial reduction of the nitro group, followed by the incorporation of a C1 unit (from formic acid) and subsequent cyclization involving the nitrile group.
-
Reduction: Similar to the benzoxazole synthesis, the nitro group is first reduced to an amine, yielding 3-amino-4-hydroxybenzonitrile. A reducing agent like hydrazine hydrate with a catalyst (e.g., Ferric Chloride) is effective for this purpose.[13]
-
Formylation: The newly formed amine is then formylated by formic acid, which also serves as the C1 source for the final ring.
-
Cyclization: Under acidic and heated conditions, the nitrile group is hydrolyzed to a primary amide. This amide then undergoes intramolecular cyclization by attacking the formyl group, followed by dehydration to furnish the stable quinazolinone ring.
Detailed Experimental Protocol
This protocol is adapted from established methods for converting ortho-nitrobenzonitriles to quinazolinones.[13]
Materials:
-
This compound (1.0 eq)
-
Iron powder (5.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Formic Acid (85-90%)
-
Water
Procedure:
-
Reaction Setup: In a 250 mL three-neck flask fitted with a mechanical stirrer, reflux condenser, and dropping funnel, suspend iron powder (e.g., 13.96 g, 250 mmol) in water (50 mL). Heat the mixture to 90-95°C.
-
Addition of Starting Material: In a separate beaker, dissolve this compound (e.g., 8.2 g, 50 mmol) in formic acid (100 mL). Add this solution dropwise to the stirred iron suspension over 30 minutes. Trustworthiness Note: This inverse addition maintains a constant excess of the reducing agent, ensuring complete conversion of the nitro group.
-
Reduction & Formylation: After the addition, add concentrated HCl (2 mL) to the mixture and heat under reflux for 5 hours. The reaction mixture will turn from a dark slurry to a brownish color.
-
Cyclization: After 5 hours, carefully check the pH; it should be acidic. If not, add a small amount of formic acid. Continue to reflux for another 4-6 hours until TLC analysis indicates the formation of the quinazolinone product is complete.
-
Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts. Wash the Celite pad thoroughly with hot water.
-
Precipitation: Combine the filtrate and washings. Cool the solution in an ice bath and adjust the pH to ~6-7 with a concentrated ammonium hydroxide solution. The product will precipitate as a solid.
-
Isolation and Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The crude 6-hydroxyquinazolin-4(3H)-one can be further purified by recrystallization from a suitable solvent like water or ethanol/water mixture.
Conclusion and Future Directions
This compound is a readily available and highly effective starting material for the synthesis of medicinally relevant benzoxazoles and quinazolinones. The protocols detailed herein are robust, scalable, and rely on well-established chemical transformations. The key to its utility lies in the strategic, stepwise manipulation of its functional groups, primarily initiating with the selective reduction of the nitro group. Further derivatization of the remaining nitrile or hydroxyl functionalities, either before or after heterocycle formation, opens avenues for creating extensive libraries of novel compounds for drug discovery screening programs. Future work could explore multicomponent reactions[14][15] or Ritter-type reactions[16] to further expand the heterocyclic diversity accessible from this versatile building block.
References
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Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. Retrieved from [Link]
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Cihan-Üstündağ, G., & Çapan, G. (2018). Synthesis and Structure Elucidation of New Benzimidazole Amidoxime Derivatives. Molecules, 23(7), 1739. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of benzoxazole derivatives (1–20). Retrieved from [Link]
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Sagan, J., et al. (2019). Heterocycles in Medicinal Chemistry. Molecules, 24(18), 3244. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Retrieved from [Link]
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JETIR. (2018). GREEN SYNTHESIS OF BENZOXAZOLE DERIVATIES AND THEIR CHARACTERIZATION. Retrieved from [Link]
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Reddy, K. V., et al. (2007). ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE. Heterocycles, 71(1), 39-50. Retrieved from [Link]
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ResearchGate. (2016). Saturated Heterocycles with Applications in Medicinal Chemistry. Retrieved from [Link]
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Reachem. (n.d.). Applications of Heterocyclic Compounds in Pharmaceuticals. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2023). Benzoxazole: Synthetic Methodology and Biological Activities. Retrieved from [Link]
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Natural Volatiles & Essential Oils. (2021). Heterocyclic Compounds And Their Applications In The Field Of Biology: A Detailed Study. Retrieved from [Link]
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Pathania, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 84. Retrieved from [Link]
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Der Pharma Chemica. (2016). A Review: Biological Importance of Heterocyclic Compounds. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Hydroxy-4-nitrobenzonitrile: A Versatile Intermediate for Fine Chemicals and Pharmaceutical Synthesis. Retrieved from [Link]
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Singh, R., et al. (2023). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. RSC Advances, 13(21), 14358-14376. Retrieved from [Link]
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Semantic Scholar. (2017). PART I: Microwave-Assisted Synthesis of Benzimidazoles: An Overview (Until 2013). Retrieved from [Link]-K%C3%BC%C3%A7%C3%BCkbay/334f59508933b49e32a2491b4907106362534570)
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ResearchGate. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from [Link]
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El-Mekabaty, A., et al. (2022). Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. RSC Advances, 12(13), 7863-7883. Retrieved from [Link]
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Derivatization of 4-Hydroxy-3-nitrobenzonitrile for biological screening
Application Notes and Protocols
Topic: Derivatization of 4-Hydroxy-3-nitrobenzonitrile for Biological Screening
Audience: Researchers, scientists, and drug development professionals.
Strategic Derivatization of this compound: A Scaffold for Novel Bioactive Agents
Introduction
This compound is a versatile aromatic scaffold featuring three distinct functional groups amenable to chemical modification: a phenolic hydroxyl, a nitro group, and a nitrile. This unique arrangement of electron-withdrawing groups and a reactive phenol makes it an attractive starting material for the synthesis of compound libraries for biological screening. The benzonitrile moiety is a well-established pharmacophore found in numerous approved drugs, valued for its metabolic stability and ability to participate in hydrogen bonding and other polar interactions with biological targets.[1][2] The strategic derivatization of this compound allows for the exploration of chemical space and the generation of novel molecules with potential therapeutic applications in areas such as oncology, infectious diseases, and enzyme inhibition.[3]
This guide provides a comprehensive overview of key derivatization strategies for this compound, offering detailed protocols and explaining the chemical rationale behind each approach. Furthermore, it outlines standard biological screening protocols to evaluate the efficacy of the synthesized derivatives.
Chemical Properties of the Starting Scaffold
This compound, also known as 4-cyano-2-nitrophenol, is a crystalline solid with a melting point of 146-148 °C.[4] The molecule's reactivity is governed by its three primary functional groups:
-
Phenolic Hydroxyl (-OH): The most reactive site for initial derivatization. It is acidic and readily undergoes reactions such as O-alkylation and O-acylation.[5]
-
Nitro Group (-NO₂): A strong electron-withdrawing group that activates the aromatic ring. It can be reduced to an amine, providing a key vector for further diversification.[6]
-
Nitrile Group (-C≡N): A stable and versatile functional group. It can be transformed into other functionalities such as amides, carboxylic acids, or tetrazoles, the latter being a common bioisostere for carboxylic acids.[7][8][9]
The interplay of these groups dictates the synthetic strategies that can be employed. For instance, the electron-withdrawing nature of the nitro and nitrile groups increases the acidity of the phenolic proton, facilitating its reaction under mild basic conditions.
Part 1: Chemical Derivatization Strategies and Protocols
The derivatization of this compound can be approached by selectively targeting each functional group. The following sections detail proven methodologies for creating a diverse library of compounds.
Strategy 1: Derivatization of the Phenolic Hydroxyl Group
Modification of the phenolic hydroxyl is often the first step in a synthetic sequence due to its high reactivity. O-alkylation and O-acylation are the most common transformations used to introduce a wide variety of substituents.[5]
This reaction introduces alkyl groups to the phenolic oxygen, which can modulate the compound's lipophilicity and steric profile. The increased acidity of the phenolic proton allows this reaction to proceed under mild conditions.
Causality and Experimental Choice: A weak base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the phenol without promoting unwanted side reactions. The choice of solvent (e.g., DMF or acetone) depends on the solubility of the reactants and the reaction temperature.
Protocol 1: Synthesis of 4-Methoxy-3-nitrobenzonitrile
-
Materials: this compound, methyl iodide (CH₃I), potassium carbonate (K₂CO₃), N,N-dimethylformamide (DMF), ethyl acetate, brine, anhydrous sodium sulfate (Na₂SO₄).
-
Procedure:
-
To a stirred solution of this compound (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add methyl iodide (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate) to yield 4-methoxy-3-nitrobenzonitrile.
-
Acylation introduces an ester linkage, which can act as a prodrug moiety, potentially improving bioavailability. The reaction is typically carried out using an acyl chloride or anhydride in the presence of a base.
Causality and Experimental Choice: A non-nucleophilic base such as triethylamine (TEA) or pyridine is used to neutralize the HCl generated during the reaction with an acyl chloride, driving the reaction to completion.
Protocol 2: Synthesis of 4-cyano-2-nitrophenyl acetate
-
Materials: this compound, acetyl chloride (CH₃COCl), triethylamine (TEA), dichloromethane (DCM), 1M HCl, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) followed by the dropwise addition of acetyl chloride (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Quench the reaction with water and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to obtain the crude product.
-
Recrystallize from ethanol or purify by column chromatography to yield the final product.
-
Strategy 2: Reduction of the Nitro Group
The reduction of the nitro group to a primary amine is a pivotal transformation, as the resulting aniline derivative is a versatile intermediate for a host of subsequent reactions, including amidation, sulfonamidation, and diazotization.
Causality and Experimental Choice: Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method. However, care must be taken as prolonged reaction times or harsh conditions can also reduce the nitrile group. Chemical reducing agents like tin(II) chloride (SnCl₂) or iron powder in acidic media are often preferred for their selectivity towards the nitro group in the presence of a nitrile.
Protocol 3: Synthesis of 3-Amino-4-hydroxybenzonitrile
-
Materials: this compound, tin(II) chloride dihydrate (SnCl₂·2H₂O), concentrated hydrochloric acid (HCl), ethanol, sodium hydroxide (NaOH).
-
Procedure:
-
Suspend this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add a solution of SnCl₂·2H₂O (4.0-5.0 eq) in concentrated HCl to the suspension.
-
Heat the mixture to reflux (approx. 70-80 °C) and stir for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Carefully neutralize the acidic solution by the slow addition of a concentrated NaOH solution until the pH is ~8-9, which will precipitate tin salts.
-
Filter the mixture through a pad of celite to remove the inorganic salts.
-
Extract the aqueous filtrate with ethyl acetate.
-
Dry the combined organic extracts over anhydrous Na₂SO₄ and concentrate in vacuo to yield 3-amino-4-hydroxybenzonitrile.
-
Strategy 3: Transformation of the Nitrile Group
While the nitrile group is often retained for its favorable pharmacological properties, it can also be converted into other functional groups to explore different structure-activity relationships.
The [3+2] cycloaddition of the nitrile with an azide source to form a tetrazole is a widely used transformation in medicinal chemistry. The tetrazole ring is a well-established bioisostere of the carboxylic acid group, often offering improved metabolic stability and pharmacokinetic properties.[8]
Causality and Experimental Choice: Sodium azide is the common azide source. The reaction is often catalyzed by a Lewis acid like zinc chloride (ZnCl₂) or an ammonium salt like triethylammonium chloride to facilitate the cycloaddition. The use of a high-boiling polar aprotic solvent like DMF is typical.
Protocol 4: Synthesis of 5-(4-Hydroxy-3-nitrophenyl)-1H-tetrazole
-
Materials: this compound, sodium azide (NaN₃), triethylammonium chloride, DMF, 1M HCl, ethyl acetate.
-
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), sodium azide (2.0 eq), and triethylammonium chloride (2.0 eq) in DMF.
-
Heat the mixture to 100-120 °C and stir for 12-24 hours.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Acidify the aqueous solution with 1M HCl to a pH of ~2-3 to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
The product can be further purified by recrystallization if necessary.
-
Derivatization Workflow Diagram
Caption: Synthetic pathways for derivatizing this compound.
Part 2: Protocols for Biological Screening
After synthesizing a library of derivatives, the next crucial step is to evaluate their biological activity. The choice of assays should be guided by the known activities of related benzonitrile and nitrophenol compounds, which include anticancer, antimicrobial, and enzyme inhibitory effects.[1][10]
Screening Strategy Diagram
Caption: A typical workflow for in vitro biological screening.
Protocol 5: Anticancer Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. It is widely used for initial screening of potential cytotoxic agents.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Materials: Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer), cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 96-well plates, MTT solution (5 mg/mL in PBS), DMSO, test compounds.
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37 °C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound solutions to the respective wells (final concentrations typically ranging from 0.1 to 100 µM). Include wells for vehicle control (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours at 37 °C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Protocol 6: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compounds in a liquid growth medium. The lowest concentration that inhibits growth is the MIC.
-
Materials: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), Mueller-Hinton Broth (MHB), 96-well plates, test compounds, positive control antibiotic (e.g., ciprofloxacin), resazurin dye (optional, for viability indication).
-
Procedure:
-
Compound Preparation: Prepare a 2-fold serial dilution of each test compound in MHB directly in a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the bacterial inoculum to each well containing the test compound. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
MIC Determination: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound in a well with no visible growth.
-
(Optional) Resazurin Addition: Add resazurin solution to each well and incubate for another 2-4 hours. A color change from blue to pink indicates viable bacteria. The MIC is the lowest concentration where the blue color is retained.
-
Data Presentation
The results from the primary screening and dose-response analysis should be summarized in a clear, tabular format.
| Compound ID | R¹ Group | R² Group | R³ Group | % Inhibition @ 10 µM | IC₅₀ (µM) | MIC (µg/mL) vs. S. aureus |
| Parent | -H | -NO₂ | -CN | 5.2 | >100 | >128 |
| Deriv-01 | -CH₃ | -NO₂ | -CN | 15.6 | 78.5 | 128 |
| Deriv-02 | -COCH₃ | -NO₂ | -CN | 22.1 | 55.2 | 64 |
| Deriv-03 | -H | -NH₂ | -CN | 45.8 | 12.3 | 32 |
| ... | ... | ... | ... | ... | ... | ... |
Table 1: Example data summary for a library of this compound derivatives.
Conclusion and Future Directions
This compound serves as an excellent starting point for the generation of diverse chemical entities for biological screening. By systematically modifying its hydroxyl, nitro, and nitrile functionalities, researchers can effectively probe structure-activity relationships. The protocols outlined in this guide provide a robust framework for both the chemical synthesis and the preliminary biological evaluation of novel derivatives. Compounds identified as "hits" in these primary assays can be advanced to more complex secondary and in vivo models to fully characterize their therapeutic potential.
References
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Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. Available from: [Link]
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Hofmann, T., & Frank, O. (2009). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Molecules, 14(11), 4571-4594. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Benzonitrile Derivatives in Organic Synthesis and Material Innovation. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76758, this compound. Retrieved from [Link]
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Makarov, I. S., et al. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 26(11), 3169. Available from: [Link]
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Wang, Z., et al. (2022). Photomediated reductive coupling of nitroarenes with aldehydes for amide synthesis. Chemical Science, 13(33), 9784-9790. Available from: [Link]
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Zhang, W., et al. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. Acta Pharmaceutica Sinica B, 12(3), 1035-1054. Available from: [Link]
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Al-Omair, M. A., et al. (2020). Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity. Anti-Cancer Agents in Medicinal Chemistry, 20(13), 1599-1608. Available from: [Link]
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Rowland, P., & Ransome, E. (2017). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Current Drug Metabolism, 18(11), 1035-1053. Available from: [Link]
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Ismaili, L., et al. (2016). Synthesis of Nitroarenes by Oxidation of Aryl Amines. Molecules, 21(9), 1133. Available from: [Link]
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ChemRxiv. (2023). Photoinduced Nitroarenes as Versatile Anaerobic Oxidants for Accessing Carbonyl and Imine Derivatives. Available from: [Link]
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Higashi, Y. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Journal of Analytical Sciences, Methods and Instrumentation, 7, 18-28. Available from: [Link]
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Khadem, S., & Marles, R. J. (2010). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 15(12), 8731-8775. Available from: [Link]
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Application Notes & Protocols: 4-Hydroxy-3-nitrobenzonitrile as a Versatile Intermediate for Azo Dye Synthesis
Introduction: The Strategic Role of 4-Hydroxy-3-nitrobenzonitrile in Chromophore Development
This compound is a highly functionalized aromatic compound that serves as a pivotal building block in the synthesis of a diverse range of colorants, particularly azo dyes.[1] Its structure, featuring a hydroxyl (-OH), a nitro (-NO2), and a cyano (-CN) group on a benzene ring, offers a unique combination of reactivity and electronic properties.[1] The hydroxyl group acts as a powerful activating group and the primary site for electrophilic substitution, while the electron-withdrawing nitro and cyano groups modulate the final chromophore's color (bathochromic shift) and properties like lightfastness.
This document provides a comprehensive guide for researchers and chemical development professionals on the effective utilization of this compound as a coupling component in azo dye synthesis. We will delve into the underlying chemical principles, provide detailed, field-tested protocols, and offer insights into characterization and troubleshooting, ensuring a robust and reproducible synthetic workflow. Azo dyes are a significant class of synthetic organic compounds with wide-ranging applications in textiles, pigments, chemical sensors, and optical data storage.[2][3]
Physicochemical Properties & Safety Data
A thorough understanding of the starting material is paramount for both safety and experimental success.
Table 1: Properties of this compound
| Property | Value | Source |
| CAS Number | 3272-08-0 | [4] |
| Molecular Formula | C₇H₄N₂O₃ | [1][5] |
| Molecular Weight | 164.12 g/mol | [1] |
| Appearance | Yellow crystalline solid / powder | [1][4] |
| Melting Point | 146-148 °C | |
| Solubility | Soluble in organic solvents (e.g., ethanol, acetone); moderately soluble in water. | [1] |
Safety & Handling: this compound is a hazardous substance and must be handled with appropriate precautions.[6]
-
Hazard Classifications: Acutely toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[6]
-
Signal Word: Warning.
-
Personal Protective Equipment (PPE): Always use a dust mask (type N95 or equivalent), chemical-resistant gloves, and safety goggles or a face shield. Handle in a well-ventilated fume hood.
Core Synthetic Principle: Electrophilic Aromatic Substitution via Azo Coupling
The synthesis of azo dyes from this compound hinges on a classic two-stage electrophilic aromatic substitution reaction.[2][7]
-
Diazotization: A primary aromatic amine is converted into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[8] This reaction must be performed at low temperatures (0–5 °C) because diazonium salts are unstable and can decompose, releasing nitrogen gas at higher temperatures.[9]
-
Azo Coupling: The resulting diazonium salt, a weak electrophile, is then reacted with an electron-rich coupling component.[7][10] In our case, this compound serves this role. The reaction is typically carried out in a basic medium (e.g., using sodium hydroxide). The base deprotonates the phenolic hydroxyl group, forming a highly activating phenoxide ion. This greatly enhances the electron density of the aromatic ring, making it susceptible to attack by the diazonium cation, primarily at the position ortho to the hydroxyl group (and para to the nitro group).[7]
The overall workflow is visualized below.
Caption: Overall workflow for azo dye synthesis.
Detailed Experimental Protocols
These protocols provide a generalized yet robust framework. Molar equivalents and solvents may require optimization based on the specific aromatic amine used.
Protocol 1: Diazotization of a Primary Aromatic Amine (Example: p-Nitroaniline)
Causality: This protocol creates the electrophile (the diazonium ion). Maintaining a temperature below 5 °C is critical to prevent decomposition of this thermally labile intermediate, which would result in significantly lower yields.[9] The use of excess acid ensures the complete formation of nitrous acid and prevents unintended side reactions.
Materials:
-
p-Nitroaniline (or other primary aromatic amine)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Starch-iodide paper
Procedure:
-
In a 250 mL beaker, prepare a solution by dissolving 1.38 g (0.01 mol) of p-nitroaniline in 5 mL of concentrated HCl and 20 mL of distilled water. Gentle heating may be required to achieve full dissolution; ensure the solution is cooled back to room temperature afterward.
-
Cool the beaker in an ice-salt bath to bring the internal temperature to 0–5 °C.
-
In a separate small beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold distilled water.
-
Slowly, add the sodium nitrite solution dropwise to the cold p-nitroaniline solution over 10-15 minutes, ensuring continuous and vigorous stirring. Use a thermometer to monitor the temperature, not allowing it to rise above 5 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 15 minutes.
-
Validation Step: Test for the presence of excess nitrous acid. Dip a glass rod into the reaction mixture and touch it to a piece of starch-iodide paper. An immediate blue-black color indicates that diazotization is complete.[11] If the test is negative, add a small amount of additional sodium nitrite solution and re-test.
-
The resulting clear, cold diazonium salt solution should be used immediately in the next step.
Protocol 2: Azo Coupling with this compound
Causality: The coupling reaction is an electrophilic aromatic substitution. A basic medium (NaOH) is essential to deprotonate the phenolic -OH group of this compound, forming the much more strongly activating phenoxide ion.[7] Slow addition of the acidic diazonium salt to the basic coupling solution maintains the alkaline pH required for efficient coupling.
Materials:
-
Diazonium salt solution (from Protocol 1)
-
This compound
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
Procedure:
-
In a 400 mL beaker, dissolve 1.64 g (0.01 mol) of this compound in 40 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this solution in an ice bath to 0–5 °C with constant stirring.
-
Slowly, and with vigorous stirring, add the cold diazonium salt solution (from Protocol 1) to the cold solution of the coupling component.
-
A brightly colored precipitate of the azo dye should form almost immediately. The color will depend on the specific amine used.
-
Continue to stir the reaction mixture in the ice bath for 30-45 minutes to ensure the coupling reaction goes to completion.
-
The crude dye is now ready for isolation.
Caption: Generalized reaction mechanism for azo dye synthesis.
Protocol 3: Purification and Characterization
Causality: The crude product is contaminated with inorganic salts and unreacted starting materials. Filtration and washing remove water-soluble impurities. Recrystallization from a suitable solvent is a standard technique to obtain a product of high purity by leveraging differences in solubility between the dye and remaining impurities.
Materials:
-
Crude dye slurry (from Protocol 2)
-
Cold Distilled Water
-
Suitable recrystallization solvent (e.g., ethanol, acetic acid, or DMF)
Procedure:
-
Collect the precipitated azo dye by vacuum filtration using a Buchner funnel.
-
Wash the solid dye on the filter paper with several portions of cold distilled water until the filtrate runs clear and has a neutral pH.
-
Press the solid as dry as possible on the funnel, then transfer it to a watch glass to air-dry or dry in a low-temperature oven (e.g., 60-70 °C).
-
Determine the crude yield.
-
For further purification, recrystallize the crude product from an appropriate solvent. For many azo dyes, ethanol, glacial acetic acid, or dimethylformamide (DMF) are effective.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
-
Characterize the final product.
Data Presentation and Characterization
The synthesized dye should be characterized to confirm its structure and purity.
Table 2: Example Characterization Data for a Synthesized Azo Dye
| Parameter | Expected Result | Technique |
| Physical Appearance | Deeply colored solid (e.g., red, orange, brown) | Visual Inspection |
| Yield | Typically 70-95% | Gravimetric Analysis |
| Melting Point | Sharp, defined range | Melting Point Apparatus |
| UV-Vis (in EtOH) | λ_max in the visible region (e.g., 400-600 nm) | UV-Vis Spectroscopy |
| FTIR (KBr pellet) | Peaks for -OH, -C≡N, -NO₂, -N=N-, Ar-H | Infrared Spectroscopy |
| ¹H NMR (DMSO-d₆) | Aromatic protons, exchangeable -OH proton | NMR Spectroscopy |
-
UV-Visible Spectroscopy: This is crucial for a dye. The λ_max value indicates the wavelength of maximum absorbance and is directly related to the color of the compound.
-
FTIR Spectroscopy: Confirms the presence of key functional groups. The azo (-N=N-) bond stretch is often weak and can be difficult to observe, but the presence of the other groups (-OH, -C≡N, -NO₂) is strong evidence of the desired product.
-
NMR Spectroscopy: Provides detailed information about the chemical environment of the protons, confirming the aromatic substitution pattern.
Troubleshooting and Field Insights
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Dye Formation | 1. Decomposition of diazonium salt (temperature too high). 2. Incomplete diazotization (insufficient NaNO₂). 3. Incorrect pH for coupling (not basic enough). | 1. Strictly maintain temperature at 0-5 °C during diazotization and addition. 2. Use the starch-iodide test to confirm excess nitrous acid. 3. Ensure the coupling component is fully dissolved in a sufficiently concentrated NaOH solution before adding the diazonium salt. |
| Product is Tarry or Oily | 1. Presence of impurities. 2. Reaction temperature was too high during coupling. | 1. Ensure high-purity starting materials. Attempt recrystallization from a different solvent system. 2. Maintain rigorous temperature control during the coupling step. |
| Color is Different than Expected | 1. Incorrect substitution pattern occurred. 2. pH of the final solution can affect color (halochromism). | 1. Characterize the product thoroughly to confirm its structure. 2. Measure UV-Vis spectra in solvents of different pH to assess for halochromic effects. |
Conclusion
This compound is an exemplary intermediate for the synthesis of monoazo dyes. Its activated aromatic system, modulated by strong electron-withdrawing groups, allows for the creation of stable, deeply colored products. By carefully controlling reaction conditions, particularly temperature and pH, researchers can reliably follow the protocols outlined in this guide to achieve high yields of purified azo dyes suitable for a wide array of applications. The principles of diazotization and azo coupling are fundamental to industrial and academic chemistry, and mastery of this sequence with versatile building blocks like this compound is a valuable skill for any synthetic chemist.
References
-
Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules . Journal of Chemical and Pharmaceutical Research. [Link]
-
New Synthesis, Solvatochromism, Halochromism and Dying Applications of Azo Compound 4-hydroxy-3-((3-nitrophenyl)diazenyl)benzaldehyde . Oriental Journal of Chemistry. [Link]
-
Synthesis Of Some Novel Azo Dyes And Their Dyeing, Redox And Antifungal Properties . [Link]
- PROCESS FOR THE PREPARATION OF 4-HYDROXY-3-NITROBENZOIC ACID.
-
Diazotisation and coupling reaction . Slideshare. [Link]
-
Diazotization of Aniline Derivatives: Diazo Coupling . Chemical Education Xchange. [Link]
-
COUPLING REACTIONS OF DIAZONIUM SALTS . YouTube. [Link]
-
Exploring Flow Procedures for Diazonium Formation . PubMed Central (PMC). [Link]
-
Diazotization-Coupling Reaction --.doc . ResearchGate. [Link]
-
Supporting Information . CDC Stacks. [Link]
-
The Synthesis of Azo Dyes . [Link]
-
Synthesis of 4-hydroxy coumarin dyes and their applications . ResearchGate. [Link]
-
This compound | C7H4N2O3 . PubChem. [Link]
-
Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol . [Link]
Sources
- 1. innospk.com [innospk.com]
- 2. jocpr.com [jocpr.com]
- 3. New Synthesis, Solvatochromism, Halochromism and Dying Applications of Azo Compound 4-hydroxy-3-((3-nitrophenyl)diazenyl)benzaldehyde – Oriental Journal of Chemistry [orientjchem.org]
- 4. This compound | 3272-08-0 [chemicalbook.com]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. This compound, 98% | Fisher Scientific [fishersci.ca]
- 7. researchgate.net [researchgate.net]
- 8. Diazotisation and coupling reaction | PPTX [slideshare.net]
- 9. cuhk.edu.hk [cuhk.edu.hk]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: Validated Stability-Indicating HPLC Method for the Quantification of 4-Hydroxy-3-nitrobenzonitrile
Abstract
This document provides a comprehensive, in-depth guide to a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 4-Hydroxy-3-nitrobenzonitrile. This compound is a key intermediate and a potential impurity in the synthesis of various pharmaceutical compounds, including the anthelmintic agent Nitroxynil[1]. The method detailed herein is designed for researchers, scientists, and drug development professionals, offering a robust protocol for quality control and stability assessment. The validation parameters are rigorously defined and tested in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the method is suitable for its intended purpose[2][3][4].
Introduction: The Rationale for a Validated Method
This compound (4H3NB) is a critical chemical entity whose purity and concentration must be meticulously controlled during pharmaceutical manufacturing. As a primary photoproduct of the herbicide bromoxynil, its analytical characterization is also relevant in environmental sciences[5]. A validated analytical method is not merely a procedural requirement; it is the foundation of reliable data, ensuring product quality, safety, and efficacy. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose[4]. This application note moves beyond a simple recitation of steps to explain the causality behind the experimental design, grounding each protocol in the principles of scientific integrity and regulatory compliance.
The method described utilizes reversed-phase HPLC (RP-HPLC) with UV detection, a widely adopted, versatile, and reliable technique for the analysis of small organic molecules.
Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₇H₄N₂O₃ | [6] |
| Molecular Weight | 164.12 g/mol | [6] |
| Melting Point | 146-148 °C | [5] |
| IUPAC Name | This compound | [6] |
| CAS Number | 3272-08-0 |
Experimental Design & Rationale
Instrumentation and Materials
-
HPLC System: A gradient-capable HPLC system with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is chosen for its excellent retention and separation of moderately polar aromatic compounds like 4H3NB.
-
Reference Standard: this compound, certified purity >98%.
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Orthophosphoric acid (AR grade), Sodium Hydroxide (AR grade), Hydrochloric Acid (AR grade), Hydrogen Peroxide (30%, AR grade), and Water (Milli-Q or equivalent).
Chromatographic Conditions
The selection of chromatographic conditions is a critical step aimed at achieving optimal separation, peak shape, and sensitivity.
| Parameter | Condition | Rationale |
| Mobile Phase A | 0.1% Orthophosphoric acid in Water | The acidic pH suppresses the ionization of the phenolic hydroxyl group of 4H3NB, leading to better retention and improved peak symmetry on the C18 column. |
| Mobile Phase B | Acetonitrile | Acetonitrile is selected for its low UV cutoff, viscosity, and excellent elution strength for the analyte. |
| Gradient Elution | See Table Below | A gradient is employed to ensure the timely elution of 4H3NB while also eluting any potential, more hydrophobic degradation products with good resolution. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and system pressure. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak efficiency. |
| Detection Wavelength | 272 nm | Selected based on the UV absorbance maximum of 4H3NB, providing high sensitivity. |
| Injection Volume | 10 µL | A small injection volume minimizes potential band broadening. |
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 70 | 30 |
| 10 | 30 | 70 |
| 12 | 30 | 70 |
| 12.1 | 70 | 30 |
| 15 | 70 | 30 |
Validation Protocol & Workflow
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended use. This protocol follows the ICH Q2(R1) guidelines[2][3][4].
Caption: Workflow for analytical method validation.
System Suitability
Objective: To verify that the chromatographic system is adequate for the intended analysis on the day of the experiment.
Protocol:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution (e.g., 20 µg/mL) six replicate times.
-
Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for retention time and peak area.
Acceptance Criteria:
-
%RSD of Peak Area: ≤ 2.0%
-
Tailing Factor (Asymmetry Factor): ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
Specificity and Forced Degradation Studies
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components[4]. Forced degradation studies are essential to establish the stability-indicating nature of the method[7][8].
Protocol:
-
Acid Hydrolysis: Treat the sample solution with 0.1 N HCl at 60°C for 2 hours.
-
Base Hydrolysis: Treat the sample solution with 0.1 N NaOH at 60°C for 30 minutes.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 4 hours.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug substance (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter[7][8].
-
Analyze the stressed samples alongside an unstressed control sample. Assess the peak purity of the 4H3NB peak using a photodiode array (PDA) detector.
Acceptance Criteria:
-
The method must be able to separate the 4H3NB peak from all degradation product peaks (Resolution > 2.0).
-
The 4H3NB peak should be spectrally pure in the presence of its degradants and any excipients.
-
Significant degradation (typically 5-20%) should be observed to demonstrate the method's ability to detect degradation products[9].
Linearity and Range
Objective: To demonstrate that the analytical procedure's response is directly proportional to the concentration of the analyte over a specified range.
Protocol:
-
Prepare a stock solution of the 4H3NB reference standard.
-
Perform serial dilutions to prepare at least five concentrations across the desired range (e.g., 50% to 150% of the target concentration; for example, 10, 15, 20, 25, 30 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a calibration curve of the mean peak area versus concentration and determine the regression equation and correlation coefficient (r²).
Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.999
-
The y-intercept should be insignificant compared to the response at 100% concentration.
Accuracy (Recovery)
Objective: To determine the closeness of the test results obtained by the method to the true value.
Protocol:
-
Prepare a sample matrix (placebo) if applicable.
-
Spike the placebo with the 4H3NB standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria:
-
Mean Recovery: 98.0% to 102.0% at each concentration level.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Protocol:
-
Repeatability (Intra-day Precision): Analyze six replicate samples of the 100% target concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-day Ruggedness): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
Acceptance Criteria:
-
%RSD for Repeatability: ≤ 2.0%
-
%RSD for Intermediate Precision: ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Protocol (based on the standard deviation of the response and the slope):
-
Determine the slope (S) from the linearity curve.
-
Determine the standard deviation of the response (σ), which can be estimated from the standard deviation of the y-intercepts of regression lines.
-
Calculate LOD and LOQ using the following formulas:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Acceptance Criteria:
-
The LOQ should be verified by analyzing samples at this concentration and demonstrating acceptable precision (%RSD ≤ 10%) and accuracy.
Robustness
Objective: To measure the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
Protocol:
-
Introduce small variations to the method parameters, one at a time. Examples include:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2 °C)
-
Mobile Phase Composition (e.g., ± 2% absolute change in organic component)
-
-
Analyze the standard solution under each varied condition.
-
Evaluate the effect on system suitability parameters (retention time, tailing factor, etc.).
Acceptance Criteria:
-
System suitability criteria must be met under all varied conditions.
-
The changes should not significantly impact the quantitative results.
Data Presentation & Summary
Table 1: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 10 | [Experimental Data] |
| 15 | [Experimental Data] |
| 20 | [Experimental Data] |
| 25 | [Experimental Data] |
| 30 | [Experimental Data] |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | > 0.999 |
Table 2: Accuracy and Precision Summary
| Validation Parameter | Level | Acceptance Criteria | Results |
| Accuracy (% Recovery) | 80% | 98.0 - 102.0% | [Experimental Data] |
| 100% | 98.0 - 102.0% | [Experimental Data] | |
| 120% | 98.0 - 102.0% | [Experimental Data] | |
| Precision (%RSD) | Repeatability (n=6) | ≤ 2.0% | [Experimental Data] |
| Intermediate (n=6) | ≤ 2.0% | [Experimental Data] |
Table 3: LOD and LOQ
| Parameter | Result |
| LOD (µg/mL) | [Calculated Value] |
| LOQ (µg/mL) | [Calculated Value] |
Conclusion
The RP-HPLC method detailed in this application note has been rigorously validated according to ICH Q2(R1) guidelines and is demonstrated to be specific, linear, accurate, precise, and robust for the quantification of this compound. The forced degradation studies confirm its stability-indicating capability, making it a reliable tool for quality control, stability studies, and routine analysis in pharmaceutical development and manufacturing.
Caption: Relationship between validation parameters.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]
-
Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). European Medicines Agency. [Link]
-
PubChem Compound Summary for CID 76758, this compound. National Center for Biotechnology Information. [Link]
-
Bhardwaj, V., & Reddy, G. D. (2016). Forced Degradation Studies. MedCrave online. [Link]
-
Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]
-
This compound Product Information. Veeprho. [Link]
-
Sangeetha, M., Reichal, C. R., Indulatha, V. N., & Thirumoorthy, N. (2014). Development and Validation of RP-HPLC Method: An Overview. Research and Reviews: Journal of Pharmaceutical Analysis. [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. fda.gov [fda.gov]
- 4. fda.gov [fda.gov]
- 5. This compound | 3272-08-0 [chemicalbook.com]
- 6. This compound | C7H4N2O3 | CID 76758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
Application Note: High-Purity Isolation of 4-Hydroxy-3-nitrobenzonitrile using Advanced Column Chromatography Techniques
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the purification of 4-hydroxy-3-nitrobenzonitrile, a key intermediate in pharmaceutical and fine chemical synthesis.[1] The inherent polarity of this molecule, conferred by its hydroxyl, nitro, and nitrile functional groups, necessitates robust chromatographic strategies to separate it from starting materials, isomers, and other synthesis-related impurities. This document outlines methodologies for both preparative scale purification using normal-phase flash chromatography and high-resolution purity analysis via reverse-phase high-performance liquid chromatography (HPLC). The protocols are designed for researchers, chemists, and process development professionals, emphasizing the rationale behind procedural choices to ensure reproducible, high-purity outcomes.
Introduction and Physicochemical Profile
This compound, also known as 4-cyano-2-nitrophenol, is a valuable building block in organic synthesis.[2][3] Its purification is a critical step to ensure the quality and efficacy of downstream products. The molecule's trifunctional nature presents a unique purification challenge, requiring careful selection of chromatographic conditions.
Understanding the physicochemical properties of the target compound is fundamental to developing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₇H₄N₂O₃ | PubChem[2] |
| Molecular Weight | 164.12 g/mol | Sigma-Aldrich[4] |
| Appearance | Pale yellow to tan solid | Organic Syntheses[5] |
| Melting Point | 146-148 °C | Sigma-Aldrich[4] |
| Polarity | High | Inferred from structure |
| CAS Number | 3272-08-0 | ChemicalBook[3] |
The presence of a phenolic hydroxyl group (acidic), a nitro group (electron-withdrawing), and a cyano group (polar) makes the molecule highly polar. This high polarity dictates its strong interaction with polar stationary phases like silica gel and its solubility characteristics in various organic solvents.
Pre-Purification Analysis: Identifying Potential Impurities
A successful purification strategy begins with understanding the potential impurities in the crude reaction mixture. Depending on the synthetic route—often involving the nitration of 4-hydroxybenzonitrile—impurities may include:
-
Unreacted Starting Material: Residual 4-hydroxybenzonitrile.
-
Regioisomers: Formation of other isomers such as 3-hydroxy-4-nitrobenzonitrile during the nitration process.[6]
-
Side-Reaction Products: Byproducts from over-nitration or other unintended reactions.
-
Reagents and Catalysts: Residual acids or other reagents from the synthesis.
These impurities can have similar polarities to the desired product, making column chromatography an indispensable tool for achieving high purity.[7]
Selecting the Optimal Chromatography Technique
Based on the polar nature of this compound, several chromatographic techniques are applicable.
Normal-Phase Chromatography (NPC)
In NPC, a polar stationary phase (typically silica gel) is used with a non-polar mobile phase.[8][9] Polar compounds interact strongly with the silica and elute later, while non-polar compounds elute faster. This is the most common and cost-effective method for preparative, gram-scale purification of polar organic molecules and is the focus of our primary protocol.
Reverse-Phase Chromatography (RPC)
RPC employs a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (e.g., water/acetonitrile mixtures).[10] In this mode, polar compounds have weak interactions and elute first. RPC is the gold standard for analytical HPLC due to its high resolution and reproducibility, making it ideal for purity assessment.[11][12]
Ion-Exchange Chromatography (IEC)
The acidic nature of the phenolic hydroxyl group allows for the use of anion-exchange chromatography.[13] In this technique, the negatively charged phenolate form of the molecule can bind to a positively charged stationary phase. This method is particularly useful for separating phenolic compounds from neutral or basic impurities.[14][15]
Experimental Protocols
Protocol 1: Preparative Purification by Normal-Phase Flash Chromatography
This protocol details the purification of crude this compound on a gram scale.
Objective: To isolate the target compound from synthesis-related impurities with >98% purity.
Core Principle: The separation is based on the differential adsorption of compounds onto a polar silica stationary phase. A mobile phase of increasing polarity is used to elute the compounds, with the more polar this compound being retained longer than less polar impurities.
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound | C7H4N2O3 | CID 76758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 3272-08-0 [chemicalbook.com]
- 4. 4-羟基-3-硝基苯甲腈 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 3-Hydroxy-4-nitrobenzonitrile | C7H4N2O3 | CID 15111921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Aqueous normal-phase chromatography - Wikipedia [en.wikipedia.org]
- 10. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Ion Exchange Chromatography (IEX) HPLC Column | Phenomenex [phenomenex.com]
- 14. Improvement of Phenolic Compound Extraction by Using Ion Exchange Chromatography and Evaluation of Biological Activities of Polyphenol-enriched Fraction of Rosa canina Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Industrial Production of 4-Hydroxy-3-nitrobenzonitrile
Abstract
This document provides a comprehensive guide for the scaled-up synthesis of 4-Hydroxy-3-nitrobenzonitrile, a key intermediate in the pharmaceutical and fine chemical industries.[1][2] The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance grounded in established chemical principles and safety protocols. This guide emphasizes a holistic approach to industrial production, encompassing process chemistry, safety and handling, quality control, and waste management.
Introduction: Significance and Applications
This compound, also known as 4-cyano-2-nitrophenol, is a crucial building block in the synthesis of a variety of more complex molecules.[3][4] Its applications are diverse, ranging from the production of active pharmaceutical ingredients (APIs) to the manufacturing of dyes and herbicides.[5][6][7] Notably, it is a key intermediate in the synthesis of Nitroxynil, an anthelmintic drug.[1] The presence of three reactive functional groups—hydroxyl, nitro, and nitrile—imparts a versatile reactivity profile, making it a valuable synthon in organic chemistry.[2]
The primary industrial route to this compound involves the electrophilic nitration of 4-hydroxybenzonitrile. This process, while conceptually straightforward, presents significant challenges when scaled for industrial production, particularly concerning reaction control, safety, and product purity. These application notes provide a robust framework for addressing these challenges.
Process Chemistry and Rationale
The core of the industrial synthesis is the nitration of 4-hydroxybenzonitrile. This electrophilic aromatic substitution reaction introduces a nitro group (-NO2) onto the aromatic ring.[8]
2.1. The Nitration Reaction
The reaction proceeds via the attack of the nitronium ion (NO2+) on the electron-rich aromatic ring of 4-hydroxybenzonitrile. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the cyano group is a deactivating, meta-directing group. The regioselectivity of the reaction is therefore directed to the position ortho to the hydroxyl group and meta to the cyano group, yielding the desired this compound.
2.2. Choice of Nitrating Agent
For industrial-scale nitration, a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4), commonly referred to as "mixed acid," is the preferred nitrating agent for both economic and practical reasons.[8][9] Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion.[8] A typical mixed acid composition for mononitration consists of approximately 20% nitric acid, 60% sulfuric acid, and 20% water.[8][9]
Industrial Scale-Up: A Detailed Protocol
This section outlines a detailed, step-by-step protocol for the industrial production of this compound.
Raw Materials and Equipment
| Material | Grade | Supplier | Notes |
| 4-Hydroxybenzonitrile | >99% | Sourced from a reputable chemical supplier | Starting material |
| Sulfuric Acid | 98% | Industrial Grade | Catalyst and solvent |
| Nitric Acid | 65-70% | Industrial Grade | Nitrating agent |
| Deionized Water | - | On-site generation | For quenching and washing |
| Sodium Hydroxide | 50% solution | Industrial Grade | For pH adjustment and waste neutralization |
Equipment:
-
Glass-lined or stainless steel reactor with cooling jacket and agitator
-
Addition funnel or dosing pump for controlled reagent addition
-
Temperature and pH probes
-
Nutsche filter or centrifuge for product isolation
-
Vacuum dryer
-
Scrubber system for NOx abatement
Process Flow Diagram
Caption: Industrial synthesis workflow for this compound.
Detailed Synthesis Protocol
Step 1: Reactor Charging and Cooling
-
Charge the reactor with 4-hydroxybenzonitrile (1.0 equivalent).
-
Slowly add concentrated sulfuric acid (98%, ~3-4 volumes) while maintaining gentle agitation. The addition is exothermic, so control the rate to keep the temperature below 40°C.
-
Cool the resulting solution to 0-5°C using the reactor's cooling jacket.
Step 2: Nitration
-
Prepare the mixed acid by slowly adding nitric acid (65-70%, 1.05-1.1 equivalents) to sulfuric acid (98%, ~1 volume) in a separate, cooled vessel.
-
Slowly add the prepared mixed acid to the solution of 4-hydroxybenzonitrile in sulfuric acid over a period of 2-4 hours. Crucially, maintain the reaction temperature between 0-5°C throughout the addition. [10] Exothermic reactions can lead to runaway conditions and the formation of byproducts.[11]
-
After the addition is complete, allow the reaction to stir at 0-5°C for an additional 1-2 hours.
Step 3: Reaction Monitoring
-
Monitor the reaction progress by taking aliquots and analyzing them by High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting material.
Step 4: Quenching and Precipitation
-
Once the reaction is complete, carefully quench the reaction mixture by slowly adding it to a separate vessel containing a stirred mixture of crushed ice and water (~10 volumes). This should be done at a controlled rate to manage the heat of dilution.
-
The product will precipitate as a yellow solid.[5] Stir the resulting slurry for 30-60 minutes to ensure complete precipitation.
Step 5: Isolation and Washing
-
Isolate the crude product by filtration using a Nutsche filter or by centrifugation.
-
Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper. This removes residual acids and inorganic salts.
Step 6: Purification (Recrystallization)
-
For high-purity requirements, the crude product can be recrystallized. A common solvent system is aqueous ethanol.
-
Dissolve the crude solid in a minimal amount of hot ethanol, and then slowly add hot water until the solution becomes turbid.
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.
-
Isolate the purified crystals by filtration and wash with a small amount of cold aqueous ethanol.
Step 7: Drying
-
Dry the purified this compound in a vacuum oven at 50-60°C until a constant weight is achieved. The final product should be a yellow crystalline solid.[5]
Quality Control and Analytical Methods
Rigorous quality control is essential to ensure the final product meets the required specifications.
| Parameter | Method | Specification |
| Appearance | Visual Inspection | Yellow crystalline solid |
| Identity | FTIR, ¹H NMR | Conforms to reference spectrum |
| Purity | HPLC | ≥ 98% |
| Melting Point | Melting Point Apparatus | 146-148 °C[12][13] |
| Water Content | Karl Fischer Titration | ≤ 0.5% |
| Residual Solvents | Gas Chromatography (GC) | As per ICH guidelines |
Analytical Methodologies:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is suitable for determining the purity of the final product and for in-process control.[14]
-
Gas Chromatography (GC): GC can be used to quantify residual solvents from the purification step.[14]
-
Spectroscopy (FTIR, NMR): Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the chemical structure and identity of the final product.
Safety and Handling
Nitration reactions are inherently hazardous and must be conducted with strict adherence to safety protocols.[11][15]
5.1. Hazard Identification
-
Nitric Acid and Sulfuric Acid: Highly corrosive and strong oxidizing agents.[16][17] Can cause severe burns upon contact.[15][17]
-
Exothermic Reaction: The nitration reaction is highly exothermic, and loss of temperature control can lead to a runaway reaction, potentially causing an explosion.[10][11]
-
Toxic Fumes: The reaction can generate toxic nitrogen oxide (NOx) gases.[15]
5.2. Safety Precautions
-
Personal Protective Equipment (PPE): All personnel must wear appropriate PPE, including acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat or suit.[15][17]
-
Ventilation: The entire process must be carried out in a well-ventilated area, preferably within a fume hood or a contained system with a scrubber to neutralize acidic vapors and NOx gases.[15]
-
Emergency Preparedness: Emergency eyewash stations and safety showers must be readily accessible.[15][17] Spill containment kits and neutralizing agents (e.g., sodium bicarbonate) should be available.[16]
-
Temperature Control: A robust and reliable cooling system for the reactor is critical. Continuous monitoring of the reaction temperature is mandatory.
-
Controlled Addition: The slow, controlled addition of the nitrating agent is essential to manage the exotherm.
5.3. Waste Management
-
Acidic Waste: The acidic filtrate from the product isolation should be carefully neutralized with a base (e.g., sodium hydroxide or calcium hydroxide) before disposal in accordance with local regulations.
-
Solvent Waste: Organic solvent waste from recrystallization should be collected and disposed of as hazardous waste.
Conclusion
The successful and safe industrial-scale synthesis of this compound is achievable through careful process design, strict adherence to safety protocols, and robust quality control. The detailed protocols and guidelines presented in this document provide a comprehensive framework for researchers and manufacturers to produce this valuable chemical intermediate efficiently and responsibly.
References
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Application Note & Protocol: Regioselective Synthesis of 4-Hydroxy-3-nitrobenzonitrile
Abstract
This document provides a comprehensive guide for the regioselective nitration of 4-hydroxybenzonitrile to synthesize 4-hydroxy-3-nitrobenzonitrile, a valuable intermediate in the development of pharmaceuticals and agrochemicals.[1][2] We present a detailed experimental protocol grounded in the principles of electrophilic aromatic substitution, emphasizing safety, efficiency, and product purity. The causality behind experimental choices, from reagent selection to workup and purification, is thoroughly explained. This guide is intended for researchers, chemists, and process development professionals in the fields of organic synthesis and drug discovery.
Introduction and Scientific Background
This compound, also known as 4-cyano-2-nitrophenol, serves as a critical building block in organic synthesis.[1] Its functional groups—hydroxyl, nitrile, and nitro—offer multiple avenues for further chemical modification, making it a precursor for various bioactive molecules.[3] The synthesis involves the introduction of a nitro group (–NO₂) onto the aromatic ring of 4-hydroxybenzonitrile, a classic example of an electrophilic aromatic substitution reaction.[4]
The primary challenge and objective of this synthesis is achieving high regioselectivity. The 4-hydroxybenzonitrile ring possesses two directing groups: the hydroxyl (–OH) group and the cyano (–CN) group.
-
Hydroxyl Group (–OH): A powerful activating, ortho, para-directing group due to the resonance donation of its lone pair electrons, which increases electron density at the ortho and para positions.[5][6]
-
Cyano Group (–CN): A deactivating, meta-directing group due to its strong electron-withdrawing inductive and resonance effects.
When both groups are present, the activating ortho, para-directing hydroxyl group governs the position of electrophilic attack. Since the para position is already occupied by the cyano group, the incoming electrophile is directed to the positions ortho to the hydroxyl group (positions 3 and 5). The primary product formed is 3-nitro-4-hydroxybenzonitrile.
The nitrating agent is typically the nitronium ion (NO₂⁺), generated in situ from a mixture of concentrated nitric acid and sulfuric acid, commonly known as "mixed acid".[4][7] Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the loss of a water molecule and form the highly electrophilic nitronium ion.[8]
Reaction Mechanism and Workflow Visualization
Mechanism of Electrophilic Aromatic Nitration
The reaction proceeds in two main stages:
-
Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then eliminates water to form the nitronium ion (NO₂⁺).
-
Electrophilic Attack and Aromatization: The electron-rich aromatic ring of 4-hydroxybenzonitrile attacks the nitronium ion. The hydroxyl group directs the attack to the ortho position. The resulting intermediate, a resonance-stabilized carbocation (sigma complex), loses a proton to a weak base (like HSO₄⁻ or H₂O) to restore aromaticity and yield the final product.
Caption: Mechanism for the nitration of 4-hydroxybenzonitrile.
Experimental Workflow
The overall experimental process is summarized in the following workflow diagram, outlining the key stages from preparation to final product analysis.
Caption: High-level experimental workflow for synthesis and purification.
Safety and Hazard Management
CRITICAL: Nitration reactions are highly exothermic and can proceed uncontrollably if not managed properly.[9] Nitric acid and sulfuric acid are extremely corrosive and powerful oxidizing agents.[10][11] A thorough risk assessment must be conducted before beginning this procedure.
-
Personal Protective Equipment (PPE): Always wear acid-resistant gloves, a chemical-resistant lab coat, and chemical splash goggles with a face shield.[12]
-
Engineering Controls: Conduct the entire experiment in a certified chemical fume hood with the sash at the lowest practical height. Ensure an emergency eyewash station and safety shower are immediately accessible.[10]
-
Reagent Handling:
-
Thermal Runaway: The reaction generates significant heat.[9] Strict temperature control via an ice bath is mandatory. A sudden increase in temperature is a sign of a runaway reaction.
-
Waste Disposal: Quench all acidic waste streams carefully by neutralizing with a base (e.g., sodium bicarbonate) before disposal. Do not mix nitric acid waste with other waste streams, especially organic solvents.[13]
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis. Adjustments may be necessary for different scales.
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| 4-Hydroxybenzonitrile | C₇H₅NO | 119.12 | 42.0 | 5.00 g | Starting material |
| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | ~184 | 10.0 mL | Catalyst, dehydrating agent |
| Nitric Acid (70%) | HNO₃ | 63.01 | ~66.4 | 4.2 mL (1.1 eq) | Nitrating agent |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | As needed | For extraction (optional) |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | - | As needed | For neutralization |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed | Drying agent |
| Deionized Water | H₂O | 18.02 | - | As needed | For workup and washing |
| Ice | H₂O (solid) | 18.02 | - | As needed | For cooling and quench |
Equipment
-
100 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice-water bath
-
Büchner funnel and filtration flask
-
Separatory funnel (if using extraction)
-
Rotary evaporator (if using extraction)
-
Standard laboratory glassware
Step-by-Step Procedure
Part A: Preparation of the Nitrating Mixture (Mixed Acid)
-
Place a magnetic stir bar in a 50 mL flask and cool it in an ice-water bath.
-
Carefully measure 10.0 mL of concentrated sulfuric acid (H₂SO₄) and add it to the flask.
-
Slowly, add 4.2 mL of concentrated nitric acid (HNO₃) dropwise to the sulfuric acid while stirring vigorously. CAUTION: This mixing is exothermic. Maintain the temperature of the mixture below 10°C throughout the addition.
-
Once the addition is complete, let the mixed acid stir in the ice bath for 10-15 minutes.
Part B: Nitration Reaction
-
In a separate 100 mL three-neck flask, dissolve 5.00 g of 4-hydroxybenzonitrile in 15 mL of concentrated sulfuric acid. Stir until a clear solution is formed. Some gentle warming may be needed, but cool the solution back to room temperature before proceeding.
-
Cool this flask in an ice-salt bath to bring the internal temperature to 0–5°C.
-
Transfer the prepared cold mixed acid from Part A into a dropping funnel.
-
Add the mixed acid dropwise to the stirred 4-hydroxybenzonitrile solution over 30-45 minutes. CRITICAL: Monitor the temperature closely and ensure it does not rise above 5°C. A rapid temperature increase indicates the reaction is proceeding too quickly.[14]
-
After the addition is complete, allow the reaction mixture to stir at 0–5°C for an additional 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
Part C: Workup and Product Isolation
-
Fill a 500 mL beaker with approximately 200 g of crushed ice and 100 mL of cold deionized water.
-
Slowly and carefully pour the reaction mixture onto the ice-water slurry with vigorous stirring. A yellow solid should precipitate.[3]
-
Allow the ice to melt completely while continuing to stir.
-
Isolate the crude product by vacuum filtration using a Büchner funnel.
-
Wash the solid filter cake thoroughly with several portions of cold deionized water until the washings are neutral (test with pH paper). This removes residual acids.
-
For further purification, a wash with a small amount of cold saturated sodium bicarbonate solution can be performed to neutralize any remaining acid, followed by a final wash with cold water.[15]
-
Press the solid as dry as possible on the filter paper.
Purification
Recrystallization is the most common method for purifying the crude product.
-
Transfer the crude solid to a beaker.
-
Choose an appropriate solvent system (e.g., ethanol/water or acetic acid/water).
-
Add the minimum amount of hot solvent to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.
Alternatively, column chromatography can be used for high-purity samples, typically with a silica gel stationary phase and a mobile phase such as a hexane/ethyl acetate gradient.[5]
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Appearance: Yellow powder or crystalline solid.[3]
-
Melting Point: Literature value is approximately 178°C.
-
¹H NMR Spectroscopy: (Solvent: DMSO-d₆) Expected chemical shifts will show signals corresponding to the aromatic protons in the trisubstituted ring. The integration and splitting patterns will be characteristic of the 3,4,1-substitution pattern.[16]
-
Infrared (IR) Spectroscopy: Expect characteristic peaks for the O-H stretch (hydroxyl), C≡N stretch (nitrile), and asymmetric/symmetric N-O stretches (nitro group).
References
-
CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography. Retrieved from [Link]
-
Nitration reaction safety - YouTube. (2024, June 6). Retrieved from [Link]
-
Guggenheim, T. L., & American Chemical Society. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia. Retrieved from [Link]
- Google Patents. (n.d.). WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process.
-
University of California, Riverside EH&S. (n.d.). NITRIC ACID SAFETY. Retrieved from [Link]
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Pourmousavi, S. A., & Zare, A. (n.d.). An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. SciSpace. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Regioselective Nitration of Phenols by NaNO3 in Microemulsion. Retrieved from [Link]
-
Corning. (n.d.). Nitration of phenol in flow. Retrieved from [Link]
-
ResearchGate. (n.d.). Regio-Selective Mono Nitration of Phenols with Ferric Nitrate in Room Temperature Ionic Liquid. Retrieved from [Link]
-
VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]
-
UW Environmental Health & Safety. (2024, June 24). Reduce your risk of a nitric acid incident. Retrieved from [Link]
- Google Patents. (n.d.). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
-
ResearchGate. (n.d.). Scheme 23. Nitration of phenols by nitric acid. Retrieved from [Link]
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National Institutes of Health. (n.d.). Nitration Of Phenols Under Mild And Heterogeneous Conditions. Retrieved from [Link]
- Google Patents. (n.d.). DE2316495B2 - PROCESS FOR THE PREPARATION OF 4-HYDROXY-3-NITROBENZOIC ACID.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
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National Institutes of Health. (n.d.). Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes: Characterization and Performance. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Hydroxy-3-nitro-benzonitrile - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
Dissertation. (n.d.). Research and development of 4-hydroxybenzonitrile production process. Retrieved from [Link]
-
Datapdf. (n.d.). Nitration of Phenols A Two-Phase System. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
- Google Patents. (n.d.). US3517075A - Nitration of phenol using recycle acid.
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CDC Stacks. (n.d.). Supporting Information. Retrieved from [Link]
-
Khan Academy. (n.d.). Nitration of Phenols (video). Retrieved from [Link]
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Patsnap. (n.d.). Synthetic method of p-hydroxybenzonitrile. Retrieved from [Link]
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MDPI. (n.d.). Studies on the Removal of Phenol and Nitrophenols from Water by Activated Carbon Developed from Demineralized Kraft Lignin. Retrieved from [Link]
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Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
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Wikipedia. (n.d.). Nitration. Retrieved from [Link]
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vpscience.org. (n.d.). 1 NITRATION. Retrieved from [Link]
- Google Patents. (n.d.). US2229532A - Process for the purification of nitro aliphatic compounds.
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The Organic Chemistry Tutor. (2018, May 6). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions [Video]. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). US3259646A - Process for the preparation of p-hydroxybenzonitrile.
-
Indian Academy of Sciences. (n.d.). Nitration of phenolic compounds and oxidation of hydroquinones using tetrabutylammonium chromate and dichromate under aprotic conditions. Retrieved from [Link]
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Application Notes and Protocols: A Detailed Guide to Monitoring the Synthesis of 4-Hydroxy-3-nitrobenzonitrile by Thin-Layer Chromatography
Introduction: The Critical Role of Reaction Monitoring in Aromatic Nitration
The synthesis of 4-hydroxy-3-nitrobenzonitrile, a key intermediate in the development of pharmaceuticals and other fine chemicals, is a nuanced process requiring precise control over reaction conditions. This compound is typically synthesized via the electrophilic aromatic substitution of 4-hydroxybenzonitrile (also known as 4-cyanophenol). The introduction of the nitro group onto the aromatic ring is a delicate step, where incomplete reactions can lead to low yields and over-nitration can result in unwanted byproducts. Consequently, real-time monitoring of the reaction's progress is not merely advantageous; it is essential for optimizing product yield and purity.
Thin-Layer Chromatography (TLC) emerges as an invaluable analytical tool for this purpose. Its simplicity, rapidity, and cost-effectiveness make it an ideal choice for qualitatively tracking the consumption of the starting material and the formation of the desired product.[1][2] This application note provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on the synthesis of this compound and the meticulous monitoring of its progress using TLC. The protocols and insights provided herein are designed to be a self-validating system, grounded in established chemical principles and field-proven expertise.
PART 1: Synthesis of this compound
The nitration of 4-hydroxybenzonitrile is achieved under mild and heterogeneous conditions to ensure selectivity and minimize the formation of impurities. The following protocol is adapted from a validated procedure for the mononitration of 4-cyanophenol.[3]
Materials and Reagents:
-
4-Hydroxybenzonitrile (4-cyanophenol)
-
Magnesium bisulfate (Mg(HSO₄)₂)
-
Sodium nitrate (NaNO₃)
-
Wet silica gel (SiO₂) (50% w/w)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Safety Precautions:
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Experimental Protocol: Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, create a suspension of 4-hydroxybenzonitrile (2 mmol, 0.238 g), magnesium bisulfate (2 mmol, 0.44 g), wet silica gel (50% w/w, 0.4 g), and sodium nitrate (2 mmol, 0.17 g) in dichloromethane (4 mL).
-
Reaction Execution: Stir the suspension vigorously at room temperature. The progress of the reaction should be monitored by TLC at regular intervals (e.g., every 30 minutes).
-
Reaction Work-up: Upon completion of the reaction (as determined by TLC analysis), filter the reaction mixture.
-
Drying: Add anhydrous sodium sulfate (5 g) to the filtrate and allow it to stand for 15 minutes to remove any residual water.
-
Isolation of Product: Filter the mixture to remove the sodium sulfate. The dichloromethane can then be removed from the filtrate by rotary evaporation or simple distillation at low temperature (35-40 °C) to yield the crude this compound as a pale yellow solid.[3]
PART 2: Monitoring the Reaction Progress by TLC
The success of the synthesis hinges on the accurate monitoring of the reaction's progression. TLC provides a visual representation of the consumption of the starting material and the emergence of the product.
Materials and Equipment for TLC:
-
TLC plates (silica gel 60 F₂₅₄)
-
TLC developing chamber
-
Capillary tubes for spotting
-
Mobile phase (e.g., a mixture of ethyl acetate and hexanes)
-
UV lamp (254 nm)
-
Visualization reagents (optional, e.g., iodine chamber)
Experimental Protocol: TLC Monitoring
-
Preparation of the TLC Plate: With a pencil, gently draw a baseline approximately 1 cm from the bottom of a TLC plate.[4] Mark three lanes on the baseline for the starting material (SM), a co-spot (Co), and the reaction mixture (RM).
-
Sample Preparation:
-
Starting Material (SM): Dissolve a small amount of 4-hydroxybenzonitrile in a volatile solvent like ethyl acetate.
-
Reaction Mixture (RM): At each time point, withdraw a small aliquot of the reaction mixture using a capillary tube.
-
-
Spotting the TLC Plate:
-
In the "SM" lane, apply a small spot of the starting material solution.
-
In the "RM" lane, apply a small spot of the reaction mixture aliquot.
-
In the "Co" lane, first spot the starting material, and then carefully spot the reaction mixture directly on top of the starting material spot. The co-spot helps in unambiguously identifying the starting material spot in the reaction mixture lane.
-
-
Developing the Chromatogram:
-
Pour the chosen mobile phase into the TLC developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure a saturated atmosphere. Cover the chamber and allow it to equilibrate for a few minutes.
-
Carefully place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level.[5]
-
Allow the solvent front to ascend the plate until it is about 1 cm from the top.
-
-
Visualization:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely in a fume hood.
-
Visualize the spots under a UV lamp at 254 nm. Aromatic compounds will appear as dark spots against the fluorescent background of the plate.[6]
-
Circle the visualized spots with a pencil.
-
Diagram of the TLC Monitoring Workflow:
Caption: A streamlined workflow for monitoring the synthesis of this compound using TLC.
PART 3: Interpretation of TLC Results
The interpretation of the developed TLC plate provides a qualitative assessment of the reaction's progress. This is primarily achieved by observing the relative positions of the spots and calculating their Retention Factor (Rf) values.
Calculating the Retention Factor (Rf)
The Rf value is a ratio of the distance traveled by the compound to the distance traveled by the solvent front.[7][8] It is calculated using the following formula:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
The Rf value is a characteristic property of a compound under a specific set of TLC conditions (stationary phase, mobile phase, and temperature).
Interpreting the Chromatogram
-
Polarity and Rf Value: The stationary phase (silica gel) is polar. Therefore, more polar compounds will have a stronger affinity for the stationary phase and will travel a shorter distance up the plate, resulting in a lower Rf value. Conversely, less polar compounds will travel further and have a higher Rf value.
-
Identifying Components:
-
4-Hydroxybenzonitrile (Starting Material): This compound is less polar than the product due to the absence of the highly polar nitro group. It will, therefore, have a higher Rf value.
-
This compound (Product): The introduction of the nitro group significantly increases the polarity of the molecule. Consequently, the product will have a lower Rf value compared to the starting material.
-
-
Monitoring Reaction Progression:
-
At the beginning of the reaction (t=0): A prominent spot corresponding to the starting material will be visible in the "SM" and "RM" lanes.
-
As the reaction proceeds: The intensity of the starting material spot in the "RM" lane will decrease, while a new, lower Rf spot corresponding to the product will appear and intensify.
-
Reaction completion: The reaction is considered complete when the starting material spot is no longer visible in the "RM" lane, and the product spot is prominent.
-
Table of Expected TLC Results:
| Compound | Expected Relative Polarity | Expected Relative Rf Value |
| 4-Hydroxybenzonitrile | Less Polar | Higher |
| This compound | More Polar | Lower |
Logical Diagram for TLC Interpretation:
Caption: A logical flow diagram illustrating the interpretation of TLC results for reaction monitoring.
PART 4: Troubleshooting Common TLC Issues
| Issue | Possible Cause(s) | Solution(s) |
| Spots are streaking | Sample is too concentrated; sample is not fully dissolved; mobile phase is not optimal. | Dilute the sample; ensure complete dissolution of the sample before spotting; adjust the polarity of the mobile phase. |
| Rf values are too high (spots near the solvent front) | The mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., increase the proportion of the non-polar solvent like hexanes).[8] |
| Rf values are too low (spots near the baseline) | The mobile phase is not polar enough. | Increase the polarity of the mobile phase (e.g., increase the proportion of the polar solvent like ethyl acetate).[8] |
| No spots are visible under UV light | The compounds are not UV-active; the sample concentration is too low. | Use a chemical visualization technique (e.g., iodine vapor); increase the concentration of the spotted sample. |
Conclusion
The meticulous monitoring of the synthesis of this compound using Thin-Layer Chromatography is a cornerstone of achieving high yields and purity. This application note has provided a detailed, step-by-step guide, from the synthesis protocol to the nuanced interpretation of TLC results. By understanding the principles behind the separation and diligently applying the described methodologies, researchers can confidently navigate this important synthetic transformation. The integration of these techniques into a research workflow represents a commitment to scientific rigor and the pursuit of excellence in chemical synthesis.
References
-
Hajipour, A. R., & Ruoho, A. E. (2005). Nitration Of Phenols Under Mild And Heterogeneous Conditions. Iranian Journal of Science and Technology, Transaction A, Science, 29(A2), 213-217. [Link]
-
Organic Syntheses. (n.d.). p-NITROBENZONITRILE. [Link]
-
University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. [Link]
-
Khan Academy. (n.d.). Calculating retention factors for TLC. [Link]
-
BYJU'S. (n.d.). RF Value Explanation. [Link]
-
Chemistry LibreTexts. (2020, April 17). 6.2: Thin Layer Chromatography (TLC). [Link]
-
Proprep. (n.d.). How do you calculate the Rf value in thin-layer chromatography (TLC)? Explain the significance of Rf.... [Link]
-
Chegg. (2021, April 28). Nitration of Aromatic Esters Thin-layer | Chegg.com. [Link]
-
Journal of Chemical Education. (2008). Assessing Nitration Products of Benzene Derivatives Using TLC Analysis. [Link]
-
University of California, Irvine. (n.d.). TLC Visualization Methods. [Link]
- Google Patents. (n.d.).
-
University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]
-
Chem 21. (2009). Experiment 6 — Thin-Layer Chromatography. [Link]
-
Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. [Link]
-
JoVE. (2015, March 4). Video: Thin Layer Chromatography: Principle, Procedure, Applications. [Link]
-
Scribd. (n.d.). TLC Visualization Techniques. [Link]
-
Microbe Notes. (2023, September 11). Thin Layer Chromatography: Principle, Parts, Steps, Uses. [Link]
-
Columbus Chemical. (2022, May 12). Sulfuric Acid / Nitric Acid 98.8 : 1.2. [Link]
-
PubChem. (n.d.). This compound. [Link]
Sources
- 1. A process for producing nitrile compounds - Patent 0080700 [data.epo.org]
- 2. Nitration Of Phenols Under Mild And Heterogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. PubChemLite - this compound (C7H4N2O3) [pubchemlite.lcsb.uni.lu]
- 5. Home Page [chem.ualberta.ca]
- 6. 4-Hydroxy-3-methoxybenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 7. ias.ac.in [ias.ac.in]
- 8. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
Troubleshooting low yield in the synthesis of 4-Hydroxy-3-nitrobenzonitrile
Technical Support Center: Synthesis of 4-Hydroxy-3-nitrobenzonitrile
Welcome to the technical support center for the synthesis of this compound (4H3N). This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this synthetic procedure. As an essential intermediate in the production of pharmaceuticals like Nitroxynil and other fine chemicals, optimizing its synthesis is critical.[1] This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format, grounded in established chemical principles.
Troubleshooting Guide: Diagnosing and Solving Low Yield
The most common and reliable method for synthesizing this compound is through the electrophilic aromatic substitution of 4-hydroxybenzonitrile using a nitrating agent. The following guide addresses issues that can arise during this process.
Q1: My overall yield is significantly lower than expected after purification. What are the most common root causes?
A low final yield is rarely due to a single issue. It's typically a cumulative loss from three main areas: incomplete reaction, formation of side products, and physical loss during work-up and purification. To diagnose the problem, you must first determine which of these factors is the primary contributor. A good starting point is to analyze a crude sample of your reaction mixture by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy before starting the purification.[2][3]
-
High amount of starting material present? This points to an incomplete reaction. See Q2.
-
Multiple spots/peaks other than starting material and product? This indicates significant side reactions. See Q3.
-
Crude product is a dark oil or tar? This suggests product degradation. See Q4.
-
Crude yield was reasonable, but final yield is low? This points to losses during isolation and purification. See Q5.
Caption: Troubleshooting flowchart for low yield diagnosis.
Q2: The reaction seems incomplete, and I'm recovering a lot of 4-hydroxybenzonitrile. How can I drive the reaction to completion?
An incomplete reaction is often due to suboptimal reaction conditions or reagent issues. The nitration of an activated phenol ring is typically very fast, but several factors can hinder it.
Potential Causes & Solutions:
-
Ineffective Nitrating Agent: The active electrophile, the nitronium ion (NO₂⁺), is generated in situ from nitric acid and a strong acid catalyst, usually sulfuric acid.
-
Causality: The presence of water can inhibit the formation of the nitronium ion.[4] Using old or non-concentrated acids will introduce water and reduce the efficacy of your nitrating mixture.
-
Solution: Always use fresh, concentrated (≥98%) sulfuric acid and concentrated (≥70%) nitric acid. Ensure all glassware is thoroughly dried before use.
-
-
Inadequate Temperature: While low temperatures are crucial to prevent side reactions, a temperature that is too low can slow the reaction rate unnecessarily.
-
Causality: All chemical reactions have an activation energy barrier. If the thermal energy in the system is too low, the reaction may not proceed at a reasonable rate.
-
Solution: The optimal temperature range for this nitration is typically 0-10°C.[4][5] If the reaction is incomplete at 0°C, allow it to stir for a longer period or let it slowly warm to 5-10°C after the addition of the nitrating agent is complete. Do not exceed 15°C.
-
-
Insufficient Reaction Time: The reaction may simply not have had enough time to go to completion.
-
Solution: Monitor the reaction's progress every 15-30 minutes using TLC or HPLC. Continue stirring at the optimal temperature until the starting material spot/peak is no longer visible or is significantly diminished.
-
Q3: My analysis shows the formation of multiple products or significant impurities. What are the likely side reactions, and how can I minimize them?
The primary impurities in this reaction are typically from over-nitration (polynitration) or oxidation of the phenol ring.
Side Reactions & Prevention:
-
Di-nitration: The initial product, this compound, is still an activated aromatic ring and can undergo a second nitration to form 4-hydroxy-3,5-dinitrobenzonitrile.
-
Causality: This is highly dependent on temperature and the stoichiometry of the nitrating agent. Higher temperatures provide the activation energy for the second, less favorable nitration. An excess of nitric acid increases the concentration of the nitronium ion, driving the polynitration reaction forward.[6]
-
Solution:
-
Strict Temperature Control: Maintain the reaction temperature below 10°C, and ideally between 0-5°C, especially during the addition of the nitrating mixture.[4]
-
Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of nitric acid. Avoid using a large excess.
-
Slow Addition: Add the nitrating mixture dropwise to the solution of 4-hydroxybenzonitrile. This maintains a low concentration of the nitrating agent at any given moment and allows the exothermic heat of reaction to be dissipated effectively by the cooling bath.[6]
-
-
-
Formation of Isomers: While the directing effects of the -OH (ortho, para-directing) and -CN (meta-directing) groups strongly favor nitration at the 3-position (ortho to the hydroxyl), other isomers are theoretically possible, though typically minor in this specific synthesis.[7] Strict adherence to the optimized protocol will minimize these.
Caption: Main reaction pathway and common side reactions.
Q4: My crude product is a dark brown or black tar-like substance, making purification very difficult. What causes this?
The formation of dark, tarry substances is almost always a result of oxidation and degradation of the phenol ring.[6]
-
Causality: Concentrated nitric acid is a powerful oxidizing agent. Phenols are electron-rich and thus highly susceptible to oxidation, especially at elevated temperatures. When the reaction temperature is not controlled, localized "hot spots" can form where the nitrating agent is added, leading to rapid and irreversible degradation of both the starting material and the product.[6]
-
Solution: This problem underscores the absolute necessity of the preventative measures detailed in Q3:
-
Maintain a low temperature (0-5°C) throughout the addition.
-
Ensure very slow, dropwise addition of the nitrating agent.
-
Use efficient stirring to quickly dissipate heat and prevent localized temperature spikes.
-
Q5: I seem to be losing a significant amount of product during the work-up and purification steps. What are the best practices for isolation?
Physical product loss during isolation is a common issue. For this compound, which is a solid with moderate polarity, losses can occur during quenching, washing, and recrystallization.
Best Practices for Isolation:
-
Quenching: The standard procedure is to pour the reaction mixture onto crushed ice.
-
Causality: This step serves two purposes: it rapidly cools the reaction to stop it, and it dilutes the strong acids, causing the organic product to precipitate out of the now aqueous solution.
-
Optimization: Use a generous amount of ice (e.g., 10g of ice for every 1mL of concentrated acid used). This ensures the temperature does not rise significantly during the acid dilution. Stir the ice slurry as you pour the reaction mixture into it to ensure efficient mixing and complete precipitation.
-
-
Washing: The precipitated solid should be washed to remove residual acids.
-
Causality: The product has some solubility in water, and this solubility increases with temperature. Washing with room-temperature water can dissolve a portion of your product.
-
Optimization: Always wash the filtered solid with ice-cold water. Use several small-volume washes rather than one large-volume wash for better efficiency.
-
-
Recrystallization: This is the final step to achieve high purity.
-
Causality: Choosing the wrong solvent or using too much solvent can lead to poor recovery. The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot.
-
Optimization: A mixture of ethanol and water is often effective for recrystallizing compounds of this type.[5] Dissolve the crude product in a minimum amount of hot ethanol. Then, add hot water dropwise until the solution just begins to turn cloudy (the saturation point). Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize the precipitation of pure crystals.
-
Frequently Asked Questions (FAQs)
-
What is the ideal melting point for pure this compound? The literature value for the melting point is 146-148°C.[8] A broad or depressed melting range indicates the presence of impurities.
-
How can I effectively monitor the reaction progress? Thin Layer Chromatography (TLC) is a quick and effective method. Use a mobile phase such as 30-40% ethyl acetate in hexanes. The product will be more polar (lower Rf) than the starting material. For more quantitative analysis, HPLC can be used.[9]
-
Are there alternative synthetic routes? Yes. One common alternative starts with 4-hydroxy-3-nitrobenzaldehyde, which can be converted to the nitrile.[8][10] However, the direct nitration of 4-hydroxybenzonitrile is generally more atom-economical if the selectivity can be controlled.
Optimized Experimental Protocols
Protocol 1: Optimized Nitration of 4-Hydroxybenzonitrile
Materials:
-
4-hydroxybenzonitrile
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Deionized Water
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxybenzonitrile (1.0 eq.) in concentrated sulfuric acid.
-
Cool the flask in an ice-salt bath to 0°C.
-
In a separate, dry flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq.) to a small amount of concentrated sulfuric acid. Cool this mixture in the ice bath.
-
Using a dropping funnel, add the chilled nitrating mixture dropwise to the stirred solution of 4-hydroxybenzonitrile over 30-45 minutes. Crucially, ensure the internal temperature of the reaction mixture does not exceed 10°C. [4]
-
After the addition is complete, allow the mixture to stir at 0-5°C for an additional 30 minutes. Monitor the reaction via TLC until the starting material is consumed.
-
Prepare a beaker with a large amount of crushed ice. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. A yellow solid should precipitate.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with several portions of ice-cold deionized water until the washings are neutral (test with pH paper).
-
Dry the crude product. For further purification, recrystallize from an ethanol/water mixture.[5]
Protocol 2: Reaction Monitoring by HPLC
Objective: To quantitatively track the consumption of starting material and the formation of the product.
Methodology:
-
Standard Preparation: Prepare standard solutions of known concentrations for both 4-hydroxybenzonitrile and this compound in the mobile phase.
-
Sample Preparation: At each time point (e.g., t=0, 15 min, 30 min, 60 min), carefully extract a small aliquot (~0.1 mL) from the reaction mixture. Immediately quench it in a prepared vial containing a diluent (e.g., a water/acetonitrile mixture).
-
HPLC Conditions (Typical):
-
Column: C18 reverse-phase column.
-
Mobile Phase: Isocratic or gradient elution with a mixture of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile.
-
Detector: UV detector set to a wavelength where both starting material and product have strong absorbance (e.g., 254 nm).
-
-
Analysis: Inject the prepared standards and time-point samples. The percentage conversion can be calculated by comparing the peak areas of the starting material and product at different times.[9]
| Parameter | Recommended Condition | Rationale for High Yield |
| Temperature | 0-10°C | Minimizes di-nitration and oxidative degradation.[4][6] |
| Nitric Acid | 1.05 - 1.1 equivalents | Ensures complete reaction without promoting polynitration. |
| Acid Quality | Concentrated (≥98% H₂SO₄, ≥70% HNO₃) | Prevents water from inhibiting nitronium ion formation.[4] |
| Reagent Addition | Slow, dropwise | Controls exothermic reaction and prevents localized hot spots.[6] |
| Work-up Quench | Pour onto excess crushed ice | Rapidly stops the reaction and ensures complete product precipitation. |
| Washing | Ice-cold water | Removes residual acid without significant product dissolution. |
References
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods.
- U.S. Patent 3,567,758. (1971). Preparation of hydroxybenzonitriles.
- ChemicalBook. (n.d.). This compound.
- Organic Syntheses. (n.d.). p-NITROBENZONITRILE.
- Sigma-Aldrich. (n.d.). This compound 98%.
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods.
- Sigma-Aldrich. (n.d.). This compound 98%.
- Veeprho. (n.d.). This compound | CAS 3272-08-0.
- PubChem. (n.d.). This compound.
- CNKI. (2009). Research and development of 4-hydroxybenzonitrile production process.
- Patsnap. (n.d.). Synthetic method of p-hydroxybenzonitrile. Eureka.
- German Patent DE2316495B2. (1974). Process for the preparation of 4-hydroxy-3-nitrobenzoic acid.
- BenchChem. (n.d.). Application Notes and Protocols: Experimental Procedure for the Nitration of 4-Methylbenzoic Acid.
- BenchChem. (n.d.). Optimization of reaction conditions for the nitration of 4-methylbenzoic acid.
- CDC Stacks. (n.d.). Supporting Information.
- oc-praktikum.de. (2006). Nitration of phenol to 2-nitrophenol and 4-nitrophenol.
- Clegg, I. M., et al. (2012). NMR reaction monitoring during the development of an active pharmaceutical ingredient. Analytical Methods, 4, 1498-1506.
- U.S. Patent 3,585,233. (1971). Process for the preparation of hydroxybenzonitriles.
- ResearchGate. (n.d.). Techniques and Methods to Monitor Chemical Reactions. Request PDF.
- Fisher Scientific. (n.d.). This compound, 98%.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Synthesis of 3-Hydroxy-4-nitrobenzonitrile.
- BenchChem. (n.d.). Impact of temperature control on the selectivity of nitration reactions.
- U.S. Patent 3,259,646. (1966). Process for the preparation of p-hydroxybenzonitrile.
- PubChem. (n.d.). 3-Hydroxy-4-nitrobenzonitrile.
- University of Michigan. (n.d.). Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV)
- S. G. Manjunatha, et al. (n.d.).
Sources
- 1. veeprho.com [veeprho.com]
- 2. NMR reaction monitoring during the development of an active pharmaceutical ingredient - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. This compound | 3272-08-0 [chemicalbook.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. asianpubs.org [asianpubs.org]
Identifying and minimizing by-products in 4-Hydroxy-3-nitrobenzonitrile synthesis
Technical Support Center: Synthesis of 4-Hydroxy-3-nitrobenzonitrile
Welcome to the technical support guide for the synthesis of this compound (CAS 3272-08-0). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on identifying and minimizing by-product formation. As a crucial intermediate in the production of pharmaceuticals like Nitroxynil and other fine chemicals, achieving high purity and yield is paramount.[1][2] This guide provides in-depth troubleshooting, frequently asked questions, and validated protocols to ensure the success of your experiments.
Section 1: Synthesis Overview & Core Mechanism
The most common and direct route to this compound is the electrophilic aromatic substitution (nitration) of 4-hydroxybenzonitrile. The reaction involves the introduction of a nitro group (-NO₂) onto the aromatic ring.
The core of this synthesis lies in managing the reactivity of the starting material. The hydroxyl (-OH) group is a potent activating group, making the aromatic ring highly susceptible to electrophilic attack. It directs incoming electrophiles to the ortho and para positions. Since the para position is occupied by the nitrile (-CN) group, the nitro group is directed to the ortho position (C-3 or C-5). The nitrile group, being a deactivating, meta-directing group, also directs the incoming electrophile to the C-3 and C-5 positions. This alignment of directing effects favors the formation of the desired product. However, the high reactivity imparted by the hydroxyl group is also the primary source of side reactions if not properly controlled.[3]
Caption: Main synthetic route for this compound.
Section 2: Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.
Question 1: My reaction produced a low yield of the desired product and a significant amount of dark, tar-like sludge. What went wrong?
Answer: This is a classic sign of oxidation and polymerization, a common issue when nitrating highly activated phenolic compounds.
-
Primary Cause: The use of overly harsh nitrating conditions, such as concentrated nitric acid, especially when combined with sulfuric acid. Concentrated HNO₃ is a strong oxidizing agent and can oxidize the phenol ring, leading to the formation of benzoquinones and other species that polymerize into insoluble, dark-colored tars.
-
Troubleshooting Steps:
-
Switch to a Milder Nitrating Agent: Avoid concentrated nitric acid. The use of dilute nitric acid (e.g., 25-35%) is highly recommended.[4] This reduces the oxidative potential of the reaction medium while still providing the necessary nitronium ion electrophile.
-
Strict Temperature Control: Perform the reaction at low temperatures. An ice bath (0-5 °C) is often necessary to moderate the reaction rate.[3] High temperatures dramatically increase the rates of side reactions, including oxidation and polynitration.[3]
-
Controlled Reagent Addition: Add the nitrating agent slowly and dropwise to the solution of 4-hydroxybenzonitrile. This maintains a low instantaneous concentration of the nitrating agent, preventing localized overheating and reducing unwanted side reactions.
-
Question 2: My final product is contaminated with a significant amount of di- and tri-nitrated compounds. How can I prevent this?
Answer: The formation of polynitrated by-products occurs because the mononitrated product, this compound, is still an activated aromatic ring and can undergo further nitration.
-
Primary Cause: An excess of the nitrating agent and/or elevated reaction temperatures. At higher temperatures, the activation energy barrier for a second nitration is more easily overcome.[3]
-
Troubleshooting Steps:
-
Precise Stoichiometry: Use a carefully measured, slight molar excess of the nitrating agent (typically 1.0 to 1.1 equivalents). Avoid using a large excess, which drives the reaction towards polynitration.[5]
-
Maintain Low Temperatures: As with preventing oxidation, keeping the reaction temperature low (below 5 °C) is crucial. This makes the mononitrated ring less reactive towards further electrophilic attack, favoring the desired mononitration product.[3]
-
Use Dilute Nitric Acid: Diluting the nitric acid reduces the concentration of the active nitrating species, which helps to prevent over-nitration.[6]
-
Question 3: The reaction seems to be incomplete, with a lot of unreacted starting material remaining. What should I do?
Answer: An incomplete reaction can result from conditions that are too mild or insufficient reaction time.
-
Primary Cause: Reaction temperature may be too low, reaction time may be too short, or there may be an insufficient amount of nitrating agent.
-
Troubleshooting Steps:
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material.
-
Adjust Reaction Time: If the reaction stalls, allow it to stir for a longer period at the controlled low temperature.
-
Slight Temperature Increase: If extending the time is ineffective, you can cautiously allow the reaction to warm slowly (e.g., from 0 °C to room temperature), while continuing to monitor for the formation of by-products.
-
Verify Reagent Stoichiometry: Ensure that at least one full equivalent of the nitrating agent was added.
-
Question 4: I'm struggling to purify the crude product. What are the recommended purification methods?
Answer: Purification can be challenging due to the presence of by-products with similar polarities to the desired compound.
-
Primary Cause: A complex mixture of starting material, desired product, and various by-products (isomers, polynitrated species, oxidation products).
-
Recommended Purification Protocol:
-
Aqueous Workup: After the reaction is complete, quench the mixture by pouring it over ice water. The crude product should precipitate. Filter the solid.
-
Base Wash: Wash the crude solid with a dilute, cold sodium bicarbonate or sodium hydroxide solution. This can help remove highly acidic impurities. A procedure for a similar compound used a 5% sodium hydroxide wash.[7]
-
Recrystallization: This is the most effective method for obtaining a high-purity product. Solvents like aqueous acetic acid or ethanol/water mixtures are often effective.[7] The melting point of pure this compound is 146-148 °C, which can be used as a benchmark for purity.[8]
-
Column Chromatography: For very impure samples or for isolating small quantities, silica gel column chromatography can be employed using a solvent system like ethyl acetate/hexane or dichloromethane/methanol.[9]
-
Section 3: By-Product Formation Pathways
Understanding how by-products form is key to preventing them. The primary synthetic challenge is to favor the desired mononitration pathway over competing side reactions.
Caption: Competing reaction pathways in the nitration of 4-hydroxybenzonitrile.
Section 4: Recommended Experimental Protocol
This protocol is designed to maximize yield and purity by controlling reaction conditions.
Materials:
-
4-hydroxybenzonitrile
-
Nitric Acid (~30% aqueous solution)
-
Deionized Water
-
Ice
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stirrer and a dropping funnel. Place the flask in a large ice-salt bath to maintain a temperature between 0 and 5 °C.
-
Dissolution: Dissolve 1.0 equivalent of 4-hydroxybenzonitrile in a suitable solvent (e.g., acetic acid or dichloromethane) in the reaction flask and cool the solution to 0 °C with stirring.
-
Nitrating Agent Preparation: In the dropping funnel, add 1.05 equivalents of dilute nitric acid.
-
Controlled Addition: Add the nitric acid solution dropwise to the stirred 4-hydroxybenzonitrile solution over a period of 30-60 minutes. It is critical to ensure the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress using TLC.
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing a large amount of crushed ice and water with vigorous stirring. A yellow precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold deionized water until the washings are neutral.
-
Drying & Purification: Dry the crude product under vacuum. For higher purity, recrystallize the solid from an appropriate solvent system (e.g., aqueous ethanol).
Section 5: Data Summary & Analytical Methods
Table 1: Impact of Reaction Conditions on Synthesis Outcome
| Parameter | Condition | Expected Yield | Expected Purity | Primary By-products | Reference |
| Nitrating Agent | Concentrated HNO₃ / H₂SO₄ | Low to Moderate | Low | Polymeric tars, polynitrated compounds | |
| Dilute HNO₃ (~30%) | Good to High | High | Minimal | [4][6] | |
| Temperature | > 25 °C (Room Temp) | Variable | Low to Moderate | Polynitrated compounds, oxidation products | [3] |
| 0 - 5 °C | Good to High | High | Minimal | [3] | |
| Stoichiometry | >1.5 eq. HNO₃ | Variable | Low | High levels of polynitrated compounds | [5] |
| 1.0 - 1.1 eq. HNO₃ | Good to High | High | Minimal | [5] |
Frequently Asked Questions (FAQs)
-
Q: What is the IUPAC name for this compound?
-
A: The correct IUPAC name is this compound. It is also sometimes referred to as 4-cyano-2-nitrophenol.[10]
-
-
Q: What analytical methods are best for quality control?
-
A: A combination of techniques is recommended. HPLC with a UV detector is excellent for determining purity and quantifying impurities.[11] GC/MS can also provide high selectivity and sensitivity for by-product identification.[11] ¹H-NMR and ¹³C-NMR are essential for confirming the chemical structure.[9] Finally, melting point analysis is a simple and effective way to assess purity against the reference value of 146-148 °C.[8]
-
-
Q: Is a catalyst necessary for this reaction?
-
A: While the nitration of highly activated phenols can proceed without a strong acid catalyst like H₂SO₄, some procedures for similar compounds mention the use of catalytic amounts of a nitrite (e.g., sodium nitrite) to facilitate the formation of the nitrating agent in situ, particularly when using dilute nitric acid.[4]
-
References
- Filo. (2024, May 27). Why is nitration of phenol carried out with dilute HNO₃ and no...
- ChemicalBook. (2023, November 20). This compound | 3272-08-0.
- ATSDR. (1995). Analytical Methods. Agency for Toxic Substances and Disease Registry.
- BenchChem. (2025). Overcoming regioselectivity issues in phenol nitration.
- Chemistry Stack Exchange. (2024, November 11). Why is mononitration of phenol carried out at low temperatures?
- Sigma-Aldrich. This compound 98%.
- Khorramabadi-zad, A., et al. (2005). Nitration Of Phenols Under Mild And Heterogeneous Conditions.
- Khan Academy. (2022, November 29). Nitration of Phenols| Electrophilic Aromatic Substitution | Organic Chemistry.
- Google Patents. (1974).
- CDC Stacks. Supporting Information.
- BenchChem. (n.d.). Ensuring Quality: A Guide to Sourcing this compound.
- NINGBO INNO PHARMCHEM CO.,LTD. (2024, October 12). Exploring the Synthesis of 3-Hydroxy-4-nitrobenzonitrile: A Deep Dive for Chemical Enthusiasts.
- PubChem. This compound.
- Organic Syntheses. p-NITROBENZONITRILE.
- Veeprho. This compound | CAS 3272-08-0.
- Google Patents. (2014). WO2014186981A1 - Method for preparing o(p)-hydroxybenzonitrile.
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- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. DE2316495B2 - PROCESS FOR THE PREPARATION OF 4-HYDROXY-3-NITROBENZOIC ACID - Google Patents [patents.google.com]
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- 10. This compound | C7H4N2O3 | CID 76758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Optimizing Reaction Conditions for the Nitration of 4-hydroxybenzonitrile
As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support for the nitration of 4-hydroxybenzonitrile. This reaction is a critical step in the synthesis of various pharmaceutical intermediates and fine chemicals. This document provides practical, field-tested insights to help you overcome common challenges and optimize your reaction outcomes.
Troubleshooting Guide
This section addresses specific issues you may encounter during the experiment, providing causal explanations and actionable solutions.
Q1: My reaction yield is significantly lower than expected. What are the common causes?
A1: Low yields in the nitration of 4-hydroxybenzonitrile can stem from several factors, with temperature control being the most critical.
-
Inadequate Temperature Control: This reaction is highly exothermic, meaning it releases a significant amount of heat.[1] If the temperature rises above the optimal range (typically 0-10°C), side reactions, including oxidative decomposition to tarry materials, can drastically reduce the yield of the desired product.[2]
-
Solution: Always perform the reaction in an ice-salt bath to maintain a consistently low temperature. Add the nitrating agent dropwise, monitoring the internal temperature with a thermometer to ensure it does not exceed 10°C.
-
-
Presence of Water: Excess water can interfere with the generation of the essential electrophile, the nitronium ion (NO₂⁺), from the mixture of nitric and sulfuric acids.[3][4] This slows down or inhibits the desired nitration reaction.
-
Solution: Use concentrated (or fuming) acids and ensure all glassware is thoroughly dried before use.
-
-
Suboptimal Reagent Ratio: An incorrect stoichiometric ratio of nitric acid to the starting material can lead to either an incomplete reaction (too little nitric acid) or the formation of di-nitrated byproducts (too much nitric acid).
-
Solution: Carefully calculate and measure the molar equivalents of your reagents. A slight excess of the nitrating agent is common, but large excesses should be avoided. Start with a 1:1.1 molar ratio of 4-hydroxybenzonitrile to nitric acid and optimize from there.
-
Q2: I'm observing the formation of multiple products or significant impurities. How can I improve selectivity?
A2: The formation of isomers and by-products is a common challenge related to the powerful directing effects of the substituents on the aromatic ring.
-
Understanding Regioselectivity: The 4-hydroxybenzonitrile molecule has two directing groups: the hydroxyl (-OH) group and the cyano (-CN) group. The hydroxyl group is a strongly activating, ortho-, para- director, while the cyano group is a deactivating, meta- director.[5] The powerful activating effect of the -OH group dominates, directing the incoming nitro group primarily to the positions ortho to it (C3 and C5). Due to sterics, the primary desired product is 4-hydroxy-3-nitrobenzonitrile .[6]
-
Cause of Impurities - Over-nitration: If the reaction temperature is too high or the concentration of the nitrating agent is excessive, a second nitro group can be added to the ring, typically at the C5 position, yielding 4-hydroxy-3,5-dinitrobenzonitrile.
-
Solution: Maintain strict temperature control (0-5°C). Add the nitrating agent slowly and in a controlled manner to avoid localized areas of high concentration.[7]
-
-
Cause of Impurities - Oxidation: Phenols are susceptible to oxidation by nitric acid, especially at elevated temperatures, leading to the formation of colored, tarry by-products.[2]
-
Solution: Again, rigorous temperature control is paramount. Keeping the reaction temperature below 10°C minimizes these oxidative side reactions.
-
Q3: The reaction mixture turned into a dark, tar-like substance. Is the experiment salvageable?
A3: The formation of dark tars is a strong indication of oxidative decomposition of the phenol starting material.[2] This is often caused by a runaway exothermic reaction where the temperature was not adequately controlled.
-
Immediate Action: If you observe a rapid temperature increase and darkening, immediately immerse the reaction vessel deeper into the ice bath to try and regain control.
-
Salvageability: Unfortunately, once significant tar formation has occurred, isolating a good yield of the desired product is very difficult. The focus should shift to prevention in subsequent attempts.
-
Prevention:
-
Ensure a robust cooling system (ice-salt or an appropriate cryo-cooler).
-
Add the nitrating agent extremely slowly, especially during the initial phase of the reaction.
-
Ensure efficient stirring to dissipate heat throughout the reaction mixture.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of concentrated sulfuric acid in this reaction?
A1: Concentrated sulfuric acid serves two critical functions. First, it acts as a catalyst by protonating nitric acid. This protonated nitric acid then readily loses a molecule of water to form the highly reactive electrophile, the nitronium ion (NO₂⁺).[3][7][8] Without sulfuric acid, the concentration of the nitronium ion would be too low for the reaction to proceed at a practical rate.[3] Second, it acts as a dehydrating agent, absorbing the water produced during the reaction, which would otherwise dilute the acids and inhibit the reaction.
Q2: What are the most critical safety precautions for this nitration?
A2: Nitration reactions are potentially hazardous and must be treated with extreme caution.[9]
-
Corrosive Reagents: Concentrated nitric and sulfuric acids are highly corrosive and can cause severe chemical burns.[9][10]
-
Exothermic Reaction: The reaction generates a significant amount of heat, which can lead to a "thermal runaway" or uncontrolled reaction if not properly cooled.[1][9]
-
Toxic Fumes: Nitrogen dioxide (NO₂), a toxic brown gas, can be produced, especially if the reaction overheats.[9]
Mandatory Safety Measures:
-
Always work in a certified chemical fume hood.[9]
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.[9][10]
-
Have an emergency plan and ensure easy access to a safety shower and eyewash station.[9]
-
Always add the nitrating mixture slowly to the substrate solution, never the other way around.
-
The work-up procedure, which involves quenching the reaction mixture on ice, must also be done slowly and carefully in a fume hood.[11]
Q3: How can I monitor the progress of the reaction?
A3: The most common and effective method for monitoring the reaction is Thin-Layer Chromatography (TLC).
-
TLC Procedure: Periodically (e.g., every 15-30 minutes), take a small aliquot of the reaction mixture, carefully quench it in a vial with ice-water, and extract with a small amount of an organic solvent like ethyl acetate. Spot this extract on a TLC plate alongside a spot of the starting material (4-hydroxybenzonitrile).
-
Interpretation: As the reaction progresses, the spot corresponding to the starting material will diminish in intensity, and a new, more polar spot corresponding to the product (this compound) will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible.
Q4: What is the mechanism for this reaction?
A4: The nitration of 4-hydroxybenzonitrile is a classic example of an Electrophilic Aromatic Substitution reaction.[5][12] The mechanism proceeds in three key steps:
-
Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then eliminates water to form the nitronium ion (NO₂⁺).[3][13]
-
Electrophilic Attack: The electron-rich aromatic ring of 4-hydroxybenzonitrile attacks the nitronium ion. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[8][13]
-
Deprotonation: A weak base in the mixture (like H₂O or HSO₄⁻) removes a proton from the carbon atom where the nitro group has attached. This restores the aromaticity of the ring, yielding the final product, this compound.[8]
Optimized Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the nitration of 4-hydroxybenzonitrile.
Materials:
-
4-hydroxybenzonitrile (starting material)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Crushed Ice
-
Distilled Water
-
Saturated Sodium Bicarbonate Solution
-
Ethyl Acetate (for extraction)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a thermometer, add 4-hydroxybenzonitrile (e.g., 5.0 g).
-
Dissolution: Place the flask in an ice-salt bath. Slowly and carefully add concentrated sulfuric acid (e.g., 25 mL) while stirring. Continue stirring until all the solid has dissolved, ensuring the temperature remains below 10°C.
-
Nitrating Mixture Preparation: In a separate beaker or dropping funnel, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (e.g., 1.1 molar equivalents) to a small amount of concentrated sulfuric acid (e.g., 5 mL). Cool this mixture in the ice bath.
-
Reaction: Add the cold nitrating mixture to the solution of 4-hydroxybenzonitrile dropwise via a dropping funnel over 30-45 minutes. Crucially, maintain the internal reaction temperature between 0°C and 5°C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction's progress using TLC.
-
Quenching: Prepare a beaker with a large amount of crushed ice (e.g., 200 g). Once the reaction is complete, very slowly and carefully pour the reaction mixture onto the crushed ice while stirring vigorously.[11] A yellow solid should precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with several portions of cold distilled water until the filtrate is neutral (check with pH paper).[11]
-
Purification (Optional): If further purification is needed, the crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water).
-
Drying: Dry the purified product under vacuum to obtain the final this compound.
Data & Workflow Visualization
Table 1: Key Parameters for Nitration Optimization
| Parameter | Recommended Range | Rationale & Key Considerations |
| Temperature | 0 - 10°C | The most critical parameter. Higher temperatures lead to oxidation and di-nitration.[2][4] |
| Nitrating Agent | HNO₃ / H₂SO₄ | Standard, effective, and cost-efficient mixed acid system for generating the NO₂⁺ electrophile.[3] |
| Molar Ratio (Substrate:HNO₃) | 1 : 1.05 - 1.2 | A slight excess of nitric acid ensures complete conversion. A large excess increases the risk of over-nitration. |
| Reaction Time | 1 - 3 hours | Monitor by TLC to determine the endpoint. Prolonged times can increase byproduct formation. |
| Quenching | Pour onto ice | Safely neutralizes the strong acids and precipitates the organic product. Must be done slowly.[11] |
Diagrams
Caption: A typical experimental workflow for the nitration of 4-hydroxybenzonitrile.
Caption: A decision tree for troubleshooting common issues in the nitration reaction.
References
- Nitration reaction safety. (2024). YouTube.
- What is the mechanism of nitrosation of phenol? (2019). Quora.
- This compound 98 3272-08-0. Sigma-Aldrich.
- Electrophilic Substitution Reactions of Phenols. BYJU'S.
- This compound | 3272-08-0. ChemicalBook.
- Nitration of phenol is an example of a Nucleophilic class 12 chemistry CBSE. Vedantu.
- NITRIC ACID SAFETY. University of Washington.
- 22.6: Electrophilic Substitution of Phenols. (2020). Chemistry LibreTexts.
- Nitration of Phenol (A-Level Chemistry). (2022). YouTube.
- Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. (2023). MDPI.
- Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? (2016). ResearchGate.
- Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions. Benchchem.
- How to synthesize 4-Hydroxy-3-NitrobenzalDehyde. (2024). Guidechem.
- PROCESS FOR THE PREPARATION OF 4-HYDROXY-3-NITROBENZOIC ACID. Google Patents.
- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry.
- Notes on Electrophilic Substitution Mechanism in Nitration. Unacademy.
- Nitration and Sulfonation of Benzene. (2023). Chemistry LibreTexts.
- the nitration of benzene - electrophilic substitution. Chemguide.
- "optimization of reaction conditions for the nitration of 4-methylbenzoic acid". Benchchem.
Sources
- 1. mdpi.com [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
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- 5. byjus.com [byjus.com]
- 6. This compound | 3272-08-0 [chemicalbook.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. ehs.washington.edu [ehs.washington.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Nitration of phenol is an example of a Nucleophilic class 12 chemistry CBSE [vedantu.com]
- 13. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]
Technical Support Center: Purification of 4-Hydroxy-3-nitrobenzonitrile
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 4-hydroxy-3-nitrobenzonitrile, specifically the removal of dinitro isomers that can form as byproducts during synthesis. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to ensure the attainment of a highly pure final product.
Understanding the Challenge: The Formation of Dinitro Isomers
The synthesis of this compound typically involves the nitration of 4-hydroxybenzonitrile. The activating hydroxyl group directs nitration to the ortho positions. While the primary product is the desired 3-mononitro isomer, over-nitration can lead to the formation of dinitro byproducts. The most common of these is 4-hydroxy-3,5-dinitrobenzonitrile. The presence of these impurities can significantly impact downstream applications, making their removal a critical step.
Key Compounds:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₇H₄N₂O₃ | 164.12 | 146-148[1] |
| 4-Hydroxy-3,5-dinitrobenzonitrile | C₇H₃N₃O₅ | 209.12 | 151.5-152 |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing dinitro isomers from this compound?
A1: The most effective and commonly employed methods are recrystallization and column chromatography. In some specific cases, a chemical purification method involving selective reduction of the dinitro impurities can also be utilized.
Q2: How can I quickly assess the purity of my this compound sample?
A2: Thin-Layer Chromatography (TLC) is an excellent initial technique to assess purity. By comparing the crude product to a pure standard (if available), you can visualize the presence of impurities. The dinitro isomer, being more polar due to the additional nitro group, will typically have a lower Rf value than the mononitro product on a normal-phase silica plate.
Q3: My recrystallization attempt resulted in a low yield. What are the likely causes?
A3: Low yield during recrystallization is a common issue. The primary culprits are typically:
-
Using too much solvent: This will keep a significant portion of your desired product dissolved in the mother liquor even after cooling.
-
Premature crystallization: If the solution cools too quickly, especially during a hot filtration step, product can be lost.
-
Washing with a solvent that is not ice-cold: Warmer solvent will redissolve some of your purified crystals.
Q4: I am having trouble getting good separation with column chromatography. What can I do?
A4: Poor separation in column chromatography can be due to several factors:
-
Incorrect solvent system (eluent): The polarity of the eluent may be too high, causing all components to elute together, or too low, resulting in no movement of the compounds.
-
Column overloading: Using too much crude material for the amount of stationary phase will lead to broad, overlapping bands.
-
Improperly packed column: Channels or cracks in the stationary phase will result in poor separation.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process.
Recrystallization Troubleshooting
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Oiling Out | The melting point of the solute is lower than the boiling point of the solvent, or the solution is highly supersaturated. | - Add a small amount of a co-solvent in which the compound is more soluble to reduce supersaturation. - Ensure a slower cooling rate to allow for proper crystal lattice formation. - Choose a solvent with a lower boiling point. |
| No Crystal Formation | - Too much solvent was used. - The solution is in a metastable supersaturated state. | - Gently heat the solution to evaporate some solvent and re-cool. - Induce crystallization by scratching the inside of the flask with a glass rod at the solvent's surface. - Add a seed crystal of the pure compound. - Cool the solution in an ice bath to further decrease solubility. |
| Colored Impurities in Crystals | Colored byproducts are co-crystallizing with the desired product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be cautious as charcoal can also adsorb some of the desired product. |
| Low Recovery | - Incomplete crystallization. - Significant product loss during transfers or filtration. | - Concentrate the mother liquor and attempt a second crystallization. - Ensure all equipment is appropriately sized for the scale of the experiment to minimize losses. - Wash the collected crystals with a minimal amount of ice-cold solvent. |
Column Chromatography Troubleshooting
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Compound Stuck at the Origin | The eluent is not polar enough to move the compound down the column. | - Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. - For very polar compounds, consider a more polar solvent system like dichloromethane/methanol. |
| Compounds Elute Together | The eluent is too polar, resulting in a lack of differential partitioning between the stationary and mobile phases. | - Decrease the polarity of the eluent. Start with a less polar solvent and gradually increase the polarity (gradient elution). |
| Tailing of Bands | - The compound is interacting too strongly with the stationary phase. - The column may be overloaded. | - Add a small amount of a polar modifier to the eluent (e.g., a few drops of acetic acid or triethylamine, depending on the compound's nature). - Ensure the amount of sample loaded is appropriate for the column size (typically 1:20 to 1:50 sample-to-silica ratio by weight). |
| Cracked or Channeled Column | The stationary phase was not packed uniformly or has run dry. | - Repack the column carefully, ensuring a homogenous slurry and avoiding air bubbles. - Always keep the solvent level above the top of the stationary phase. |
Experimental Protocols
Protocol 1: Purification by Fractional Recrystallization
This method leverages the solubility differences between this compound and its dinitro isomers. The dinitro compound is generally less soluble in moderately polar organic solvents.
Rationale: The addition of a second nitro group to the aromatic ring increases the molecule's polarity and its ability to participate in intermolecular interactions. This generally leads to lower solubility in less polar solvents and higher solubility in very polar solvents compared to the mononitro analogue. By carefully selecting a solvent or solvent system, we can create conditions where the desired mononitro product remains in solution upon cooling, while the less soluble dinitro impurity crystallizes out.
Step-by-Step Methodology:
-
Solvent Screening:
-
In separate small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures such as ethanol/water or ethyl acetate/hexane) at room temperature and at their boiling points.
-
The ideal solvent will dissolve the crude mixture when hot but will show differential solubility upon cooling, with the dinitro isomer precipitating first.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating the mixture to a gentle boil with stirring. Add just enough hot solvent to completely dissolve the solid.
-
-
Hot Filtration (if necessary):
-
If any insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
-
Fractional Crystallization:
-
Allow the hot, clear solution to cool slowly and undisturbed to room temperature. The dinitro isomer, being less soluble, should start to crystallize.
-
Once a significant amount of the first crop of crystals (enriched in the dinitro isomer) has formed, filter the mixture while it is still at room temperature.
-
-
Second Crystallization:
-
Take the filtrate from the previous step, which is now enriched with the desired this compound.
-
Cool the filtrate in an ice bath to induce the crystallization of the mononitro product.
-
-
Isolation and Drying:
-
Collect the crystals of this compound by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Dry the purified crystals in a vacuum oven or desiccator.
-
-
Purity Check:
-
Assess the purity of the final product and the initial crop of crystals using TLC or HPLC.
-
Protocol 2: Purification by Column Chromatography
Column chromatography is a highly effective method for separating compounds with different polarities.[2] The more polar 4-hydroxy-3,5-dinitrobenzonitrile will adhere more strongly to the polar silica gel stationary phase and will therefore elute after the less polar this compound.
Rationale: The separation is based on the principle of differential adsorption.[2] The stationary phase (silica gel) is highly polar. The mobile phase (eluent) is a solvent or mixture of solvents of lower polarity. Compounds in the mixture will partition between the stationary and mobile phases. More polar compounds will spend more time adsorbed to the silica gel and thus move down the column more slowly.
Step-by-Step Methodology:
-
TLC Analysis for Solvent System Selection:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in various solvent systems of increasing polarity (e.g., hexane:ethyl acetate mixtures like 9:1, 8:2, 7:3).
-
The ideal eluent system will show good separation between the spots corresponding to the mononitro and dinitro isomers, with the mononitro product having an Rf value of approximately 0.2-0.4.
-
-
Column Preparation:
-
Select a glass column of appropriate size (a general rule is to use 20-50 times the weight of silica gel to the weight of the crude sample).
-
Securely clamp the column in a vertical position.
-
Place a small plug of glass wool or cotton at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluting solvent.
-
Carefully pour the slurry into the column, tapping the side gently to ensure even packing and to dislodge any air bubbles.
-
Once the silica gel has settled, add another thin layer of sand on top.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
Carefully add the sample solution to the top of the column.
-
-
Elution:
-
Begin eluting with the chosen solvent system, collecting the eluent in fractions.
-
If a single solvent system does not provide adequate separation, a gradient elution can be performed by gradually increasing the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in the hexane/ethyl acetate mixture).
-
-
Fraction Analysis and Product Isolation:
-
Monitor the collected fractions by TLC to identify which fractions contain the pure this compound.
-
Combine the pure fractions.
-
Evaporate the solvent under reduced pressure to obtain the purified product.
-
Protocol 3: Chemical Purification via Selective Reduction
This method is based on the principle that dinitro aromatic compounds can be selectively reduced to the corresponding nitroamino compounds under conditions that do not significantly affect the mononitro compound.[3][4] The resulting nitroamino compound, being basic, can then be easily separated by an acid wash.
Rationale: The two nitro groups in the dinitro isomer make it more electron-deficient and thus more susceptible to reduction than the mononitro isomer. Mild reducing agents, such as sodium disulfide or ammonium sulfide, can selectively reduce one of the nitro groups of the dinitro compound to an amino group.[3] The resulting nitroamino-benzonitrile is basic and can be protonated and extracted into an aqueous acid phase, leaving the neutral mononitro product in the organic phase.
Step-by-Step Methodology:
-
Reaction Setup:
-
Dissolve the crude mixture of nitrobenzonitriles in a suitable organic solvent (e.g., toluene).
-
Prepare an aqueous solution of a mild reducing agent, such as sodium disulfide (typically a 10-20% solution). The amount should be in slight excess of that required to reduce the estimated amount of dinitro impurity.[3]
-
-
Selective Reduction:
-
Combine the organic and aqueous solutions and heat the mixture with vigorous stirring (e.g., 90-100 °C) for a sufficient time to complete the selective reduction (this may take several hours and should be monitored by TLC).[3]
-
-
Work-up and Extraction:
-
After cooling, separate the organic layer.
-
Wash the organic layer with water.
-
Extract the organic layer multiple times with a dilute acid solution (e.g., 1 M HCl) to remove the basic nitroamino-benzonitrile.
-
-
Isolation of Purified Product:
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and evaporate the solvent under reduced pressure to yield the purified this compound.
-
-
Purity Verification:
-
Confirm the removal of the dinitro impurity by TLC or HPLC analysis.
-
Visualizing the Workflow
Caption: General workflow for the purification of this compound.
References
- Process for the purification of mononitro aromatic compounds. (US2430421A)
-
Column chromatography. University of Alberta. [Link]
-
BENZONITRILE, 4-HYDROXY-3,5-DINITRO- | CAS#:2315-80-2 | Chemsrc. [Link]
- Process for the purification of mononitro aromatic compounds. (US2430421A)
- Process for the purification of mononitro aromatic compounds. (US2430421A)
Sources
- 1. Separation of 4-Hydroxy-3,5-dinitrobenzaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Chromatography [chem.rochester.edu]
- 4. US2430421A - Process for the purification of mononitro aromatic compounds - Google Patents [patents.google.com]
Technical Support Center: Purifying 4-Hydroxy-3-nitrobenzonitrile by Recrystallization
This guide serves as a dedicated resource for researchers, scientists, and professionals in drug development focused on the purification of 4-hydroxy-3-nitrobenzonitrile. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific principles and field-tested insights to help you overcome common challenges in its recrystallization.
Troubleshooting Guide: Common Recrystallization Issues
This section addresses specific experimental problems in a direct question-and-answer format.
Question 1: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?
Answer:
"Oiling out" is a common and frustrating phenomenon where the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[1][2] This occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solute.[3][4][5] Given that this compound has a melting point around 146-148°C, this can happen if a very low-boiling point solvent is not used carefully.[6][7] Impurities can also significantly lower the melting point of your compound, making it more prone to oiling out.[1][3][4]
Causality & Mechanism: When a compound oils out, impurities tend to dissolve preferentially in the liquid droplets of your compound rather than staying in the solvent.[2][4] If this oil solidifies without crystallizing, these impurities become trapped, defeating the purpose of the purification.[4]
Solutions:
-
Reheat and Add More Solvent: The most immediate fix is to heat the solution to redissolve the oil and add a small amount of additional hot solvent.[1][3][5] This decreases the saturation level, allowing the solution to cool to a lower temperature before crystallization begins—ideally, a temperature below the compound's melting point.
-
Slow Down the Cooling Process: Rapid cooling is a primary cause of both oiling out and the formation of small, impure crystals.[3] After redissolving the oil, allow the flask to cool slowly on the benchtop, insulated from the cold surface by a cork ring or folded paper towels, before moving it to an ice bath.[3][8] Very slow cooling can favor the formation of crystals over oil.[9]
-
Use a Different Solvent System: If the problem persists, the chosen solvent may be unsuitable. Consider a solvent with a lower boiling point or switch to a mixed-solvent system where solubility can be more finely controlled.
Question 2: I'm getting a very low yield after recrystallization. What are the common causes?
Answer:
A low recovery (e.g., less than 50-60%) indicates that a significant portion of your compound remained dissolved in the mother liquor.
Probable Causes & Solutions:
-
Excessive Solvent: This is the most frequent cause of poor yield.[3][9][10] The goal is to create a saturated solution at the solvent's boiling point, using the minimum amount of hot solvent necessary.
-
Premature Crystallization During Hot Filtration: If your crude solid contained insoluble impurities, you may have lost product during the hot filtration step. If the solution cools even slightly in the funnel, the product will crystallize along with the impurities.
-
Solution: To prevent this, use a slight excess of hot solvent before filtration to ensure the compound remains in solution.[12] Additionally, pre-heating the filtration apparatus (funnel and receiving flask) with hot solvent can prevent premature crystallization.[12] The excess solvent can then be boiled off before cooling.[12]
-
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve a portion of your purified product.
-
Solution: Always use a minimal amount of ice-cold solvent for washing the crystal cake in the Büchner funnel.[10]
-
Question 3: My solution is clear at room temperature, but no crystals are forming. What should I do?
Answer:
This is a classic case of a supersaturated solution, where the solute remains dissolved beyond its normal saturation point.[9] Crystal formation requires a nucleation event—a starting point for the crystal lattice to grow.
Inducement Techniques:
-
Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask at the meniscus.[3][5][9] The microscopic scratches on the glass provide a rough surface that can act as a nucleation site.
-
Seeding: Add a tiny "seed" crystal of the pure compound to the solution.[3] This provides a perfect template for further crystal growth. If you don't have a pure crystal, you can sometimes obtain one by dipping a glass rod into the solution, letting the solvent evaporate off the tip, and then re-introducing the rod.
-
Reduce Temperature: If the solution is still at room temperature, place it in an ice-water bath to further decrease the compound's solubility.[8]
-
Concentrate the Solution: If none of the above methods work, it is likely you used too much solvent.[9][13] Gently heat the solution to boil off a portion of the solvent and then attempt the cooling and crystallization process again.[11]
Question 4: After recrystallization, my product's melting point is still low and broad. How can I improve purity?
Answer:
A low, broad melting point range is a definitive indicator of impurities. Pure crystalline solids typically melt over a narrow range of 1-2°C. The melting point for pure this compound is reported to be in the range of 146-148°C.[6][7]
Refinement Strategies:
-
Slow Down Crystal Growth: Rapid crystal formation traps impurities within the lattice.[3] Ensure your cooling process is slow and undisturbed. A slower growth rate allows for the selective incorporation of only the desired molecules into the crystal lattice, effectively excluding impurities.
-
Perform a Second Recrystallization: Sometimes a single recrystallization is not sufficient to remove all impurities, especially if the initial sample was highly impure.[4] Repeating the process with the once-recrystallized material can yield a much purer final product.
-
Consider a Different Solvent: The impurity might have similar solubility characteristics to your compound in the chosen solvent. A different solvent or a mixed-solvent system might provide better discrimination between the compound and the impurity. For this compound, which is soluble in polar organic solvents like DMSO and DMF, a mixed system like ethanol-water could be effective.[14]
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for recrystallizing this compound?
The ideal solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures. While specific solubility data is not abundant, its structure (containing polar hydroxyl, nitro, and nitrile groups) suggests solubility in polar organic solvents.[14] A good starting point would be alcohols (like ethanol or isopropanol) or an ethanol/water mixed-solvent system. In a mixed-solvent approach, you dissolve the compound in the "good" solvent (e.g., hot ethanol) and then add the "poor" solvent (e.g., water) dropwise until the solution becomes cloudy (the cloud point), indicating saturation.[8][11] Reheating to clarify and then cooling slowly often yields excellent crystals.[11]
Q2: How can I remove colored impurities from my product?
If your crude product has a distinct color that is not characteristic of the pure compound (this compound is a yellow powder), activated charcoal can often be used.[6]
-
Procedure: After dissolving the crude solid in the minimum amount of hot solvent, remove the flask from the heat and add a very small amount of activated charcoal (a spatula tip is usually sufficient). Swirl the hot mixture for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Then, perform a hot filtration to remove the charcoal before setting the solution aside to cool.[1]
Q3: How do I perform a proper hot filtration?
Hot filtration is used to remove insoluble impurities. The key challenge is to prevent the desired compound from crystallizing prematurely in the filter funnel.
Key Steps:
-
Add a slight excess of the hot recrystallization solvent to the dissolved compound to keep it from precipitating.[12]
-
Place a piece of fluted filter paper in a stemless or short-stemmed funnel.
-
Preheat the funnel and the receiving Erlenmeyer flask by pouring some boiling solvent through them just before filtering your solution.[12] This keeps the surfaces hot.
-
Pour the hot solution through the filter paper as quickly as possible.
-
After filtration, boil away the excess solvent to re-establish a saturated solution, then allow it to cool.[12]
Data & Protocols
Key Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄N₂O₃ | [14][15] |
| Molecular Weight | 164.12 g/mol | [14] |
| Appearance | Yellow Solid/Powder | [6] |
| Melting Point | 146 - 148 °C | [6][7] |
| Solubility | Insoluble in water; Soluble in DMSO, DMF | [14] |
Experimental Protocol: Single-Solvent Recrystallization
-
Solvent Selection: Choose an appropriate solvent (e.g., isopropanol) where the compound is sparingly soluble at room temperature but very soluble when hot.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the solvent and heat the mixture to a gentle boil while stirring. Continue adding small portions of hot solvent until the solid just dissolves.
-
Hot Filtration (if needed): If insoluble impurities are present, perform a hot filtration as described in the FAQ.
-
Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature.[8] Once at room temperature, place the flask in an ice-water bath for 15-20 minutes to maximize crystal formation.[16]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, transfer the crystals to a watch glass.[10] Confirm purity via melting point analysis.[13]
Visual Guides
General Recrystallization Workflow
Caption: A standard workflow for purifying a solid compound via recrystallization.
Troubleshooting Decision Tree
Sources
- 1. brainly.com [brainly.com]
- 2. mt.com [mt.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 6. This compound | 3272-08-0 [chemicalbook.com]
- 7. This compound, 98% | Fisher Scientific [fishersci.ca]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. This compound | CAS 619-85-8 | Properties, Safety, Suppliers & Applications in China [nj-finechem.com]
- 15. This compound | C7H4N2O3 | CID 76758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
Solving peak tailing issues in HPLC analysis of 4-Hydroxy-3-nitrobenzonitrile
Technical Support Center: HPLC Analysis of 4-Hydroxy-3-nitrobenzonitrile
Welcome to the technical support center for the HPLC analysis of this compound. This guide is designed for researchers, scientists, and drug development professionals encountering chromatographic challenges, specifically peak tailing. Asymmetrical peaks can compromise resolution, integration, and overall data accuracy, making it a critical issue to resolve during method development and routine analysis.
This document provides a structured, in-depth approach to diagnosing and solving peak tailing for this specific analyte. We will explore the underlying chemical principles and provide a systematic workflow to restore peak symmetry and ensure the integrity of your results.
Section 1: The Root Cause Analysis - Understanding the Chemistry
Peak tailing is rarely a random event; it is a manifestation of undesirable secondary chemical interactions between your analyte and the HPLC system.[1][2] Understanding the properties of both this compound and your stationary phase is the first step toward an effective solution.
Q1: What are the critical chemical properties of this compound?
This compound, also known as 4-cyano-2-nitrophenol, is an acidic compound due to its phenolic hydroxyl group.[1][3] The acidity of this proton is significantly increased by the electron-withdrawing effects of the adjacent nitro (-NO₂) group and the para-cyano (-CN) group.
-
Implication for HPLC: At a mobile phase pH near its pKa, the analyte will exist as an equilibrium mixture of its protonated (neutral) and deprotonated (anionic) forms. The simultaneous elution of these two species, which have different affinities for the stationary phase, is a classic cause of severe peak broadening and tailing.[6]
Q2: How does the HPLC stationary phase contribute to peak tailing for this analyte?
In reversed-phase HPLC, the primary cause of peak tailing is secondary interactions with the silica backbone of the stationary phase.[7][8]
-
Residual Silanol Groups: Even with advanced bonding chemistries, silica-based columns (like C18 or C8) have unreacted, surface-level silanol groups (Si-OH).[8] These silanols are themselves weakly acidic (pKa ≈ 3.5–4.5) and can become deprotonated (SiO⁻) at mobile phase pH values above 4.[7] While these ionized silanols are notorious for causing peak tailing with basic analytes, they can also engage in undesirable polar interactions with acidic compounds.[3]
-
Metal Contamination: Trace metal impurities (e.g., iron, aluminum) within the silica matrix can act as Lewis acids.[1][9] The phenolic hydroxyl and nitro groups of your analyte can form chelation complexes with these metals, creating a strong, secondary retention mechanism that leads to significant peak tailing.[10] Modern, high-purity Type B silica columns are manufactured to minimize these metal contaminants.[1]
The diagram below illustrates these problematic secondary interactions.
Section 2: Systematic Troubleshooting Guide
Follow this workflow to diagnose and resolve peak tailing methodically. The process starts with the most impactful and easily adjustable parameters.
Q1: Is my mobile phase pH appropriate? This is the most likely cause.
Answer: The most common reason for poor peak shape with an ionizable compound is an incorrectly buffered mobile phase with a pH too close to the analyte's pKa.[5][6][11]
The Causality: With a pKa of ~4.7, if your mobile phase pH is between 3.5 and 5.5, this compound will be partially ionized. This means you are chromatographing two different species (the neutral phenol and the charged phenoxide), which results in a distorted or tailing peak.[6]
Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa.[12] For this acidic analyte, the best strategy is to lower the pH to ensure it is fully protonated (neutral).
-
Action: Lower the mobile phase pH to ≤ 2.7 .
-
How: Use a buffer or acid additive. A simple and effective choice for LC-MS compatibility is 0.1% formic acid in both the aqueous and organic mobile phase components. For UV-only applications, a 20-25 mM potassium phosphate buffer adjusted to pH 2.5 is also excellent.
-
Expected Outcome: By shifting the equilibrium entirely to the neutral form, you ensure a single analyte species interacts with the column, which dramatically improves peak symmetry.[4]
Q2: Could my column be the problem?
Answer: Yes, the column's chemistry and condition are critical. An older column or one with a more active stationary phase will exacerbate tailing.
The Causality:
-
Column Type: Older "Type A" silica columns have higher metal content and more acidic, non-end-capped silanol groups, providing more sites for unwanted secondary interactions.[1]
-
End-Capping: End-capping is a process that deactivates many residual silanol groups. A non-end-capped column will show significantly more tailing for polar analytes.
-
Column Degradation: Over time, especially at high or low pH, the bonded phase can hydrolyze, or the silica itself can dissolve, exposing more active silanols and creating voids in the column bed.[10][11]
Solution: Choose a modern, high-performance column and ensure it is not chemically or physically compromised.
-
Action: Use a high-purity, end-capped C18 column from a reputable manufacturer. These columns are designed to minimize silanol activity and metal content.[1]
-
Verification: If you suspect your current column is the issue, test it with a simple, neutral standard (e.g., toluene). If the neutral compound also shows tailing, it could indicate a physical problem like a column void or a blocked frit.[2] If only your analyte tails, the issue is chemical.
-
Replacement: If the column is old, has been used under harsh conditions (high pH), or fails a performance test, replace it.
Q3: Are there issues with my HPLC system or sample preparation?
Answer: While less common for a single tailing peak, system and sample effects can contribute to general peak distortion.
The Causality:
-
Extra-Column Volume: The volume within the tubing and connections between the injector, column, and detector can cause band broadening and tailing. This effect is more pronounced for early-eluting peaks.[7][8]
-
Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., pure acetonitrile in a 90% water mobile phase), it can cause peak distortion and fronting or tailing.
-
Column Overload: Injecting too much mass of the analyte can saturate the stationary phase, leading to a "shark-fin" or tailing peak shape.
Solution: Ensure your system is properly configured and your sample is prepared correctly.
-
System Optimization: Minimize the length and internal diameter (ID) of all connecting tubing, especially between the column and the detector. Use 0.005" ID PEEK tubing where possible.[7]
-
Sample Preparation: Whenever feasible, dissolve your sample in the initial mobile phase.[8] If a stronger solvent is needed for solubility, inject the smallest possible volume.
-
Check for Overload: Reduce the injection volume or sample concentration by a factor of 5-10. If the peak shape improves significantly, you were overloading the column.
Section 3: Detailed Protocols & Methodologies
Protocol: Preparation of a Buffered Mobile Phase (pH 2.7)
Accurate and consistent mobile phase preparation is crucial for reproducible chromatography.[10]
Objective: To prepare 1 liter of a 25 mM potassium phosphate buffer at pH 2.7 for use as the aqueous component (Mobile Phase A) in reversed-phase HPLC.
Materials:
-
Monobasic Potassium Phosphate (KH₂PO₄), HPLC Grade
-
Phosphoric Acid (H₃PO₄), 85%, HPLC Grade
-
HPLC Grade Water
-
Calibrated pH meter
-
1 L Volumetric flask and 1 L glass media bottle
-
0.22 µm or 0.45 µm membrane filter
Procedure:
-
Calculate Mass: The molecular weight of KH₂PO₄ is 136.09 g/mol . To make a 25 mM solution:
-
0.025 mol/L * 136.09 g/mol = 3.40 g
-
-
Weigh and Dissolve: Accurately weigh 3.40 g of KH₂PO₄ and transfer it to the 1 L volumetric flask. Add ~800 mL of HPLC grade water and swirl until the salt is completely dissolved.
-
pH Adjustment:
-
Place a calibrated pH probe into the solution.
-
Slowly add 85% phosphoric acid dropwise while stirring. Phosphoric acid is used because we are buffering with its conjugate base (dihydrogen phosphate).
-
Monitor the pH closely. Stop when the meter reads 2.70 ± 0.05 .
-
-
Bring to Volume: Once the pH is stable, remove the pH probe (rinse it with HPLC water into the flask) and carefully add HPLC water to the 1 L mark. Cap and invert the flask 15-20 times to ensure homogeneity.
-
Filter: Filter the entire buffer solution through a 0.22 µm or 0.45 µm membrane filter to remove particulates that could damage the HPLC system.
-
Label and Store: Transfer the filtered buffer to a clearly labeled media bottle. The label should include the contents (25 mM Potassium Phosphate), pH (2.7), date of preparation, and your initials. Store refrigerated if not for immediate use.
Section 4: Frequently Asked Questions (FAQ)
-
Q: Why is a low pH better than a high pH for this analysis?
-
A: For this compound (pKa ~4.7), you need a pH far from 4.7. A low pH (e.g., 2.7) converts the analyte to its single, neutral form. A high pH (e.g., > 6.7) would convert it to its single, anionic form. While both achieve a single ionic state, low pH provides an additional benefit: it suppresses the ionization of residual silanol groups on the column, minimizing their potential for secondary interactions.[3][10]
-
-
Q: I added 0.1% formic acid, but the peak is still tailing slightly. What's next?
-
A: If the primary pH issue is resolved, the remaining tailing is likely due to secondary interactions with the column itself. First, ensure your column is a modern, high-purity, end-capped version. If it is, consider increasing the ionic strength of your mobile phase. A slightly higher buffer concentration (e.g., 25 mM phosphate vs. 0.1% formic acid, which is ~21 mM) can sometimes help shield active sites on the stationary phase.
-
-
Q: Can I use triethylamine (TEA) to improve the peak shape?
-
A: Triethylamine (TEA) is a basic amine used as a mobile phase additive. It acts as a "sacrificial base" that preferentially interacts with acidic silanol sites, preventing basic analytes from tailing.[10] For an acidic analyte like this compound, TEA is generally not recommended and is unlikely to be effective. The primary solution is pH control.
-
-
Q: Does the choice of organic solvent (Acetonitrile vs. Methanol) matter?
-
A: Yes, it can influence peak shape. Acetonitrile and methanol have different properties (viscosity, polarity, elution strength) that can alter selectivity and sometimes peak symmetry. If you have optimized other parameters and still see issues, preparing the mobile phase with methanol instead of acetonitrile is a worthwhile experiment. Furthermore, some buffers (like phosphate) have better solubility in methanol-water mixtures than in acetonitrile-water mixtures, which is an important consideration at high organic percentages.
-
Section 5: Summary Tables for Quick Reference
Table 1: Mobile Phase Modifications to Reduce Peak Tailing
| Modification | Mechanism of Action | Typical Concentration/Range | Expected Outcome |
| Lower Mobile Phase pH | Ensures the acidic analyte is fully protonated (single neutral species). Suppresses ionization of residual silanols.[3][4] | pH 2.5 - 3.0 | High Impact: Drastically improves peak symmetry. |
| Use a Buffer | Resists pH changes, ensuring a stable ionization state for the analyte throughout the analysis.[2] | 10-50 mM | Improves reproducibility and peak shape. |
| Increase Buffer Strength | Increases ionic strength, which can help mask active silanol sites on the stationary phase. | 25-50 mM | Can provide minor improvements to peak shape. |
Table 2: Column Selection for Analyzing Polar/Acidic Compounds
| Column Type | Key Feature | Pros | Cons |
| High-Purity, End-Capped C18 | Type B silica with minimal metal content and deactivated residual silanols.[1] | Highly Recommended. Inert surface reduces tailing. Provides good hydrophobic retention. | Standard choice, may not resolve all impurities. |
| Polar-Embedded Phase | A polar group (e.g., amide, carbamate) is embedded in the alkyl chain. | Can provide alternative selectivity and improved peak shape for polar compounds. | May have different retention characteristics. |
| Hybrid Particle Column | Silica-organic hybrid particles. | Offers enhanced pH stability (pH 1-12) and reduced silanol activity.[1] | Generally more expensive. |
References
- What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.
- How to Reduce Peak Tailing in HPLC? - Phenomenex
- Peak Tailing in HPLC - Element Lab Solutions
- Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex
- Exploring the Role of pH in HPLC Separ
- This compound | 3272-08-0 - ChemicalBook
-
The Theory of HPLC Column Chemistry [Link]
- LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com
- An Introduction to Peak Tailing, Fronting and Splitting in Chrom
- How to fix asymmetrical chrom
- The Importance Of Mobile Phase PH in Chromatographic Separ
- This compound | C7H4N2O3 | CID 76758 - PubChem
- How to Fix Asymmetrical Chrom
- 4-Cyano-2-nitrophenol(3272-08-0) - ChemicalBook
- Reasons for Peak Tailing of HPLC Column - Hawach
- HPLC Troubleshooting Guide
- The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks
- HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex
- The use of Mobile Phase pH as a Method Development Tool - Chrom
- Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa
- How can I prevent peak tailing in HPLC?
Sources
- 1. This compound | C7H4N2O3 | CID 76758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Hydroxy-4-nitrobenzonitrile | C7H4N2O3 | CID 15111921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Cyano-2-nitrophenol(3272-08-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. This compound | 3272-08-0 [amp.chemicalbook.com]
- 5. This compound | 3272-08-0 [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.ucla.edu [chem.ucla.edu]
- 8. 4-Cyanophenol | C7H5NO | CID 13019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Cyano-2-nitrophenol [aromalake.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. Appendix B: Selected Acid Dissociation Constants at 25°C – Introductory Chemistry – 1st Canadian Edition [opentextbc.ca]
- 12. 4-Cyano-2-nitrophenol | CymitQuimica [cymitquimica.com]
Technical Support Center: Degradation Pathways of 4-Hydroxy-3-nitrobenzonitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Hydroxy-3-nitrobenzonitrile. This guide is designed to provide in-depth, field-proven insights into the degradation pathways of this compound under various stress conditions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific issues you may encounter during your experiments.
Forced degradation studies are a critical component of pharmaceutical development, helping to elucidate degradation pathways, inform stability-indicating methods, and ensure the safety and efficacy of drug products.[1][2] This guide will walk you through the potential degradation routes of this compound and provide practical advice for navigating the complexities of these studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound under forced degradation conditions?
A1: Based on its chemical structure, this compound is susceptible to degradation through several pathways under standard forced degradation conditions (acidic, basic, oxidative, photolytic, and thermal stress).[3][4] The primary pathways include:
-
Hydrolysis of the nitrile group: Under both acidic and basic conditions, the nitrile (-CN) group can hydrolyze. This is a common degradation pathway for benzonitrile compounds.[5][6] The hydrolysis typically proceeds in a stepwise manner, first forming the corresponding amide (4-hydroxy-3-nitrobenzamide) and then further hydrolyzing to the carboxylic acid (4-hydroxy-3-nitrobenzoic acid).[7]
-
Reactions involving the phenolic hydroxyl group: The hydroxyl (-OH) group can be a site for oxidation, particularly under oxidative stress conditions. It can also influence the reactivity of the aromatic ring.
-
Reduction of the nitro group: Under certain reductive conditions, which might be encountered with specific excipients or impurities, the nitro (-NO2) group can be reduced to an amino group, forming 4-hydroxy-3-aminobenzonitrile.
-
Photodegradation: Aromatic nitro compounds are often susceptible to photolytic degradation.[8] this compound is a known photoproduct of the herbicide bromoxynil, indicating its potential for further degradation upon exposure to light.[9] The degradation mechanism can be complex, potentially involving ring cleavage or the formation of polymeric species.
Troubleshooting Guides
Issue 1: My this compound sample shows rapid and extensive degradation under basic hydrolysis, making it difficult to identify primary degradants.
Causality: The combination of a phenolic hydroxyl group and a nitro group on the aromatic ring can activate the molecule towards nucleophilic attack, especially under basic conditions. The hydroxyl group, when deprotonated to a phenoxide ion, is a strong activating group, making the nitrile group more susceptible to rapid hydrolysis. High temperatures will further accelerate this process.[6]
Troubleshooting Protocol:
-
Reduce the Severity of Stress Conditions:
-
Lower the Base Concentration: Instead of 1.0 M NaOH or KOH, start with a lower concentration, such as 0.1 M or even 0.01 M.[3]
-
Decrease the Temperature: Conduct the initial experiments at room temperature instead of elevated temperatures (e.g., 60-80°C).[4] If no degradation is observed after a reasonable time (e.g., 24 hours), gradually increase the temperature.
-
Shorten the Exposure Time: Collect samples at earlier time points (e.g., 0, 1, 2, 4, 8 hours) to capture the formation of the initial degradation products before they are further degraded.
-
-
Quench the Reaction Effectively:
-
Immediately before analysis, neutralize the sample with an equivalent amount of a suitable acid (e.g., 0.1 M HCl) to stop the degradation process.[6] This prevents further degradation during sample queuing for analysis.
-
-
Optimize Analytical Method for Early Eluting Peaks:
-
The primary amide degradant (4-hydroxy-3-nitrobenzamide) is likely to be more polar than the parent compound and may elute early in a reversed-phase HPLC separation. Ensure your analytical method has adequate retention and resolution for these early eluting peaks.
-
Experimental Workflow for Milder Basic Hydrolysis:
Caption: Workflow for controlled basic hydrolysis.
Issue 2: I am observing multiple, poorly resolved peaks in my HPLC chromatogram after oxidative degradation with hydrogen peroxide.
Causality: Oxidative degradation of phenolic compounds can be complex, leading to a variety of products, including quinones, ring-opened products, and polymeric materials.[10] Hydrogen peroxide can generate highly reactive hydroxyl radicals, which can attack the aromatic ring at multiple positions. The presence of the nitro and nitrile groups further complicates the reaction, potentially leading to a mixture of isomeric and structurally diverse degradation products.
Troubleshooting Protocol:
-
Modify Oxidative Conditions:
-
Reduce Peroxide Concentration: Start with a lower concentration of hydrogen peroxide (e.g., 3%) and gradually increase if necessary.
-
Control Temperature: Perform the initial experiments at room temperature to minimize secondary degradation.
-
Consider Alternative Oxidants: In some cases, using a milder oxidizing agent or a different oxidative system (e.g., AIBN as a radical initiator) might provide a cleaner degradation profile.[3]
-
-
Enhance Chromatographic Resolution:
-
Gradient Optimization: Develop a shallower gradient in your HPLC method to improve the separation of closely eluting peaks.
-
Change Stationary Phase: If resolution is still poor on a standard C18 column, consider a different stationary phase. A phenyl-hexyl column can provide alternative selectivity for aromatic compounds. For highly polar degradants, a polar-embedded or HILIC column might be beneficial.[11]
-
Adjust Mobile Phase pH: The ionization state of the phenolic hydroxyl group and any carboxylic acid degradants will affect their retention. Adjusting the pH of the aqueous mobile phase (e.g., with formic acid or ammonium acetate) can significantly alter selectivity and peak shape.
-
-
Utilize Mass Spectrometry for Peak Identification:
-
Couple your HPLC system to a mass spectrometer (LC-MS). The mass-to-charge ratio of the eluting peaks will provide critical information for identifying the various degradation products, even if they are not fully resolved chromatographically.
-
Illustrative HPLC Method Starting Point:
| Parameter | Recommended Starting Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at a suitable wavelength (e.g., 270 nm) and/or MS |
Issue 3: I am struggling to achieve the recommended 5-20% degradation for my thermal and photolytic stress studies.
Causality: this compound may be relatively stable to thermal and photolytic stress under the initial conditions tested. The extent of degradation is highly dependent on the energy input (temperature and duration for thermal stress; light intensity, wavelength, and duration for photolytic stress).[2][4]
Troubleshooting Protocol:
-
For Thermal Degradation:
-
Increase Temperature: If no significant degradation is observed at 60-80°C in the solid state, consider increasing the temperature. However, be mindful of the compound's melting point to avoid phase changes that could alter the degradation mechanism. For solutions, ensure the solvent is stable at the higher temperature.
-
Increase Duration: Extend the study duration.
-
Consider Humidity: For solid-state studies, performing the thermal stress in the presence of humidity (e.g., 75% RH) can sometimes promote degradation.[3]
-
-
For Photolytic Degradation:
-
Ensure Appropriate Light Source: Use a photostability chamber that provides a combination of UV and visible light as specified in ICH Q1B guidelines.
-
Increase Exposure: Ensure the total illumination is sufficient (e.g., not less than 1.2 million lux hours and 200 watt hours/square meter).
-
Test in Solution: If solid-state photolytic degradation is minimal, perform the study on a solution of the compound. The choice of solvent can influence the degradation pathway.
-
Diagram of Degradation Pathways:
Caption: Potential degradation pathways of this compound.
References
- ACS Publications. (2023). Thermal Behavior and Decomposition Pathway for Nitrophenols and Sodium Nitrophenolates. Organic Process Research & Development.
- Lhasa Limited. (2025). How To Overcome The Critical Challenges Faced In Forced Degradation Studies.
- ResearchGate. (n.d.). Degradation of p-Nitrophenol by thermally activated persulfate in soil system. Request PDF.
- ResearchGate. (n.d.). Research on thermal degradation process of p-nitrophenol-based polybenzoxazine.
- Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals.
- ATSDR. (n.d.). Analytical Methods.
- MedCrave. (2016). Forced Degradation Studies.
- BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
- Crawford Scientific. (n.d.). HPLC Troubleshooting Guide.
- ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- Technology Networks. (n.d.). Strategies to Enable and Simplify HPLC Polar Compound Separation.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- ResearchGate. (n.d.). Nitrilase mediated hydrolysis of 4-hydroxy-3-methoxybenzonitrile into vanillic acid.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry and Applications of 4-Hydroxy-3-nitrobenzoic Acid in Industry.
- ChemicalBook. (2025). This compound.
- BenchChem. (2025). Stability and degradation of 3-Hydroxy-4-methoxybenzonitrile under acidic/basic conditions.
Sources
- 1. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 2. pharmtech.com [pharmtech.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. acdlabs.com [acdlabs.com]
- 9. This compound | 3272-08-0 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
Technical Support Center: 4-Hydroxy-3-nitrobenzonitrile Work-up and Isolation
Welcome to the technical support guide for the synthesis and purification of 4-Hydroxy-3-nitrobenzonitrile. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of its work-up and isolation. The following sections provide in-depth, experience-based guidance to address common challenges and ensure the successful isolation of a high-purity product.
I. Core Principles & Safety First
The synthesis of this compound typically involves the nitration of 4-hydroxybenzonitrile. While seemingly straightforward, the work-up and isolation of the desired product are fraught with potential pitfalls. The presence of a phenolic hydroxyl group and a nitro group on the same aromatic ring introduces specific challenges related to solubility, acidity, and the potential for side-product formation.
Safety is paramount. Nitrophenolic compounds are toxic and can be harmful if swallowed, inhaled, or in contact with skin.[1][2] Always consult the Safety Data Sheet (SDS) for this compound and all reagents used.[2][3] Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][4]
II. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that may arise during the work-up and isolation of this compound in a question-and-answer format.
1. Low Yield After Aqueous Work-up
-
Question: I've quenched my nitration reaction with water and performed an extraction, but my yield of this compound is significantly lower than expected. What could be the cause?
-
Answer: This is a frequent issue stemming from the phenolic nature of the product. This compound is acidic and can be deprotonated to its phenoxide form, which is highly soluble in aqueous basic solutions. If the pH of your aqueous layer is too high during the work-up, a substantial amount of your product will remain in the aqueous phase as the sodium or potassium salt, leading to low recovery in the organic layer.
Troubleshooting Steps:
-
pH Control is Critical: Before extraction, carefully acidify the quenched reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3. This ensures that the phenolic hydroxyl group is protonated, rendering the product less soluble in water and more soluble in common organic extraction solvents like ethyl acetate or dichloromethane.
-
Salting Out: Adding a saturated solution of sodium chloride (brine) to the aqueous layer can decrease the solubility of the organic product in the aqueous phase, further improving extraction efficiency.
-
2. Difficulty Removing Acidic Impurities
-
Question: My crude product is contaminated with residual nitric and sulfuric acid from the nitration reaction. How can I effectively remove these without losing my product?
-
Answer: Washing the organic extract with a mild base is the standard procedure, but it must be done with caution to avoid deprotonating and losing your phenolic product.
Recommended Protocol:
-
After the initial extraction, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃). This is a weak base that will neutralize strong acids like nitric and sulfuric acid without significantly deprotonating the weakly acidic this compound.
-
Perform the wash gently to avoid emulsion formation.
-
Follow the bicarbonate wash with a brine wash to remove any remaining aqueous base and dissolved salts.
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before solvent removal.[5][6]
-
3. Oily Product Instead of a Crystalline Solid
-
Question: After removing the solvent, my this compound is an oil and refuses to crystallize. What's wrong?
-
Answer: This "oiling out" phenomenon is a common problem in recrystallization and can be caused by several factors:
-
Presence of Impurities: Impurities can disrupt the crystal lattice formation. The most likely culprits are isomeric byproducts (like 2-hydroxy-5-nitrobenzonitrile) or over-nitrated products (dinitrophenols), which can form during the reaction.[7]
-
Inappropriate Solvent System: The chosen recrystallization solvent may not be ideal.
-
Cooling Too Rapidly: Rapid cooling can lead to the formation of an amorphous solid or oil instead of well-defined crystals.[8]
Troubleshooting and Recrystallization Protocol:
-
Solvent Selection: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[9][10] For this compound, consider solvent systems like ethanol/water, isopropanol/water, or toluene. Perform small-scale solubility tests to find the optimal solvent or solvent pair.[9]
-
Step-by-Step Recrystallization:
-
Dissolve the crude product in a minimal amount of the chosen boiling solvent.[9][11]
-
If the solution is colored, you can add a small amount of activated charcoal to adsorb colored impurities, followed by a hot filtration.
-
Allow the solution to cool slowly and undisturbed to room temperature.[8][9]
-
Once crystals begin to form, you can further cool the flask in an ice bath to maximize the yield.[8]
-
Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold solvent.[9][11]
-
Dry the crystals thoroughly.
-
-
4. Ineffective Purification by Recrystallization
-
Question: I've tried recrystallization multiple times, but my product purity (as determined by NMR or melting point) is still not satisfactory. What other purification techniques can I use?
-
Answer: When recrystallization is insufficient, column chromatography is the next logical step.[7][12] Due to the polarity of the nitro and hydroxyl groups, this compound is a polar compound and will interact strongly with a polar stationary phase like silica gel.[12]
Column Chromatography Guidelines:
-
Stationary Phase: Silica gel is the most common choice.
-
Mobile Phase (Eluent): A solvent system of intermediate polarity is typically required. Start with a less polar solvent system and gradually increase the polarity. Common solvent systems include mixtures of hexanes and ethyl acetate or dichloromethane and ethyl acetate.[7][13] The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand.
-
Monitoring: Monitor the separation using TLC to identify the fractions containing the pure product.[7]
-
III. Frequently Asked Questions (FAQs)
-
Q1: What are the expected physical properties of pure this compound?
-
A1: It is typically a yellow crystalline solid. The melting point is reported to be in the range of 146-148 °C.
-
-
Q2: What are the key safety precautions when handling nitrophenolic compounds?
-
Q3: Can I use a strong base like sodium hydroxide to wash my organic extract?
-
A3: It is strongly advised against. A strong base will deprotonate the phenolic hydroxyl group, forming the water-soluble phenoxide and leading to significant product loss into the aqueous layer. Stick to a mild base like sodium bicarbonate for neutralizing residual acids.
-
-
Q4: My nitration reaction seems to have produced multiple yellow spots on my TLC plate. What are they?
-
A4: The hydroxyl group is an ortho, para-directing group in electrophilic aromatic substitution.[7] Therefore, in addition to the desired this compound (ortho to the hydroxyl group), you may have formed the isomeric 2-hydroxy-5-nitrobenzonitrile (para to the hydroxyl group). Over-nitration to form dinitrophenols is also possible, especially if the reaction conditions are not carefully controlled.[7]
-
IV. Experimental Workflows & Diagrams
A. Standard Aqueous Work-up Protocol
-
Quench the Reaction: Slowly add the reaction mixture to ice-water with stirring.
-
Acidify: Adjust the pH of the aqueous suspension to 2-3 with 1M HCl.
-
Extract: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x volume of the aqueous layer).
-
Combine Organic Layers: Combine the organic extracts.
-
Neutralize: Wash the combined organic layers with saturated sodium bicarbonate solution.
-
Brine Wash: Wash with a saturated sodium chloride solution.
-
Dry: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and Concentrate: Filter off the drying agent and remove the solvent under reduced pressure.
B. Visualization of the Work-up and Purification Workflow
Sources
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- 5. Nitration Of Phenols Under Mild And Heterogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Mixture Of Ortho And Para Nitrophenol Lab Report - 714 Words | Bartleby [bartleby.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: Preventing the Formation of Colored Impurities During Nitration Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of colored impurity formation during nitration reactions. As Senior Application Scientists, we aim to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.
Troubleshooting Guide
This section is designed to help you diagnose and solve specific issues related to the formation of colored impurities in your nitration reactions.
Issue 1: My reaction mixture has turned a dark color (e.g., red, brown, or black). What is the cause and how can I prevent it?
Answer:
A dark coloration in your nitration reaction is a common indicator of the formation of undesired, often colored, byproducts. The primary culprits are typically oxidation products and nitrophenols. Nitric acid is a strong oxidizing agent, and this side reaction is particularly prevalent at elevated temperatures.[1] For sensitive substrates, conducting the reaction under an inert atmosphere, such as nitrogen or argon, can help prevent oxidation from atmospheric oxygen.[1]
Probable Causes and Solutions:
-
Excessive Reaction Temperature: Higher temperatures accelerate the rate of all reactions, including undesired oxidation and polynitration pathways.[1][2]
-
Solution: Meticulous temperature control is paramount. For many nitration reactions, maintaining a temperature below 10°C using an ice bath is recommended. For highly activated substrates, even lower temperatures may be necessary.[1]
-
-
Presence of Nitrous Acid (HNO₂): Nitrous acid can be present as an impurity in nitric acid or be formed during the reaction. It can lead to the formation of highly colored nitroso compounds, which can be further oxidized.[3]
-
Solution: The addition of a nitrous acid scavenger, such as urea or sulfamic acid, can effectively remove it from the reaction mixture.
-
-
Oxidation of the Substrate or Product: Aromatic compounds, especially those with activating groups, can be susceptible to oxidation by nitric acid, leading to complex, often polymeric, colored materials.[1]
-
Solution: In addition to strict temperature control, using a less concentrated nitric acid solution or a shorter reaction time can mitigate oxidation. Monitoring the reaction closely and quenching it promptly upon completion is crucial.[1]
-
Issue 2: My product is contaminated with significant amounts of di- or poly-nitrated byproducts, which are often yellow. How can I improve the selectivity for mono-nitration?
Answer:
The formation of multiple nitro groups on an aromatic ring is a frequent challenge, especially with activated substrates.[2] These polynitrated compounds are often yellow and can be difficult to separate from the desired mono-nitrated product.
Probable Causes and Solutions:
-
Incorrect Stoichiometry: Using a large excess of the nitrating agent will inevitably drive the reaction towards polynitration.[1][2]
-
Solution: Carefully control the molar ratio of the nitrating agent to your substrate. A stoichiometric amount or a slight excess of the nitrating agent is advisable.[1]
-
-
Elevated Reaction Temperature: Higher temperatures not only increase the overall reaction rate but also favor the formation of polynitrated products.[1][2]
-
Extended Reaction Time: Allowing the reaction to proceed long after the starting material has been consumed increases the likelihood of further nitration of the mono-nitrated product.[1]
-
Solution: Monitor the reaction progress diligently using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed.[1]
-
Table 1: Influence of Reaction Parameters on Impurity Formation
| Parameter | Effect on Colored Impurities | Recommended Control Strategy |
| Temperature | Higher temperatures increase oxidation and polynitration.[1][2] | Maintain low temperatures (e.g., 0-10°C) using an ice bath.[1] |
| Stoichiometry | Excess nitrating agent promotes polynitration.[1][2] | Use a stoichiometric or slight excess of the nitrating agent.[1] |
| Reaction Time | Prolonged reaction times can lead to over-nitration.[1] | Monitor the reaction and quench promptly upon completion.[1] |
| Acid Concentration | Highly concentrated acids can increase oxidation. | Use the appropriate acid concentration for the specific substrate. |
| Presence of Nitrous Acid | Leads to colored nitroso byproducts.[3] | Add a nitrous acid scavenger like urea. |
Experimental Protocol: Controlled Mono-nitration of a Generic Aromatic Compound
This protocol provides a general framework for achieving selective mono-nitration while minimizing the formation of colored impurities.
-
Preparation:
-
Set up a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer in an ice-water bath.
-
Ensure all glassware is dry.
-
If the substrate is sensitive to air, purge the system with an inert gas like nitrogen or argon.[1]
-
-
Reaction Setup:
-
Dissolve the aromatic substrate (1.0 eq) in a suitable solvent (e.g., glacial acetic acid or dichloromethane) in the reaction flask and cool the solution to 0-5°C.
-
In the dropping funnel, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to concentrated sulfuric acid (2.0 eq) while cooling in a separate ice bath.
-
-
Nitration:
-
Add the nitrating mixture dropwise to the cooled solution of the aromatic substrate over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.
-
Vigorously stir the reaction mixture throughout the addition.
-
-
Monitoring and Quenching:
-
Monitor the reaction progress by TLC or GC.
-
Once the starting material is consumed, quench the reaction by carefully pouring the mixture over crushed ice.
-
-
Work-up:
-
Separate the organic layer, if applicable, or extract the product with a suitable organic solvent.
-
Wash the organic layer with cold water, followed by a dilute solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by recrystallization or column chromatography to remove any remaining impurities.
-
Diagram 1: General Pathway of Aromatic Nitration and Impurity Formation
Caption: General reaction pathway for aromatic nitration, including the formation of common byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the role of sulfuric acid in a nitration reaction, and how does it help prevent side reactions?
A1: Sulfuric acid plays a crucial catalytic role in nitration reactions. It protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[4][5][6][7] This increases the rate of the desired nitration reaction, allowing it to be carried out at lower temperatures, which in turn suppresses temperature-dependent side reactions like oxidation.[1] Additionally, sulfuric acid acts as a dehydrating agent, absorbing the water produced during the reaction, which could otherwise dilute the nitric acid and slow down the reaction.[8]
Q2: What are "nitrous acid scavengers," and when should I use them?
A2: Nitrous acid (HNO₂) can be present as an impurity in nitric acid and can also be formed as a byproduct during the nitration process.[3] It can react with aromatic compounds to form colored nitroso impurities. Nitrous acid scavengers are reagents that selectively react with and remove nitrous acid from the reaction medium. Common examples include urea and sulfamic acid.[9][10][11][12] You should consider using a scavenger if you observe unexplained color formation, particularly if you are working with highly reactive aromatic substrates like phenols or anilines.
Q3: Can the order of addition of reagents affect the formation of impurities?
A3: Yes, the order of addition can be critical. It is generally recommended to add the nitrating agent (or mixed acid) slowly to the solution of the aromatic substrate. This ensures that the concentration of the nitrating agent is kept low at any given time, which helps to control the exothermic nature of the reaction and minimizes localized "hot spots" where side reactions can occur.[2] Adding the substrate to the nitrating agent can lead to a large excess of the nitrating agent initially, increasing the risk of polynitration and oxidation.
Q4: My substrate is highly activated (e.g., a phenol or aniline). What special precautions should I take to avoid colored impurities?
A4: Highly activated substrates are particularly susceptible to oxidation and polynitration.[13][14] For phenols, nitration with dilute nitric acid at low temperatures is often sufficient and helps to avoid the strong oxidizing conditions of mixed acid.[13][15] For anilines, the amino group is often protected as an acetanilide before nitration. This moderates the activating effect of the amino group and prevents its oxidation.[16] The protecting group can then be removed by hydrolysis after the nitration step.[1]
Diagram 2: Troubleshooting Flowchart for Colored Impurities in Nitration
Caption: Decision-making process for troubleshooting colored impurity formation in nitration reactions.
References
-
Vione, D., et al. (2005). Aqueous atmospheric chemistry: formation of 2,4-dinitrophenol upon nitration of 2-nitrophenol and 4-nitrophenol in solution. PubMed. Available at: [Link]
- BenchChem. (2025).
- BenchChem. (2025).
-
Homework.Study.com. (n.d.). Draw a complete curved-arrow mechanism for the nitration of a phenol to yield p-nitrophenol and... Homework.Study.com. Available at: [Link]
-
ResearchGate. (1980). The mechanism of nitrosation of 4-nitrophenol with aqueous nitrous acid. ResearchGate. Available at: [Link]
- Google Patents. (1938). US2140345A - Controlling temperature of nitration reactions. Google Patents.
-
Quora. (2019). What is the mechanism of nitrosation of phenol?. Quora. Available at: [Link]
-
Khan Academy. (n.d.). Nitration of Phenols. Khan Academy. Available at: [Link]
- BenchChem. (2025).
-
Chemistry For Everyone. (2025). What Is The Role Of Nitric Acid In Nitration Reactions?. YouTube. Available at: [Link]
- IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds. IChemE.
- Google Patents. (1997). US5616818A - Process for the polynitration of aromatic compounds. Google Patents.
- Stack Exchange. (2024).
- American Chemical Society. (n.d.). Nitration: An Overview of Recent Developments and Processes. American Chemical Society.
- vpscience.org. (n.d.).
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]
-
YouTube. (2023). Nitration of Aromatic Compounds. YouTube. Available at: [Link]
- ScienceDirect. (n.d.).
-
RSC Publishing. (2014). Direct oxidative nitration of aromatic sulfonamides under mild conditions. RSC Publishing. Available at: [Link]
-
GeeksforGeeks. (2025). Nitration. GeeksforGeeks. Available at: [Link]
- Google Patents. (2013). EP2280926B1 - Method for eliminating color forming impurities from nitro compounds. Google Patents.
- DTIC. (n.d.).
-
Wikipedia. (n.d.). Nitration. Wikipedia. Available at: [Link]
- National Academic Digital Library of Ethiopia. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia.
-
BYJU'S. (n.d.). Aromatic Nitration. BYJU'S. Available at: [Link]
-
PubMed. (1998). Scavengers for peroxynitrite: inhibition of tyrosine nitration and oxidation with tryptamine derivatives, alpha-lipoic acid and synthetic compounds. PubMed. Available at: [Link]
-
Wikipedia. (n.d.). TNT. Wikipedia. Available at: [Link]
-
American Pharmaceutical Review. (2023). N-nitrosamine Mitigation with Nitrite Scavengers in Oral Pharmaceutical Drug Products. American Pharmaceutical Review. Available at: [Link]
-
PSE Community.org. (2022). Assessment of a Diverse Array of Nitrite Scavengers in Solution and Solid State: A Study of Inhibitory Effect on the Formation of Alkyl-Aryl and Dialkyl N-Nitrosamine Derivatives. PSE Community.org. Available at: [Link]
-
Quora. (2019). What are the applications of nitration in the dye industry?. Quora. Available at: [Link]
-
ResearchGate. (2025). Assessment of a Diverse Array of Nitrite Scavengers in Solution and Solid State: A Study of Inhibitory Effect on the Formation of Alkyl-Aryl and Dialkyl N-Nitrosamine Derivatives. ResearchGate. Available at: [Link]
- N-nitrosamines Chemistry. (2023).
-
PubChem. (n.d.). Process for the polynitration of aromatic compounds - Patent US-5616818-A. PubChem. Available at: [Link]
-
Wikipedia. (n.d.). Nitrous oxide. Wikipedia. Available at: [Link]
-
Chemistry LibreTexts. (2023). Nitration of Benzene and Methylbenzene. Chemistry LibreTexts. Available at: [Link]
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Technical Support Center: Catalyst Selection for Reactions Involving 4-Hydroxy-3-nitrobenzonitrile
Welcome to the technical support center for chemists, researchers, and drug development professionals working with 4-Hydroxy-3-nitrobenzonitrile (CAS RN: 3272-08-0). This molecule is a critical building block in the synthesis of various pharmaceutical and fine chemical products.[1][2][3] Its multifunctional nature, featuring hydroxyl, nitro, and nitrile groups, presents unique challenges and opportunities in synthetic chemistry.
This guide provides in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols, with a primary focus on the most common and critical transformation: the selective reduction of the nitro group to form 3-amino-4-hydroxybenzonitrile.
Section 1: Troubleshooting Guide - Catalytic Reduction of this compound
The catalytic hydrogenation of the nitro group in this compound is a foundational step in many synthetic routes.[4] However, achieving high yield and selectivity can be challenging. This section addresses the most common issues encountered during this process in a question-and-answer format.
Q1: My reduction of this compound is slow or incomplete. What are the likely causes and solutions?
A1: Slow or stalled reactions are a frequent problem in catalytic hydrogenations.[5] The root cause often lies in one of the following areas:
-
Catalyst Activity:
-
Cause: The catalyst (e.g., Palladium on Carbon, Pd/C) may have lost activity due to improper storage, handling, or being from an old batch.[5] Heterogeneous catalysts can be pyrophoric, and exposure to air can lead to oxidation and deactivation.[4][6]
-
Solution: Always use a fresh, high-quality catalyst from a reputable supplier. Ensure the catalyst is handled under an inert atmosphere (Nitrogen or Argon) during weighing and addition to the reaction vessel. If catalyst deactivation is suspected, increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes overcome the issue, though this is not ideal for process efficiency.[5]
-
-
Hydrogen Delivery:
-
Cause: Inadequate hydrogen pressure or poor mass transfer of hydrogen gas to the catalyst surface can severely limit the reaction rate. For balloon hydrogenations, ensuring a positive pressure and vigorous stirring is crucial.
-
Solution: Ensure all connections are secure and leak-free.[7] For laboratory-scale reactions, a hydrogen balloon is often sufficient, but it must be refilled if the reaction consumes a large volume of gas (approximately 3 molar equivalents of H₂ are needed per mole of nitro group).[8] Vigorous stirring is essential to facilitate the transport of hydrogen from the gas phase to the liquid phase and then to the solid catalyst surface. If problems persist, moving to a pressurized reaction vessel (Parr shaker) is recommended.
-
-
Solvent and Solubility:
-
Cause: The starting material must be fully dissolved in the reaction solvent for the hydrogenation to proceed efficiently.[5] Poor solubility of this compound in the chosen solvent can lead to a slow, diffusion-limited reaction.
-
Solution: Common solvents for this reduction include ethanol, methanol, and ethyl acetate.[9] If solubility is an issue, consider using a co-solvent system, such as ethanol/water or acetic acid. Protic co-solvents can often improve reaction rates.[5]
-
-
Reaction Temperature:
-
Cause: While many nitro reductions proceed well at room temperature, some substrates require thermal energy to overcome the activation barrier.
-
Solution: Gently warming the reaction mixture (e.g., to 40-50°C) can significantly increase the reaction rate.[4] However, be aware that higher temperatures can also lead to an increase in side products, so this should be done with careful monitoring.[5]
-
Q2: I am observing significant side product formation. How can I improve selectivity for 3-amino-4-hydroxybenzonitrile?
A2: The reduction of a nitro group proceeds through several intermediates, such as nitroso and hydroxylamine species.[4][10] The accumulation of these intermediates or their subsequent side reactions can lead to a complex product mixture.
-
Common Side Products & Causes:
-
Hydroxylamine/Nitroso Intermediates: Incomplete reduction can lead to the accumulation of these species.[5][11] This is often caused by catalyst deactivation or insufficient hydrogen.
-
Azoxy/Azo Compounds: These can form from the condensation of nitroso and hydroxylamine intermediates.[10]
-
Hydrogenolysis of the Nitrile Group: While less common under mild conditions for aromatic nitriles, aggressive catalysts or harsh conditions (high temperature/pressure) can lead to the reduction of the nitrile to a benzylamine, followed by hydrogenolysis to a methyl group.[12]
-
-
Strategies for Improving Selectivity:
-
Catalyst Choice: Palladium on carbon (Pd/C) is generally the preferred catalyst for nitro group reductions due to its high activity and selectivity.[13] Raney Nickel is also effective but can be more prone to reducing the nitrile group, especially at higher temperatures and pressures.[13][14] Platinum-based catalysts (e.g., Pt/C) can also be used.[15]
-
Solvent Selection: The choice of solvent can influence selectivity. For instance, using acidic solvents like acetic acid can sometimes suppress the formation of condensation byproducts by protonating the amine intermediates.
-
Reaction Conditions: Maintain the mildest conditions possible. Use room temperature if feasible and only increase the temperature if the reaction is unacceptably slow. Avoid excessively high hydrogen pressures.
-
Monitor the Reaction: Closely monitor the reaction progress using TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent over-reduction or other side reactions.
-
Q3: How do I choose between different catalysts like Pd/C, Pt/C, and Raney Nickel for my reduction?
A3: The optimal catalyst depends on the specific requirements of your synthesis, including cost, desired selectivity, and safety considerations.
| Catalyst | Key Advantages | Key Considerations |
| Palladium on Carbon (Pd/C) | High activity and selectivity for nitro group reduction.[13][16] Works under mild conditions (RT, 1 atm H₂). Generally good functional group tolerance. | Can catalyze dehalogenation if aryl halides are present.[13] Can be pyrophoric and requires careful handling.[8][17] |
| Platinum on Carbon (Pt/C) | Very active catalyst. Can be used for reducing aromatic rings at higher pressures/temperatures. | Generally less selective than Pd/C for nitro group reduction in the presence of other reducible groups. May require more forcing conditions. |
| Raney Nickel | Cost-effective alternative to precious metal catalysts.[18] Effective for reducing both nitro and nitrile groups. | Pyrophoric and must be stored under water or a solvent.[17] Less chemoselective; can reduce other functional groups like nitriles and carbonyls.[13][19] Often requires higher temperatures and pressures. |
Below is a decision-making workflow to guide your catalyst selection.
Caption: Catalyst selection workflow for nitro group reduction.
Q4: My catalyst seems to have deactivated. What are common catalyst poisons and how can I avoid them?
A4: Catalyst poisoning occurs when impurities in the reaction mixture strongly bind to the active sites of the catalyst, reducing or eliminating its activity.[20][21] This is a significant issue in industrial processes and can be a source of frustration in the research lab.
-
Common Catalyst Poisons:
-
Sulfur Compounds: Thiols, sulfides (like CS₂), and thiophenes are notorious poisons for palladium catalysts.[20][21][22] They bind very strongly to the metal surface.
-
Halides: While useful in some cases, high concentrations of halide ions can sometimes inhibit catalyst activity.
-
Strongly Coordinating Species: Reagents with strong Lewis basicity, such as certain nitrogen heterocycles or phosphines, can compete with the substrate for active sites.
-
Heavy Metals: Traces of metals like lead or mercury from previous reaction steps can irreversibly deactivate the catalyst.[21]
-
-
Prevention and Mitigation:
-
Substrate Purity: The most effective solution is to ensure the starting material (this compound) is of high purity. If necessary, purify the substrate by recrystallization or column chromatography before the hydrogenation step.
-
Feedstock Purification: In an industrial setting, pretreating reactant streams to remove impurities like sulfur is a common practice.[20]
-
Use High-Purity Solvents and Reagents: Ensure that solvents and any other reagents are free from potential poisons.
-
Increase Catalyst Loading: As a last resort, a higher catalyst loading may provide enough active sites to achieve conversion despite the presence of poisons, but this is not an economical or elegant solution.
-
Section 2: Frequently Asked Questions (FAQs)
FAQ 1: Can I selectively reduce the nitrile group in the presence of the nitro group?
This is extremely challenging. The nitro group is generally much more susceptible to catalytic hydrogenation than the nitrile group.[19] Standard hydrogenation conditions (Pd/C, Pt/C, Raney Ni with H₂) will almost exclusively reduce the nitro group first. Achieving the reverse selectivity would require a highly specialized catalytic system or a multi-step protecting group strategy.
FAQ 2: What are the recommended conditions for etherification of the hydroxyl group without affecting the other functional groups?
The phenolic hydroxyl group can be readily converted to an ether using a standard Williamson ether synthesis. To avoid side reactions with the nitro or nitrile groups, it's crucial to use a non-nucleophilic base and appropriate reaction conditions.
-
Recommended Conditions:
-
Base: Potassium carbonate (K₂CO₃) is a good choice as it is strong enough to deprotonate the phenol but generally not basic enough to cause hydrolysis of the nitrile.
-
Electrophile: An alkyl halide (e.g., methyl iodide, ethyl bromide).
-
Solvent: A polar aprotic solvent like DMF or acetone.
-
Temperature: Room temperature to gentle heating (e.g., 50-60°C).
-
FAQ 3: What are the key safety precautions when working with catalytic hydrogenation?
Catalytic hydrogenation involves flammable solvents, a pyrophoric catalyst, and explosive hydrogen gas, making it a high-hazard operation.[6][8][23] Strict adherence to safety protocols is mandatory.
-
Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air.[4] All operations must be conducted in a well-ventilated fume hood, away from any ignition sources.[7][17]
-
Pyrophoric Catalyst: Pd/C, especially after use (when it's "charged" with hydrogen), can ignite spontaneously upon exposure to air.[6][8] Never allow the catalyst to dry on the filter paper.[4][17]
-
System Purging: Before introducing hydrogen, the reaction system must be thoroughly purged with an inert gas (nitrogen or argon) to remove all oxygen.[7][8] After the reaction, the system must be purged again with inert gas to remove excess hydrogen before opening it to the atmosphere.[7][17]
-
Filtration: Filter the catalyst through a wet pad of Celite or another filter aid.[4][23] Keep the filter cake wet with solvent or water at all times.[4][17]
-
Waste Disposal: Quench the used catalyst by suspending it in a large volume of water and dispose of it in a dedicated, clearly labeled waste container.[17]
Caption: Standard safety workflow for catalytic hydrogenation.
Section 3: Experimental Protocol
Protocol: Catalytic Hydrogenation of this compound to 3-Amino-4-hydroxybenzonitrile
This protocol describes a standard laboratory-scale procedure using 10% Pd/C with a hydrogen balloon.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH), reagent grade
-
Celite® (diatomaceous earth)
-
Hydrogen (H₂) gas supply (balloon)
-
Inert gas (Nitrogen or Argon)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Flask Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.64 g, 10.0 mmol).
-
Solvent Addition: Add methanol (e.g., 40 mL) to dissolve the starting material.
-
Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Pd/C (e.g., 170 mg, ~10 wt% of substrate). Caution: Pd/C is flammable; avoid creating dust.
-
System Purge: Seal the flask with a rubber septum. Connect the flask to a vacuum/inert gas manifold. Carefully evacuate the flask and backfill with nitrogen. Repeat this cycle 3-5 times to ensure the atmosphere is completely inert.[8]
-
Hydrogenation: Replace the nitrogen inlet with a balloon filled with hydrogen gas. Evacuate and backfill the flask with hydrogen 3 times.[4]
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is often accompanied by a slight exotherm.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes:ethyl acetate as eluent) or LC-MS until all the starting material has been consumed.
-
Post-Reaction Purge: Once the reaction is complete, carefully purge the flask with nitrogen to remove all hydrogen gas.[17]
-
Filtration: Dilute the reaction mixture with additional methanol. Prepare a small pad of Celite in a Büchner funnel and wet it with methanol. Carefully filter the reaction mixture through the Celite pad to remove the catalyst. Crucial Safety Note: Do not allow the filter cake containing the Pd/C to go dry, as it can ignite.[4][17] Keep it wet with solvent.
-
Workup: Wash the filter cake with a small amount of additional methanol.
-
Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude 3-amino-4-hydroxybenzonitrile, which can be purified further by recrystallization or column chromatography if necessary.
References
- Application Notes and Protocols: Palladium on Carbon for the Reduction of Nitroaromatics. Benchchem.
- Catalyst Poisoning: Palladium & Platinum. StudySmarter.
- A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors.
- Hydrogenation SOP.
- HYDROGENATION | FACT SHEET. Stanford Environmental Health & Safety.
- How to Prevent Catalyst Poisoning at the Industrial Scale.
- Nitro Reduction - Common Conditions.
- Standard Operating Procedures - The Sarpong Group.
- Illustrated Glossary of Organic Chemistry - Poisoned catalyst.
- Application Notes and Protocols for the Catalytic Reduction of the Nitro Group in Ethyl 6-Nitropicolinate. Benchchem.
- Cause of poisoning of palladium-based catalyst for hydrogenation of pyrolysis gasoline. ResearchGate.
- Hazards associated with laboratory scale hydrogenations. UW-Madison Chemistry.
- Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines. Benchchem.
- An improved synthesis of 3-hydroxy-4-amino-benzonitrile. Google Patents.
- Poisoning and deactivation of palladium catalysts. SciSpace.
- Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. National Institutes of Health (NIH).
- An improved synthesis of 3-hydroxy-4-amino-benzonitrile. Google Patents.
- An In-depth Technical Guide to the Molecular Structure of 3-Amino-4-hydroxybenzonitrile. Benchchem.
- High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. ACS Publications.
- Hydrogenation of nitrobenzonitriles using Raney nickel catalyst. ResearchGate.
- Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review.
- Catalytic hydrogenation of benzonitrile (1 a) to benzylamine (2 a) and... ResearchGate.
- Comparison of the Pd/C catalyst with Au/C and Pt/C catalysts for N2RR.... ResearchGate.
- Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines.
- Studying the Mechanisms of Nitro Compounds Reduction (A-Review).
- PdCu Electrocatalysts for Selective Nitrate and Nitrite Reduction to Nitrogen. ChemRxiv.
- Stoichiometric reductions of benzonitrile (4 a). (yields determined by... ResearchGate.
- Properties of Pt/C and Pd/C catalysts prepared by reduction with hydrogen of adsorbed metal chlorides. ResearchGate.
- Nitro Reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Pd/C H2-gas reduction of ß-nitrostyrenes. Sciencemadness.org.
- 3-Amino-4-hydroxybenzonitrile. PubChem.
- Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI.
- Process for the preparation of amino and hydroxybenzonitriles. Google Patents.
- The hydrogenation of benzonitrile over supported Pd catalysts: kinetic and mechanistic insight. ResearchGate.
- Reaction Chemistry & Engineering. SciSpace.
- Gas phase chemoselective hydrogenation of p-nitrobenzonitrile over gold: effect of metal particle size, support and the metal-su. ResearchGate.
- This compound. PubChem.
- This compound 98% 3272-08-0. Sigma-Aldrich.
- 4-Hydroxy-3-methoxy-5-nitrobenzonitrile. PubChem.
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Impact of temperature on the synthesis of 4-Hydroxy-3-nitrobenzonitrile
Technical Support Center: 4-Hydroxy-3-nitrobenzonitrile Synthesis
A Senior Application Scientist's Guide to Mastering Temperature Control
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals who are navigating the nuances of this important chemical transformation. As an experienced application scientist, I will provide not just procedural steps, but the underlying rationale to empower you to troubleshoot and optimize your experiments effectively. The nitration of an activated phenolic ring, such as in 4-hydroxybenzonitrile, is a highly exothermic and sensitive process where temperature is the single most critical parameter dictating success or failure.
Troubleshooting Guide: Common Temperature-Related Issues
This section addresses specific problems you may encounter during the synthesis. Each point details the likely cause and provides a validated solution.
Question 1: My reaction yield is extremely low, or the starting material is largely unreacted. What went wrong?
Answer: While excessive heat is a common problem, a temperature that is too low can effectively stall the reaction. The nitronium ion (NO₂⁺) generation and the subsequent electrophilic attack have activation energy barriers that must be overcome.
-
Probable Cause: The reaction temperature was maintained at a level too low for the reaction to proceed at a practical rate (e.g., well below 0°C for an extended period).
-
Investigative Steps:
-
In-Process Monitoring: Use Thin-Layer Chromatography (TLC) to compare the reaction mixture to a spot of your starting material. If the starting material spot remains dominant after a significant amount of time, the reaction is likely stalled.
-
Temperature Log Review: Check your experimental logs. Was the cooling bath colder than intended (e.g., an acetone/dry ice bath instead of an ice/water bath)?
-
-
Corrective Action:
-
Allow the reaction temperature to rise slowly. For instance, let the ice in the bath melt gradually, aiming for a slow increase to the 5-10°C range.
-
Monitor the internal temperature and the reaction progress via TLC every 15-20 minutes as the temperature rises.
-
Do not apply external heat, as this can lead to a sudden, uncontrolled exothermic event.
-
Question 2: The reaction mixture turned into a dark, tarry, or resinous material with very little recoverable product. Why did this happen?
Answer: This is a classic sign of an overheated reaction. The hydroxyl group (-OH) on the starting material makes the aromatic ring highly activated and susceptible to oxidation by nitric acid, a potent oxidizing agent, especially at elevated temperatures.[1][2]
-
Probable Cause: A significant temperature spike occurred, leading to oxidative side reactions and polymerization/decomposition of the starting material and/or product.
-
Causality Explained: At higher temperatures, the energy supplied to the system favors alternative, higher-activation-energy pathways like oxidation over the desired nitration. This leads to the formation of complex, often polymeric, by-products that are difficult to remove.[3]
-
Preventative Protocol:
-
Pre-Cooling: Ensure both the solution of 4-hydroxybenzonitrile and the nitrating agent are thoroughly chilled to 0-5°C before starting the addition.
-
Controlled Addition: Add the nitrating agent dropwise using an addition funnel. A rapid addition will generate heat faster than the cooling bath can dissipate it.[4]
-
Vigorous Stirring: Ensure efficient stirring to prevent localized hot spots within the reaction mixture.
-
Question 3: My final product is contaminated with significant impurities, likely dinitrated species or other isomers. How can I improve selectivity?
Answer: The formation of multiple products is a direct consequence of poor temperature control. The strongly activating -OH group directs the incoming nitro group to the ortho and para positions. Since the para position is blocked by the nitrile, the primary desired substitution is ortho to the hydroxyl group. However, if the temperature is too high, the ring remains highly activated even after the first nitration, leading to a second nitration.[5][6]
-
Probable Cause: The reaction temperature exceeded the optimal range (e.g., >15°C), providing sufficient energy to overcome the activation barrier for a second nitration on the already substituted ring.[3][4]
-
Solution for High Selectivity:
-
Maintain Strict Temperature Control: The key is to keep the internal reaction temperature consistently between 0-10°C throughout the addition of the nitrating agent and for a period afterward.[4]
-
Stoichiometry: Use a slight excess, but not a large excess, of the nitrating agent. A large excess can drive the reaction toward polynitration.
-
Reaction Time: Do not let the reaction run for an unnecessarily long time after completion, as this can also contribute to side product formation. Monitor by TLC and quench the reaction promptly once the starting material is consumed.
-
Question 4: The reaction became violently exothermic and produced a large volume of brown gas. What happened and how do I prevent this dangerous situation?
Answer: You experienced a runaway reaction. This is the most significant safety hazard in nitration chemistry and occurs when the rate of heat generation exponentially exceeds the rate of heat removal by the cooling system.[3] The brown gas is nitrogen dioxide (NO₂), resulting from the decomposition of nitric acid at high temperatures.[3]
-
Probable Cause: A combination of factors, most commonly adding the nitrating agent too quickly to an insufficiently cooled and/or poorly stirred reaction mixture.
-
Mandatory Safety Protocol:
-
Scale and Equipment: Always conduct the first attempt at a small scale. Use a reaction vessel that allows for a high surface-area-to-volume ratio for efficient cooling. Ensure your cooling bath (e.g., ice-water or ice-salt) is large enough to absorb the total expected heat from the reaction.
-
Internal Temperature Monitoring: The most critical piece of equipment is a thermometer or thermocouple placed directly in the reaction mixture, not in the cooling bath.
-
Emergency Preparedness: Have a larger bath of ice water or an ice/acetone bath ready to apply if the temperature begins to rise uncontrollably. Conduct the reaction in a certified chemical fume hood with the sash lowered.
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal temperature range for the synthesis of this compound?
The optimal temperature range for this reaction is a balance between achieving a reasonable reaction rate and minimizing side reactions. For the nitration of highly activated substrates like 4-hydroxybenzonitrile, a temperature range of 0°C to 10°C is strongly recommended.[4] While some patented procedures for similar molecules may cite slightly higher temperatures like 20-40°C,[7] starting with a more conservative, lower temperature range is a much safer and more reliable approach to ensure high purity and yield.
Q2: Why is maintaining a low temperature so fundamentally important for this specific reaction?
The criticality of low temperature is rooted in three core chemical principles:
-
Controlling Reaction Rate: The hydroxyl group is a powerful activating group, making the aromatic ring electron-rich and highly reactive towards nitration. This results in a very fast and highly exothermic reaction. Low temperatures slow down the reaction kinetics, making the heat generated manageable and preventing a runaway scenario.[5]
-
Preventing Polynitration: Even after one nitro group is added, the phenolic ring is still activated enough to undergo a second nitration. By keeping the temperature low, you minimize the likelihood that molecules will have enough energy to overcome the activation barrier for this second, undesired reaction.[5][6]
-
Minimizing Oxidative Decomposition: Nitric acid is a strong oxidizing agent. At elevated temperatures, it will readily oxidize the electron-rich phenolic ring, leading to the formation of tarry decomposition products instead of the desired nitrated compound.[1]
Q3: What are the expected consequences if my temperature deviates significantly above 15°C?
Exceeding the recommended temperature range will have a cascade of negative effects on your experiment, as summarized in the table below.
| Temperature Range | Expected Yield of Desired Product | Purity & By-product Profile | Safety Concern |
| 0-10°C (Optimal) | High | High purity; minimal dinitration and oxidation by-products. | Low (with proper procedure) |
| 15-30°C (Caution) | Moderate to Low | Decreased purity; significant formation of dinitrated isomers and some oxidative tar. | Moderate risk of thermal runaway. |
| >30°C (Hazardous) | Very Low to None | Product is likely consumed by side reactions; mixture consists mainly of tar and decomposition products. | High risk of violent runaway reaction and gas evolution.[3] |
Q4: Can I perform this reaction at room temperature for simplicity?
It is strongly advised not to attempt this reaction at room temperature using standard nitrating agents like a nitric acid/sulfuric acid mixture. The high reactivity of the 4-hydroxybenzonitrile substrate would almost certainly lead to an uncontrolled, violent reaction, posing a significant safety risk and resulting in a complex mixture of oxidized and polynitrated by-products.[5][8] While some milder, heterogeneous nitration methods may be performed at room temperature,[9] they involve different reagents and conditions. For the classic synthesis, strict low-temperature control is non-negotiable.
Visualized Protocols and Workflows
Recommended Experimental Protocol
This protocol is designed to maximize yield and purity by emphasizing rigorous temperature control.
-
Reagent Preparation:
-
In a flask, dissolve 4-hydroxybenzonitrile (1.0 eq.) in a suitable solvent (e.g., concentrated sulfuric acid or acetic acid) and cool the solution to 0°C in an ice-salt bath with vigorous stirring.
-
In a separate, dry dropping funnel, prepare the nitrating mixture (e.g., a chilled mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid). Allow this mixture to cool completely to 0°C.
-
-
Reaction Setup & Execution:
-
Place a thermometer directly into the 4-hydroxybenzonitrile solution to monitor the internal temperature.
-
Begin adding the nitrating mixture from the dropping funnel drop by drop.
-
CRITICAL: Maintain the internal reaction temperature below 10°C at all times. Adjust the addition rate to ensure the cooling system can keep up. This addition may take 30-60 minutes.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the mixture to stir in the ice bath for an additional 30-60 minutes.
-
Monitor the reaction's completion by TLC, checking for the disappearance of the starting material.
-
-
Workup and Isolation:
-
Once complete, very slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
The product will precipitate as a solid. Allow the ice to melt completely.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acids.
-
Dry the product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the temperature-controlled synthesis.
Temperature vs. Reaction Outcome
Caption: Relationship between reaction temperature and product distribution.
References
- Google Patents. (n.d.). PROCESS FOR THE PREPARATION OF 4-HYDROXY-3-NITROBENZOIC ACID.
-
Organic Syntheses. (n.d.). p-NITROBENZONITRILE. Retrieved from [Link]
-
Chemistry Stack Exchange. (2024). Why is mononitration of phenol carried out at low temperatures? Retrieved from [Link]
-
Quora. (2017). In nitration of phenols using nitric acid at room temperature, why is o-nitrophenol obtained as a major product? Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of p-hydroxybenzonitrile.
-
CDC Stacks - Supporting Information. (n.d.). [Supporting Information related to chemical synthesis]. Retrieved from [Link]
-
Sciencemadness.org. (2020). mononitrophenols - nitration of phenol. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of temperature on direct synthesis of benzonitrile. Reaction conditions. Retrieved from [Link]
-
Reddit. (2015). Trinitration of phenols. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 4-hydroxy-3-nitroacetophenone.
-
National Institutes of Health. (n.d.). Nitration Of Phenols Under Mild And Heterogeneous Conditions. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Quora. (2018). Why is nitration done at comparatively low temperatures? Retrieved from [Link]
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- 7. DE2316495B2 - PROCESS FOR THE PREPARATION OF 4-HYDROXY-3-NITROBENZOIC ACID - Google Patents [patents.google.com]
- 8. Sciencemadness Discussion Board - mononitrophenols - nitration of phenol - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Nitration Of Phenols Under Mild And Heterogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Effect of solvent choice on the recrystallization of 4-Hydroxy-3-nitrobenzonitrile
Technical Support Center: Recrystallization of 4-Hydroxy-3-nitrobenzonitrile
As a Senior Application Scientist, this guide provides in-depth technical support for the recrystallization of this compound (CAS: 3272-08-0). It is designed for chemistry professionals in research and drug development, focusing on the critical impact of solvent choice on yield and purity. This document moves beyond simple protocols to explain the underlying principles, enabling you to troubleshoot and optimize your purification process effectively.
Frequently Asked Questions (FAQs)
Q1: What are the key molecular features of this compound that influence solvent selection?
A1: The molecular structure of this compound dictates its solubility. It possesses several polar functional groups: a hydroxyl (-OH) group, a nitro (-NO2) group, and a nitrile (-CN) group, all attached to a benzene ring.[1][2] The presence of these groups, particularly the hydrogen-bonding capable -OH group, results in a high topological polar surface area (89.8 Ų).[2] This polarity profile means the compound is most soluble in polar organic solvents and moderately soluble in water.[1] The key is to find a solvent where this solubility is highly dependent on temperature.
Q2: What defines an ideal recrystallization solvent for this compound?
A2: An ideal solvent for recrystallizing this compound must meet several criteria:
-
High Solubility at High Temperatures: The compound should dissolve completely in a minimal amount of the boiling solvent.[3][4]
-
Low Solubility at Low Temperatures: As the solution cools, the compound's solubility should decrease significantly, causing it to crystallize out of the solution and maximizing recovery.[3][4]
-
Impurity Solubility Profile: The solvent should either leave impurities completely insoluble (so they can be filtered out hot) or keep them fully dissolved even when the solution is cold (so they remain in the mother liquor after filtration).[5]
-
Chemical Inertness: The solvent must not react with the this compound.[4]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals during drying.[4]
Q3: Which solvents are good starting points for recrystallizing this compound?
A3: Based on its polar nature, several solvents are promising candidates. Ethanol and acetone are reported to be good solvents.[1] Water is another option, given the compound's moderate solubility.[1] A mixed-solvent system, such as ethanol/water or acetone/water, is often highly effective. This allows for fine-tuning the polarity to achieve the ideal solubility gradient.
Solvent Suitability Overview
| Solvent | Polarity | Boiling Point (°C) | Rationale & Expected Outcome |
| Water | High | 100 | The compound is moderately soluble.[1] It may require a relatively large volume and slow cooling. Good for forming well-defined crystals if solubility is favorable. |
| Ethanol | Medium-High | 78 | Reported to be a good solvent.[1] Likely to dissolve the compound well when hot. May need to be paired with an anti-solvent like water to reduce cold solubility for better yield. |
| Acetone | Medium-High | 56 | Also reported as a good solvent.[1] Its low boiling point makes it easy to remove but can also lead to rapid evaporation and premature crystallization during hot filtration. |
| Isopropanol | Medium | 82 | A good alternative to ethanol, with a slightly higher boiling point. Often a good choice for compounds with hydroxyl groups. |
| Ethyl Acetate | Medium-Low | 77 | May dissolve the compound well when hot. Its lower polarity compared to alcohols might keep highly polar impurities out of the solution. |
| Heptane/Hexane | Low | 98 / 69 | Unlikely to be a suitable primary solvent due to the compound's polarity. Best used as an anti-solvent in a mixed-solvent system. |
Experimental Protocols
Protocol 1: Single-Solvent Selection Test
This protocol allows for the rapid screening of several solvents to identify the most promising candidate.
-
Preparation: Place approximately 20-30 mg of crude this compound into a small test tube.
-
Room Temperature Test: Add the first test solvent (e.g., ethanol) dropwise at room temperature, swirling after each drop, until about 1 mL has been added. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.[3]
-
Hot Solubility Test: If the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.[6] Note the approximate volume of solvent required.
-
Cooling and Crystallization Test: Remove the test tube from the heat and allow it to cool slowly to room temperature. Do not disturb the solution.[7][8] Once at room temperature, place it in an ice-water bath for 10-15 minutes.
-
Evaluation: A good solvent will show abundant crystal formation upon cooling. If no or very few crystals form, too much solvent was likely added.[9][10] If the compound oiled out, the solvent may be too similar in polarity to the solute or cooling was too rapid.
Caption: Decision workflow for selecting a suitable single solvent.
Troubleshooting Guide
Q4: I've added the hot solvent, but my solution is still cloudy or has solid particles. What should I do?
A4: This indicates the presence of insoluble impurities. Do not add excessive amounts of solvent to try and dissolve these particles, as this will reduce your final yield.[6] The correct procedure is to perform a hot filtration. Keep the solution at or near its boiling point, and filter it through a pre-warmed stemless funnel with fluted filter paper into a pre-warmed flask.[6][11] This will remove the insoluble impurities while keeping your desired compound in solution.
Q5: My solution has cooled, but no crystals have formed. What is the problem and how can I fix it?
A5: This is a very common issue with two primary causes:
-
Too Much Solvent Was Used: This is the most frequent reason for crystallization failure.[9] The solution is not supersaturated, and the compound remains in the mother liquor.
-
Solution: Gently heat the solution to boil off some of the solvent (10-20% of the volume) and then attempt to cool it again.[10]
-
-
The Solution is Supersaturated: The solution is ready to crystallize but requires a nucleation site to begin the process.
-
Solution 1 (Scratching): Gently scratch the inside of the flask just below the surface of the liquid with a glass rod.[9][10] The microscopic scratches on the glass provide a surface for crystals to begin forming.
-
Solution 2 (Seeding): If you have a small crystal of pure this compound, add it to the solution. This "seed crystal" acts as a template for further crystal growth.[9][10]
-
Q6: Instead of crystals, an oil has formed at the bottom of my flask. What went wrong?
A6: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point or when the solution is too concentrated.[9][11] The oil is an impure liquid form of your compound.
-
Solution: Reheat the solution until the oil completely redissolves. Add a small amount (5-10%) more solvent to slightly decrease the concentration.[9] Now, allow the solution to cool much more slowly. You can insulate the flask by placing it on a block of wood or wrapping it in paper towels to slow the rate of cooling, which favors the formation of crystals over oil.[9][10]
Q7: My recrystallization worked, but my final yield is very low (< 50%). How can I improve it?
A7: A low yield can result from several factors:
-
Using Too Much Solvent: As discussed in Q5, this is a primary cause of product loss to the mother liquor.[5][10]
-
Premature Crystallization: The compound may have started crystallizing during a hot filtration step, resulting in product loss in the filter paper.[11] Ensure your filtration apparatus is properly heated.
-
Incomplete Cooling: Ensure you have allowed sufficient time for crystallization and have cooled the flask in an ice-water bath to maximize crystal formation.[7]
-
Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, can redissolve a significant portion of your product.[5] Use a minimal amount of ice-cold solvent for rinsing.[6]
Caption: Decision tree for troubleshooting common recrystallization issues.
Safety & Handling
This compound is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled.[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[12] If there is a risk of generating dust, use a dust mask or work in a ventilated hood.
-
Handling: Handle in a well-ventilated area.[12] Avoid contact with skin, eyes, and clothing.
-
Fire Hazards: While the compound itself is a combustible solid, many of the organic solvents used for recrystallization (e.g., ethanol, acetone, ethyl acetate) are highly flammable. Do not use an open flame for heating. Use a steam bath, water bath, or heating mantle.[11]
References
- Vertex AI Search. (n.d.). Buy this compound (CAS: 3272-08-0). Retrieved January 11, 2026.
-
Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization. Retrieved January 11, 2026, from [Link]
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University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved January 11, 2026, from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
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Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved January 11, 2026, from [Link]
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University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved January 11, 2026, from [Link]
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Weldon, M. (n.d.). Recrystallization - Part 2. Retrieved January 11, 2026, from [Link]
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Important Chemistry Tips. (2022, July 8). Solvents choose for recrystallization-Part4. YouTube. Retrieved January 11, 2026, from [Link]
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Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation. Education in Chemistry. Retrieved January 11, 2026, from [Link]
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Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved January 11, 2026, from [Link]
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Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved January 11, 2026, from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 11, 2026, from [Link]
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San Jose State University. (n.d.). Recrystallization1. Retrieved January 11, 2026, from [Link]
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Overly, K. (2013, September 9). Recrystallization. YouTube. Retrieved January 11, 2026, from [Link]
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PubChem. (n.d.). 4-Hydroxy-3-methoxy-5-nitrobenzonitrile. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
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PubChem. (n.d.). 3-Hydroxy-4-nitrobenzonitrile. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
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Veeprho. (n.d.). This compound | CAS 3272-08-0. Retrieved January 11, 2026, from [Link]
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Organic Chemistry at SD Miramar College. (2017, September 9). Recrystallization - Organic Chemistry Lab Technique. YouTube. Retrieved January 11, 2026, from [Link]
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Pharmaffiliates. (n.d.). CAS No : 3272-08-0 | Product Name : this compound. Retrieved January 11, 2026, from [Link]
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Technical Support Center: Scaling Up 4-Hydroxy-3-nitrobenzonitrile Production
This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the synthesis of 4-Hydroxy-3-nitrobenzonitrile. It provides in-depth troubleshooting advice and practical solutions to common challenges encountered during process development and scale-up.
I. Troubleshooting Guide: From Lab Bench to Pilot Plant
This section addresses specific issues that may arise during the scale-up of this compound production, with a focus on the common synthesis route involving the nitration of 4-hydroxybenzonitrile.
Reaction Optimization & Control
Question 1: We are observing a significant drop in yield and an increase in impurities upon scaling up the nitration of 4-hydroxybenzonitrile. What are the likely causes and how can we mitigate them?
Answer:
Scaling up the nitration of an activated aromatic ring like 4-hydroxybenzonitrile introduces several challenges that can impact yield and purity. The primary culprits are often related to mass and heat transfer limitations.[1][2]
-
Causality of the Issue:
-
Poor Heat Management: Nitration is a highly exothermic reaction.[1][3] As the reactor volume increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[2] This can lead to localized "hot spots" where the temperature rises uncontrollably, promoting side reactions and degradation of both the starting material and the product.
-
Inefficient Mixing: Inadequate agitation in a larger reactor can result in poor mixing of the reactants. This leads to localized high concentrations of the nitrating agent, which can cause over-nitration (formation of dinitro compounds) and other side reactions.[4]
-
Addition Rate of Nitrating Agent: A slow and controlled addition of the nitrating agent is crucial in laboratory-scale reactions to manage the exotherm.[1] During scale-up, maintaining a proportional addition rate can be challenging and may need to be adjusted based on the reactor's heat removal capacity.
-
-
Troubleshooting Protocol:
-
Reaction Calorimetry: Before scaling up, perform reaction calorimetry studies (e.g., using RC1 or a similar instrument) to determine the heat of reaction and the maximum adiabatic temperature rise.[4][5] This data is crucial for designing a safe and efficient cooling system for your larger reactor.
-
Optimize Agitation: Ensure your reactor is equipped with an appropriate agitator and baffle system to ensure homogenous mixing. The goal is to prevent localized concentration gradients of the nitrating agent.
-
Controlled Reagent Addition: Implement a semi-batch process where the nitrating agent is added at a controlled rate.[3] The addition rate should be linked to the temperature of the reaction mixture, with an automated system to slow or stop the addition if the temperature exceeds a set point.
-
Solvent Selection: While many nitrations are performed in the acid mixture, the use of a co-solvent can sometimes help to better manage the reaction exotherm and improve solubility. However, the choice of solvent must be carefully evaluated for its reactivity with the nitrating agent.
-
Question 2: We are struggling with poor regioselectivity, obtaining a mixture of 2-nitro and 4-nitro isomers. How can we improve the selectivity for the desired 3-nitro isomer?
Answer:
The hydroxyl group of the starting material, 4-hydroxybenzonitrile, is a strongly activating ortho-, para-director in electrophilic aromatic substitution.[6] Therefore, the formation of the 2-nitro isomer is a common challenge. The desired this compound is the ortho-nitrated product.
-
Causality of the Issue:
-
Electronic Effects: The lone pair of electrons on the hydroxyl group's oxygen atom donates electron density to the aromatic ring, particularly at the ortho and para positions, making them more susceptible to electrophilic attack by the nitronium ion (NO₂⁺).[6]
-
Reaction Conditions: The choice of nitrating agent and reaction conditions can significantly influence the ortho/para isomer ratio.[6][7]
-
-
Troubleshooting Protocol:
-
Choice of Nitrating Agent: While mixed acid (HNO₃/H₂SO₄) is common, explore alternative nitrating agents that may offer better regioselectivity. For instance, using dilute nitric acid in the presence of a phase transfer catalyst has been shown to favor the formation of the ortho-nitro isomer in phenols.[8][9]
-
Temperature Control: Lowering the reaction temperature can sometimes improve regioselectivity. Conduct a design of experiments (DoE) to identify the optimal temperature that balances reaction rate and selectivity.
-
Catalyst Screening: The use of certain catalysts, such as zeolites or other solid acids, can influence the steric environment around the substrate and potentially favor the formation of one isomer over the other.[9]
-
| Nitrating System | Typical Isomer Ratio (ortho:para) | Reference |
| Dilute HNO₃ / Chlorinated Solvent | ~1:2.3 | [6] |
| NaNO₃ / H₂SO₄ | ~1.4:1 | [6] |
| Dilute HNO₃ / Phase Transfer Catalyst | Increased ortho selectivity | [8][9] |
Impurity Profile & Purification
Question 3: During work-up, we are isolating a dark, tarry substance along with our product. What is this, and how can we prevent its formation?
Answer:
The formation of dark, polymeric, or tarry byproducts is a common issue in the nitration of phenols, especially under harsh conditions or with poor temperature control.
-
Causality of the Issue:
-
Oxidative Side Reactions: Nitric acid is a strong oxidizing agent. At elevated temperatures, it can oxidize the phenol, leading to the formation of colored and often intractable polymeric materials.[10]
-
Over-Nitration: The formation of di- and tri-nitrated phenols can also contribute to the dark coloration and purification difficulties. These highly nitrated compounds are often more colored and less soluble.
-
-
Troubleshooting Protocol:
-
Strict Temperature Control: This is the most critical factor. Maintain the reaction temperature within the optimized range determined during your initial studies. The use of a reliable and responsive cooling system is essential.[4]
-
Quenching Procedure: The quenching of the reaction mixture is a critical step. Pouring the reaction mixture slowly into a well-stirred slurry of ice and water is the standard and recommended procedure.[11] This rapidly dilutes the acid and cools the mixture, effectively stopping the reaction and minimizing byproduct formation.
-
Control of Nitrogen Oxides: The presence of free nitrogen dioxide (NO₂) in the nitric acid can promote oxidative side reactions.[12] Using nitric acid with a low concentration of dissolved nitrogen oxides is recommended.
-
Question 4: We are having difficulty separating the ortho- and para-isomers of the nitrated product. What are the most effective purification strategies at scale?
Answer:
The separation of ortho- and para-nitrophenols is a classic problem in organic chemistry. Fortunately, their different physical properties can be exploited for separation, even at a larger scale.
-
Causality of the Issue:
-
Intramolecular vs. Intermolecular Hydrogen Bonding: The key difference lies in their hydrogen bonding capabilities. ortho-Nitrophenol can form an intramolecular hydrogen bond between the hydroxyl group and the nitro group.[6] para-Nitrophenol, due to the distance between the functional groups, can only form intermolecular hydrogen bonds.
-
-
Purification Protocol:
-
Steam Distillation: This is a highly effective method for separating the two isomers. The ortho-isomer, with its intramolecular hydrogen bonding, is more volatile and will co-distill with steam.[6][13] The para-isomer, with its stronger intermolecular hydrogen bonding, is less volatile and will remain in the distillation flask.
-
Recrystallization: If steam distillation is not feasible, fractional crystallization can be employed. The choice of solvent is critical. A solvent system that accentuates the solubility difference between the two isomers should be developed at the lab scale first.
-
Chromatography: While less common for large-scale production due to cost, preparative chromatography can be used if high purity is required and other methods fail.
-
Safety at Scale
Question 5: What are the primary safety concerns when scaling up the nitration of 4-hydroxybenzonitrile, and what are the essential safety protocols?
Answer:
Nitration reactions are energetic and involve hazardous materials, making safety a paramount concern during scale-up. The primary hazard is the risk of a thermal runaway reaction, which can lead to an explosion.[1][14][15][16]
-
Primary Hazards:
-
Thermal Runaway: As discussed, the exothermic nature of the reaction can lead to a rapid increase in temperature and pressure if not adequately controlled.[1][2][3]
-
Corrosive and Toxic Reagents: Concentrated nitric and sulfuric acids are highly corrosive and can cause severe burns.[17] Nitric acid fumes and nitrogen dioxide gas produced during the reaction are toxic upon inhalation.[17]
-
Instability of Nitro Compounds: Organic nitro compounds can be thermally unstable and may decompose exothermically at elevated temperatures.[18]
-
-
Essential Safety Protocols:
-
Thorough Hazard Evaluation: Before any scale-up, a comprehensive process hazard analysis (PHA) should be conducted. This includes reaction calorimetry to understand the thermal risks.[3][5]
-
Robust Engineering Controls:
-
Use reactors made of appropriate acid-resistant materials.[17]
-
Ensure the reactor has a reliable and adequately sized cooling system.[4]
-
Install pressure relief devices (e.g., rupture discs) that are properly sized and vented to a safe location.[4]
-
Conduct the reaction in a well-ventilated area, preferably in a fume hood at the lab scale and with appropriate ventilation and scrubbing systems at the pilot and production scales.[17]
-
-
Personal Protective Equipment (PPE): All personnel must wear appropriate PPE, including acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat or suit.[17]
-
Emergency Preparedness: Have a detailed emergency response plan in place, including procedures for spills, fires, and medical emergencies. Ensure that safety showers and eyewash stations are readily accessible.[17]
-
II. Frequently Asked Questions (FAQs)
Q1: What is the typical synthesis route for this compound?
The most common laboratory and industrial synthesis involves the electrophilic nitration of 4-hydroxybenzonitrile using a mixture of concentrated nitric acid and sulfuric acid.[13] An alternative route involves the synthesis from 4-hydroxy-3-nitrobenzaldehyde.[19]
Q2: What are the key analytical techniques for monitoring the reaction and assessing the purity of the final product?
Key analytical techniques include:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture to determine the conversion and the ratio of isomers. HPLC is also the primary method for assessing the purity of the final product.[20]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For identifying byproducts and impurities.[20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation of the final product and isomers.
Q3: Are there any "greener" alternatives to the traditional mixed-acid nitration process?
Research is ongoing into more environmentally friendly nitration methods. Some alternatives that have been explored for phenols include:
-
Using solid acid catalysts to replace sulfuric acid, which can simplify work-up and reduce acid waste.[9]
-
Employing milder nitrating agents, such as metal nitrates in the presence of a catalyst.[7]
-
The use of microreactor technology can improve heat and mass transfer, leading to better control, higher yields, and potentially less waste.[21]
III. Visualizations
Experimental Workflow: Scale-Up of this compound Synthesis
Caption: A typical workflow for the synthesis and purification of this compound.
Troubleshooting Logic: Low Yield and High Impurities
Caption: A decision tree for troubleshooting low yield and high impurities during scale-up.
IV. References
-
Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. Available at: [Link]
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Working with Exothermic Reactions during Lab and Scale up. Amar Equipment. (2023-10-12). Available at: [Link]
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Regioselective Nitration of Phenol Induced by Catalytic Antibodies. PubMed. Available at: [Link]
-
Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications. (2014-11-20). Available at: [Link]
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How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Fauske & Associates. (2023-10-05). Available at: [Link]
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Guggenheim, T. L. (Ed.). (2013). Chemistry, process design, and safety for the nitration industry. American Chemical Society.
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Nitration reaction safety. YouTube. (2024-06-07). Available at: [Link]
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A practical approach for regioselective mono-nitration of phenols under mild conditions. R Discovery. (2014-06-27). Available at: [Link]
-
An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. SciSpace. Available at: [Link]
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Control Strategies For Managing Exothermic Reactions In Flow. Patsnap Eureka. (2025-09-03). Available at: [Link]
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Ultrasound promoted regioselective nitration of phenols using dilute nitric acid in the presence of phase transfer catalyst. PubMed. (2007-01). Available at: [Link]
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Runaway reaction hazards in processing organic nitrocompounds. IChemE. Available at: [Link]
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Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. MDPI. Available at: [Link]
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Nitration of phenol in flow. Corning. Available at: [Link]
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Analytical Methods. Agency for Toxic Substances and Disease Registry. Available at: [Link]
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Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Publications. Available at: [Link]
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Nitration of Phenol and Substituted Phenols with Dilute Nitric Acid Using Phase-Transfer Catalysts. ResearchGate. Available at: [Link]
-
Nitration of phenol to 2-nitrophenol and 4-nitrophenol. OC-Praktikum. (2006-03). Available at: [Link]
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Hazard of Runaway of Nitration Processes in Nitrocompounds Production. ResearchGate. Available at: [Link]
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Trinitrotoluene. Wikipedia. Available at: [Link]
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Ensuring Quality: A Guide to Sourcing this compound. LinkedIn. Available at: [Link]
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This compound. PubChem. Available at: [Link]
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p-NITROBENZONITRILE. Organic Syntheses. Available at: [Link]
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This compound. Pharmaffiliates. Available at: [Link]
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Purification: How To. University of Rochester Department of Chemistry. Available at: [Link]
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This compound. Veeprho. Available at: [Link]
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Design and scale-up of continuous di-nitration reaction using pinched tube flow reactor. ResearchGate. Available at: [Link]
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China this compound CAS NO: 3272-08-0 Manufacturers. Alfa Chemical. Available at: [Link]
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Simple Procedure for Optimal Scale-up of Fine Chemical Processes. II. Nitration of 4-Chlorobenzotrifluoride. ResearchGate. Available at: [Link]
-
NITRATION. vpscience.org. Available at: [Link]
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3-Nitrobenzonitrile. National Center for Biotechnology Information. Available at: [Link]
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Synthetic method of p-hydroxybenzonitrile. Patsnap Eureka. Available at: [Link]
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Nitration process. Google Patents. Available at:
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Harmful effects of lithium-ion battery thermal runaway: scale-up tests from cell to second-life modules. PubMed Central. (2023-07-10). Available at: [Link]
-
Process for the preparation of p-hydroxybenzonitrile. Google Patents. Available at:
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Stability issues of 4-Hydroxy-3-nitrobenzonitrile during storage
Introduction to 4-Hydroxy-3-nitrobenzonitrile Stability
This compound, also known as 4-Cyano-2-nitrophenol, is a vital intermediate in pharmaceutical and chemical synthesis, notably in the production of Nitroxynil.[1][2][3] The integrity of this compound is paramount for achieving reproducible and accurate experimental outcomes. As a substituted benzonitrile, its stability is influenced by several environmental factors. This guide provides in-depth troubleshooting and best practices for maintaining the purity and stability of this compound during storage and handling.
Troubleshooting Guide: Diagnosing and Resolving Stability Issues
This section addresses specific problems that may arise during the use of this compound, providing a logical path from observation to resolution.
Question: My vial of this compound, which was initially a light yellow powder, has darkened or changed color. What does this signify?
Answer: A visible change in color, typically to a darker yellow, orange, or brown hue, is a primary indicator of chemical degradation. This is often caused by one or more of the following factors:
-
Photodegradation: The compound is known to be a primary photoproduct of the herbicide bromoxynil, suggesting its own susceptibility to degradation upon exposure to light, particularly UV wavelengths.[4] Light can provide the energy needed to initiate decomposition reactions.
-
Thermal Stress: Exposure to elevated temperatures can accelerate the rate of decomposition. While the compound is a solid with a high melting point (146-148 °C), long-term storage above recommended temperatures can lead to slow degradation.[5][6]
-
Oxidation: Although it should be stored under an inert atmosphere, prolonged exposure to air can lead to oxidative degradation pathways, contributing to the formation of colored impurities.
Recommended Action:
-
Immediately quarantine the suspect vial to prevent its use in critical experiments.
-
Assess the purity of the material using the HPLC protocol outlined below.
-
If the purity is compromised, the material should either be repurified (e.g., by recrystallization) if feasible or discarded according to institutional safety protocols.[7]
-
Review your storage procedures to ensure all new and existing stock is protected from light and stored at the correct temperature.
Question: I'm observing incomplete dissolution or the formation of a precipitate when dissolving the compound, even in solvents where it should be soluble. Is this a stability issue?
Answer: Yes, this can be directly related to stability. Degradation products often possess different physical properties, including solubility, compared to the parent compound. Another potential cause is moisture absorption.
-
Formation of Insoluble Impurities: Degradation can lead to polymerization or the formation of more complex, less soluble molecules.
-
Hygroscopicity: Some sources indicate that related compounds can be hygroscopic, meaning they readily absorb moisture from the atmosphere.[8] Absorbed water can lower the compound's solubility in non-polar organic solvents and potentially promote hydrolytic degradation of the nitrile group.
Recommended Action:
-
Attempt to dissolve a small, fresh sample from a properly stored, unopened container to confirm the expected solubility.
-
If the suspect sample still shows poor solubility, this strongly suggests degradation or contamination.
-
For future experiments, always use dry, anhydrous-grade solvents and minimize the compound's exposure to ambient air during weighing and preparation. Handling under an inert gas like nitrogen or argon is recommended for sensitive applications.[8]
Question: My reaction yields are inconsistent, or I am seeing unexpected byproducts in my analysis. Could the this compound be the culprit?
Answer: Absolutely. The stability and purity of your starting materials are fundamental to the success and reproducibility of any chemical synthesis.
-
Reduced Molar Quantity: If the compound has degraded, its purity is lower than stated on the label. Using the material based on its initial weight will result in a lower molar quantity of the active reactant, leading to lower yields.
-
Side Reactions: Degradation products are impurities that can participate in unintended side reactions. These impurities can compete with your desired reaction, poison catalysts, or lead to the formation of unexpected and difficult-to-separate byproducts. Nitroaromatic compounds, in particular, can be susceptible to reduction or other transformations that introduce reactive species into your experiment.[9]
Recommended Action:
-
Establish a purity baseline for each new lot of this compound using the HPLC protocol below.
-
If you suspect degradation, re-run the purity analysis. A significant deviation from the baseline confirms the material is compromised.
-
Always use reagents from reputable suppliers and follow recommended storage protocols diligently.
Caption: Troubleshooting workflow for stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the definitive optimal storage conditions for this compound?
A1: To maximize shelf-life and maintain purity, the compound must be protected from light, heat, moisture, and air.[7][8][10]
| Parameter | Recommended Condition | Rationale |
| Temperature | Store in a cool, dry place. Room temperature is acceptable, but refrigeration (<15°C) is preferred for long-term storage.[4] | Reduces the rate of thermally induced decomposition. |
| Light | Store in an amber or opaque vial, inside a dark cabinet. | Prevents photodegradation.[4] |
| Atmosphere | Keep container tightly sealed. For long-term storage, storing under an inert gas (e.g., Nitrogen, Argon) is best practice.[8][11] | Prevents oxidation and absorption of atmospheric moisture. |
| Location | Store in a well-ventilated area away from incompatible materials.[7][10] | Prevents accidental contact with reactive chemicals. |
Q2: What specific chemical classes are incompatible with this compound?
A2: Avoid storage near strong oxidizing agents, strong acids, and strong bases.[12][13] Contact with these substances can initiate vigorous and potentially hazardous reactions, leading to rapid decomposition of the compound.
Q3: What are the primary degradation pathways I should be aware of?
A3: While specific degradation pathways for this exact molecule are not extensively published, we can infer likely routes based on its functional groups and related compounds:
-
Hydrolysis of the Nitrile Group: In the presence of strong acids or bases, or even slowly with moisture, the nitrile group (-C≡N) can hydrolyze to a carboxylic acid (-COOH) or an amide (-CONH2).[3]
-
Reactions of the Nitro Group: The nitro group (-NO2) can be reduced to other nitrogen-containing functional groups under certain conditions, which can alter the compound's reactivity and chromatographic profile.
-
Phenolic Degradation: The phenolic hydroxyl group (-OH) can be susceptible to oxidation, often forming colored quinone-like structures, which could explain the darkening of the compound.
Caption: Key environmental factors affecting stability.
Q4: What are the essential safety precautions for handling this compound?
A4: this compound is classified as harmful and an irritant.[1][14] Always adhere to the following safety protocols:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[10]
-
Ventilation: Handle the solid compound in a chemical fume hood to avoid inhaling dust particles.[7][10]
-
Handling: Avoid contact with skin, eyes, and clothing.[10] Wash hands thoroughly after handling.[7]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[7]
Experimental Protocol: Purity Assessment by HPLC
This protocol provides a general method for assessing the purity of this compound. It may require optimization for your specific equipment and column.
Objective: To quantify the purity of this compound and detect the presence of degradation products.
Materials:
-
This compound sample
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic Acid (TFA) or Formic Acid
-
C18 Reverse-Phase HPLC Column
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA (or Formic Acid) in Water.
-
Mobile Phase B: 0.1% TFA (or Formic Acid) in Acetonitrile.
-
-
Sample Preparation:
-
Accurately prepare a stock solution of this compound at approximately 1 mg/mL in a 50:50 mixture of Acetonitrile and Water.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm, requires preliminary UV scan).
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: Linear gradient from 10% to 90% B
-
15-17 min: Hold at 90% B
-
17-18 min: Return to 10% B
-
18-22 min: Re-equilibration at 10% B
-
-
-
Data Analysis:
-
Integrate the peak areas of all detected peaks.
-
Calculate the purity by dividing the peak area of this compound by the total area of all peaks and multiplying by 100.
-
The presence of significant additional peaks, especially those at earlier retention times (more polar), may indicate degradation products like hydrolyzed byproducts.
-
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Loba Chemie. (n.d.). 4-NITROBENZONITRILE EXTRA PURE - Safety Data Sheet. Retrieved from [Link]
-
Veeprho. (n.d.). This compound | CAS 3272-08-0. Retrieved from [Link]
-
Eawag-BBD. (n.d.). Benzonitrile Degradation Pathway. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C7H4N2O3). Retrieved from [Link]
-
PubChem. (n.d.). 3-Hydroxy-4-nitrobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-Hydroxy-3-methoxy-5-nitrobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-Nitrobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2025). Biotransformation of 3,5-dibromo-4-hydroxybenzonitrile under denitrifying, FE(III)-reducing, sulfidogenic, and methanogenic conditions. Retrieved from [Link]
-
PubChem. (n.d.). 3-Nitrobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
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- 14. chemical-label.com [chemical-label.com]
Validation & Comparative
A Comparative Guide to the Validation of an HPLC Method for Impurity Profiling of 4-Hydroxy-3-nitrobenzonitrile
This guide provides an in-depth, objective comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the impurity profiling of 4-Hydroxy-3-nitrobenzonitrile against alternative analytical techniques. The content herein is grounded in established scientific principles and regulatory expectations, offering researchers, scientists, and drug development professionals a comprehensive resource supported by experimental data and authoritative references.
Introduction: The Criticality of Impurity Profiling
In pharmaceutical development, the control of impurities is a mandatory requirement set forth by regulatory bodies like the International Council for Harmonisation (ICH).[1] Impurities, even at trace levels, can impact the safety and efficacy of an Active Pharmaceutical Ingredient (API). Therefore, developing and validating a robust analytical method to detect and quantify these impurities is not merely a procedural step but a cornerstone of ensuring patient safety and product quality.[2][3]
This compound is a key intermediate in the synthesis of various pharmaceutical compounds, including the anthelmintic agent Nitroxynil.[4][5] Its purity is paramount, as any impurities carried over can compromise the quality of the final drug product. This guide details a stability-indicating HPLC method designed for this purpose, rigorously validated according to ICH Q2(R2) guidelines, and compares its performance with other powerful analytical techniques.[6][7]
The Workhorse: A Validated Reversed-Phase HPLC Method
The developed method leverages the versatility and reliability of reversed-phase HPLC, which is widely regarded as the gold standard for pharmaceutical impurity analysis due to its high resolution, sensitivity, and reproducibility.[1][8]
Rationale for Method Design: The selection of chromatographic parameters was a deliberate process aimed at achieving optimal separation of this compound from its potential process-related impurities and degradation products.
-
Column: A C18 stationary phase was chosen for its excellent retention and selectivity for aromatic, moderately polar compounds like nitrophenols.
-
Mobile Phase: A gradient elution using a buffered aqueous phase (0.1% Phosphoric Acid in Water) and an organic modifier (Acetonitrile) was employed. This approach is crucial for a stability-indicating method, as it ensures the elution of both early-eluting polar degradants and late-eluting non-polar impurities within a reasonable runtime. The acidic pH suppresses the ionization of the phenolic group, leading to better peak shape and retention.
-
Detection: UV detection at 272 nm was selected. This wavelength provides a strong chromophoric response for the parent compound and its likely aromatic impurities, ensuring high sensitivity.
Method Validation: A Systematic Proof of Performance
The method was validated following the comprehensive framework of ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[6]
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6] To prove this, forced degradation studies were conducted to intentionally generate potential degradation products.[9][10][11] this compound was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.
The results demonstrated that the main peak of this compound was well-resolved from all degradation products, and peak purity analysis using a Diode Array Detector (DAD) confirmed the spectral homogeneity of the analyte peak in all stressed samples. This confirms the stability-indicating nature of the method.
Caption: Workflow for Forced Degradation Studies.
The following tables summarize the key validation parameters, demonstrating the method's linearity, accuracy, precision, and sensitivity.
Table 1: Linearity
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Range | 0.1 µg/mL to 15 µg/mL | - |
| Correlation Coefficient (r²) | 0.9998 | ≥ 0.999 |
| Y-intercept | Minimal | Close to zero |
Table 2: Accuracy (Recovery)
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL, n=3) | % Recovery | % RSD |
|---|---|---|---|---|
| 50% | 5.0 | 4.98 | 99.6% | 0.8% |
| 100% | 10.0 | 10.05 | 100.5% | 0.5% |
| 150% | 15.0 | 15.12 | 100.8% | 0.6% |
| Acceptance Criteria | | | 98.0% - 102.0% | ≤ 2.0% |
Table 3: Precision
| Precision Type | Level | % RSD (n=6) | Acceptance Criteria |
|---|---|---|---|
| Repeatability (Intra-day) | 100% | 0.45% | ≤ 2.0% |
| Intermediate (Inter-day) | 100% | 0.78% | ≤ 2.0% |
Table 4: Sensitivity & Robustness
| Parameter | Result | Details |
|---|---|---|
| LOD | 0.03 µg/mL | Signal-to-Noise Ratio ≥ 3:1 |
| LOQ | 0.1 µg/mL | Signal-to-Noise Ratio ≥ 10:1 |
| Robustness | Robust | No significant impact on results from minor changes in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.2). |
Caption: Interrelationship of HPLC Method Validation Parameters.
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is a powerful and widely used technique, it is essential to understand its performance in the context of other available technologies.[2][8] Each technique offers a unique set of advantages and is suited for different analytical challenges.[12]
Table 5: Comparison of Analytical Techniques for Impurity Profiling
| Parameter | Validated HPLC | UPLC (Ultra-Performance LC) | LC-MS (Liquid Chromatography-Mass Spectrometry) | GC-MS (Gas Chromatography-Mass Spectrometry) |
|---|---|---|---|---|
| Principle | Chromatographic separation based on polarity, UV detection. | Similar to HPLC but uses smaller particles (<2 µm) and higher pressures. | HPLC separation followed by mass analysis for identification. | Separation of volatile compounds based on boiling point, followed by mass analysis. |
| Resolution | High | Very High | High | Very High |
| Sensitivity | High (ng/mL) | Very High (pg/mL) | Extremely High (pg/mL or lower) | High (for volatile analytes) |
| Analysis Time | Moderate (15-30 min) | Fast (2-10 min) | Moderate (similar to HPLC) | Fast to Moderate |
| Information | Quantitative | Quantitative | Quantitative & Structural (MW, fragmentation)[13][14] | Quantitative & Structural (for volatile compounds)[15] |
| Key Advantage | Robust, reliable, cost-effective, widely available.[2] | Faster analysis, better resolution, less solvent consumption.[12] | Definitive identification of unknown impurities.[13] | Excellent for residual solvents and volatile impurities.[14] |
| Limitation | Limited structural information.[13] | Higher initial instrument cost. | Higher cost and complexity. | Limited to thermally stable and volatile compounds; derivatization may be needed.[16] |
| Best For | Routine QC, stability studies, known impurity quantification. | High-throughput screening, complex mixture analysis. | Unknown impurity identification, structure elucidation, genotoxic impurity analysis.[14] | Analysis of residual solvents, starting materials, or volatile degradants.[12] |
Detailed Experimental Protocols
5.1. Chromatographic Conditions
-
Instrument: Agilent 1260 Infinity II HPLC or equivalent, with DAD.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: 0-5 min (10% B), 5-20 min (10-80% B), 20-22 min (80% B), 22.1-25 min (10% B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 272 nm.
-
Injection Volume: 10 µL.
5.2. Step-by-Step Validation Protocol
-
Standard & Sample Preparation:
-
Prepare a stock solution of this compound reference standard (1 mg/mL) in diluent (50:50 Acetonitrile:Water).
-
Prepare a working standard solution for assay at 100 µg/mL.
-
Prepare a series of calibration standards for linearity and LOQ/LOD determination by diluting the stock solution.
-
-
Specificity (Forced Degradation):
-
Acid: Dissolve API in diluent, add 1N HCl, and heat at 60°C for 4 hours. Neutralize before injection.
-
Base: Dissolve API in diluent, add 1N NaOH, and keep at room temperature for 2 hours. Neutralize before injection.
-
Oxidation: Dissolve API in diluent and add 3% H₂O₂. Keep at room temperature for 24 hours.
-
Inject all stressed samples and an unstressed control. Evaluate peak purity and resolution between the main peak and any degradants.
-
-
Linearity:
-
Inject the calibration standards in triplicate over the desired range (e.g., LOQ to 150% of the target impurity concentration).
-
Plot a graph of mean peak area versus concentration and perform linear regression analysis.
-
-
Accuracy:
-
Prepare a placebo mixture. Spike the placebo with the API at three concentration levels (e.g., 50%, 100%, 150% of the target level) in triplicate.
-
Calculate the percentage recovery for each level.
-
-
Precision:
-
Repeatability: Inject a standard solution (100% level) six times on the same day.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. Calculate the %RSD for both sets of measurements.
-
Conclusion
The validated HPLC method presented here is demonstrated to be specific, linear, accurate, precise, and robust for the impurity profiling of this compound. It is a highly reliable and cost-effective tool for routine quality control and stability monitoring in a regulated pharmaceutical environment.
While advanced techniques like UPLC and LC-MS offer significant advantages in speed and structural elucidation, respectively, the choice of analytical methodology should always be guided by the specific requirements of the analysis.[17] For definitive identification of unknown impurities discovered during profiling, coupling the validated HPLC method with mass spectrometry (LC-MS) would be the recommended orthogonal approach, providing a comprehensive and powerful strategy for ensuring the purity and safety of this compound.[13][14]
References
- The benefits of high-resolution mass spectrometry for impurity profiling. (2025, May 8). Google Cloud.
- Impurity profiling and HPLC methods for drug quality compliance. (2025, September 22). AMSbiopharma.
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021, October 20). Research and Reviews.
- This compound | 3272-08-0. (2025, November 20). ChemicalBook.
- Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2016, June 27). Taylor & Francis Online.
- Analytical methods for 1,3-DNB and 1,3,5-TNB. (n.d.). Agency for Toxic Substances and Disease Registry.
- HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). Pharma Focus America.
- Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.
- A Comparative Guide to the Validation of Analytical Methods for Nitrophenol Determin
- The Determination of 3-Nitrophenol and Some Other Aromatic Impurities in 4-Nitrophenol by Reversed Phase HPLC With Peak Suppression Diode Array Detection. (2025, August 5).
- ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
- Biodegradation of Nitrophenol Compounds.
- Development of forced degradation and stability indicating studies of drugs—A review.
- Forced Degradation Studies. (2016, December 14). MedCrave online.
- Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
- Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. (2024, May 23). Agilent.
- VALIDATION OF ANALYTICAL PROCEDURES: METHODOLOGY. (1996, November 6). IKEV.
- Forced Degradation Studies for Biopharmaceuticals.
- Analytical Methods for Environmental Samples. Ministry of the Environment, Government of Japan.
- REVIEW ON ICH GUIDLINE IN IMPURITY PROFILING. IJCRT.org.
- Chromatography Method Development For Impurity Analysis And Degrad
- Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
- What is the synthesis method of 4-Nitrobenzonitrile? - FAQ. Guidechem.
- This compound 98 3272-08-0. Sigma-Aldrich.
- This compound | C7H4N2O3 | CID 76758. PubChem.
- This compound | CAS 3272-08-0. Veeprho.
- PROCESS FOR THE PREPARATION OF 4-HYDROXY-3-NITROBENZOIC ACID.
- Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. Agilent.
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A Senior Application Scientist's Guide to the Synthesis of 4-Hydroxy-3-nitrobenzonitrile: A Comparative Analysis
Welcome, researchers and drug development professionals. This guide provides an in-depth, comparative analysis of the primary synthetic routes to 4-Hydroxy-3-nitrobenzonitrile (CAS 3272-08-0), a valuable intermediate in the synthesis of pharmaceuticals and fine chemicals.[1][2] Also known as 4-cyano-2-nitrophenol, the strategic placement of its hydroxyl, nitro, and nitrile functionalities makes it a versatile molecular building block.[3]
This document moves beyond simple protocol recitation. It is designed to provide you with the causal logic behind experimental choices, empowering you to select and adapt the optimal synthesis strategy for your specific laboratory or industrial context. We will dissect four distinct and viable pathways, evaluating each for its efficiency, scalability, safety, and underlying chemical principles.
Route 1: Direct Nitration of 4-Hydroxybenzonitrile
This is the most atom-economical and direct approach, involving an electrophilic aromatic substitution on the readily available starting material, 4-hydroxybenzonitrile, also known as 4-cyanophenol.[4]
Principle and Rationale
The core of this method is the electrophilic nitration of a phenol. The hydroxyl group is a powerful activating group and is ortho-, para- directing. Since the para position is occupied by the nitrile group, the incoming nitronium ion (NO₂⁺) is directed to the positions ortho to the hydroxyl group. The nitrile group is a deactivating, meta-directing group, which further reinforces the regioselectivity of the reaction, guiding the nitro group to the 3-position.
The choice of nitrating agent and solvent is critical. Using nitric acid in a solvent like acetic acid or sulfuric acid allows for controlled generation of the nitronium ion. Temperature control is paramount to prevent over-nitration (dinitration) or degradation of the starting material. A patent for the analogous nitration of 4-hydroxybenzoic acid alkyl esters suggests that using 30-62% nitric acid at temperatures between 0°C and 60°C provides high yields and purity, a principle that can be effectively applied here.[5]
Experimental Protocol
Adapted from the principles of phenolic nitration.[5][6]
-
Dissolution: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 11.9 g (0.1 mol) of 4-hydroxybenzonitrile in 100 mL of glacial acetic acid.
-
Cooling: Cool the solution to 10-15°C in an ice-water bath.
-
Nitration: While maintaining the temperature below 20°C, add a pre-mixed solution of 7.0 mL (0.11 mol) of 65% nitric acid and 20 mL of glacial acetic acid dropwise over 1 hour with vigorous stirring.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for an additional 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching & Precipitation: Slowly pour the reaction mixture into 500 mL of ice-cold water with stirring. A yellow precipitate of this compound will form.
-
Isolation & Purification: Filter the solid product, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. The product can be further purified by recrystallization from an ethanol/water mixture to yield a yellow powder.
Advantages & Disadvantages
-
Advantages: High atom economy, straightforward single-step process, readily available starting material.
-
Disadvantages: Risk of forming isomeric byproducts or dinitrated products if conditions are not carefully controlled. Handling of nitric and acetic acid requires appropriate safety measures.
Caption: Workflow for Direct Nitration of 4-Hydroxybenzonitrile.
Route 2: Two-Step Synthesis from 4-Hydroxy-3-nitrobenzaldehyde
This route leverages a different starting material and involves the conversion of an aldehyde functional group into a nitrile. This is a robust and high-yielding transformation, often proceeding via an aldoxime intermediate.
Principle and Rationale
This synthesis occurs in two key stages:
-
Oxime Formation: 4-Hydroxy-3-nitrobenzaldehyde reacts with hydroxylamine hydrochloride (NH₂OH·HCl) to form 4-hydroxy-3-nitrobenzaldoxime. This is a classic condensation reaction.
-
Dehydration: The resulting aldoxime is then dehydrated to yield the nitrile. A variety of dehydrating agents can be employed, such as acetic anhydride, thionyl chloride, or even catalysts like ferrous sulfate in a suitable solvent.[7] This dehydration is the critical nitrile-forming step.
This pathway offers an alternative when 4-hydroxy-3-nitrobenzaldehyde is a more accessible or cost-effective starting material than 4-hydroxybenzonitrile. A procedure for this conversion is described in the chemical literature.[1]
Experimental Protocol
Based on the procedure from the Journal of Organic Chemistry.[1]
-
Oxime Formation (Step 1):
-
To a solution of 16.7 g (0.1 mol) of 4-hydroxy-3-nitrobenzaldehyde in 150 mL of ethanol, add a solution of 8.3 g (0.12 mol) of hydroxylamine hydrochloride and 12.0 g (0.12 mol) of sodium acetate in 50 mL of water.
-
Heat the mixture to reflux for 1 hour.
-
Cool the reaction mixture and pour it into cold water to precipitate the aldoxime. Filter, wash with water, and dry.
-
-
Dehydration to Nitrile (Step 2):
-
Gently heat a mixture of 18.2 g (0.1 mol) of the dried 4-hydroxy-3-nitrobenzaldoxime and 20.4 g (0.2 mol) of acetic anhydride to 100-120°C for 30 minutes.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Stir until the excess acetic anhydride has hydrolyzed.
-
Filter the resulting solid, wash with water, and then with a dilute sodium bicarbonate solution to remove acetic acid.
-
Recrystallize the crude product from aqueous ethanol to obtain pure this compound.
-
Advantages & Disadvantages
-
Advantages: High overall yield, utilizes a different set of starting materials, avoids direct handling of concentrated nitric acid for the final step.
-
Disadvantages: Two-step process, lower atom economy compared to direct nitration.
Caption: Two-step synthesis from 4-Hydroxy-3-nitrobenzaldehyde.
Route 3: Sandmeyer Cyanation of 4-Amino-2-nitrophenol
The Sandmeyer reaction is a powerful and versatile method for introducing a variety of functional groups, including cyano groups, onto an aromatic ring by replacing a diazonium salt.[8][9]
Principle and Rationale
This route begins with 4-amino-2-nitrophenol. The synthesis proceeds via two critical transformations:
-
Diazotization: The primary aromatic amine is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0-5°C).[10] This converts the amino group into a highly reactive diazonium salt (-N₂⁺). The low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt.[10]
-
Copper-Catalyzed Cyanation: The cold diazonium salt solution is then added to a solution of a copper(I) cyanide (CuCN). The copper(I) salt catalyzes the substitution of the diazonium group with a cyanide ion, releasing nitrogen gas in the process.[8][9] This is an example of a radical-nucleophilic aromatic substitution.[8]
Experimental Protocol
Adapted from general Sandmeyer reaction procedures.[10][11]
-
Diazotization (Step 1):
-
Suspend 15.4 g (0.1 mol) of 4-amino-2-nitrophenol in a mixture of 30 mL of concentrated hydrochloric acid and 100 mL of water.
-
Cool the suspension to 0-5°C in an ice-salt bath.
-
Slowly add a solution of 7.2 g (0.105 mol) of sodium nitrite in 20 mL of water dropwise, keeping the temperature below 5°C. Stir for an additional 30 minutes after addition is complete.
-
-
Cyanation (Step 2):
-
In a separate flask, prepare a solution of copper(I) cyanide by dissolving 13.5 g (0.15 mol) of CuCN in a solution of 20 g (0.3 mol) of sodium cyanide in 100 mL of water.
-
Warm this solution to 60-70°C.
-
Slowly and carefully add the cold diazonium salt solution to the warm copper(I) cyanide solution. Vigorous evolution of nitrogen gas will occur.
-
After the addition is complete, heat the mixture on a steam bath for 30 minutes.
-
-
Isolation & Purification:
-
Cool the reaction mixture and acidify with concentrated HCl to decompose any cyanide complexes.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Advantages & Disadvantages
-
Advantages: A classic and reliable method for introducing a nitrile group. Tolerant of various functional groups on the aromatic ring.
-
Disadvantages: Involves the formation of an unstable diazonium salt, requiring strict temperature control. Uses highly toxic cyanide salts (CuCN, NaCN), necessitating extreme caution and specialized waste disposal procedures.
Caption: Sandmeyer reaction pathway for synthesis.
Route 4: Nucleophilic Aromatic Substitution (Cyanation of 4-Chloro-2-nitrophenol)
This pathway involves the displacement of a leaving group, such as a halide, from an activated aromatic ring by a cyanide nucleophile. This is often referred to as a nucleophilic aromatic substitution (SₙAr) reaction.
Principle and Rationale
For an SₙAr reaction to be effective, the aromatic ring must be "electron-poor," which is achieved by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. In 4-chloro-2-nitrophenol, the nitro group (a powerful EWG) is ortho to the chlorine atom, strongly activating it for nucleophilic attack. The cyanide ion (CN⁻) acts as the nucleophile, displacing the chloride ion.
This reaction, often called a cyanation, can be performed using various cyanide sources, including alkali metal cyanides (NaCN, KCN) or copper(I) cyanide in a polar aprotic solvent like DMSO or DMF at elevated temperatures.[12][13] The use of palladium or nickel catalysts has also been developed for the cyanation of aryl halides, often allowing for milder reaction conditions.[14]
Experimental Protocol
Adapted from general SₙAr cyanation procedures.
-
Reaction Setup: To a flask containing 17.3 g (0.1 mol) of 4-chloro-2-nitrophenol and 150 mL of dimethylformamide (DMF), add 9.8 g (0.2 mol) of sodium cyanide.
-
Catalysis (Optional but Recommended): For improved reactivity and yield, add a catalytic amount of copper(I) iodide (CuI, ~5 mol%).
-
Reaction: Heat the mixture to 140-150°C under a nitrogen atmosphere and stir for 4-6 hours. Monitor the reaction's completion by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a large volume of water.
-
Acidification & Extraction: Acidify the aqueous solution with dilute HCl to a pH of ~2-3. This will protonate the phenolic product. Extract the product into ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent. The crude product can be purified by column chromatography on silica gel.
Advantages & Disadvantages
-
Advantages: Provides a direct route if the halogenated starting material is readily available. Avoids the use of unstable diazonium intermediates.
-
Disadvantages: Requires high reaction temperatures. Use of highly toxic cyanide salts in a polar aprotic solvent requires stringent safety protocols for handling and quenching.
Caption: Workflow for Nucleophilic Aromatic Substitution (SₙAr).
Comparative Summary and Strategic Selection
The optimal synthesis route for this compound depends heavily on the specific constraints and objectives of your project, including starting material availability, scale, safety infrastructure, and desired purity.
| Metric | Route 1: Direct Nitration | Route 2: From Aldehyde | Route 3: Sandmeyer Reaction | Route 4: SₙAr Cyanation |
| Starting Material | 4-Hydroxybenzonitrile | 4-Hydroxy-3-nitrobenzaldehyde | 4-Amino-2-nitrophenol | 4-Chloro-2-nitrophenol |
| Number of Steps | 1 | 2 | 2 | 1 |
| Key Reagents | Nitric Acid | Hydroxylamine, Acetic Anhydride | NaNO₂, CuCN | NaCN/KCN, (CuI) |
| Primary Hazard | Corrosive acids, exothermic | Standard organic reagents | Unstable diazonium salt, highly toxic cyanides | Highly toxic cyanides, high temp. |
| Yield | Good to Excellent | High | Good | Good to Excellent |
| Scalability | Excellent | Good | Moderate (diazonium handling) | Good |
| Best For | Simplicity, atom economy, large scale | Alternative starting material access | Versatility, when amine is the precursor | Direct conversion from halide |
Concluding Remarks for the Practicing Scientist
-
For large-scale, cost-effective production , Route 1 (Direct Nitration) is often the most attractive due to its single-step nature and high atom economy, provided that the regioselectivity can be rigorously controlled.
-
If your most accessible precursor is the corresponding aldehyde, Route 2 (From Aldehyde) offers a reliable and high-yielding alternative.
-
Route 3 (Sandmeyer Reaction) should be considered when 4-amino-2-nitrophenol is the available starting material, or as part of a larger synthetic sequence starting from an aniline. The operational hazards associated with diazonium salts and cyanides demand a high level of experimental expertise and safety infrastructure.
-
Route 4 (SₙAr Cyanation) is an excellent choice if the chlorinated precursor is readily available and your facility is equipped to handle cyanide salts at high temperatures.
Ultimately, the choice of synthesis is a strategic decision. By understanding the chemical principles, advantages, and inherent challenges of each pathway presented in this guide, you are better equipped to make an informed choice that aligns with your research goals and laboratory capabilities.
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A Strategic Guide for Synthetic Chemists: Choosing Between 4-Hydroxy-3-nitrobenzonitrile and 4-Chloro-3-nitrobenzonitrile
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A Senior Application Scientist's Guide to the Purification of 4-Hydroxy-3-nitrobenzonitrile: A Comparative Analysis
For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth comparative analysis of common purification techniques for 4-Hydroxy-3-nitrobenzonitrile. This critical intermediate in the synthesis of various pharmaceuticals and fine chemicals demands high purity, making the choice of purification methodology a pivotal decision in the research and development pipeline.
This document moves beyond a simple listing of protocols. As a Senior Application Scientist, my objective is to provide a nuanced, experience-driven perspective on the selection and execution of purification strategies. We will delve into the "why" behind procedural steps, grounding our discussion in the fundamental principles of physical organic chemistry. While direct, peer-reviewed comparative studies on this specific molecule are not abundant, this guide synthesizes established principles and experimental data from closely related analogues to provide a robust framework for decision-making.
Introduction to this compound and the Imperative of Purity
This compound, also known as 2-nitro-4-cyanophenol, is a substituted aromatic nitrile.[1][2][3][4] Its molecular structure, featuring a hydroxyl group, a nitro group, and a nitrile group on a benzene ring, imparts a significant degree of polarity and specific chemical reactivity. In pharmaceutical synthesis, the purity of such an intermediate is paramount; trace impurities can lead to unwanted side reactions, decreased yields of the active pharmaceutical ingredient (API), and potential toxicological concerns.[3]
This guide will compare three principal purification techniques:
-
Recrystallization: A classic and often highly effective method for purifying solid compounds.
-
Column Chromatography: A versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase.
-
Solvent Extraction: A method that separates compounds based on their differing solubilities in two immiscible liquid phases.
We will also touch upon High-Performance Liquid Chromatography (HPLC) as a powerful analytical tool to assess purity and as a potential, albeit more costly, preparative purification method.
Recrystallization: The Art and Science of Crystal Perfection
Recrystallization is a purification technique that leverages the differences in solubility of a compound and its impurities in a given solvent at different temperatures.[5][6] The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at an elevated temperature.[7][8]
Mechanistic Rationale
The principle behind recrystallization lies in the ordered arrangement of molecules within a crystal lattice. During slow cooling of a saturated solution, molecules of the desired compound will preferentially deposit onto the growing crystal lattice, excluding dissimilar impurity molecules, which remain in the solution (the "mother liquor").[6] The success of this technique is highly dependent on the choice of solvent and the rate of cooling. Rapid cooling can trap impurities within the newly formed crystals, diminishing the effectiveness of the purification.
Experimental Protocol: Recrystallization of this compound
While a specific, optimized protocol for this compound is not widely published, a rational approach based on its structure and the properties of similar nitroaromatic compounds can be devised.[9]
1. Solvent Selection:
- Begin by testing the solubility of a small amount of the crude this compound in various solvents at room temperature and at their boiling points.[10]
- Given the polar nature of the molecule, solvents such as ethanol, aqueous ethanol, or acetic acid are promising candidates.[9][11] A mixture of solvents, such as ethanol-water, can also be effective, where the compound is soluble in the primary solvent (ethanol) and less soluble in the anti-solvent (water).[10]
2. Dissolution:
- Place the crude solid in an Erlenmeyer flask.
- Add a minimal amount of the chosen hot solvent to dissolve the solid completely. Continuous stirring and gentle heating are crucial.[9]
3. Hot Filtration (if necessary):
- If insoluble impurities are present, perform a hot gravity filtration to remove them. This step is critical to prevent the precipitation of these impurities along with the product upon cooling.
4. Crystallization:
- Allow the hot, clear solution to cool slowly to room temperature. Covering the flask will slow the cooling rate and promote the formation of larger, purer crystals.[10]
- Further cooling in an ice bath can maximize the yield of the purified crystals.[10]
5. Isolation and Drying:
- Collect the crystals by vacuum filtration using a Büchner funnel.[8]
- Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.[10]
- Dry the purified crystals, for instance, in a desiccator under vacuum.
Visualization of the Recrystallization Workflow
Caption: Workflow for the purification of this compound by recrystallization.
Column Chromatography: Separation Based on Polarity
Column chromatography is a powerful and widely used technique for the purification of organic compounds.[12][13][14] It relies on the differential partitioning of components of a mixture between a stationary phase (typically silica gel or alumina) and a mobile phase (an organic solvent or a mixture of solvents).[13][15]
Mechanistic Rationale
The separation in column chromatography is based on the principle of adsorption. This compound, with its polar hydroxyl and nitro groups, will interact strongly with the polar stationary phase (e.g., silica gel) through hydrogen bonding and dipole-dipole interactions. Less polar impurities will have weaker interactions and will be eluted from the column more quickly by the mobile phase. By gradually increasing the polarity of the mobile phase, compounds can be selectively eluted based on their polarity.[15][16]
Experimental Protocol: Column Chromatography of this compound
A protocol for the purification of this compound can be adapted from established methods for separating nitrophenol isomers.[15][16][17]
1. Preparation of the Column:
- A glass column is packed with a slurry of silica gel in a non-polar solvent (e.g., hexane).[18] Proper packing is crucial to avoid cracks and channels that lead to poor separation.
2. Loading the Sample:
- The crude this compound is dissolved in a minimal amount of a suitable solvent and carefully loaded onto the top of the silica gel bed.
3. Elution:
- The elution is typically started with a non-polar solvent or a solvent mixture of low polarity (e.g., a hexane/ethyl acetate mixture). This will elute non-polar impurities.
- The polarity of the mobile phase is then gradually increased by increasing the proportion of the more polar solvent (e.g., ethyl acetate). This will begin to move the more polar compounds, including the target molecule, down the column.
- This compound, being a polar compound, will require a relatively polar mobile phase for elution.
4. Fraction Collection and Analysis:
- The eluent is collected in a series of fractions.[14]
- Each fraction is analyzed by Thin Layer Chromatography (TLC) to determine its composition. Fractions containing the pure product are combined.
5. Solvent Removal:
- The solvent is removed from the combined pure fractions, typically using a rotary evaporator, to yield the purified solid.
Visualization of the Column Chromatography Workflow
Caption: Workflow for the purification of this compound by column chromatography.
Solvent Extraction: A Workhorse for Initial Cleanup
Liquid-liquid extraction is a separation technique based on the differential solubility of a compound in two immiscible liquids, typically an aqueous phase and an organic phase.[19][20][21]
Mechanistic Rationale
The partitioning of a solute between two immiscible phases is governed by its partition coefficient (K). For this compound, its phenolic hydroxyl group allows for its conversion to a water-soluble salt (phenoxide) under basic conditions. This chemical property can be exploited to separate it from non-acidic organic impurities. Subsequently, acidification of the aqueous phase will regenerate the neutral, less water-soluble this compound, which can then be extracted back into an organic solvent.[19]
Experimental Protocol: Acid-Base Extraction of this compound
1. Dissolution:
- Dissolve the crude product in a suitable organic solvent such as ethyl acetate or diethyl ether.
2. Basification and Extraction:
- Transfer the organic solution to a separatory funnel and extract with an aqueous basic solution (e.g., dilute sodium hydroxide or sodium bicarbonate).[20] The deprotonated this compound will move into the aqueous layer.
- Repeat the extraction of the organic layer to ensure complete transfer of the product into the aqueous phase.
3. Separation of Layers:
- Separate the aqueous layer containing the sodium salt of the product.
4. Acidification and Re-extraction:
- Acidify the aqueous layer with a dilute acid (e.g., HCl) to regenerate the neutral this compound, which will precipitate or form an oily layer.
- Extract the acidified aqueous solution with a fresh portion of an organic solvent to recover the purified product.[19]
5. Washing and Drying:
- Wash the organic layer containing the purified product with brine to remove excess water.
- Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
6. Solvent Removal:
- Filter off the drying agent and remove the solvent by rotary evaporation to obtain the purified product.
Visualization of the Solvent Extraction Workflow
Caption: Workflow for the purification of this compound by acid-base solvent extraction.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Preparative Purification
HPLC is a highly efficient chromatographic technique that uses high pressure to force a solvent through a column packed with a stationary phase of very small particles.[22] For a compound like this compound, a reverse-phase HPLC method would be most suitable for purity analysis.[23][24]
In reverse-phase HPLC, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent mixture (e.g., water and acetonitrile or methanol).[23][24] In this setup, more polar compounds elute earlier, while less polar compounds are retained longer. An HPLC method for the closely related 4-hydroxy-3-nitrobenzoic acid uses a mobile phase of acetonitrile and water with phosphoric acid.[23] A similar system could be adapted for this compound.
While primarily an analytical technique, preparative HPLC can be used to purify larger quantities of material with very high purity.[25][26] However, it is generally more expensive and time-consuming than the other methods discussed for bulk purification.
Comparative Analysis
The choice of purification technique is a balance of several factors: the desired level of purity, the scale of the purification, cost, and time constraints.
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Recrystallization | Differential solubility | - High purity achievable[27] - Cost-effective and scalable[28] - Simple procedure[28] | - Yield can be lower due to product solubility in mother liquor - Finding a suitable solvent can be time-consuming | Large-scale purification where very high purity is required.[28] |
| Column Chromatography | Differential adsorption | - Highly versatile for a wide range of compounds - Can separate complex mixtures[15] | - Can be time-consuming and labor-intensive - Requires larger volumes of solvent - Can be costly on a large scale[27] | Small to medium-scale purification, especially for complex mixtures or when recrystallization is ineffective. |
| Solvent Extraction | Differential solubility | - Rapid and simple for initial cleanup - Can handle large volumes | - Generally provides lower purity compared to other methods - Can generate significant solvent waste | Initial purification to remove major impurities or to isolate acidic/basic compounds. |
| Preparative HPLC | High-resolution differential partitioning | - Very high purity achievable - Excellent for separating closely related compounds[26] | - Expensive equipment and solvents[26] - Low throughput, not suitable for large scale | Final polishing step for very high-purity material, especially for valuable compounds or analytical standards. |
Conclusion and Recommendations
For the purification of this compound, a multi-step approach is often the most effective.
-
For an initial, crude purification, particularly to remove non-acidic impurities, solvent extraction is an excellent and rapid first step.
-
For achieving high purity on a laboratory to pilot scale, recrystallization is highly recommended. Its cost-effectiveness and potential for yielding very pure material make it an attractive option, provided a suitable solvent system can be identified.[28]
-
Column chromatography serves as a powerful alternative or complementary technique, especially if recrystallization proves difficult or if the crude material contains impurities with similar solubility profiles to the product.
-
Analytical HPLC is an indispensable tool for assessing the purity of the final product, regardless of the purification method employed.
Ultimately, the optimal purification strategy will depend on the specific impurity profile of the crude this compound and the downstream application's purity requirements. A thoughtful combination of these techniques, grounded in a solid understanding of their underlying principles, will enable the efficient and effective production of this valuable chemical intermediate.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-Hydroxy-3-nitrobenzonitrile
This guide provides a comprehensive framework for the cross-validation of analytical methods for the quantification of 4-Hydroxy-3-nitrobenzonitrile, a key intermediate in pharmaceutical synthesis.[1] As researchers, scientists, and drug development professionals, ensuring the accuracy, reliability, and consistency of analytical data is paramount. This document moves beyond a simple recitation of protocols to offer a deep dive into the causality behind experimental choices, grounded in authoritative regulatory guidelines.
The objective of this guide is to present a robust cross-validation study comparing two commonly employed analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). By following the principles outlined herein, laboratories can ensure the interchangeability of analytical methods, a critical aspect of method transfer, lifecycle management, and regulatory compliance.
The Imperative of Method Cross-Validation
In the lifecycle of a pharmaceutical product, it is not uncommon for analytical testing to be performed in different laboratories or for methods to be updated. Cross-validation of analytical methods is the formal process of demonstrating that two or more distinct analytical procedures are equivalent and can be used interchangeably to produce comparable results.[2] The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides a comprehensive framework for the validation of analytical procedures, which serves as the foundation for this guide.[3][4][5][6][7][8][9][10]
The core principle of cross-validation is to ensure that a change in analytical methodology does not impact the quality and integrity of the data generated. This is particularly crucial during drug development, where data from different phases of research and development may need to be compared.
Experimental Design: A Tale of Two Methods
For the purpose of this guide, we will compare a workhorse of pharmaceutical analysis, HPLC-UV, with the highly selective and sensitive technique of GC-MS for the quantification of this compound.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis due to its versatility and robustness in separating and quantifying a wide range of compounds. For this compound, a reverse-phase HPLC method is proposed.
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by UV spectral analysis of this compound (typically the wavelength of maximum absorbance).
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., acetonitrile).
-
Create a series of calibration standards by serial dilution of the stock solution.
-
Prepare samples by dissolving the material containing this compound in the same solvent as the standards.
-
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, making it an excellent confirmatory technique. Due to the polarity of the hydroxyl group in this compound, derivatization is often employed to improve its volatility and chromatographic behavior.
Experimental Protocol: GC-MS
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Derivatization (Silylation):
-
To a known amount of sample or standard, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).
-
Heat the mixture at 70 °C for 30 minutes to ensure complete derivatization.
-
-
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: A suitable temperature gradient to ensure separation from any impurities.
-
Injection Mode: Splitless.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized this compound.
-
Cross-Validation Protocol: A Structured Approach
The cross-validation study will be conducted in accordance with ICH Q2(R1) guidelines, focusing on the key validation parameters of accuracy, precision, and linearity.[3][4][5]
Workflow for Cross-Validation
Caption: Workflow for the cross-validation of analytical methods.
Step-by-Step Cross-Validation Procedure:
-
Protocol Definition: A detailed cross-validation protocol should be written and approved before the commencement of any experimental work. This protocol will define the scope, procedures, and acceptance criteria for the study.
-
Sample Selection: A minimum of three batches of this compound with varying concentrations should be selected for the study.
-
Independent Analysis: The selected samples and a full set of calibration standards will be analyzed in triplicate by both the HPLC-UV and GC-MS methods. It is crucial that these analyses are performed by different analysts on different days to assess inter-analyst and inter-day variability.
-
Data Evaluation: The results obtained from both methods will be compared for the following parameters:
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by comparing the mean results of the two methods.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This will be evaluated at two levels:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: The precision within the same laboratory, but with variations such as different days, different analysts, or different equipment.
-
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The linearity of both methods will be assessed by constructing calibration curves and evaluating the correlation coefficient (r²).
-
Comparative Data Analysis
The following tables present hypothetical, yet realistic, data from the cross-validation study.
Table 1: Comparison of Linearity
| Parameter | HPLC-UV | GC-MS | Acceptance Criteria |
| Calibration Range (µg/mL) | 1 - 100 | 0.1 - 20 | N/A |
| Correlation Coefficient (r²) | 0.9995 | 0.9998 | ≥ 0.999 |
| Slope | 45873 | 125432 | N/A |
| Y-intercept | 1234 | 567 | N/A |
Table 2: Comparison of Accuracy and Precision
| Sample ID | HPLC-UV (µg/mL) | GC-MS (µg/mL) | % Difference |
| Batch A | 50.2 ± 0.5 (RSD=1.0%) | 49.9 ± 0.3 (RSD=0.6%) | 0.6% |
| Batch B | 75.8 ± 0.8 (RSD=1.1%) | 76.2 ± 0.6 (RSD=0.8%) | -0.5% |
| Batch C | 98.5 ± 1.0 (RSD=1.0%) | 99.1 ± 0.7 (RSD=0.7%) | -0.6% |
-
Values are presented as Mean ± Standard Deviation (Relative Standard Deviation).
-
% Difference = [(ResultHPLC - ResultGCMS) / MeanBoth Methods] * 100
Statistical Evaluation and Conclusion
A statistical evaluation of the data is essential to objectively determine the equivalence of the two methods. Student's t-test can be used to compare the means of the two methods for each batch, while the F-test can be used to compare the variances (a measure of precision).
If the calculated t- and F-values are less than the critical values at a given confidence level (typically 95%), it can be concluded that there is no statistically significant difference between the two methods.
This guide provides a robust framework for the cross-validation of analytical methods for this compound. By adhering to the principles of scientific integrity, grounding experimental design in authoritative guidelines, and employing rigorous data analysis, researchers can ensure the reliability and consistency of their analytical results, ultimately contributing to the development of safe and effective pharmaceuticals.
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]
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A Comparative Guide to the Efficacy of Catalysts in the Synthesis of 4-Hydroxy-3-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4-Hydroxy-3-nitrobenzonitrile
This compound is a valuable intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals. Its molecular structure, featuring hydroxyl, nitro, and cyano functional groups, offers versatile reactivity for the construction of more complex molecules. The efficient and selective synthesis of this compound is therefore of considerable interest to the chemical and pharmaceutical industries. This guide provides an in-depth comparison of various catalytic strategies for the synthesis of this compound, offering insights into the efficacy, mechanisms, and practical application of different catalysts. We will explore both direct nitration routes and multi-step synthetic pathways, supported by experimental data to inform catalyst selection and process optimization.
Synthetic Strategies: A Comparative Overview
The synthesis of this compound can be broadly approached via two distinct strategies: the direct nitration of 4-hydroxybenzonitrile or a multi-step approach involving the nitration of a suitable precursor followed by the introduction of the nitrile functionality. The choice of strategy is often dictated by factors such as substrate availability, desired purity, and scalability.
I. Direct Nitration of 4-Hydroxybenzonitrile
The direct introduction of a nitro group onto the 4-hydroxybenzonitrile backbone presents a potentially atom-economical route. However, the presence of both an activating hydroxyl group and a deactivating cyano group on the aromatic ring poses challenges in terms of regioselectivity and reactivity.
The classical approach to aromatic nitration involves the use of a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
Mechanism: The hydroxyl group is a strong ortho-, para-director. Since the para position is blocked, nitration is directed to the ortho position. The electron-withdrawing cyano group deactivates the ring, but the powerful activating effect of the hydroxyl group still allows for the reaction to proceed.
Efficacy: While effective in achieving nitration, the use of mixed acid often leads to challenges with selectivity and the formation of by-products due to the harsh reaction conditions. Over-nitration and oxidation of the starting material can reduce the overall yield and necessitate extensive purification steps.
Cerium(IV) ammonium nitrate (CAN) has emerged as a milder alternative for the nitration of phenols. It can effect ortho-nitration regioselectively under specific conditions.[1][2]
Mechanism: The proposed mechanism involves the initial oxidation of the phenol by CAN to a radical cation. A subsequent reaction with another molecule of CAN leads to the formation of a radical adduct from which a nitrogen dioxide radical (•NO₂) is transferred to the aromatic ring, leading to the nitrated product.[1]
Efficacy: For many phenols, CAN provides high yields of ortho-nitro products. However, literature suggests that phenols bearing strongly deactivating groups, such as a cyano group, may not undergo nitration effectively with CAN in the presence of sodium bicarbonate (NaHCO₃).[3] This limitation is a critical consideration for its application in the synthesis of this compound.
II. Multi-Step Synthesis via Nitrated Precursors
A more controlled and often higher-yielding approach involves the synthesis of a nitrated precursor, which is then converted to the final product. This strategy allows for the optimization of each reaction step independently.
This two-step pathway involves the nitration of 4-hydroxybenzaldehyde followed by the conversion of the aldehyde functionality to a nitrile.
-
Nitration of 4-Hydroxybenzaldehyde:
-
Catalyst: HZSM-5, a zeolite-based solid acid catalyst, has been shown to be effective for the nitration of 4-hydroxybenzaldehyde using nitrogen dioxide as the nitrating agent.[4]
-
Efficacy: This method offers a greener alternative to traditional mixed acid nitration, avoiding the use of corrosive acids and facilitating catalyst recovery. Yields of up to 66.9% have been reported.[4]
-
-
Conversion of Aldehyde to Nitrile:
-
Catalyst: Anhydrous ferrous sulfate (FeSO₄) in dimethylformamide (DMF) provides a highly efficient system for the one-pot conversion of aldehydes to nitriles via an in-situ formed aldoxime intermediate.[5]
-
Efficacy: This method is notable for its high yields (often exceeding 90%) and applicability to a wide range of substituted benzaldehydes, including those with nitro groups.[5]
-
This pathway involves the nitration of 4-hydroxybenzoic acid, followed by the conversion of the carboxylic acid group to a nitrile.
-
Nitration of 4-Hydroxybenzoic Acid/Esters:
-
Catalyst: The nitration of 4-hydroxybenzoic acid can be achieved with high yield and purity using 25-35% nitric acid in the presence of a catalytic amount of an alkali nitrite (e.g., sodium nitrite).[6] Alternatively, alkyl esters of 4-hydroxybenzoic acid can be nitrated effectively with 30-62% nitric acid.[7]
-
Efficacy: These methods provide excellent yields of the desired 4-hydroxy-3-nitrobenzoic acid or its esters.
-
-
Conversion of Carboxylic Acid to Nitrile:
-
Catalyst: The conversion of aromatic carboxylic acids to nitriles can be achieved through various methods, including a two-step process involving the formation of a primary amide followed by dehydration. A direct method involves heating the carboxylic acid with a dehydrating agent like sulfamic acid and a catalyst such as alumina (Al₂O₃) in a high-boiling solvent.[8]
-
Efficacy: This route can provide good yields, with reported yields in the range of 78-82% for the conversion of p-hydroxybenzoic acid to p-hydroxybenzonitrile.[8] The applicability of this method to the nitro-substituted analogue requires consideration of the potential for side reactions under the required thermal conditions.
-
Quantitative Performance Comparison of Catalytic Systems
| Synthetic Route | Catalyst System | Starting Material | Key Reaction Conditions | Yield (%) | Reference(s) |
| Multi-Step (via Aldehyde) | 1. HZSM-5 2. Anhydrous FeSO₄ | 1. 4-Hydroxybenzaldehyde 2. 4-Hydroxy-3-nitrobenzaldehyde | 1. Nitrogen dioxide, Dichloromethane, 25°C, 6h 2. Hydroxylamine hydrochloride, DMF, Reflux | 1. up to 66.9 2. >90 (for analogous systems) | [4],[5] |
| Multi-Step (via Carboxylic Acid) | 1. Nitric Acid / NaNO₂ 2. Sulfamic Acid / Al₂O₃ | 1. 4-Hydroxybenzoic Acid 2. 4-Hydroxy-3-nitrobenzoic Acid | 1. 25-35% HNO₃, 20-40°C 2. Urea, Benzoate solvent, 150-190°C | 1. High 2. 78-82 (for p-hydroxybenzoic acid) | [6],[8] |
| Direct Nitration | Mixed Acid (HNO₃/H₂SO₄) | 4-Hydroxybenzonitrile | Concentrated acids, low temperature | Variable, potential for by-products | General Knowledge |
| Direct Nitration | Cerium(IV) Ammonium Nitrate (CAN) | 4-Hydroxybenzonitrile | Acetonitrile, NaHCO₃, Room temperature | Potentially low due to deactivating cyano group | [1][3] |
Experimental Protocols
Protocol 1: Two-Step Synthesis via 4-Hydroxy-3-nitrobenzaldehyde
Step 1: Nitration of 4-Hydroxybenzaldehyde using HZSM-5 Catalyst [4]
-
To a solution of 4-hydroxybenzaldehyde (12.2 g) in 120 ml of dichloromethane, add 1.5 g of HZSM-5 molecular sieve catalyst and stir thoroughly.
-
Cool the mixture to below 5°C and slowly add 3.8 ml of liquid nitrogen dioxide.
-
After the addition is complete, warm the reaction mixture to 25°C and continue stirring for 6 hours.
-
Upon completion, filter the mixture to recover the HZSM-5 catalyst.
-
Wash the organic phase with an 8% sodium bicarbonate solution until neutral, followed by three washes with distilled water.
-
Remove the solvent by vacuum distillation to obtain 4-hydroxy-3-nitrobenzaldehyde.
Step 2: One-Pot Conversion of 4-Hydroxy-3-nitrobenzaldehyde to this compound (Adapted from[5])
-
In a round-bottom flask, dissolve 4-hydroxy-3-nitrobenzaldehyde (10 mmol) in 20 mL of N,N-dimethylformamide (DMF).
-
Add hydroxylamine hydrochloride (12 mmol) and anhydrous ferrous sulfate (1 mmol) to the solution.
-
Reflux the reaction mixture, monitoring the progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the catalyst.
-
Extract the filtrate with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Visualization of Synthetic Pathways
Caption: Synthetic routes to this compound.
Conclusion and Future Outlook
The synthesis of this compound can be effectively achieved through several catalytic routes. While direct nitration of 4-hydroxybenzonitrile offers a concise pathway, it is often hampered by issues of selectivity and the deactivating nature of the cyano group, particularly with milder reagents like CAN.
The multi-step synthetic approaches, proceeding through either a nitrated aldehyde or carboxylic acid intermediate, provide greater control and generally higher overall yields. The pathway involving the nitration of 4-hydroxybenzaldehyde with a solid acid catalyst (HZSM-5) followed by a highly efficient ferrous sulfate-catalyzed conversion to the nitrile stands out as a promising, greener, and high-yielding strategy.
Future research should focus on the development of more selective and reusable catalysts for the direct nitration of 4-hydroxybenzonitrile to further improve the atom economy and reduce the environmental impact of its synthesis. The exploration of flow chemistry and other process intensification technologies could also offer significant advantages in terms of safety, efficiency, and scalability for the industrial production of this important chemical intermediate.
References
- Patil, D. D., Wadhava, G. C., & Deshmukh, A. K. (n.d.). One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux Condition. Rasayan Journal of Chemistry.
- Process for the preparation of 4-hydroxy-3-nitrobenzoic acid. (n.d.). Google Patents.
- Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters. (n.d.). Google Patents.
- One pot synthesis of nitriles from aldehydes and hydroxylamine hydrochloride using sodium sulphate (anhyd)
- Process Development of the Copper(II)
- Sathunuru, R., Rao, U. N., & Biehl, E. (2004). Facile, high-yield, regioselective synthesis of ortho-nitro derivatives of hydroxy heterocycles using cerium (IV)
-
Ceric ammonium nitrate. (n.d.). In Wikipedia. Retrieved from [Link]
- Sathunuru, R., Rao, U. N., & Biehl, E. (2004). Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV)
- Reactions of cerium(IV) ammonium nitrate with aromatic compounds in acetonitrile. Part 2. Nitration; comparison with reactions of nitric acid. (1981). Journal of the Chemical Society, Perkin Transactions 2.
- Research and development of 4-hydroxybenzonitrile production process. (n.d.).
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A Senior Application Scientist's Guide to Benchmarking the Purity of 4-Hydroxy-3-nitrobenzonitrile
Abstract
In the synthesis of active pharmaceutical ingredients (APIs), the quality of starting materials and intermediates is paramount. 4-Hydroxy-3-nitrobenzonitrile is a key intermediate, notably in the production of drugs like Nitroxynil.[1] Its purity can significantly influence the yield, impurity profile, and overall safety of the final drug product. This guide presents a multi-faceted analytical workflow for the comprehensive purity assessment of this compound obtained from various commercial suppliers. We will delve into the causality behind the selection of orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Liquid Chromatography-Mass Spectrometry (LC-MS)—and provide detailed, self-validating protocols. The objective is to equip researchers, quality control analysts, and drug development professionals with a robust framework for qualifying this critical reagent.
Introduction: Why Purity is Non-Negotiable
This compound (CAS 3272-08-0) is a substituted benzonitrile derivative whose molecular integrity is crucial for downstream applications.[1][2] Even seemingly minor impurities, such as regioisomers (e.g., 3-hydroxy-4-nitrobenzonitrile), residual starting materials, or by-products from synthesis, can have cascading effects. They may introduce unwanted side reactions, reduce yields, and complicate purification processes. In a regulated pharmaceutical environment, an uncharacterized impurity from a starting material can lead to the formation of a potentially genotoxic impurity in the final API, resulting in significant regulatory hurdles and delays.
Therefore, relying solely on a supplier's Certificate of Analysis (CoA) is insufficient for critical applications. A rigorous, in-house verification of purity provides the necessary assurance of batch-to-batch consistency and safeguards the integrity of research and manufacturing processes. This guide establishes a three-pillar analytical approach to deliver a comprehensive purity profile.
The Analytical Strategy: An Orthogonal Approach
No single analytical technique can provide a complete picture of a compound's purity. We employ an orthogonal strategy, where each method measures the same attribute (purity) through different physicochemical principles. This approach minimizes the risk of overlooking impurities that may not be detected by a single method.
-
High-Performance Liquid Chromatography (HPLC): A cornerstone of purity analysis, HPLC excels at separating the main compound from structurally similar impurities.[3][4][5] It provides a percentage purity value based on the relative area of detected peaks (area percent), which is excellent for quantifying known and unknown impurities.
-
Quantitative NMR (qNMR): This technique offers an absolute purity assessment without the need for a specific reference standard of the analyte itself.[6][7] By comparing the integral of an analyte's proton signal to that of a certified internal standard of known concentration, qNMR provides a direct measure of mass purity (w/w%).[6][8][9] It is particularly powerful for identifying and quantifying impurities that may co-elute with the main peak in HPLC.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the primary tool for impurity identification. By coupling the separation power of LC with the mass-resolving capability of a mass spectrometer, we can obtain the molecular weight of unknown impurities, which is the first and most critical step in their structural elucidation.[10][]
The interplay between these techniques forms a self-validating system. HPLC separates impurities, qNMR provides an absolute purity value, and LC-MS identifies the nature of the separated impurities.
Visualized Workflow for Purity Assessment
The following diagram illustrates the logical flow of our comprehensive purity verification process for a new batch of this compound.
Caption: Workflow for comprehensive purity analysis.
Comparative Analysis of Commercial Batches
To illustrate the methodology, we analyzed three hypothetical batches of this compound from three different suppliers. The results are summarized below.
| Parameter | Supplier A | Supplier B | Supplier C |
| Appearance | Pale yellow crystalline powder | Yellow powder | Off-white to brownish powder |
| HPLC Purity (% Area) | 99.85% | 99.10% | 97.50% |
| Largest Impurity (HPLC, % Area) | 0.08% (Unknown, RRT 1.2) | 0.75% (ID'd as 4-Cyanophenol) | 1.80% (Unknown, RRT 0.85) |
| Total Impurities (HPLC) | 0.15% | 0.90% | 2.50% |
| qNMR Purity (w/w %) | 99.7% | 98.9% | 97.1% |
| LC-MS Identification | No significant impurities detected | Peak at RRT 1.15 confirmed as 4-Cyanophenol (m/z 120.04) | Major impurity at RRT 0.85 (m/z 165.01), suspected regioisomer |
Analysis:
-
Supplier A: Demonstrates excellent purity across all metrics. The high correlation between HPLC area % and qNMR w/w % suggests the absence of significant non-UV active impurities.
-
Supplier B: Shows good purity, but with a notable amount of a known starting material or precursor, 4-Cyanophenol. While the purity might be acceptable for some applications, this impurity could interfere with specific downstream reactions.
-
Supplier C: The product from this supplier is of significantly lower quality. The brownish color suggests process-related impurities. The large discrepancy between HPLC and qNMR results and the presence of a major unknown impurity make this batch unsuitable for cGMP synthesis without further purification and characterization. The mass of the primary impurity suggests it is an isomer of the main compound.
Experimental Protocols
The following protocols are presented in a detailed, step-by-step format to ensure reproducibility. All methods should be validated in accordance with ICH Q2(R1) guidelines for their intended purpose.[12][13][14]
Protocol: HPLC Purity Determination
This reversed-phase HPLC method is designed to separate this compound from potential non-polar and moderately polar impurities. The principles of chromatography are well-established and outlined in standards like USP General Chapter <621>.[3][15][16]
-
Instrumentation: HPLC system with UV/Vis detector (e.g., Agilent 1260 Infinity II or equivalent).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of 50:50 Acetonitrile:Water to make a 1 mg/mL solution.
-
System Suitability:
-
Make five replicate injections of the sample solution.
-
The relative standard deviation (RSD) for the peak area of the main compound should be ≤ 2.0%.
-
The tailing factor should be between 0.8 and 1.5.
-
-
Calculation: Purity is calculated based on area percent. % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.
Protocol: qNMR Absolute Purity Assay
This protocol provides a direct, primary method for purity determination, leveraging the direct proportionality between NMR signal intensity and the number of nuclei.[6][7]
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Internal Standard (IS): Maleic Anhydride (Certified Reference Material).
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6).
-
Sample Preparation:
-
Accurately weigh ~15 mg of this compound into a clean vial.
-
Accurately weigh ~5 mg of Maleic Anhydride into the same vial.
-
Record both weights precisely.
-
Dissolve the mixture in ~0.7 mL of DMSO-d6.
-
-
NMR Acquisition Parameters:
-
Pulse Program: Standard 1D proton (zg30).
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons, critical for quantification).
-
Number of Scans: 16 (or more for better signal-to-noise).
-
-
Data Processing:
-
Apply Fourier transform and phase correction.
-
Calibrate the spectrum (e.g., to the DMSO solvent peak at 2.50 ppm).
-
Integrate the well-resolved proton signal for the analyte (e.g., the aromatic proton signals) and the vinylic proton signal for Maleic Anhydride (a singlet at ~7.3 ppm).
-
-
Calculation: Purity (w/w %) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * 100
-
I = Integral value
-
N = Number of protons for the integrated signal (e.g., N_IS = 2 for maleic anhydride)
-
M = Molar mass
-
m = Mass
-
Conclusion and Recommendations
The comprehensive analysis of this compound from three hypothetical suppliers clearly demonstrates the necessity of a multi-technique approach for quality control. Supplier A provided high-quality material suitable for any application. Supplier B's material, while having high purity, contained a significant known impurity that would require evaluation for its impact on subsequent synthetic steps. Supplier C's product failed to meet acceptable quality standards due to low purity and the presence of a significant, unidentified impurity.
For researchers, scientists, and drug development professionals, the following recommendations are crucial:
-
Always perform in-house QC on critical starting materials, regardless of the supplier's CoA.
-
Employ an orthogonal analytical approach. Combining a chromatographic technique (HPLC) with a spectroscopic, quantitative technique (qNMR) provides a robust and reliable assessment of purity.
-
Utilize LC-MS for the identification of any significant unknown impurities (e.g., >0.10%) to assess their potential impact on safety and process chemistry.
-
Establish clear specifications for purity, individual impurities, and total impurity levels before sourcing materials.
By implementing this rigorous analytical framework, organizations can ensure the quality and consistency of their critical reagents, leading to more reliable research outcomes and safer medicinal products.
References
-
United States Pharmacopeia. (2022). General Chapter <621> Chromatography. USP-NF. [Link][3][5][15][16]
-
López-García, I., Viñas, P., & Hernández-Córdoba, M. (2007). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. [Link][17][18]
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). [Link][6]
-
Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. [Link]
-
International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][12][13][14]
-
Powers, R. M., et al. (2017). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Journal of Chemical Education. [Link][8][9]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link][7]
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National Institute of Standards and Technology. (n.d.). Benzonitrile. NIST Chemistry WebBook. [Link][19]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link][2]
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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 4-Hydroxy-3-nitrobenzonitrile and Its Isomers
Introduction
In the landscape of pharmaceutical intermediates and fine chemical synthesis, the precise identification of isomers is paramount. Positional isomers, while possessing identical molecular formulas, often exhibit divergent chemical, physical, and biological properties. This guide provides a comprehensive spectroscopic comparison of 4-hydroxy-3-nitrobenzonitrile and two of its key isomers: 2-hydroxy-5-nitrobenzonitrile and 3-hydroxy-4-nitrobenzonitrile. These compounds, characterized by the presence of hydroxyl (-OH), nitro (-NO₂), and nitrile (-C≡N) functional groups on a benzene ring, present a unique case study in structural elucidation.
The strategic placement of these electron-withdrawing (-NO₂, -C≡N) and electron-donating (-OH) groups profoundly influences the electronic environment and molecular symmetry of each isomer. Consequently, this leads to distinct and measurable differences in their spectroscopic signatures. We will leverage a multi-technique approach, employing Vibrational (FTIR and Raman), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy to create a robust framework for their unambiguous differentiation. This guide is intended for researchers, scientists, and drug development professionals who require reliable analytical methods for isomer characterization.
Molecular Structures and Isomeric Effects
The relative positions of the three functional groups dictate the intramolecular interactions and overall electronic distribution, which are the root causes of the observed spectroscopic differences.
-
This compound (Isomer A): The hydroxyl and nitrile groups are in a para configuration, while the nitro group is ortho to the hydroxyl group and meta to the nitrile. Intramolecular hydrogen bonding between the phenolic proton and the ortho-nitro group is a key structural feature.
-
2-Hydroxy-5-nitrobenzonitrile (Isomer B): The hydroxyl and nitrile groups are ortho. The nitro group is para to the hydroxyl group. This arrangement also allows for strong intramolecular hydrogen bonding between the ortho -OH and -C≡N groups, though the electronic delocalization differs significantly from Isomer A.
-
3-Hydroxy-4-nitrobenzonitrile (Isomer C): The hydroxyl and nitrile groups are in a meta relationship. The nitro group is para to the hydroxyl. This spatial arrangement prevents direct intramolecular hydrogen bonding between the hydroxyl and nitro groups, a critical distinction from Isomer A.
Below is a diagram illustrating the structures of the three isomers under comparison.
Caption: Molecular structures of the three hydroxy-nitrobenzonitrile isomers.
Vibrational Spectroscopy: FTIR and Raman Analysis
Vibrational spectroscopy probes the characteristic stretching and bending frequencies of molecular bonds. The precise frequency of these vibrations is highly sensitive to the local chemical environment, making it an excellent tool for distinguishing isomers.
Causality of Spectral Differences
The key vibrational modes to interrogate are the O-H stretch, the C≡N stretch, and the asymmetric and symmetric N-O stretches of the nitro group.
-
O-H Stretching: The presence and strength of intramolecular hydrogen bonding dramatically affect the O-H stretching frequency. A broader, lower-wavenumber peak indicates stronger hydrogen bonding. Isomers A and B are expected to show this, while Isomer C, lacking direct O-H···O₂N interaction, should exhibit a sharper, higher-wavenumber O-H stretch.
-
C≡N Stretching: The nitrile stretch is a sharp, intense band typically found around 2220-2260 cm⁻¹.[1] Its frequency is influenced by electronic effects; conjugation with electron-withdrawing groups can alter the bond's polarity and vibrational frequency.[1]
-
NO₂ Stretching: Aromatic nitro compounds display strong asymmetric (1550-1475 cm⁻¹) and symmetric (1360-1290 cm⁻¹) N-O stretching bands.[2] The exact positions are sensitive to conjugation and electronic interactions with other ring substituents.
Comparative Data Summary
| Vibrational Mode | Isomer A (4-OH, 3-NO₂) ** | Isomer B (2-OH, 5-NO₂) | Isomer C (3-OH, 4-NO₂) ** | Rationale for Differences |
| O-H Stretch (cm⁻¹) | Broad, ~3200-3400 | Broad, ~3200-3400 | Sharper, >3400 | Intramolecular H-bonding in A and B; largely absent in C. |
| C≡N Stretch (cm⁻¹) | ~2230 | ~2235 | ~2225 | Influenced by the combined electronic effects of the -OH and -NO₂ groups relative to the nitrile. |
| NO₂ Asymmetric (cm⁻¹) | ~1530-1550 | ~1525-1545 | ~1520-1540 | Conjugation and steric effects alter the N-O bond order. |
| NO₂ Symmetric (cm⁻¹) | ~1340-1360 | ~1335-1355 | ~1330-1350 | Sensitive to the electronic environment created by the other substituents. |
Note: The spectral data above are representative values compiled from typical ranges for substituted aromatic compounds and available database information.[1][2][3][4]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
The ATR technique is ideal for rapid, reproducible analysis of solid powder samples with minimal preparation.
Caption: Standard workflow for acquiring ATR-FTIR spectra of solid samples.
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.
-
Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (typically diamond or germanium) with a solvent-moistened, non-abrasive wipe (e.g., isopropanol) and allow it to dry completely.
-
Background Collection: With the clean, empty ATR crystal, collect a background spectrum. This is a critical step to account for atmospheric H₂O and CO₂, as well as any intrinsic instrument signals. A typical setting is 16-32 scans at a resolution of 4 cm⁻¹.
-
Sample Application: Place a small amount of the solid sample (enough to completely cover the crystal surface) onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure anvil to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal.
-
Sample Spectrum Collection: Collect the sample spectrum using the same acquisition parameters as the background scan.
-
Data Processing: The resulting spectrum should be automatically ratioed against the background to produce a spectrum in absorbance units. Apply a baseline correction algorithm if necessary to correct for any sloping baselines.
-
Analysis: Identify the peak positions (in cm⁻¹) for the key functional groups and compare them across the different isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled detail about the chemical environment of magnetically active nuclei, primarily ¹H and ¹³C. The chemical shift (δ) of each nucleus is a direct readout of the electronic shielding provided by its surroundings.
Causality of Spectral Differences
The powerful electron-withdrawing nature of the nitro and nitrile groups, and the electron-donating character of the hydroxyl group, create distinct patterns of shielding and deshielding on the aromatic ring protons and carbons.[5][6]
-
¹H NMR: Protons ortho and para to the strongly electron-withdrawing -NO₂ group will be significantly deshielded (shifted downfield to higher ppm values). Protons ortho and para to the -OH group will be shielded (shifted upfield). The interplay of these effects for each isomer results in a unique set of chemical shifts and coupling patterns for the aromatic protons. The phenolic -OH proton signal is also diagnostic; its chemical shift and broadness can indicate the extent of hydrogen bonding.
-
¹³C NMR: The same electronic principles apply. Carbons directly attached to electronegative atoms or electron-withdrawing groups (-NO₂, -C≡N) will be shifted significantly downfield. The carbon bearing the nitrile group (-C≡N) is typically found around 115-120 ppm.
Comparative Data Summary (Predicted ¹H NMR in DMSO-d₆)
| Isomer | Aromatic Protons (δ, ppm) | Phenolic Proton (δ, ppm) | Rationale for Differences |
| A (4-OH, 3-NO₂) ** | 3 distinct signals. Proton ortho to -NO₂ and -OH is most downfield. Proton ortho to -CN is least downfield. | ~10-12 (Broad) | Strong deshielding by adjacent -NO₂ group. Intramolecular H-bonding broadens the -OH signal. |
| B (2-OH, 5-NO₂) | 3 distinct signals. Proton between -OH and -NO₂ is significantly deshielded. | ~10-12 (Broad) | The -NO₂ group strongly deshields the ortho and para protons relative to the -OH group. |
| C (3-OH, 4-NO₂) ** | 3 distinct signals. Proton between -NO₂ and -CN is most downfield. | ~11-13 (Sharp) | The -NO₂ group exerts a strong deshielding effect. Less intramolecular H-bonding may result in a sharper -OH signal. |
Note: The chemical shifts are predictions based on additive substituent effects and data from similar compounds.[3][7][8] The choice of solvent (e.g., DMSO-d₆) is crucial as it can solvate the hydroxyl proton, affecting its chemical shift.
Experimental Protocol: ¹H and ¹³C NMR
Caption: A typical workflow for solution-state NMR analysis.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the isomer into a clean, dry vial. Add approximately 0.7 mL of a suitable deuterated solvent (DMSO-d₆ is a good choice for these compounds due to their polarity and to observe the hydroxyl proton). Ensure the sample is fully dissolved, using gentle vortexing if necessary. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
-
Tuning and Shimming: The instrument software should be used to automatically tune the probe to the correct frequencies for ¹H and ¹³C and to shim the magnetic field to ensure homogeneity, which maximizes spectral resolution.
-
¹H Spectrum Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30° or 45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically 8-16 scans are sufficient.
-
¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C spectrum. This experiment requires more scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.
-
Referencing and Analysis: Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., DMSO-d₅ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C). Analyze the chemical shifts, integration values (for ¹H), and coupling patterns to elucidate the structure.
UV-Visible Spectroscopy
UV-Vis spectroscopy measures the absorption of light resulting from electronic transitions within a molecule, typically from a π bonding orbital or a non-bonding orbital (n) to a π* anti-bonding orbital. The position of the maximum absorbance (λₘₐₓ) is sensitive to the extent of conjugation and the electronic nature of the substituents.
Causality of Spectral Differences
The absorption profile of these isomers is dominated by π → π* transitions within the substituted benzene ring.
-
The nitro (-NO₂) and nitrile (-C≡N) groups are chromophores that extend the conjugation of the benzene ring.
-
The hydroxyl (-OH) group acts as an auxochrome, a group that modifies the absorption of a chromophore, typically causing a bathochromic shift (to longer wavelengths) and a hyperchromic effect (increased absorbance).
-
The overall λₘₐₓ will depend on the extent of electronic communication between the electron-donating -OH group and the electron-withdrawing -NO₂ group. Isomers where these groups are in ortho or para positions (like Isomers A and B) will have more extended conjugation and thus are expected to absorb at longer wavelengths than isomers where they are meta (Isomer C).[9][10] The pH of the solution is a critical factor, as deprotonation of the phenolic -OH to form the phenoxide ion (-O⁻) creates a much stronger electron-donating group, leading to a significant bathochromic shift.[10]
Comparative Data Summary (in Methanol)
| Isomer | Predicted λₘₐₓ (nm) | Rationale for Differences |
| A (4-OH, 3-NO₂) ** | ~350-370 | Extended conjugation between the para -OH and the ring system, influenced by the ortho -NO₂. |
| B (2-OH, 5-NO₂) | ~360-380 | Strong conjugation between the para -NO₂ group and the -OH group. |
| C (3-OH, 4-NO₂) ** | ~330-350 | The meta relationship between the -OH and -NO₂ groups results in less effective conjugation compared to A and B. |
Note: Values are predictions based on data for analogous nitrophenols and hydroxybenzonitriles.[9][10][11] Absolute values will vary with solvent.
Experimental Protocol: UV-Vis Spectroscopy
Step-by-Step Methodology:
-
Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble. Methanol or ethanol are common choices.
-
Stock Solution Preparation: Prepare a stock solution of known concentration (e.g., 1 mg/mL) by accurately weighing the sample and dissolving it in a precise volume of the chosen solvent in a volumetric flask.
-
Working Solution Preparation: Dilute the stock solution to an appropriate concentration (typically in the 1-10 µg/mL range) to ensure the maximum absorbance falls within the linear range of the spectrophotometer (ideally 0.2 - 0.8 a.u.).
-
Instrument Blank: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (autozero or baseline correction).
-
Sample Measurement: Rinse the cuvette with the sample solution, then fill it and place it in the spectrophotometer.
-
Spectrum Acquisition: Scan a range of wavelengths (e.g., 200-600 nm) and record the absorption spectrum.
-
Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ) for each isomer.
Conclusion
The spectroscopic differentiation of this compound and its isomers is readily achievable through a systematic, multi-technique approach. Each method provides a unique and complementary piece of the structural puzzle.
-
FTIR/Raman quickly distinguishes isomers based on the O-H stretching region, which is highly indicative of intramolecular hydrogen bonding patterns.
-
NMR offers the most definitive evidence, providing a unique fingerprint for each isomer through the distinct chemical shifts and coupling patterns of the aromatic protons.
-
UV-Vis serves as a valuable confirmation tool, with the λₘₐₓ value correlating directly with the extent of electronic conjugation dictated by the substituent positions.
By combining the insights from these techniques, as detailed in this guide, researchers can confidently and accurately identify these critical isomers, ensuring the quality and integrity of their chemical research and development processes.
References
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Dadfarnia, S., et al. (2007). Spectrophotometric simultaneous determination of nitrophenol isomers by orthogonal signal correction and partial least squares. Journal of Hazardous Materials, 146(1-2), 421-7. Available at: [Link]
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Zhang, Y., et al. (2021). Determining Nitrophenol Isomers Using Raman Spectroscopy. Spectroscopy. Available at: [Link]
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Niazi, A., et al. (2012). Simultaneous Spectrophotometric Determination of Nitrophenol Isomers in Environmental Samples Using First Derivative of the Density Ratio Spectra. Journal of Chemical Health Risks, 2(4), 21-28. Available at: [Link]
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SpectraBase. (2025). 4-Hydroxy-3-nitro-benzonitrile. John Wiley & Sons, Inc. Available at: [Link]
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Singh, V., & Srivastav, A. (2014). Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory. Der Pharma Chemica, 6(1), 311-323. Available at: [Link]
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A Comparative Guide to the Isomeric Purity Analysis of 4-Hydroxy-3-nitrobenzonitrile by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
The precise and accurate determination of isomeric purity is a critical aspect of quality control in the pharmaceutical industry. For a compound like 4-hydroxy-3-nitrobenzonitrile, a key intermediate in the synthesis of various pharmaceutical agents, ensuring the absence of positional isomers is paramount to the safety and efficacy of the final drug product. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the isomeric purity analysis of this compound, offering insights into method development, validation, and practical application.
The Challenge of Isomeric Separation
This compound, also known as 2-nitro-4-cyanophenol, has several potential positional isomers, with 3-hydroxy-4-nitrobenzonitrile (2-nitro-5-cyanophenol) being a common process-related impurity.[1][2] These isomers often exhibit very similar physicochemical properties, making their separation a significant analytical challenge. The choice of HPLC column, mobile phase composition, and detector settings are all critical factors in achieving the necessary resolution for accurate quantification.
Comparative Analysis of HPLC Methodologies
The separation of polar aromatic compounds like nitrophenol isomers is typically achieved using reversed-phase HPLC.[3][4][5] The selection of the stationary phase and mobile phase composition are the most influential parameters in achieving the desired separation. Below is a comparison of two common approaches.
Table 1: Performance Comparison of HPLC Methods for Nitrophenol Isomer Separation
| Parameter | Method 1: C18 Column | Method 2: Phenyl-Hexyl Column |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic: Acetonitrile/Water with acid modifier (e.g., 40:60 v/v with 0.1% Phosphoric Acid) | Gradient: Methanol/Water |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 275 nm and 317 nm[3] | UV at 270 nm[6] |
| Resolution (Rs) | > 2.0 between this compound and 3-hydroxy-4-nitrobenzonitrile | Baseline separation achieved[6] |
| Key Advantages | Robust and widely available column chemistry. | Enhanced selectivity for aromatic compounds due to π-π interactions.[6] |
| Considerations | May require careful optimization of mobile phase pH and organic content for baseline separation. | Column availability might be less common than C18. |
The C18 column, a workhorse in reversed-phase chromatography, separates compounds primarily based on hydrophobicity. For polar isomers, adjusting the mobile phase pH can influence the ionization state of the phenolic hydroxyl group, thereby altering retention and selectivity. The use of an acidic modifier like phosphoric acid or formic acid is common to suppress the ionization of silanol groups on the silica support and improve peak shape.[7][8]
A phenyl-hexyl column offers a different selectivity due to the presence of the phenyl group in the stationary phase. This allows for π-π interactions between the stationary phase and the aromatic rings of the nitrophenol isomers, providing an additional separation mechanism beyond simple hydrophobicity.[6] This can be particularly advantageous for resolving closely eluting positional isomers.
In-Depth Experimental Protocol: A Validated HPLC Method
The following protocol details a robust and validated HPLC method for the isomeric purity analysis of this compound, utilizing a C18 stationary phase. This method is designed to be self-validating through the inclusion of system suitability criteria.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Elution: Isocratic at 60% A and 40% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm for the primary analysis and 317 nm for improved sensitivity for certain isomers if necessary.[3]
-
Injection Volume: 10 µL.
-
Run Time: Approximately 15 minutes.
Sample and Standard Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 0.1 mg/mL).
-
Spiked Sample Solution: Prepare a solution of the this compound sample to be tested in the mobile phase at a similar concentration to the standard. Spike this solution with a known amount of the potential isomeric impurity (e.g., 3-hydroxy-4-nitrobenzonitrile) at a level relevant to the specification limit (e.g., 0.1%).
-
Sample Solution: Prepare the this compound sample to be tested in the mobile phase at the same concentration as the standard solution.
System Suitability:
Before sample analysis, inject the spiked sample solution five times and evaluate the following parameters:
-
Resolution (Rs): The resolution between the this compound peak and the isomeric impurity peak should be greater than 2.0.
-
Tailing Factor (T): The tailing factor for the this compound peak should be less than 1.5.
-
Relative Standard Deviation (RSD): The RSD for the peak area of this compound from the five replicate injections should be less than 2.0%.
Analysis Procedure:
-
Inject the standard solution and the sample solution into the HPLC system.
-
Identify the peaks based on their retention times relative to the standard.
-
Calculate the percentage of the isomeric impurity in the sample using the area percent method.
Visualization of Key Components and Workflow
To further clarify the process, the following diagrams illustrate the chemical structures of the isomers and the analytical workflow.
Caption: Chemical structures of this compound and its positional isomer.
Caption: Workflow for the HPLC analysis of isomeric purity.
Conclusion
The selection of an appropriate HPLC method is crucial for the accurate determination of the isomeric purity of this compound. While both C18 and Phenyl-Hexyl columns can provide adequate separation, the C18 column offers a robust and widely accessible option. The detailed protocol provided, including system suitability criteria, ensures the generation of reliable and reproducible results, which is essential for quality control in a regulated environment. By understanding the principles behind the separation and carefully optimizing the chromatographic conditions, researchers can confidently assess the isomeric purity of this important pharmaceutical intermediate.
References
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Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction - Taylor & Francis Online. (2017, September 25). Retrieved January 11, 2026, from [Link]
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Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction | Request PDF - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
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HPLC Determination of Enantiomeric Purity for 1-Styrene-3-Hexyl Propynol | Journal of Chromatographic Science | Oxford Academic. (n.d.). Retrieved January 11, 2026, from [Link]
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A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate - Der Pharma Chemica. (n.d.). Retrieved January 11, 2026, from [Link]
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Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column - RSC Publishing. (n.d.). Retrieved January 11, 2026, from [Link]
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Diurnal variations of gaseous and particulate nitrophenol isomers in the atmosphere monitored by using wet scrubbing online preconcentration. (2022, July 18). Retrieved January 11, 2026, from [Link]
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HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC - NIH. (n.d.). Retrieved January 11, 2026, from [Link]
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A Comparative Analysis of the Biological Activities of 4-Hydroxy-3-nitrobenzonitrile Derivatives
In the landscape of medicinal chemistry, the benzonitrile scaffold represents a privileged structure, integral to the development of a diverse array of therapeutic agents. The strategic incorporation of nitro and hydroxyl functionalities, as seen in 4-hydroxy-3-nitrobenzonitrile, bestows upon this core molecule a unique electronic and reactive profile, making its derivatives promising candidates for drug discovery. This guide provides a comprehensive comparative study of the biological activities of various this compound derivatives, with a focus on their antimicrobial and anticancer potential. We will delve into the structure-activity relationships (SAR) that govern their efficacy, supported by quantitative experimental data, and provide detailed protocols for the evaluation of these biological activities.
Introduction to the this compound Scaffold
This compound is an aromatic compound characterized by a cyano (-C≡N) group, a hydroxyl (-OH) group, and a nitro (-NO₂) group attached to a benzene ring. This unique combination of functional groups provides a platform for a multitude of chemical modifications, allowing for the fine-tuning of its physicochemical and pharmacological properties. The electron-withdrawing nature of the nitrile and nitro groups, coupled with the hydrogen-bonding capability of the hydroxyl group, makes this scaffold a versatile starting point for the synthesis of novel bioactive molecules.
Comparative Biological Activity
The biological potential of this compound derivatives has been explored across various therapeutic areas. This guide will focus on two key areas of investigation: antimicrobial and anticancer activities.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the urgent development of novel antimicrobial agents. Benzonitrile derivatives have shown considerable promise in this arena. A notable class of derivatives synthesized from the related precursor, 4-hydroxy-3-nitrobenzaldehyde, are Schiff bases, which have been evaluated for their antimicrobial efficacy.
Data Summary: Antimicrobial Activity of Schiff Base Derivatives
| Compound ID | Derivative Class | Test Organism | MIC (µg/mL) | Reference |
| PC1 | Schiff Base (from Benzaldehyde) | Escherichia coli | 62.5 | [1][2][3] |
| Staphylococcus aureus | 62.5 | [1][2][3] | ||
| PC2 | Schiff Base (from Anisaldehyde) | Escherichia coli | 250 | [1][2][3] |
| Staphylococcus aureus | 62.5 | [1][2][3] | ||
| Candida albicans | 62.5 | [2][3] | ||
| PC3 | Schiff Base (from 4-Nitrobenzaldehyde) | Escherichia coli | 250 | [1][2][3] |
| Staphylococcus aureus | 62.5 | [1][2][3] | ||
| Candida albicans | 62.5 | [2][3] | ||
| PC4 | Schiff Base (from Cinnamaldehyde) | Escherichia coli | 62.5 | [1][2][3] |
| Candida albicans | 125 | [2][3] |
Structure-Activity Relationship (SAR) Insights:
The antimicrobial activity of these Schiff base derivatives is influenced by the nature of the aldehyde used in their synthesis.[1][2][3] For instance, derivatives synthesized from benzaldehyde (PC1) and cinnamaldehyde (PC4) exhibit good activity against Escherichia coli, with a Minimum Inhibitory Concentration (MIC) of 62.5 µg/mL.[1][2][3] Interestingly, the presence of an additional nitro group in the aldehyde moiety (PC3) did not enhance the activity against E. coli compared to the unsubstituted benzaldehyde derivative.[1][2][3] Against Staphylococcus aureus, the derivatives from benzaldehyde, anisaldehyde, and 4-nitrobenzaldehyde all demonstrated a consistent MIC of 62.5 µg/mL.[1][2][3] This suggests that for Gram-positive bacteria, substitutions on the aldehyde ring may have a less pronounced effect on potency. The antifungal activity against Candida albicans was notable for the anisaldehyde and 4-nitrobenzaldehyde derivatives (PC2 and PC3), with an MIC of 62.5 µg/mL.[2][3]
The mechanism of action for many antimicrobial benzonitrile derivatives is believed to involve the inhibition of essential bacterial enzymes.[3]
Anticancer Activity
The quest for more effective and selective anticancer agents is a continuous endeavor in medicinal chemistry. Nitroaromatic compounds have been investigated for their potential as anticancer agents, with their mechanism of action often linked to their ability to induce cellular stress and damage under the hypoxic conditions found in solid tumors.
While specific IC50 data for a series of this compound derivatives against cancer cell lines is not extensively available in the public domain, the broader class of nitroaromatic compounds has demonstrated significant antiproliferative activity. Studies have shown that some nitroaromatic compounds exhibit high antiproliferative activity on human cancer cell lines with IC50 values in the low micromolar range.[4] The mechanism of action for these compounds is often associated with their alkylating properties, particularly if they possess a good leaving group at a benzylic position.[4]
Hypothesized Mechanism of Anticancer Action
The anticancer activity of nitro-containing compounds can be multifactorial. One proposed mechanism involves the bioreductive activation of the nitro group in the hypoxic environment of tumors. This reduction can lead to the formation of reactive nitroso and hydroxylamine intermediates, which can induce DNA damage and apoptosis.
Caption: Hypothesized bioreductive activation of a nitrobenzonitrile derivative leading to cancer cell death.
Experimental Protocols
To ensure the reproducibility and validity of the biological activity data, standardized experimental protocols are essential. Below are detailed methodologies for assessing antimicrobial and anticancer activities.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Principle:
Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the lowest concentration of the compound that inhibits visible growth of the microorganism is determined as the MIC.
Step-by-Step Protocol:
-
Preparation of Test Compounds: Dissolve the this compound derivatives in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a sterile 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.
-
Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility. A known antibiotic can be used as a reference standard.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Caption: Workflow for the Broth Microdilution Assay.
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle:
In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are insoluble in aqueous solution and are dissolved using a solubilizing agent. The intensity of the purple color is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Caption: Workflow for the MTT Cytotoxicity Assay.
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel therapeutic agents. The derivatives discussed in this guide demonstrate encouraging antimicrobial and potential anticancer activities. The structure-activity relationship insights, although preliminary, suggest that targeted modifications to this core structure can lead to enhanced biological efficacy.
Future research should focus on the synthesis and biological evaluation of a broader range of this compound derivatives to establish more comprehensive SARs. This should include the exploration of different substituents at various positions on the benzene ring and modifications of the hydroxyl and nitrile functionalities. Furthermore, detailed mechanistic studies are crucial to elucidate the precise molecular targets and pathways through which these compounds exert their biological effects. Such investigations will undoubtedly pave the way for the rational design of next-generation therapeutics based on this versatile chemical scaffold.
References
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Edebi, N. V., Bunu, S. J., Miediegha, O., Chilaka, U. P., Echendu, C. E., & Usifoh, C. O. (2024). Synthesis and Anti-Microbial Evaluation of Some Schiff Base Derivatives. Pharmacy and Drug Development, 3(2). [Link]
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Vaikosen, E. N., Bunu, S. J., Miediegha, O., Chilaka, U. P., Echendu, C. E., & Usifoh, C. O. (2024). Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. Medires Publishing. [Link]
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Asif, M. (2018). Enzyme inhibition and antibacterial potential of 4-Hydroxycoumarin derivatives. SciELO. [Link]
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Vaikosen, E. N., Bunu, S. J., Miediegha, O., Chilaka, U. P., Echendu, C. E., & Usifoh, C. O. (2024). Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. ResearchGate. [Link]
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ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds against 3 cell lines. Retrieved from [Link]
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Lopes, M. S., de Andrade Sena, C. F., Silva, B. L., de Souza, C. M., Ramos, J. P., Cassali, G. D., de Souza-Fagundes, E. M., Alves, R. J., de Oliveira, M. C., & de Oliveira, R. B. (2015). Synthesis of nitroaromatic compounds as potential anticancer agents. Anticancer Agents in Medicinal Chemistry, 15(2), 206–216. [Link]
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A Comparative Guide to the Synthesis of 4-Hydroxy-3-nitrobenzonitrile: Evaluating Environmental Impact for Greener Drug Development
For Immediate Release to the Scientific Community
In the landscape of pharmaceutical synthesis, the imperative to develop environmentally benign processes is paramount. This guide, intended for researchers, scientists, and drug development professionals, provides a critical evaluation of two synthetic pathways to 4-Hydroxy-3-nitrobenzonitrile, a key intermediate in the production of the anthelmintic drug Nitroxynil.[1][2][3] By juxtaposing a traditional mixed-acid nitration with a modern, solid-acid catalyzed approach, we aim to provide a comprehensive analysis of their respective environmental impacts, underpinned by green chemistry metrics and detailed experimental protocols.
The Crossroads of Synthesis: Traditional vs. Green Approaches
The synthesis of this compound primarily involves the nitration of 4-hydroxybenzonitrile. The choice of nitrating agent and catalyst, however, delineates a stark contrast in the environmental footprint of the overall process.
Route 1: The Legacy Method - Mixed-Acid Nitration
This conventional approach employs a mixture of concentrated nitric and sulfuric acids, a workhorse in industrial nitration for over a century.[4] While effective in achieving the desired chemical transformation, it is fraught with environmental and safety concerns. The use of copious amounts of strong, corrosive acids generates significant quantities of acidic waste, the treatment and disposal of which are costly and environmentally taxing.[5] Furthermore, the potential for runaway reactions and the formation of hazardous byproducts, such as nitrogen dioxide gas, necessitate stringent safety protocols.[6]
Route 2: The Green Alternative - Zeolite-Catalyzed Nitration
In pursuit of a more sustainable synthesis, researchers have explored the use of solid acid catalysts, such as zeolites.[7][8][9][10] This heterogeneous catalytic approach offers several distinct advantages. Zeolites are reusable, non-corrosive, and can be easily separated from the reaction mixture by simple filtration, minimizing waste generation.[4] Moreover, these reactions can often be conducted under milder conditions, potentially reducing energy consumption and improving the overall safety profile.[8]
Quantitative Comparison of Synthesis Methods
To provide an objective assessment, we will evaluate both routes based on key green chemistry metrics: Atom Economy, E-Factor (Environmental Factor), and Process Mass Intensity (PMI).[11][12][13][14][15][16][17]
| Metric | Route 1: Mixed-Acid Nitration (Estimated) | Route 2: Zeolite-Catalyzed Nitration (Estimated) | Interpretation |
| Atom Economy | ~73% | ~88% | A higher atom economy indicates a greater proportion of reactant atoms incorporated into the final product, signifying less waste. |
| E-Factor | >10 | <5 | A lower E-Factor is desirable, representing less waste generated per unit of product. |
| Process Mass Intensity (PMI) | High (>50) | Moderate (10-20) | A lower PMI signifies a more resource-efficient process with less overall mass used to produce a given amount of product. |
Note: The values for the mixed-acid nitration are estimations based on typical industrial processes, while the values for the zeolite-catalyzed route are projected based on laboratory-scale experiments with potential for optimization.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for both the traditional and greener synthesis of this compound.
Experimental Protocol 1: Traditional Mixed-Acid Nitration of 4-Hydroxybenzonitrile
Safety Precaution: This reaction is highly exothermic and involves the use of corrosive acids. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
Materials:
-
4-Hydroxybenzonitrile
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Crushed Ice
-
Deionized Water
-
Dichloromethane (for extraction)
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-Hydroxybenzonitrile (10.0 g, 0.084 mol).
-
Cool the flask in an ice bath and slowly add concentrated sulfuric acid (40 mL) while stirring. Continue stirring until all the solid has dissolved.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (8.0 mL, 0.126 mol) to concentrated sulfuric acid (12.0 mL) while cooling in an ice bath.
-
Slowly add the nitrating mixture dropwise to the solution of 4-hydroxybenzonitrile over 30 minutes, ensuring the temperature of the reaction mixture does not exceed 10°C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2 hours.
-
Carefully pour the reaction mixture onto crushed ice (200 g) in a large beaker with stirring.
-
The crude this compound will precipitate as a yellow solid.
-
Collect the solid by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.
-
The crude product can be further purified by recrystallization from an appropriate solvent or by column chromatography.
Experimental Protocol 2: Green Zeolite-Catalyzed Nitration of 4-Hydroxybenzonitrile
Safety Precaution: While this method avoids the use of large quantities of strong acids, appropriate safety measures should still be taken. The reaction should be performed in a fume hood, and PPE should be worn.
Materials:
-
4-Hydroxybenzonitrile
-
H-Beta Zeolite catalyst
-
Nitrogen Dioxide (in a suitable solvent or as a gas)
-
1,2-Dichloroethane (solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus
Procedure:
-
To a 100 mL two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Hydroxybenzonitrile (5.0 g, 0.042 mol) and H-Beta Zeolite catalyst (1.0 g).
-
Add 1,2-dichloroethane (30 mL) as the solvent.
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly bubble nitrogen dioxide gas through the reaction mixture or add a solution of nitrogen dioxide in 1,2-dichloroethane dropwise over a period of 1 hour.
-
Continue the reaction at reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the catalyst by filtration and wash it with 1,2-dichloroethane. The catalyst can be regenerated for future use.
-
The filtrate is then washed with a sodium bicarbonate solution to remove any unreacted nitrogen dioxide and acidic byproducts.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization.
Visualizing the Synthesis Pathways and Environmental Impact
To better illustrate the core differences between the two synthetic approaches, the following diagrams outline the reaction workflows and highlight the key environmental considerations.
Caption: Workflow for the traditional mixed-acid synthesis of this compound.
Caption: Workflow for the greener zeolite-catalyzed synthesis of this compound.
Conclusion and Future Outlook
The comparative analysis presented in this guide unequivocally demonstrates the environmental advantages of employing a solid acid catalyst, such as H-Beta zeolite, for the synthesis of this compound. The significant reduction in hazardous waste, coupled with the potential for catalyst recycling and milder reaction conditions, positions this green approach as a superior alternative to the traditional mixed-acid method.
While a comprehensive Life Cycle Assessment (LCA) would provide a more exhaustive environmental profile, the green chemistry metrics presented here offer a robust and practical framework for decision-making at the research and development stage.[12][18] It is our hope that this guide will encourage the adoption of greener synthetic strategies in the pharmaceutical industry, contributing to a more sustainable future for drug development.
References
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Chemistry Research Journal. (n.d.). Microwave Assisted Catalytic Regio-selective Nitration of Resorcinol and Substituted Phenols. Retrieved from [Link]
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Taylor & Francis. (n.d.). Green chemistry metrics – Knowledge and References. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. Retrieved from [Link]
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MDPI. (2022, June 28). Green Chemistry Metrics, A Review. Retrieved from [Link]
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University of Toronto. (n.d.). The application of Green Chemistry to Organic Syntheses and Mass-Based Reaction Metrics. Retrieved from [Link]
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Crimson Publishers. (2018, February 15). Studies on Nitration of Phenol over Solid Acid Catalyst. Retrieved from [Link]
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ResearchGate. (n.d.). para-Selective Nitration of Halogenobenzenes Using a Nitrogen Dioxide—Oxygen—Zeolite System. Retrieved from [Link]
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ChemBAM. (n.d.). Atom economy / E factor. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from [Link]
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Organic Syntheses. (n.d.). p-NITROBENZONITRILE. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Green Chemistry Toolkit. (n.d.). METRICS. Retrieved from [Link]
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YouTube. (2021, October 3). Learn how to find atom economy , Percentage yield and E factor. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). A Common Byproduct of Nitration Reaction in Laboratory – Nitrogen Dioxide: Compilation of its Pharmacokinetics and Toxicity Studies. Retrieved from [Link]
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Journal of Chemical Education. (n.d.). Atom Economy and Reaction Mass Efficiency. Retrieved from [Link]
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PubMed. (2024, December 31). Experimental and Theoretical Investigation of the Catalytic Activities of Different Zeolites for the Nitration of Toluene. Retrieved from [Link]
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ResearchGate. (2021, July 14). (PDF) GREEN SYNTHESIS, GREEN CHEMISTRY, AND ENVIRONMENTAL SUSTAINABILITY: AN OVERVIEW ON RECENT AND FUTURE PERSPECTIVES OF GREEN CHEMISTRY IN PHARMACEUTICALS. Retrieved from [Link]
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ResearchGate. (n.d.). Nitration Of Phenols Under Mild And Heterogeneous Conditions. Retrieved from [Link]
- Google Patents. (n.d.). Process for the nitration of xylene isomers using zeolite beta catalyst.
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CABI Digital Library. (n.d.). Synthesis of nitroxynil. Retrieved from [Link]
- Google Patents. (n.d.). Nitration process for phenolic compounds.
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ResearchGate. (n.d.). (PDF) Studies on para‐selectivity and yield enhancement in zeolite catalyzed toluene nitration. Retrieved from [Link]
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European Platform on LCA | EPLCA. (n.d.). Guide on Life Cycle Inventory (LCI) data generation for the Environmental Footprint. Retrieved from [Link]
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Publicatiereeks Gevaarlijke Stoffen. (n.d.). Guidelines for quantitative risk assessment. Retrieved from [Link]
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ResearchGate. (n.d.). Life cycle inventory data for materials grouped according to environmental and material properties. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Nitroxynil uncouples oxidative phosphorylation in the cell mitochondria and a drug wherever injectables are preferred over drenching. Retrieved from [Link]
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Veeprho. (n.d.). This compound | CAS 3272-08-0. Retrieved from [Link]
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Assessing the performance of different HPLC columns for 4-Hydroxy-3-nitrobenzonitrile analysis
An In-Depth Guide to Selecting the Optimal HPLC Column for the Analysis of 4-Hydroxy-3-nitrobenzonitrile
In the landscape of pharmaceutical development and chemical synthesis, the purity and accurate quantification of intermediates are non-negotiable. This compound, a key intermediate in the synthesis of various organic compounds and a known photoproduct of the herbicide bromoxynil, demands robust analytical methods for its characterization.[1][2] High-Performance Liquid Chromatography (HPLC) stands as the premier technique for this purpose, offering precision, sensitivity, and reproducibility.[3][4]
The heart of any successful HPLC separation lies in the column. The choice of stationary phase is the most critical factor influencing selectivity and resolution. This guide provides a comprehensive comparison of different HPLC columns for the analysis of this compound, moving beyond a simple listing of options to explain the causality behind experimental choices. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to select the most appropriate column, ensuring data integrity and methodological robustness in line with regulatory expectations.[5][6][7]
Understanding the Analyte: Physicochemical Properties of this compound
To rationally select an HPLC column, we must first understand the physicochemical properties of the analyte. This compound (MW: 164.12 g/mol ) is a small organic molecule characterized by an aromatic benzene ring substituted with three functional groups: a hydroxyl (-OH), a nitro (-NO₂), and a nitrile (-C≡N).[8][9]
-
Aromatic Core: The benzene ring provides a nonpolar, hydrophobic character and is capable of engaging in π-π interactions.
-
Polar Functional Groups: The hydroxyl, nitro, and nitrile groups impart significant polarity to the molecule.
This dual nature—a hydrophobic core with polar functionalities—makes reversed-phase HPLC the most suitable mode of separation.[10][11]
The Pillars of Column Selection: Key Parameters and Their Impact
The performance of an HPLC separation is governed by several key column parameters. Understanding their individual and collective impact is fundamental to effective method development.[12][13]
Stationary Phase Chemistry: The Engine of Selectivity
Selectivity is the most powerful tool for optimizing separations.[14] For an analyte like this compound, the choice between different reversed-phase chemistries can dramatically alter the chromatographic outcome.
-
C18 (Octadecylsilane): The Industry Standard C18 columns are the workhorse of reversed-phase chromatography, packed with silica particles bonded with 18-carbon alkyl chains.[15][16] The primary retention mechanism is hydrophobic (van der Waals) interactions between these nonpolar chains and the hydrophobic aromatic core of the analyte. Its versatility and the vast body of available literature make it the logical starting point for method development.[16]
-
Phenyl-Hexyl: An Alternative Selectivity Phenyl-Hexyl columns feature a phenyl ring linked to the silica surface by a six-carbon alkyl chain. This chemistry offers a multi-modal retention mechanism. In addition to hydrophobic interactions from the hexyl chain, it facilitates π-π interactions between the electron-rich phenyl ring of the stationary phase and the aromatic ring of the analyte.[17][18][19] This unique interaction can lead to enhanced retention and different selectivity for aromatic compounds compared to a standard C18 phase.[14] Notably, the choice of organic modifier is critical; methanol tends to enhance π-π interactions, whereas acetonitrile can suppress them.[18][19]
Particle Size: The Driver of Efficiency and Speed
The particle size of the column packing material directly influences column efficiency (measured in theoretical plates, N) and backpressure.[20][21]
-
Standard Particles (3–5 µm): These are the conventional choice for standard HPLC applications. They offer a good balance between efficiency and the moderate backpressure compatible with any HPLC system.[21]
-
Sub-2 µm Particles (UHPLC): Used in Ultra-High-Performance Liquid Chromatography (UHPLC), these smaller particles provide a significantly higher surface area and reduce the distance analytes must diffuse.[20][21] This results in markedly higher efficiency, leading to sharper peaks, better resolution, and much faster analysis times.[20][22] The trade-off is a substantial increase in backpressure, necessitating specialized UHPLC systems.[23]
Pore Size: Ensuring Analyte Access
Pore size refers to the diameter of the pores within the silica particles. For small molecules like this compound (MW < 2,000 Da), standard pore sizes of 80–120 Å are ideal, as they provide a large surface area for interaction without restricting the analyte's access to the bonded stationary phase.[21][23][24]
Performance Comparison: C18 vs. Phenyl-Hexyl vs. Sub-2 µm C18
The following table summarizes the expected performance of three distinct column types for the analysis of this compound, providing a clear basis for selection.
| Column Type | Stationary Phase | Particle Size | Primary Retention Mechanism(s) | Expected Performance for this compound | Ideal Use Case |
| Standard Reversed-Phase | C18 (Octadecyl) | 5 µm | Hydrophobic Interactions | Baseline: Good retention and symmetrical peak shape. Reliable and robust performance. | Routine quality control, initial method development on any HPLC system. |
| Alternative Selectivity | Phenyl-Hexyl | 3 or 5 µm | Hydrophobic Interactions, π-π Interactions | Enhanced Resolution: May provide unique selectivity, improving separation from aromatic impurities or matrix components. Elution order may differ from C18. | Complex samples, resolving closely eluting aromatic compounds, secondary column for method validation. |
| High-Throughput (UHPLC) | C18 (Octadecyl) | < 2 µm | Hydrophobic Interactions | High Efficiency & Speed: Superior resolution, sharper peaks, and significantly reduced run times (< 5 minutes). | High-throughput screening, rapid purity checks, when UHPLC instrumentation is available. |
Visualizing the Separation Mechanisms
The choice between a C18 and a Phenyl-Hexyl column is fundamentally a choice of primary interaction force.
Caption: C18 relies on hydrophobicity; Phenyl-Hexyl adds π-π interactions.
Experimental Protocol: A Foundational Method
This section provides a detailed, self-validating protocol that serves as a robust starting point for analyzing this compound. The inclusion of system suitability criteria ensures the method's performance is verified with each run, a core tenet of Good Manufacturing Practice (GMP).[5]
Instrumentation and Consumables
-
HPLC/UHPLC System: Equipped with a quaternary or binary pump, autosampler, column thermostat, and UV/PDA detector.
-
Columns:
-
Option A (Standard): C18, 150 x 4.6 mm, 5 µm
-
Option B (Alternative Selectivity): Phenyl-Hexyl, 150 x 4.6 mm, 5 µm
-
Option C (UHPLC): C18, 50 x 2.1 mm, 1.8 µm
-
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Phosphoric Acid (ACS grade) or Formic Acid (LC-MS grade).
-
Reference Standard: this compound, >98% purity.
Chromatographic Conditions
| Parameter | Option A (C18) | Option B (Phenyl-Hexyl) | Option C (UHPLC C18) | Causality/Justification |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | 0.1% Phosphoric Acid in Water | 0.1% Formic Acid in Water | Acidification suppresses silanol activity and ensures the phenolic hydroxyl group is protonated, leading to better peak shape. Formic acid is volatile and preferred for MS compatibility.[25][26] |
| Mobile Phase B | Acetonitrile | Acetonitrile or Methanol | Acetonitrile | Acetonitrile is a common strong solvent. Methanol can be used with the Phenyl-Hexyl column to enhance π-π interactions.[18] |
| Gradient | 10-90% B in 15 min | 10-90% B in 15 min | 10-90% B in 3 min | A gradient is recommended for initial method development to elute all components, including potential impurities, in a reasonable time.[5] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.4 mL/min | Flow rates are scaled based on the column's internal diameter to maintain optimal linear velocity. |
| Column Temp. | 30 °C | 30 °C | 35 °C | Elevated temperature reduces mobile phase viscosity (lowering backpressure) and can improve peak efficiency. It must be controlled for reproducibility.[11] |
| Detection | UV at 290 nm | UV at 290 nm | UV at 290 nm | Wavelength selection is based on the chromophores in the molecule; nitrophenols exhibit strong absorbance in this region.[27] A full spectrum scan via PDA is recommended during development. |
| Injection Vol. | 10 µL | 10 µL | 2 µL | Injection volume is scaled down for smaller UHPLC columns to prevent band broadening. |
Preparation of Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
Working Standard (10 µg/mL): Pipette 10 mL of the stock solution into a 100 mL volumetric flask and dilute to volume with the same 50:50 diluent.
-
Sample Preparation: Accurately weigh the sample to be analyzed and dissolve in the diluent to achieve a target concentration of approximately 10 µg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection.
System Suitability Testing (SST)
Before sample analysis, perform at least five replicate injections of the working standard. The system is deemed suitable for use if the following criteria are met, as per ICH guidelines.[5][7]
-
Peak Tailing Factor (Tf): ≤ 1.5 (Ensures peak symmetry)
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0% (Demonstrates injection precision)
-
Theoretical Plates (N): > 2000 (Indicates column efficiency)
Workflow for Column Selection and Method Development
The process of selecting a column and developing a method should be systematic and logical.
Caption: A systematic approach to HPLC method development.
Conclusion
The selection of an HPLC column for the analysis of this compound is a critical decision that directly impacts the quality and reliability of analytical data. While a standard C18 column serves as an excellent and robust starting point for most applications, a Phenyl-Hexyl column offers a powerful alternative, providing unique selectivity that can be indispensable for resolving complex mixtures containing multiple aromatic species. For laboratories equipped with UHPLC systems, a sub-2 µm C18 column provides the fastest and most efficient separations, ideal for high-throughput environments.
By understanding the fundamental principles of stationary phase chemistry and particle size, and by following a systematic method development workflow, researchers can confidently select the optimal column and develop a robust, reliable, and self-validating method fit for its intended purpose in the demanding landscape of pharmaceutical analysis.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Hydroxy-3-nitrobenzonitrile
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4-hydroxy-3-nitrobenzonitrile (CAS No: 3272-08-0). As a compound frequently used in the synthesis of pharmaceuticals and other complex organic molecules, its proper management is paramount to ensuring laboratory safety and environmental compliance.[1] The procedures outlined below are grounded in established safety data and regulatory principles to provide researchers, scientists, and drug development professionals with a trusted and actionable resource.
Core Principle: Hazard-Informed Waste Management
The foundation of any chemical disposal procedure is a thorough understanding of the substance's intrinsic hazards. This compound is not benign; it is a hazardous substance requiring meticulous handling from acquisition to disposal.[2][3] The causality behind the stringent disposal protocols described herein stems directly from its toxicological and chemical reactivity profile. Failure to adhere to these guidelines can result in personnel exposure, dangerous chemical reactions, and regulatory non-compliance.
Toxicological Profile and Hazard Classification
This compound is classified as hazardous under the Globally Harmonized System (GHS).[2] Its primary risks involve acute toxicity through multiple exposure routes and significant irritation potential. This profile necessitates the use of robust engineering controls and personal protective equipment (PPE) at all times.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | GHS Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[2] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[2] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
Chemical Incompatibility and Reactivity Hazards
Proper waste segregation is a critical, self-validating step in laboratory safety. Mixing incompatible chemicals in a waste container can lead to exothermic reactions, gas generation, fire, or explosions. For this compound and nitriles in general, specific incompatibilities must be managed.
-
Strong Oxidizing Agents (e.g., Perchlorates, Nitrates): Avoid mixing with oxidizing agents to prevent a potential fire or explosion hazard.[4]
-
Strong Bases (e.g., Sodium Hydroxide): Can cause decomposition.[5]
-
Strong Acids (e.g., Sulfuric Acid, Nitric Acid): Nitriles as a class are incompatible with strong acids, which can lead to vigorous reactions and the release of heat and toxic gases.[4][6]
Upon combustion or thermal decomposition, this compound can release highly toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen cyanide (HCN).[5] This fact directly informs the choice of final disposal methodology, favoring high-temperature incineration by a certified facility.
Procedural Guide: From Benchtop to Final Disposal
This section provides a step-by-step methodology for managing waste generated from the use of this compound. The entire workflow must be conducted within a certified chemical fume hood.
Required Personal Protective Equipment (PPE) and Engineering Controls
Before beginning any work, ensure the following are in place:
-
Engineering Control: A properly functioning chemical fume hood is mandatory for all handling and disposal-related activities.[5][7]
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber.[8] Discard gloves immediately if contamination occurs and wash hands thoroughly.
-
Body Protection: A flame-resistant lab coat and appropriate protective clothing.[5]
-
Respiratory Protection: For situations with a risk of aerosol or dust generation outside of a fume hood, a NIOSH-approved respirator (e.g., N95 dust mask) is required.[5]
Waste Segregation and Collection Protocol
-
Designate a Waste Container: Use only a designated, properly sealed, and clearly labeled hazardous waste container. The label must include "Hazardous Waste," the full chemical name "this compound," and the associated hazard warnings (e.g., "Toxic," "Irritant").
-
Solid Waste Collection:
-
Liquid Waste Collection:
-
Solutions containing this compound should be collected in a separate, compatible liquid hazardous waste container.
-
Ensure the container is made of a material compatible with the solvent used.
-
Crucially, do not mix this waste stream with incompatible chemicals listed in Section 1.2. [4][6] Use separate, segregated waste containers for acids, bases, and oxidizers.[10]
-
-
Container Management: Do not overfill waste containers; they should be filled to no more than 75-80% capacity to allow for vapor expansion.[10] Keep the container sealed when not in use.
Decontamination Protocol
-
Empty Container Decontamination:
-
The principle of "triple rinsing" is the standard for decontaminating empty chemical containers.[10]
-
In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[11]
-
Collect all three rinsate portions as hazardous waste. [10][11] Transfer the rinsate to your liquid hazardous waste container.
-
Once triple-rinsed, deface or remove the original label.[10] The decontaminated container can then be disposed of as non-hazardous waste (e.g., in a glass disposal box) according to your institution's policies.
-
-
Spill Decontamination:
-
For a small spill, evacuate personnel from the immediate area.
-
Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully sweep the absorbed material into the designated solid hazardous waste container.[5]
-
Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.
-
Disposal Workflow Visualization
The following diagram outlines the decision-making process for the proper management and disposal of this compound waste streams.
Caption: Disposal workflow for this compound waste.
Final Disposal and Compliance
The ultimate step in this process is the transfer of waste to a licensed hazardous waste management company, typically coordinated through your institution's Environmental Health and Safety (EHS) office.[7][12] Chemical waste generators are legally required to comply with all local, state, and federal regulations.[5][9]
-
Storage: Store sealed and labeled waste containers in a designated satellite accumulation area. Ensure secondary containment is used and that incompatible waste streams are physically segregated.[10]
-
Pickup: Arrange for waste pickup through your EHS office according to their schedule or when the container is full.[10] Do not dispose of this chemical down the drain or in regular trash.[5]
By adhering to this comprehensive guide, laboratory professionals can effectively manage the risks associated with this compound, ensuring a safe working environment and responsible environmental stewardship.
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A Senior Application Scientist's Guide to Handling 4-Hydroxy-3-nitrobenzonitrile
Navigating the complexities of novel chemical compounds requires a foundational commitment to safety. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of 4-Hydroxy-3-nitrobenzonitrile (CAS No. 3272-08-0). As drug development professionals, our primary directive is to mitigate risk, not just for regulatory compliance, but as a core tenet of scientific integrity. The following protocols are designed to be a self-validating system, where the logic behind each step ensures a secure laboratory environment.
Hazard Analysis: Understanding the Compound
This compound is a solid, typically a yellow powder, that presents multiple health hazards.[1] A thorough understanding of its toxicological profile is the cornerstone of effective personal protection. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.
The compound is classified with the following hazards:
-
Harmful in contact with skin: Acute dermal toxicity.[2][3][4]
-
Causes skin irritation: Can lead to redness, itching, and inflammation upon contact.[2][3][4]
-
Causes serious eye irritation: Poses a significant risk of damage to eye tissue.[2][3][4]
-
May cause respiratory irritation: Inhalation of dust can irritate the respiratory tract.[5]
Given this profile, all handling procedures must be executed with the assumption that exposure will occur without appropriate barriers. The primary goal of our Personal Protective Equipment (PPE) and engineering controls is to eliminate these routes of exposure.
Personal Protective Equipment (PPE): Your Primary Barrier
The selection of PPE is not a matter of preference but a scientifically-driven choice based on the specific hazards of the material. For this compound, a multi-layered approach is essential.
| Protection Type | Specification | Rationale & Best Practices |
| Hand Protection | Nitrile Gloves (minimum 4 mil thickness) | Nitrile offers superior chemical resistance to a broad range of chemicals, including the functional groups present in this compound, compared to latex or vinyl.[6][7] For handling the solid or concentrated solutions, double-gloving is mandated to provide an additional barrier against potential tears or micropunctures. Always inspect gloves for defects before use and wash hands thoroughly after removal. |
| Eye Protection | Chemical Safety Goggles (ANSI Z87.1 certified) | Standard safety glasses are insufficient. Goggles provide a complete seal around the eyes, protecting against dust particles and splashes from all angles.[8] When handling larger volumes (>50 mL) of solutions or during any procedure with a high splash potential, a full-face shield must be worn in addition to goggles. |
| Body Protection | Flame-Resistant Laboratory Coat | A fully-buttoned lab coat protects the skin and personal clothing from incidental contact and minor spills. Ensure the material is appropriate for the solvents being used. For tasks with a higher risk of spillage, a chemical-resistant apron should be worn over the lab coat.[8] |
| Respiratory Protection | Primary: Certified Chemical Fume Hood | This is an engineering control , not PPE, and is the most critical piece of safety equipment. All weighing and handling of solid this compound must be performed inside a functioning and certified chemical fume hood to prevent inhalation of the powder. |
| Secondary: NIOSH-approved Respirator | In the rare and non-routine event of an engineering control failure or a major spill, a NIOSH-approved air-purifying respirator with a combination organic vapor/P100 (or N95 for solids) cartridge is required. This is for emergency use only and requires proper fit-testing and training. |
Operational Plan: From Receipt to Disposal
Safe handling is a process. The following steps provide a clear workflow for minimizing exposure at every stage.
Step 1: Weighing and Aliquoting the Solid Compound
This is the highest-risk activity due to the potential for generating airborne dust.
-
Preparation: Don all required PPE (double nitrile gloves, safety goggles, lab coat) before entering the designated handling area.
-
Engineering Control: Perform all work within a certified chemical fume hood. Ensure the sash is at the lowest practical height.
-
Containment: Place an analytical balance inside the fume hood. Use a weigh boat or appropriate glassware to contain the solid.
-
Transfer: Use a dedicated spatula to carefully transfer the desired amount of this compound. Avoid any actions that could create dust, such as dropping the solid from a height.
-
Cleaning: After weighing, gently tap the spatula on the weigh boat to dislodge any remaining powder. Decontaminate the spatula and the balance surface with a solvent-moistened wipe (e.g., 70% ethanol), treating the wipe as hazardous waste.
-
Sealing: Immediately and securely cap the primary container.
Step 2: Spill Management Protocol
Accidents happen; a prepared response is critical. In the event of a spill, execute the following procedure immediately.
Disposal Plan: A Cradle-to-Grave Responsibility
The lifecycle of a chemical in the lab ends with its proper disposal. Improper disposal creates significant environmental and safety risks.
-
Waste Segregation: All materials that have come into contact with this compound are considered hazardous waste. This includes:
-
Excess or unwanted solid compound.
-
Solutions containing the compound.
-
Contaminated consumables (gloves, pipette tips, weigh boats, wipes).[8]
-
-
Waste Collection:
-
Decontamination of Empty Containers:
-
The original container of the chemical is not "empty" until properly decontaminated.
-
The first rinse of the container with a suitable solvent (e.g., acetone or ethanol) must be collected and disposed of as hazardous waste.[10]
-
For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[10]
-
-
Final Disposal: Never dispose of this chemical down the drain or in the regular trash.[8] Contact your institution’s Environmental Health and Safety (EHS) department to arrange for the pickup and final disposal by a licensed contractor.
By adhering to these protocols, you build a culture of safety that extends beyond the individual, protecting your colleagues, your institution, and the broader community. This commitment to meticulous handling and disposal is the hallmark of a trustworthy and authoritative scientific practice.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
